Benzyl chloromethyl sulfide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266050. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
chloromethylsulfanylmethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFDSFPDTLREFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90313035 | |
| Record name | Benzyl chloromethyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90313035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3970-13-6 | |
| Record name | [[(Chloromethyl)thio]methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 266050 | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3970-13-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266050 | |
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| Record name | Benzyl chloromethyl sulfide | |
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| Record name | Benzyl Chloromethyl Sulfide | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Chemistry and Application of Benzyl Chloromethyl Sulfide: A Technical Guide for Advanced Synthesis
Introduction: Unveiling a Versatile Reagent
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the demand for versatile and reactive building blocks is perpetual. Benzyl chloromethyl sulfide (CAS Number: 3970-13-6) emerges as a significant, albeit specialized, reagent in this context.[1][2] This technical guide offers an in-depth exploration of this compound, from its fundamental properties to its synthesis and applications, tailored for researchers, scientists, and professionals in drug development. Our focus will be on the causality behind experimental choices and the establishment of self-validating protocols, ensuring both scientific rigor and practical applicability.
Core Properties and Identification
A thorough understanding of a reagent's fundamental characteristics is paramount for its effective and safe utilization. This compound is a colorless to light yellow liquid, characterized by the chemical formula C₈H₉ClS and a molecular weight of 172.68 g/mol .[1] Its unique structure, featuring a benzyl group, a sulfide linkage, and a reactive chloromethyl moiety, underpins its synthetic utility.
| Property | Value | Source |
| CAS Number | 3970-13-6 | [1][2] |
| IUPAC Name | chloromethylsulfanylmethylbenzene | [1][2] |
| Molecular Formula | C₈H₉ClS | [1][2] |
| Molecular Weight | 172.68 g/mol | [1][2] |
| Appearance | Colorless to Light yellow clear liquid | |
| Boiling Point | 102 °C at 19 hPa | |
| Density | 1.126 g/cm³ at 20 °C |
Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound. While comprehensive spectral data is best obtained from direct analysis, typical characterization would involve ¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy.[2]
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound can be approached through several strategic disconnections. A common and logical method involves the reaction of a benzylthiolate nucleophile with a suitable chloromethylating agent, or conversely, the reaction of benzyl mercaptan with a source of formaldehyde and hydrogen chloride. A plausible and efficient laboratory-scale synthesis is outlined below.
Conceptual Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Caution: This procedure should be performed in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. This compound is harmful and an irritant.[2]
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube is charged with benzyl mercaptan (1 equivalent) and paraformaldehyde (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM).
-
Chloromethylation: The mixture is cooled to 0 °C in an ice bath. Anhydrous hydrogen chloride gas is then bubbled through the stirred solution at a moderate rate. The reaction progress is monitored by thin-layer chromatography (TLC). The choice of anhydrous HCl is critical to drive the formation of the chloromethyl intermediate and prevent the formation of byproducts from the presence of water.
-
Reaction Completion and Quenching: Once the starting material is consumed, the reaction is carefully quenched by pouring the mixture into ice-cold water.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are then washed sequentially with saturated sodium bicarbonate solution and brine. This aqueous workup is essential to remove unreacted HCl and other water-soluble impurities.
-
Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound lies in its bifunctional nature. The chloromethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, while the sulfide moiety can be involved in various transformations.
Nucleophilic Substitution Reactions
The primary application of this compound is in alkylation reactions.[1] The chloromethyl group is an excellent leaving group, allowing for the introduction of the benzylthiomethyl (BnSCH₂-) moiety onto a variety of nucleophiles.
Caption: General scheme for Sɴ2 reactions of this compound.
This reactivity is particularly valuable in drug discovery for the synthesis of complex molecules and potential lead compounds. For instance, it can be used to introduce a flexible, sulfur-containing linker into a molecular scaffold, which can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Applications in Heterocyclic Synthesis
This compound can also serve as a precursor for the synthesis of sulfur-containing heterocyclic compounds.[1] Through intramolecular cyclization reactions or multi-component reactions, a variety of ring systems can be constructed, which are prevalent in many biologically active molecules.
Safety, Handling, and Storage
Given its hazardous nature, strict adherence to safety protocols is non-negotiable when working with this compound.
Hazard Summary:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin and Eye Damage: Causes skin irritation and serious eye damage.[2]
-
Handling: All manipulations should be conducted in a certified chemical fume hood. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3] An eyewash station and safety shower should be readily accessible.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The compound is moisture-sensitive and should be handled under an inert atmosphere.
-
Disposal: Waste should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion: A Potent Tool for Chemical Innovation
This compound, with its distinct reactivity profile, represents a valuable tool in the arsenal of the synthetic chemist. Its ability to act as a versatile alkylating agent for the introduction of the benzylthiomethyl group makes it a key intermediate in the synthesis of complex organic molecules, particularly in the pursuit of novel therapeutic agents. A comprehensive understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for harnessing its full potential in research and development.
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 319930, this compound. Retrieved from [Link]
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ChemBK (2024). This compound. Retrieved from [Link]
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An In-depth Technical Guide to the Chemical Properties and Applications of Benzyl Chloromethyl Sulfide
This guide offers a comprehensive technical overview of benzyl chloromethyl sulfide (CAS No: 3970-13-6), a versatile reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and its role as a strategic intermediate in the construction of complex molecular architectures.
Core Chemical Identity and Physicochemical Properties
This compound, with the IUPAC name chloromethylsulfanylmethylbenzene, is an organosulfur compound featuring a benzyl group and a reactive chloromethyl thioether moiety.[1] This unique combination of a flexible benzylic unit and a functionalized sulfide makes it a valuable synthetic building block.
The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, application in reactions, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉ClS | [1] |
| Molecular Weight | 172.68 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | ChemBK |
| Boiling Point | 136-139 °C at 25 Torr | ChemBK |
| Density | 1.19 g/cm³ | ChemBK |
| Refractive Index (n²⁰/D) | 1.5780 - 1.5820 | ChemBK |
Spectroscopic Characterization
Definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. The key spectral features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm range), a singlet for the benzylic methylene protons (Ar-CH₂ -S), and a distinct singlet for the chloromethyl protons (S-CH₂ -Cl).
-
¹³C NMR: The carbon NMR spectrum will display resonances for the aromatic carbons, the benzylic carbon, and the chloromethyl carbon. The carbon attached to the chlorine atom will be shifted downfield due to the electronegativity of the halogen.
Note: Actual spectra can be accessed through the PubChem database for detailed analysis.[1]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key absorptions include C-H stretching from the aromatic and aliphatic portions, C=C stretching from the benzene ring, and C-S and C-Cl stretching vibrations at lower frequencies.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 172, along with an isotope peak (M+2) at m/z 174, characteristic of a monochlorinated compound, in an approximate 3:1 ratio. The base peak is often observed at m/z 91, corresponding to the stable benzyl cation ([C₇H₇]⁺).[1]
Synthesis and Mechanistic Insights
The most common and direct route to this compound is the chloromethylation of benzyl mercaptan (phenylmethanethiol). This reaction exemplifies a classic approach to the formation of α-chloro sulfides.
General Synthesis Pathway
The synthesis involves the reaction of benzyl mercaptan with formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride. The process is analogous to the well-established synthesis of benzyl chloromethyl ether from benzyl alcohol.[2]
Caption: General synthesis scheme for this compound.
Detailed Experimental Protocol (Adapted from Analogous Procedures)
This protocol is based on established methods for the synthesis of similar α-chloro ethers and sulfides and should be performed by trained personnel in a well-ventilated fume hood due to the hazardous nature of the reagents and product.[2]
Materials:
-
Benzyl mercaptan
-
Paraformaldehyde
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Anhydrous drying agent (e.g., magnesium sulfate or calcium chloride)
Procedure:
-
Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a gas inlet tube, and a drying tube to protect from atmospheric moisture. The flask is charged with benzyl mercaptan and paraformaldehyde in the chosen anhydrous solvent.
-
Introduction of HCl: The mixture is cooled in an ice bath, and anhydrous hydrogen chloride gas is bubbled through the stirred solution at a moderate rate. The temperature should be maintained below 10 °C.
-
Causality: The reaction is exothermic, and low temperatures are required to minimize side reactions, such as the formation of bis(benzylthio)methane. HCl acts as both a catalyst and the source of the chloride ion.
-
-
Reaction Monitoring: The reaction is monitored (e.g., by TLC) until the starting benzyl mercaptan is consumed. The reaction mixture will typically become a clear, biphasic solution upon completion.[2]
-
Work-up: The reaction mixture is transferred to a separatory funnel. The organic layer is washed with cold water, then with a saturated sodium bicarbonate solution to neutralize excess acid, and finally with brine.
-
Causality: The aqueous washes remove unreacted formaldehyde, HCl, and any water-soluble byproducts. The bicarbonate wash is crucial to prevent acid-catalyzed decomposition of the product during storage or subsequent steps.
-
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
-
Causality: Vacuum distillation is necessary as the compound may decompose at its atmospheric boiling point.
-
Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by the lability of the chlorine atom, making it an excellent electrophile for nucleophilic substitution reactions.
Nucleophilic Substitution
The primary reaction pathway for this compound is nucleophilic substitution at the chloromethyl carbon. The adjacent sulfur atom plays a crucial role in stabilizing the transition state of the reaction. The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, or a continuum between the two, depending on the nucleophile, solvent, and reaction conditions. The benzylic nature of the other part of the molecule also contributes to the overall reactivity.
Caption: Workflow for drug synthesis using a thioether intermediate.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.
GHS Hazard Statements: [1]* H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H332: Harmful if inhaled.
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene).
-
Wear chemical safety goggles and a face shield.
-
Use a lab coat.
-
If there is a risk of inhalation, use a respirator with an appropriate cartridge.
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials.
-
Keep the container tightly sealed.
-
Due to its reactivity, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
This compound is a reactive and versatile chemical intermediate with significant applications in organic synthesis. Its ability to act as an efficient electrophile for the introduction of the benzylthiomethyl group makes it a valuable tool for the synthesis of complex molecules, particularly sulfur-containing heterocycles relevant to the pharmaceutical industry. A thorough understanding of its chemical properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.
References
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Benzyl chloromethyl sulfide synthesis pathway
An In-Depth Technical Guide to the Synthesis of Benzyl Chloromethyl Sulfide
This document provides a comprehensive technical overview of the synthesis of this compound (CAS No. 3970-13-6), a valuable reagent in organic synthesis. It is intended for an audience of researchers, scientists, and professionals in drug development who require a detailed understanding of the compound's preparation, underlying mechanisms, and critical safety protocols. This guide emphasizes the causality behind experimental choices to ensure both reproducibility and a deep mechanistic understanding.
Introduction and Strategic Importance
This compound, with the chemical formula C₈H₉ClS, is an organic compound featuring a unique combination of a benzyl group, a sulfide linkage, and a reactive chloromethyl group.[1] This trifunctional architecture makes it a potent intermediate in synthetic chemistry. The chloromethyl group serves as a highly reactive electrophilic center, enabling the alkylation of a wide array of nucleophiles.[1] Concurrently, the sulfide moiety allows for the strategic formation of new carbon-sulfur bonds, which is particularly useful in the construction of complex heterocyclic molecules.[1] Its primary application lies in its role as a versatile building block, where it can introduce the benzylthiomethyl (BnSCH₂) group into target molecules.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its successful synthesis, handling, and application.
| Property | Value | Source |
| CAS Number | 3970-13-6 | [2][3] |
| Molecular Formula | C₈H₉ClS | [1][2][3] |
| Molecular Weight | 172.68 g/mol | [1][3] |
| IUPAC Name | chloromethylsulfanylmethylbenzene | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 136-139 °C at 25 Torr | [2] |
| Density | 1.19 g/cm³ at 25 °C | |
| Refractive Index | 1.5780-1.5820 | [2] |
| Storage Conditions | 2-8°C, Keep in dark place, Sealed in dry | [2] |
Core Synthesis Pathway: Acid-Catalyzed Thio-Chloromethylation
The most direct and widely recognized method for synthesizing this compound is through the acid-catalyzed reaction of benzyl mercaptan (phenylmethanethiol) with formaldehyde in the presence of hydrogen chloride.[1] This reaction is analogous to the well-established synthesis of benzyl chloromethyl ether from benzyl alcohol.[4]
Overall Reaction Scheme
The synthesis can be represented by the following overall transformation:
Caption: Overall synthesis of this compound.
Reaction Mechanism
The reaction proceeds via a multi-step mechanism initiated by the activation of formaldehyde.
-
Protonation of Formaldehyde: The reaction is initiated by the protonation of the carbonyl oxygen of formaldehyde by the strong acid (HCl), making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack by Thiol: The sulfur atom of benzyl mercaptan, acting as a nucleophile, attacks the activated carbonyl carbon. This step forms a protonated hemithioacetal intermediate.
-
Formation of Hydroxymethyl Thioether: A proton is transferred from the sulfur to one of the oxygen's lone pairs, followed by deprotonation of the oxygen to yield a key intermediate, benzyl hydroxymethyl sulfide (a hemithioacetal).
-
SN2 Displacement: The hydroxyl group of the intermediate is protonated by HCl to form a good leaving group (water). The chloride ion (Cl⁻) then acts as a nucleophile, displacing the water molecule in an Sₙ2 reaction to yield the final product, this compound.
Caption: Proposed mechanism for acid-catalyzed synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous chloromethyl ether synthesis and general principles of thio-chloromethylation.[1][4]
WARNING: this compound is a suspected carcinogen and a lachrymator.[1] This procedure must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[5]
Reagents and Equipment
| Reagent/Equipment | Specification | Purpose |
| Benzyl Mercaptan (C₇H₈S) | >99% purity | Starting Material |
| Paraformaldehyde ((CH₂O)n) | Reagent grade | Anhydrous formaldehyde source |
| Hydrogen Chloride (HCl) | Anhydrous gas | Catalyst and chloride source |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Reaction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Drying agent |
| Three-necked round-bottom flask | 500 mL | Reaction vessel |
| Mechanical stirrer | Ensures homogenous mixing | |
| Gas inlet tube | For HCl introduction | |
| Calcium chloride drying tube | Protects from atmospheric moisture |
Synthesis Procedure
Caption: Experimental workflow for synthesis and purification.
Step-by-Step Method:
-
Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a calcium chloride drying tube.
-
Charging Reactants: In the fume hood, charge the flask with benzyl mercaptan (e.g., 0.5 mol), paraformaldehyde (e.g., 0.55 mol, 1.1 eq), and anhydrous dichloromethane (200 mL).
-
Initiating Reaction: Begin stirring the mixture and cool the flask in an ice-water bath to 0-5 °C.
-
HCl Addition: Start bubbling a slow, steady stream of anhydrous hydrogen chloride gas through the mixture. The paraformaldehyde will begin to depolymerize and dissolve as the reaction proceeds.
-
Reaction Progression: Maintain the temperature between 0-10 °C and continue the addition of HCl for approximately 2-3 hours, or until the mixture becomes a clear, homogenous solution.
-
Quenching and Work-up: Once the reaction is complete, cease the HCl flow and carefully pour the reaction mixture into a separatory funnel containing 250 mL of ice-cold water.
-
Extraction: Separate the layers. Extract the aqueous layer with an additional portion of dichloromethane (50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with cold brine (2 x 100 mL) to remove residual acid and water-soluble impurities.
-
Drying: Dry the organic phase over anhydrous magnesium sulfate for at least 1 hour.
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Caution: Use a trap cooled with dry ice/acetone to capture any volatile components.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.[2]
Precursor Synthesis: Preparation of Benzyl Mercaptan
-
S-alkylation: Benzyl chloride is reacted with thiourea in an alcoholic solvent (e.g., ethanol) to form S-benzylisothiouronium chloride.
-
Hydrolysis: The isolated salt is then hydrolyzed with a base, such as sodium hydroxide, to liberate benzyl mercaptan.[7]
This two-step procedure generally provides good yields and avoids the common side-product of dibenzyl sulfide that can form when using hydrosulfide salts.
Safety and Handling
The handling of this compound and its precursors requires strict adherence to safety protocols due to their inherent hazards.
-
Toxicity: this compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1] It is also suspected of causing cancer.[1]
-
Corrosivity: The compound is corrosive and can cause serious eye damage and skin irritation.[2]
-
Handling: All manipulations must be performed within a certified chemical fume hood.[8] Wear suitable protective clothing, gloves, and eye/face protection.[2] An emergency eyewash and safety shower must be readily accessible.[5]
-
Storage: Store the compound in a tightly closed container in a cool (2-8 °C), dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[2][5]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.
Conclusion
The synthesis of this compound via the acid-catalyzed reaction of benzyl mercaptan and formaldehyde is a robust and effective method. Success hinges on the careful control of reaction conditions, particularly temperature and the use of anhydrous reagents, to maximize yield and minimize side reactions. The hazardous nature of the product necessitates stringent safety measures throughout the synthesis, purification, and handling processes. This guide provides the foundational knowledge for researchers to safely and efficiently prepare this versatile synthetic intermediate for its application in complex molecule synthesis.
References
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An In-depth Technical Guide to the Spectroscopic Characterization of Benzyl Chloromethyl Sulfide
This guide provides a comprehensive overview of the spectroscopic data for benzyl chloromethyl sulfide (C₈H₉ClS), a versatile reagent in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectra themselves, but also a detailed interpretation and proposed experimental protocols. This approach is designed to provide a deeper understanding of the molecule's structure and behavior, grounded in the principles of spectroscopic analysis.
Introduction
This compound, with a molecular weight of 172.68 g/mol , is a bifunctional organic compound featuring a benzyl group, a sulfide linkage, and a reactive chloromethyl group. Its utility in organic synthesis stems from its ability to participate in various reactions, including alkylations and the formation of thioethers. A thorough understanding of its spectroscopic signature is paramount for its correct identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide will explore the key spectroscopic techniques used to characterize this compound.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound is presented below, with key proton and carbon environments labeled for reference in the subsequent NMR analysis.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Theoretical Framework
¹H NMR spectroscopy probes the magnetic environments of hydrogen nuclei (protons), while ¹³C NMR provides insights into the carbon skeleton of the molecule. The chemical shift (δ) of a nucleus is influenced by the electron density around it; electron-withdrawing groups tend to deshield nuclei, causing them to resonate at higher chemical shifts (downfield). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of NMR signals into multiplets, providing valuable information about the connectivity of atoms.
Experimental Protocol: A Self-Validating System
While specific experimental parameters for the available spectra are not fully detailed in the provided sources, a standard and reliable protocol for acquiring high-quality NMR spectra of this compound is as follows. This protocol is designed to be self-validating by including checks for resolution and signal-to-noise.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm in the ¹H NMR spectrum and ~77.16 ppm in the ¹³C NMR spectrum.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 32 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 0-12 ppm.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon environment.
-
Number of Scans (NS): 256 to 1024 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): 0-220 ppm.
-
Data Processing: Similar to ¹H NMR, with calibration to the CDCl₃ triplet at ~77.16 ppm.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons, the benzylic methylene protons (C⁷H₂), and the chloromethyl protons (C⁸H₂).
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (C²-H to C⁶-H) | 7.2 - 7.4 | Multiplet (m) | 5H |
| Benzylic Methylene Protons (C⁷-H₂) | ~3.8 | Singlet (s) | 2H |
| Chloromethyl Protons (C⁸-H₂) | ~4.8 | Singlet (s) | 2H |
Table 1: Predicted ¹H NMR Data for this compound.
-
Aromatic Protons (7.2 - 7.4 ppm): The five protons on the phenyl ring are in a complex chemical environment and are expected to appear as a multiplet in the aromatic region of the spectrum.
-
Benzylic Methylene Protons (~3.8 ppm): These protons are adjacent to the sulfur atom and the phenyl ring. Their chemical shift is downfield from typical alkyl protons due to the influence of these groups. They appear as a singlet as there are no adjacent non-equivalent protons.
-
Chloromethyl Protons (~4.8 ppm): These protons are adjacent to both the sulfur atom and the highly electronegative chlorine atom. The strong deshielding effect of the chlorine atom shifts this signal significantly downfield. This signal is also a singlet.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C¹ | ~137 |
| Aromatic C²-C⁶ | 127 - 129 |
| Benzylic Methylene C⁷ | ~38 |
| Chloromethyl C⁸ | ~50 |
Table 2: Predicted ¹³C NMR Data for this compound.
-
Aromatic Carbons (127 - 137 ppm): The phenyl ring will show multiple signals in this region. The quaternary carbon (C¹) will have a different chemical shift from the protonated carbons (C²-C⁶). Due to symmetry, C² and C⁶, and C³ and C⁵ are chemically equivalent, leading to fewer than 6 signals for the aromatic ring.
-
Benzylic Methylene Carbon (~38 ppm): This carbon is attached to the sulfur and the phenyl ring.
-
Chloromethyl Carbon (~50 ppm): This carbon is significantly deshielded by the attached chlorine atom, resulting in a downfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Theoretical Framework
Different types of chemical bonds (e.g., C-H, C=C, C-S, C-Cl) vibrate at characteristic frequencies. The IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹). The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to each molecule.
Experimental Protocol: A Self-Validating System
For a liquid sample like this compound, a neat (undiluted) sample can be analyzed using a salt plate method or Attenuated Total Reflectance (ATR).
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Neat Liquid):
-
Place a single drop of this compound onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Mount the salt plates in the spectrometer's sample holder.
Data Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans.
-
Background: A background spectrum of the empty salt plates should be collected before running the sample spectrum. The instrument software will automatically subtract the background from the sample spectrum.
IR Spectral Analysis
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 3000 - 2850 | Aliphatic C-H stretch | Medium |
| ~1600, ~1495, ~1450 | Aromatic C=C stretch | Medium-Weak |
| ~1420 | CH₂ scissoring | Medium |
| ~700 - 800 | C-S stretch | Weak |
| ~600 - 800 | C-Cl stretch | Strong |
| ~700 - 750 and ~690 | Aromatic C-H out-of-plane bend | Strong |
Table 3: Predicted IR Absorption Bands for this compound.
-
C-H Stretching: The spectrum will show absorptions for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).
-
Aromatic C=C Stretching: The characteristic absorptions of the benzene ring will appear in the 1600-1450 cm⁻¹ region.
-
C-S and C-Cl Stretching: The absorptions for the carbon-sulfur and carbon-chlorine bonds are expected in the fingerprint region and can be difficult to assign definitively without comparison to reference spectra. The C-Cl stretch is typically strong.
-
Aromatic C-H Bending: Strong bands in the 900-675 cm⁻¹ region are characteristic of the out-of-plane bending of aromatic C-H bonds and can sometimes be used to infer the substitution pattern of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Theoretical Framework
In a typical mass spectrometer, a molecule is first ionized, often by electron impact (EI), which involves bombarding the molecule with high-energy electrons. This process forms a molecular ion (M⁺˙), which is a radical cation. The molecular ion can then undergo fragmentation to produce smaller, charged fragments. The mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio.
Experimental Protocol: A Self-Validating System
A common method for analyzing relatively volatile organic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
A GC-MS system with an electron ionization (EI) source.
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium.
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
Mass Spectral Analysis
The mass spectrum of this compound will show a molecular ion peak and several fragment ion peaks.
| m/z | Proposed Fragment | Comments |
| 172/174 | [C₈H₉ClS]⁺˙ | Molecular ion peak (M⁺˙). The M+2 peak at 174 is due to the ³⁷Cl isotope. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of benzyl compounds. |
| 123 | [C₈H₉S]⁺ | Loss of Cl radical. |
| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation. The M+2 peak is due to the ³⁷Cl isotope. |
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound.
Proposed Fragmentation Pathway:
Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.
-
Molecular Ion (m/z 172/174): The presence of a chlorine atom is indicated by the characteristic isotopic pattern of the molecular ion, with a ratio of approximately 3:1 for the M⁺˙ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
-
Tropylium Ion (m/z 91): The base peak in the spectrum is often the tropylium ion, formed by the cleavage of the C-S bond and rearrangement of the resulting benzyl cation. This is a very common and diagnostic fragmentation for compounds containing a benzyl group.
-
Loss of Chlorine (m/z 123): Cleavage of the C-Cl bond results in the loss of a chlorine radical and the formation of the [C₈H₉S]⁺ ion.
-
Chloromethyl Cation (m/z 49/51): Cleavage of the S-CH₂Cl bond can lead to the formation of the chloromethyl cation, which will also exhibit the characteristic 3:1 isotopic pattern for chlorine.
Conclusion
The spectroscopic characterization of this compound by NMR, IR, and MS provides a comprehensive picture of its molecular structure. Each technique offers unique and complementary information. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon and hydrogen atoms, the IR spectrum identifies the key functional groups, and the mass spectrum reveals the molecular weight and characteristic fragmentation patterns. The detailed analysis and proposed experimental protocols in this guide serve as a valuable resource for scientists working with this important synthetic intermediate, ensuring its accurate identification and use in research and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
α-(Chloromethylthio)toluene synthesis
An In-depth Technical Guide to the Synthesis of α-(Chloromethylthio)toluene
Foreword
α-(Chloromethylthio)toluene, also known as benzyl chloromethyl sulfide, is a bifunctional organic compound featuring a reactive chloromethyl group and a benzylthioether moiety.[1][2] This unique structural combination renders it a valuable reagent and intermediate in synthetic organic chemistry, particularly for the introduction of the benzylthiomethyl group (BnSCH₂-) onto various nucleophilic substrates.[1] Its application spans the synthesis of complex thioethers, heterocyclic compounds, and molecules of interest in pharmaceutical and materials science research. This guide provides a comprehensive exploration of the predominant synthesis methodology for α-(chloromethylthio)toluene, focusing on the underlying chemical principles, a detailed experimental protocol, analytical characterization, and critical safety considerations.
Theoretical Framework: The Chemistry of Synthesis
The most direct and widely cited method for preparing α-(chloromethylthio)toluene is the chloromethylation of benzyl mercaptan (phenylmethanethiol).[1] This reaction is a thio-analogue of the well-known Blanc chloromethylation, where an aromatic ring is chloromethylated using formaldehyde and hydrogen chloride.[3][4]
Reaction Principle and Mechanism
The synthesis proceeds by reacting benzyl mercaptan with formaldehyde in the presence of anhydrous hydrogen chloride. The reaction mechanism can be understood as a multi-step electrophilic process.
-
Activation of Formaldehyde: Anhydrous hydrogen chloride (HCl), a strong acid, protonates the carbonyl oxygen of formaldehyde. This protonation significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
-
Nucleophilic Attack: The sulfur atom of benzyl mercaptan, acting as a potent nucleophile, attacks the activated carbonyl carbon. This step forms a protonated S-(hydroxymethyl) intermediate.
-
Intermediate Formation: A proton is lost to form the key intermediate, benzyl hydroxymethyl sulfide (C₆H₅CH₂SCH₂OH).
-
Conversion to Chloride: In the acidic medium, the hydroxyl group of the intermediate is protonated by another molecule of HCl, forming a good leaving group (H₂O).
-
Substitution: The chloride ion (Cl⁻) then displaces the water molecule via a nucleophilic substitution reaction (likely Sₙ2 or Sₙ1, facilitated by the stable benzylic group) to yield the final product, α-(chloromethylthio)toluene.
The overall transformation is an efficient method for converting a thiol into its corresponding chloromethyl sulfide.
Mechanistic Diagram
The following diagram illustrates the step-by-step reaction mechanism.
Caption: Reaction mechanism for the synthesis of α-(chloromethylthio)toluene.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be self-validating, with clear checkpoints and expected observations. It is adapted from established procedures for analogous chloromethylation reactions.[5]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Molar Ratio | Notes |
| Benzyl Mercaptan | C₇H₈S | 124.21 | 62.1 g (59 mL) | 0.50 | 1.0 | Purity >98% |
| Paraformaldehyde | (CH₂O)n | ~30.03 | 16.5 g | ~0.55 | 1.1 | Use as a source of formaldehyde |
| Hydrogen Chloride | HCl | 36.46 | Gas | ~0.60 | 1.2 | Anhydrous gas is required |
| Pentane | C₅H₁₂ | 72.15 | 400 mL | - | - | Anhydrous, for extraction/dilution |
| Magnesium Sulfate | MgSO₄ | 120.37 | 20 g | - | - | Anhydrous, for drying |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Methodology
CAUTION: This procedure must be performed in a certified chemical fume hood due to the use of toxic and corrosive reagents and the malodorous nature of benzyl mercaptan.
-
Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a thermometer. Fit the gas outlet with a calcium chloride drying tube connected to a gas trap (e.g., a sodium hydroxide solution) to neutralize excess HCl.
-
Reagent Charging: Charge the flask with benzyl mercaptan (62.1 g, 0.50 mol) and paraformaldehyde (16.5 g, ~0.55 mol).
-
Initial Cooling: Begin stirring the mixture and cool the flask in an ice-water bath to an internal temperature of 0–5 °C.
-
HCl Introduction: Introduce a steady but moderate stream of anhydrous hydrogen chloride gas through the gas inlet tube. Maintain vigorous stirring. An exothermic reaction will occur, but the internal temperature should be maintained below 10 °C by adjusting the HCl flow rate and cooling.
-
Reaction Monitoring: Continue the addition of HCl. The solid paraformaldehyde will gradually dissolve. The reaction is typically complete when the mixture separates into two clear, homogeneous liquid phases (an upper organic layer and a lower aqueous/acidic layer), which usually takes 2–3 hours.
-
Work-up: Discontinue the HCl flow and remove the cooling bath. Allow the mixture to reach room temperature. Transfer the contents to a separatory funnel and separate the layers.
-
Extraction and Drying: Dilute the upper organic layer with 400 mL of anhydrous pentane. Transfer the solution to a flask, cool it to 0 °C, and add anhydrous magnesium sulfate (~20 g). Stir the suspension at 0 °C for 1-2 hours to ensure complete drying.
-
Isolation of Crude Product: Remove the drying agent by filtration. Concentrate the filtrate on a rotary evaporator at low temperature to remove the pentane. The residual liquid is the crude α-(chloromethylthio)toluene.
-
Purification: For high purity, the crude product should be distilled under reduced pressure. Collect the fraction corresponding to α-(chloromethylthio)toluene. The product should be stored in a tightly sealed container at low temperature (0-4 °C) under an inert atmosphere (e.g., nitrogen or argon).
Analytical Characterization
Confirmation of the product's identity and purity is achieved through standard analytical techniques.
| Technique | Expected Result / Key Signature |
| ¹H NMR (CDCl₃) | δ ≈ 7.2-7.4 ppm (m, 5H, Ar-H ), δ ≈ 4.8 ppm (s, 2H, -S-CH ₂-Cl), δ ≈ 3.8 ppm (s, 2H, Ar-CH ₂-S-) |
| ¹³C NMR (CDCl₃) | δ ≈ 137 ppm (Ar-C, quat.), δ ≈ 129, 128, 127 ppm (Ar-CH), δ ≈ 50 ppm (-S-C H₂-Cl), δ ≈ 38 ppm (Ar-C H₂-S-) |
| Mass Spec. (EI) | M⁺ peak at m/z ≈ 172 (for ³⁵Cl) and 174 (for ³⁷Cl). Key fragment at m/z = 91 (tropylium ion, [C₇H₇]⁺). |
| IR Spectroscopy | ν ≈ 3030 cm⁻¹ (Ar C-H), ν ≈ 2950 cm⁻¹ (Aliph. C-H), ν ≈ 1495, 1450 cm⁻¹ (Ar C=C), ν ≈ 700-750 cm⁻¹ (C-S), ν ≈ 650-700 cm⁻¹ (C-Cl) |
| GC Analysis | A single major peak indicating high purity after distillation.[6] |
Critical Safety, Handling, and Storage Protocols
The synthesis and handling of α-(chloromethylthio)toluene and its precursors require stringent safety measures.
-
Hazard Identification:
-
α-(Chloromethylthio)toluene: This compound is a powerful alkylating agent and should be handled as a suspected carcinogen and mutagen.[1] It is corrosive and irritating to the skin, eyes, and respiratory system.[7]
-
Benzyl Mercaptan: Possesses a highly unpleasant and persistent odor. It is toxic upon inhalation and skin contact.[8]
-
Formaldehyde/Paraformaldehyde: A known human carcinogen.
-
Hydrogen Chloride: A highly corrosive gas that can cause severe burns upon contact.
-
Byproduct Risk: Chloromethylation reactions are notorious for the potential formation of bis(chloromethyl) ether, a potent and highly regulated carcinogen, as a byproduct.[3][4] All operations must be conducted in a way that minimizes inhalation and contact.
-
-
Personal Protective Equipment (PPE):
-
Primary Barrier: All work must be conducted within a high-performance chemical fume hood.
-
Gloves: Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.
-
Eye Protection: Chemical safety goggles and a full-face shield are required.
-
Body Protection: A flame-resistant lab coat.
-
-
Handling and Storage:
-
Ventilation: Use only in a well-ventilated area, specifically a fume hood.[9][10]
-
Inert Atmosphere: Handle and store under an inert atmosphere (N₂ or Ar) to prevent reaction with moisture, which would liberate HCl.
-
Storage: Store in a cool, dry, dark, and well-ventilated area away from heat, ignition sources, and incompatible materials (e.g., strong oxidizing agents, bases).[5][11] The container must be tightly sealed.
-
-
Emergency Procedures:
-
Spills: Absorb small spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal. Do not use combustible materials.
-
Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[12] For inhalation, move to fresh air and seek immediate medical attention.
-
Conclusion
The chloromethylation of benzyl mercaptan provides a reliable and direct pathway for the synthesis of α-(chloromethylthio)toluene. The causality behind the experimental choices—such as the use of anhydrous HCl to activate formaldehyde and drive the reaction to completion—is rooted in fundamental principles of electrophilic and nucleophilic reactions. The self-validating nature of the described protocol, with clear observational checkpoints, ensures a higher probability of success. However, the significant health hazards associated with the reagents, product, and potential byproducts necessitate meticulous adherence to safety protocols. For researchers and drug development professionals, α-(chloromethylthio)toluene remains a potent tool for molecular construction, and a thorough understanding of its synthesis and handling is paramount for its safe and effective application.
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Benzyl chloromethyl sulfide reactivity with nucleophiles
An In-Depth Technical Guide to the Reactivity of Benzyl Chloromethyl Sulfide with Nucleophiles
Abstract
This compound (BCMS) is a bifunctional electrophile of significant interest in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its unique structure, combining the characteristics of a reactive benzylic halide with those of an α-chloro sulfide, imparts a distinct reactivity profile. This guide provides a comprehensive analysis of the reactivity of BCMS with a range of common nucleophiles. We will delve into the underlying reaction mechanisms, the pivotal role of the adjacent sulfur atom via anchimeric assistance, and provide field-tested protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent.
Introduction to this compound (BCMS)
This compound, systematically named chloromethylsulfanylmethylbenzene, is a potent alkylating agent used for the introduction of the benzylthiomethyl (BnSCH₂-) moiety. This group is a valuable component in the synthesis of complex organic molecules, serving as a precursor to other functional groups or as a key structural element in biologically active compounds.
The reactivity of BCMS is dominated by the C-Cl bond, which is susceptible to nucleophilic attack. However, its behavior is more nuanced than that of a simple alkyl or benzyl chloride. The presence of a sulfur atom alpha to the chloromethyl group introduces the possibility of neighboring group participation, significantly influencing reaction rates and mechanisms.[1][2]
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and hazards of BCMS is critical for its safe handling and effective use in experimental design.
| Property | Value | Reference(s) |
| CAS Number | 3970-13-6 | [3] |
| Molecular Formula | C₈H₉ClS | [3] |
| Molecular Weight | 172.67 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 177-181 °C | [4] |
| Density | 1.19 g/cm³ at 20 °C | [5] |
| Refractive Index | 1.58 | [5] |
Table 1: Key Physicochemical Properties of this compound.
Critical Safety & Handling Protocols
BCMS is classified as a hazardous substance and must be handled with extreme caution.[3]
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin. Causes severe skin irritation and serious eye damage.[3] It is also considered a potential carcinogen.[6]
-
Handling: All manipulations must be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.[4][7]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It should be refrigerated (0-10 °C) and protected from light and heat.[5]
-
Disposal: Waste must be disposed of according to institutional and local regulations for hazardous chemical waste.[5]
The Mechanistic Core: Anchimeric Assistance by the α-Sulfur Atom
The defining feature of BCMS reactivity is the phenomenon of anchimeric assistance , or neighboring group participation (NGP), by the sulfur atom.[1][2] This intramolecular process dramatically accelerates the rate of nucleophilic substitution compared to analogous compounds lacking the sulfur atom, such as benzyl chloride.
The reaction does not proceed via a simple Sₙ1 or Sₙ2 pathway. Instead, the lone pair of electrons on the sulfur atom can attack the electrophilic carbon center, displacing the chloride leaving group in a rapid intramolecular step. This forms a highly reactive, cyclic episulfonium ion intermediate.[1][8] This intermediate is then attacked by an external nucleophile.
// Reactant BCMS [label=<
Bn-S-CH₂-Cl this compound
];
// Intermediate Intermediate [label=<
Episulfonium Ion Intermediate
Bn-S⁺ CH₂
|
];
// Product Product [label=<
Bn-S-CH₂-Nu Substitution Product
];
// Arrows BCMS -> Intermediate [label="Intramolecular\nDisplacement (Fast)\n- Cl⁻", fontcolor="#EA4335"]; Intermediate -> Product [label="Nucleophilic Attack\n(Nu⁻)", fontcolor="#34A853"]; }
Caption: Mechanism of Anchimeric Assistance in BCMS.
This pathway has two critical consequences:
-
Rate Acceleration: The intramolecular cyclization is kinetically favored, leading to a much faster reaction rate than the intermolecular attack required in a standard Sₙ2 reaction.[2]
-
Stereochemical Control: While not applicable to the methylene carbon of BCMS, in chiral α-chloro sulfides, this mechanism proceeds with overall retention of configuration because it involves two consecutive inversions (intramolecular attack followed by intermolecular attack).[1]
Reactivity with Nucleophile Classes
BCMS is a versatile electrophile that reacts with a wide array of nucleophiles. The general principle involves the formation of a new bond between the nucleophile and the methylene carbon of the -SCH₂- group.
Reactions with Sulfur Nucleophiles (Thiolates)
The reaction of BCMS with thiols or their conjugate bases (thiolates) is a highly efficient method for the synthesis of dithioacetals. Sulfur nucleophiles are particularly potent due to their high polarizability and nucleophilicity.[5]
The reaction typically proceeds under basic conditions to deprotonate the thiol, forming the more nucleophilic thiolate anion.
General Reaction: Bn-S-CH₂-Cl + R-SH + Base → Bn-S-CH₂-S-R + Base·HCl
Representative Protocol: Synthesis of Benzyl Phenylthiomethyl Sulfide
This protocol is adapted from established methods for the synthesis of benzyl sulfides from benzyl chlorides and thiols.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add thiophenol (1.0 eq) and a suitable solvent such as water or DMF.[9]
-
Base Addition: Add a base such as triethylamine (1.1 eq) or potassium carbonate (1.2 eq) to the solution and stir for 10 minutes at room temperature to form the thiolate.
-
Electrophile Addition: Slowly add this compound (1.0 eq) to the stirred mixture.
-
Reaction: Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 1-2 hours.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.
| Nucleophile (Thiol) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Thiophenol | Et₃N | Water | 1 | >95 | |
| 4-Chlorothiophenol | K₂CO₃ | Water | 1.5 | >90 | |
| 1-Dodecanethiol | Clay Catalyst | Neat | 4 | 85 | [10] |
Table 2: Representative Conditions for the Reaction of Benzyl Halides with Thiols.
Reactions with Nitrogen Nucleophiles (Amines)
BCMS readily alkylates primary and secondary amines to form the corresponding N-benzylthiomethyl derivatives. The reaction requires a base to neutralize the HCl byproduct, or two equivalents of the amine can be used.
General Reaction: Bn-S-CH₂-Cl + R₂NH → Bn-S-CH₂-NR₂ + R₂NH₂⁺Cl⁻
The high reactivity of BCMS makes it an effective agent for introducing the BnSCH₂- group onto nitrogen-containing heterocycles, which is a common strategy in the development of pharmaceutical agents.
Caption: General Experimental Workflow for BCMS Reactions.
Reactions with Oxygen Nucleophiles (Alcohols & Phenols)
The reaction of BCMS with alcohols and phenols provides access to the corresponding ethers. These reactions are typically performed under basic conditions, similar to the Williamson ether synthesis, to generate the more potent alkoxide or phenoxide nucleophile.[9]
General Reaction: Bn-S-CH₂-Cl + R-OH + Base → Bn-S-CH₂-O-R + Base·HCl
The BnSCH₂- group can serve as a protecting group for alcohols, although its use is less common than standard benzyl ethers due to its own reactivity profile. However, its unique cleavage conditions can be advantageous in multi-step syntheses.
Reactions with Carbon Nucleophiles
BCMS can also be used to alkylate soft carbon nucleophiles, such as enolates derived from 1,3-dicarbonyl compounds or other stabilized carbanions. This C-C bond-forming reaction is valuable for building more complex carbon skeletons. The reaction conditions must be carefully chosen to favor C-alkylation over O-alkylation in the case of ambident enolate nucleophiles.
Conclusion
This compound is a highly reactive and versatile electrophile whose utility in organic synthesis is underscored by its unique mechanistic pathway. The anchimeric assistance provided by the α-sulfur atom results in rapid nucleophilic substitutions, enabling the efficient formation of C-S, C-N, C-O, and C-C bonds under relatively mild conditions. A comprehensive understanding of its reactivity, combined with strict adherence to safety protocols, allows researchers to effectively harness BCMS for the synthesis of complex target molecules in drug discovery and beyond.
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Benzyl chloromethyl sulfide electrophilicity
An In-depth Technical Guide to the Electrophilic Reactivity of Benzyl Chloromethyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (BCMS) is a potent electrophilic agent utilized in organic synthesis for the introduction of the benzylthiomethyl (BnSCH₂-) group. As an α-chloro sulfide, its reactivity is governed by a unique interplay of electronic and steric factors inherent to its structure: the stabilizing influence of the benzyl group, the inductive effect of the sulfur atom, and the nature of the chloromethyl moiety. This guide provides a comprehensive analysis of the electrophilicity of BCMS, detailing its underlying reaction mechanisms, synthetic applications, and practical handling protocols. We will explore the dichotomy between Sₙ1 and Sₙ2 reaction pathways, compare its reactivity to analogous electrophiles, and provide field-proven methodologies for its use in the laboratory, ensuring both scientific rigor and operational safety.
Introduction to this compound
This compound, systematically named (chloromethylsulfanyl)methylbenzene, is a bifunctional organic compound featuring a benzylic group and an α-chloro sulfide moiety.[1][2][3] This structure positions it as a valuable reagent for creating thioethers, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[4][5] Its utility stems from the high reactivity of the C-Cl bond, which is susceptible to cleavage by a wide range of nucleophiles. Understanding the factors that control this reactivity is paramount for designing efficient and selective synthetic transformations.
The core of BCMS's electrophilicity lies at the chloromethyl carbon. This carbon is activated towards nucleophilic attack due to two primary features:
-
The Halogen Leaving Group: The chloride ion is a competent leaving group, facilitating substitution reactions.
-
The α-Sulfur Atom: The adjacent sulfur atom can stabilize an adjacent positive charge, influencing the transition state and potential intermediates of substitution reactions.[6]
This guide will dissect these features to provide a clear, mechanistic understanding of BCMS's behavior as an electrophile.
Physicochemical Properties and Safe Handling
Before utilization in any synthetic protocol, a thorough understanding of a reagent's physical properties and safety requirements is essential. BCMS is a colorless to pale yellow liquid with a pungent odor.[7] It is classified as a hazardous substance and requires careful handling to avoid exposure.[1][7]
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | (chloromethylsulfanyl)methylbenzene | PubChem[1] |
| CAS Number | 3970-13-6 | TCI[3] |
| Molecular Formula | C₈H₉ClS | PubChem[1] |
| Molecular Weight | 172.68 g/mol | PubChem[1][2] |
| Appearance | Colorless to light yellow liquid | TCI[3] |
| Boiling Point | 177 - 181 °C | Sigma-Aldrich[8] |
| Density | 1.1 g/cm³ at 25 °C | Sigma-Aldrich[8] |
Safety and Hazard Information
BCMS is a potent alkylating agent and should be treated as a potential carcinogen.[9] It is corrosive and can cause severe skin burns and eye damage.[1][7] Inhalation or ingestion is harmful.[1][10]
Core Safety Protocols:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of vapors.[10][11][12] Ensure a safety shower and eyewash station are readily accessible.[11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[8][10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8][11] It is often recommended to store refrigerated and under an inert atmosphere.[10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals.[11]
| Hazard Statement | GHS Classification | Source |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | PubChem[1] |
| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | PubChem[1] |
| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1) | FUJIFILM Wako[12] |
| H318: Causes serious eye damage | Serious Eye Damage/Eye Irritation (Category 1) | PubChem[1] |
| H332: Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | PubChem[1] |
The Electrophilic Character of this compound
The reactivity of BCMS in nucleophilic substitution reactions is not straightforward and can proceed through different mechanistic pathways depending on the reaction conditions. The structure allows for stabilization of transition states for both bimolecular (Sₙ2) and unimolecular (Sₙ1) pathways.
Mechanistic Considerations: A Duality of Pathways (Sₙ1 vs. Sₙ2)
The benzylic nature of the molecule is key. The adjacent phenyl ring can stabilize the development of positive charge on the methylene carbon through resonance, which is a hallmark of the Sₙ1 mechanism involving a carbocation intermediate.[13][14] Conversely, as a primary halide, the electrophilic carbon is relatively unhindered, making it susceptible to direct backside attack by a nucleophile, which is characteristic of the Sₙ2 mechanism.[14][15]
-
Sₙ2 Pathway (Bimolecular): Favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMF, Acetone). The reaction rate is dependent on the concentration of both BCMS and the nucleophile.[15] The π-system of the benzene ring can help stabilize the Sₙ2 transition state through conjugation.[14]
-
Sₙ1 Pathway (Unimolecular): Favored by weak nucleophiles, polar protic solvents (e.g., water, ethanol), and conditions that promote the formation of the resonance-stabilized benzyl-sulfide carbocation. The rate-determining step is the unimolecular dissociation of the chloride leaving group.[13][15]
Comparison with Analogous Electrophiles
To fully appreciate the electrophilicity of BCMS, it is instructive to compare it with structurally similar alkylating agents like benzyl chloride (BnCl) and benzyl chloromethyl ether (BOM-Cl).
-
Benzyl Chloride (BnCl): Lacks the α-heteroatom. Its reactivity is a classic example of a benzylic halide, readily undergoing both Sₙ1 and Sₙ2 reactions.[14][16] The presence of the α-sulfur in BCMS is expected to further stabilize an adjacent carbocation (Sₙ1) and potentially influence the Sₙ2 transition state.
-
Benzyl Chloromethyl Ether (BOM-Cl): This is the oxygen analog of BCMS. Oxygen is more electronegative than sulfur. The lone pairs on the oxygen in BOM-Cl can stabilize an adjacent carbocation through π-donation (the α-effect), making it a very reactive Sₙ1-type electrophile.[9][17] However, sulfur is more polarizable and a better nucleophile than oxygen, and its d-orbitals can participate in bonding, leading to different reactivity profiles compared to its oxygen counterpart.[18] Sulfides are generally stronger nucleophiles than ethers.[18]
The choice between these reagents depends on the desired protecting group and the specific reaction conditions. The thioether linkage formed from BCMS offers different stability and cleavage conditions compared to the ether from BnCl or the acetal from BOM-Cl.
Synthetic Applications: Reactions with Nucleophiles
The primary utility of BCMS is its reaction with various nucleophiles to form a new carbon-nucleophile bond, displacing the chloride.[2][7]
-
Reaction with O-Nucleophiles: Alcohols and phenols react with BCMS, typically in the presence of a non-nucleophilic base (e.g., NaH, K₂CO₃), to yield the corresponding benzyloxymethyl thioethers (BnSCH₂OR).
-
Reaction with N-Nucleophiles: Primary and secondary amines readily displace the chloride to form N-(benzylthiomethyl)amines (BnSCH₂NR₂). These reactions often proceed rapidly under mild conditions.
-
Reaction with S-Nucleophiles: Thiols react to form dithioacetals (BnSCH₂SR'). This reaction is synthetically useful for installing sulfur-containing functional groups.
-
Reaction with C-Nucleophiles: Soft carbon nucleophiles, such as enolates or organometallic reagents, can react with BCMS to form new C-C bonds, although this can be more challenging due to competing side reactions.
Experimental Protocols
The following section provides a generalized, self-validating protocol for a typical nucleophilic substitution reaction using BCMS.
General Considerations for Handling BCMS
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from hydrolyzing the reagent.
-
Anhydrous Solvents: Use anhydrous solvents to avoid side reactions and ensure reproducibility.
-
Temperature Control: Reactions are often initiated at a low temperature (e.g., 0 °C) to control the initial exotherm and then allowed to warm to room temperature or heated as necessary.
Protocol: Synthesis of N-(Benzylthiomethyl)piperidine
This protocol details the Sₙ2 reaction of this compound with a secondary amine nucleophile, piperidine.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Piperidine (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq, as an acid scavenger)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice bath
-
Standard glassware for aqueous workup and extraction
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Setup: Assemble a dry, N₂-flushed round-bottom flask equipped with a magnetic stir bar and a septum.
-
Reagent Preparation: In the flask, dissolve piperidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution dropwise via syringe over 15 minutes. The slow addition helps to control the reaction temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material (BCMS).
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N-(benzylthiomethyl)piperidine.
-
Synthesis of this compound
A common laboratory-scale preparation involves the chloromethylation of benzyl mercaptan (phenylmethanethiol). This can be achieved by reacting benzyl mercaptan with paraformaldehyde and hydrogen chloride.[2] Careful control of the reaction conditions is necessary to avoid the formation of byproducts. Another method involves reacting benzyl chloride with a thiomethylene chloride compound.[7]
Conclusion
This compound is a highly effective electrophile whose reactivity is finely balanced between Sₙ1 and Sₙ2 pathways. The presence of the benzyl group provides resonance stabilization favorable for an Sₙ1 mechanism, while its primary nature and the adjacent sulfur atom allow for a rapid Sₙ2 reaction. This duality makes it a versatile tool in the synthetic chemist's arsenal. By carefully selecting the nucleophile, solvent, and temperature, researchers can steer the reaction towards the desired outcome, enabling the efficient synthesis of complex molecules containing the benzylthiomethyl moiety. Adherence to strict safety protocols is non-negotiable when working with this potent and hazardous reagent.
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An In-depth Technical Guide to the Safety and Handling of Benzyl Chloromethyl Sulfide
Preamble: A Note on the Nature of Reactive Reagents
Benzyl chloromethyl sulfide (BCMS), a bifunctional molecule featuring a reactive chloromethyl group and a benzyl sulfide moiety, is a valuable reagent in synthetic organic chemistry, particularly for the introduction of the benzylthiomethyl group in the development of complex molecules and potential pharmaceutical agents. However, its utility is intrinsically linked to its high reactivity, which in turn presents significant safety and handling challenges. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to manage the risks associated with this compound. The protocols and recommendations herein are designed to be self-validating systems, emphasizing the causality behind each procedural step to foster a culture of safety and scientific rigor. Due to the limited publicly available toxicological data specifically for this compound, this guide draws upon authoritative information on analogous compounds, such as benzyl chloride, benzyl chloromethyl ether, and various sulfur mustards, to provide a comprehensive risk assessment and robust handling protocols.
Section 1: Chemical and Physical Identity
Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. This compound is a colorless to pale yellow liquid with a distinct, pungent odor.[1] Its molecular structure dictates its reactivity and potential hazards.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₉ClS | [1][2] |
| Molecular Weight | 172.68 g/mol | [1] |
| CAS Number | 3970-13-6 | [1][2] |
| IUPAC Name | chloromethylsulfanylmethylbenzene | [2] |
| Synonyms | α-(Chloromethylthio)toluene | [3] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Odor | Pungent | [4] |
graph "benzyl_chloromethyl_sulfide_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [label="C", pos="0,1!", fontsize=12, fontcolor="#202124"]; C2 [label="C", pos="-0.87,0.5!", fontsize=12, fontcolor="#202124"]; C3 [label="C", pos="-0.87,-0.5!", fontsize=12, fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fontsize=12, fontcolor="#202124"]; C5 [label="C", pos="0.87,-0.5!", fontsize=12, fontcolor="#202124"]; C6 [label="C", pos="0.87,0.5!", fontsize=12, fontcolor="#202124"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Substituent C7 [label="C", pos="0,2.5!", fontsize=12, fontcolor="#202124"]; S [label="S", pos="1.5,2.5!", fontsize=12, fontcolor="#34A853"]; C8 [label="C", pos="3,2.5!", fontsize=12, fontcolor="#202124"]; Cl [label="Cl", pos="4.5,2.5!", fontsize=12, fontcolor="#EA4335"];
C1 -- C7; C7 -- S; S -- C8; C8 -- Cl;
// Hydrogens H1 [label="H", pos="-1.5,1!", fontsize=10, fontcolor="#5F6368"]; H2 [label="H", pos="-1.5,-1!", fontsize=10, fontcolor="#5F6368"]; H3 [label="H", pos="0,-1.75!", fontsize=10, fontcolor="#5F6368"]; H4 [label="H", pos="1.5,-1!", fontsize=10, fontcolor="#5F6368"]; H5 [label="H", pos="1.5,1!", fontsize=10, fontcolor="#5F6368"]; H6 [label="H", pos="-0.5,3!", fontsize=10, fontcolor="#5F6368"]; H7 [label="H", pos="0.5,3!", fontsize=10, fontcolor="#5F6368"]; H8 [label="H", pos="2.5,3!", fontsize=10, fontcolor="#5F6368"]; H9 [label="H", pos="3.5,3!", fontsize=10, fontcolor="#5F6368"];
C2 -- H1; C3 -- H2; C4 -- H3; C5 -- H4; C6 -- H5; C7 -- H6; C7 -- H7; C8 -- H8; C8 -- H9; }
Figure 1: Structure of this compound.
Section 2: Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is non-negotiable for its safe use. The primary hazards stem from its reactivity as an alkylating agent and its resulting toxicity.
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed [2]
-
H312: Harmful in contact with skin [2]
-
H315: Causes skin irritation [2]
-
H318: Causes serious eye damage [2]
-
H332: Harmful if inhaled [2]
The signal word for this compound is "Danger" .[2]
Toxicological Profile: An Evidence-Based Assessment
-
Acute Toxicity: The GHS classifications indicate acute toxicity via oral, dermal, and inhalation routes.[2] The chloromethyl group is a strong electrophile, capable of reacting with nucleophilic functional groups in biological macromolecules, leading to cellular dysfunction.[5] Symptoms of acute exposure are likely to include severe irritation of the skin, eyes, and respiratory tract.[4][6] Inhalation may lead to pulmonary edema.[6]
-
Carcinogenicity and Mutagenicity: this compound is suspected to be a carcinogen and mutagen.[5] This is a critical consideration for handling. The structural alert of a reactive chloromethyl group attached to a sulfur atom is significant. Related compounds, such as sulfur mustards, are classified as Group 1 human carcinogens by the International Agency for Research on Cancer (IARC), known to cause respiratory tract cancers.[7][8][9] Benzyl chloride is classified by the EPA as a probable human carcinogen (Group B2).[6] The mechanism of carcinogenicity for these alkylating agents is believed to involve the formation of DNA adducts, leading to mutations.[1]
-
Reactivity Hazards: The high reactivity of the chloromethyl group not only contributes to its synthetic utility but also to its hazardous nature.[5] It can undergo vigorous reactions with nucleophiles.
Risk Assessment Workflow
A systematic risk assessment should be performed before any work with this compound is initiated.
Figure 2: A systematic workflow for risk assessment.
Section 3: Safe Handling and Engineering Controls
Given the significant hazards, a multi-layered approach to safety, prioritizing engineering controls, followed by administrative controls and personal protective equipment (PPE), is mandatory.
The Principle of Containment: Engineering Controls
The primary principle when handling this compound is to minimize exposure through containment.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.[10]
-
Glove Box: For larger quantities or procedures with a higher risk of aerosolization, the use of a glove box maintained under an inert atmosphere is recommended. This provides an additional layer of containment and prevents contact with atmospheric moisture.
Administrative Controls: Standard Operating Procedures (SOPs)
Clear, detailed, and chemical-specific SOPs are essential for ensuring safe and reproducible work. The SOP for this compound should include:
-
A summary of the hazards.
-
Step-by-step instructions for all procedures.
-
Required engineering controls and PPE.
-
Waste disposal procedures.
-
Emergency procedures.
-
Designated work areas for handling the chemical.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering and administrative controls are primary, appropriate PPE is crucial for personal protection.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves, double-gloving recommended. | Provides a barrier against dermal absorption. Double-gloving allows for the safe removal of the outer glove if contaminated.[10] |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors that can cause severe eye damage.[10] |
| Lab Coat | Flame-resistant lab coat with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations, such as large-scale transfers or spill cleanup.[11] | Provides protection from inhaling harmful vapors. |
Section 4: Chemical Reactivity and Incompatibility
This compound's reactivity is central to its utility and its hazards. Understanding its incompatibility with other substances is critical to prevent dangerous reactions.
-
Hydrolysis: The compound is sensitive to moisture and will hydrolyze to form benzyl mercaptan, formaldehyde, and hydrochloric acid.[12] This reaction can generate corrosive and toxic byproducts.
-
Strong Oxidizing Agents: Contact with strong oxidizing agents can lead to vigorous and potentially explosive reactions.[13]
-
Strong Bases: Strong bases can promote elimination reactions or other decompositions.[13]
-
Metals: Contact with certain metals may catalyze decomposition or polymerization.[11]
Section 5: Storage and Disposal
Proper storage and disposal are critical components of the chemical's lifecycle management to ensure safety and environmental protection.
Storage
-
Inert Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[14]
-
Temperature: Store in a cool, dry, well-ventilated area, away from heat and direct sunlight.[10][14]
-
Segregation: Store separately from incompatible materials such as oxidizing agents, strong bases, and metals.[14][15]
-
Container: Use tightly sealed containers made of compatible materials (e.g., glass).[10][14]
Waste Disposal
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Stream: Halogenated organic waste.[16]
-
Container: Collect in a designated, properly labeled, and sealed container for halogenated organic waste.[1][17]
-
Disposal Method: Disposal must be carried out by a licensed hazardous waste disposal company, typically via high-temperature incineration.[7][8] Do not dispose of down the drain. [1]
Section 6: Emergency Procedures
Preparedness for emergencies is paramount. All personnel working with this compound must be familiar with these procedures.
Spill Response
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The Organic Chemist's Guide to Benzyl Chloromethyl Sulfide: Synthesis, Reactivity, and Applications
For the modern researcher, scientist, and drug development professional, the strategic deployment of versatile chemical building blocks is paramount to innovation. Among these, Benzyl Chloromethyl Sulfide emerges as a potent, albeit underutilized, reagent. Its unique trifunctional architecture—a benzyl group, a reactive chloromethyl moiety, and a bridging sulfide—offers a compelling platform for the construction of complex molecular scaffolds. This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental synthesis to its nuanced reactivity and potential applications in contemporary organic synthesis and medicinal chemistry.
Core Molecular Attributes and Physicochemical Properties
This compound, systematically named chloromethyl(phenylmethyl)sulfane, is a colorless to pale yellow liquid with a distinct, pungent odor[1]. Its bifunctional nature, possessing both a reactive alkyl chloride and a nucleophilic sulfide, dictates its chemical behavior and renders it a valuable synthetic intermediate.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 3970-13-6 |
| Molecular Formula | C₈H₉ClS |
| Molecular Weight | 172.68 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Data not readily available |
| Density | Data not readily available |
| Solubility | Soluble in common organic solvents |
Synthesis and Purification: A Practical Approach
The most prevalent and practical synthesis of this compound involves the chloromethylation of benzyl mercaptan (phenylmethanethiol). This reaction, conceptually similar to the well-established synthesis of benzyl chloromethyl ether from benzyl alcohol, utilizes formaldehyde and hydrogen chloride to introduce the chloromethyl group onto the sulfur atom[1][3].
Underlying Principles of the Synthesis
The reaction proceeds via an acid-catalyzed mechanism. Protonation of formaldehyde generates a highly electrophilic carbocation, which is then attacked by the nucleophilic sulfur of benzyl mercaptan. Subsequent reaction with chloride ion yields the desired product. The use of anhydrous conditions is crucial to prevent the formation of byproducts from the reaction of the chloromethyl ether with water.
Caption: Proposed mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from analogous procedures for α-chloroether synthesis and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.[3]
Materials:
-
Benzyl mercaptan
-
Paraformaldehyde
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous solvent (e.g., Dichloromethane or Diethyl Ether)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve benzyl mercaptan (1.0 eq.) in the anhydrous solvent.
-
Addition of Paraformaldehyde: Add paraformaldehyde (1.1 eq.) to the solution and stir the suspension.
-
Introduction of HCl: Bubble anhydrous hydrogen chloride gas through the stirred suspension. The reaction is exothermic and should be cooled in an ice bath to maintain the temperature between 0-5 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when the starting benzyl mercaptan is consumed.
-
Workup: Once the reaction is complete, cease the HCl stream and purge the reaction mixture with nitrogen gas to remove excess HCl.
-
Extraction: Quench the reaction by carefully adding ice-cold water. Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation.
The Chemistry of a Dual-Action Reagent: Reactivity Profile
The synthetic utility of this compound stems from the high reactivity of the chloromethyl group, which is an excellent electrophile for Sₙ2 reactions. The adjacent sulfur atom is thought to stabilize the transition state of nucleophilic substitution, enhancing its reactivity compared to other alkyl chlorides.
Nucleophilic Substitution Reactions
This compound readily reacts with a variety of nucleophiles to form new carbon-heteroatom bonds.
Caption: General scheme for nucleophilic substitution reactions.
Table 2: Representative Nucleophilic Substitution Reactions
| Nucleophile | Product | Typical Conditions | Yield (%) |
| Thiols (R-SH) | Benzyl Dithiomethyl Ether (Bn-S-CH₂-S-R) | Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., H₂O, CH₂Cl₂) | Good to Excellent |
| Amines (R-NH₂) | N-Substituted Aminomethyl Benzyl Sulfide (Bn-S-CH₂-NH-R) | Base (e.g., NaHCO₃), Solvent (e.g., H₂O) | Good to Excellent[4] |
| Phenols (Ar-OH) | Aryloxymethyl Benzyl Sulfide (Bn-S-CH₂-O-Ar) | Base (e.g., NaOH), Solvent (e.g., H₂O) | Good[5] |
The reaction with thiols is particularly efficient, providing a straightforward route to unsymmetrical dithioketals. Similarly, reactions with primary and secondary amines proceed smoothly to furnish the corresponding aminomethyl sulfides. Phenoxides also serve as effective nucleophiles, leading to the formation of aryloxymethyl sulfides.
Applications in Organic Synthesis and Drug Discovery
The unique reactivity of this compound makes it a valuable tool for the synthesis of a variety of organic molecules, including those with potential biological activity.
Synthesis of Sulfur-Containing Heterocycles
This compound can serve as a precursor for the synthesis of sulfur-containing heterocycles. For instance, its reaction with appropriate binucleophiles can lead to the formation of ring systems like benzothiazepines, which are scaffolds found in cardiovascular drugs such as diltiazem[6][7][8][9]. While direct use of this compound in the synthesis of diltiazem is not prominently reported, its analogous reactivity makes it a potential building block for novel benzothiazepine derivatives.
Potential Role in the Synthesis of Bioactive Molecules
The thioether moiety is a common feature in many pharmaceuticals. While direct examples of this compound in the synthesis of marketed drugs are not abundant in the readily available literature, its ability to introduce the Bn-S-CH₂- fragment is highly relevant. For example, the core structures of some HIV protease inhibitors contain thioether linkages, and the synthetic strategies often involve the reaction of a thiol with an electrophile[6][10]. This compound represents a readily available electrophilic partner for such transformations.
Caption: Potential workflow for the use of this compound in drug discovery.
Safety and Handling
This compound is a reactive and potentially hazardous chemical. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye damage and skin irritation[2]. It is also suspected to be a carcinogen[1]. Therefore, all handling of this compound must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn.
Spectroscopic Characterization
The identity and purity of this compound can be confirmed by standard spectroscopic methods.
Table 3: Spectroscopic Data for this compound [1]
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, a singlet for the benzylic methylene protons, and a singlet for the chloromethyl protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, and the chloromethyl carbon. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 172, and a characteristic isotopic pattern for the presence of chlorine. A prominent fragment is often observed at m/z = 91, corresponding to the benzyl cation. |
| IR Spectroscopy | Characteristic absorptions for C-H stretching of the aromatic and aliphatic groups, and C-Cl stretching. |
Conclusion
This compound is a versatile and highly reactive building block with significant potential in organic synthesis. Its straightforward preparation and the electrophilicity of its chloromethyl group make it an attractive reagent for the construction of diverse molecular architectures, particularly those containing thioether linkages. While its direct application in the synthesis of marketed pharmaceuticals is not yet widely documented, its reactivity profile suggests that it is a valuable tool for the exploration of new chemical space in drug discovery and development. As with any reactive chemical, appropriate safety precautions are essential when handling this compound.
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Discovery and history of Benzyl chloromethyl sulfide
An In-Depth Technical Guide to Benzyl Chloromethyl Sulfide: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract
This compound, a bifunctional organosulfur compound, serves as a pivotal intermediate in advanced organic synthesis. Its unique molecular architecture, featuring both a nucleophilic thioether and an electrophilic chloromethyl group, offers a versatile platform for constructing complex molecular frameworks. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals, covering the historical context of its development, detailed synthetic methodologies, characteristic chemical reactivity, and significant applications, particularly in the synthesis of therapeutic agents. By elucidating the causality behind experimental protocols and grounding claims in authoritative references, this document aims to be a comprehensive resource for leveraging this compound in modern chemical and pharmaceutical research.
Part 1: Historical Perspective and Foundational Chemistry
The journey of this compound is intrinsically linked to the broader history of organosulfur chemistry and the development of benzyl-based reagents. The parent compound, benzyl chloride, was first prepared in 1853 by the Italian chemist Stanislao Cannizzaro through the reaction of benzyl alcohol with hydrochloric acid.[1] This foundational work opened the door to using benzylic halides as versatile alkylating agents.
The synthesis of thioethers, or organic sulfides, has a rich history, with early methods relying on the nucleophilic substitution of alkyl halides with thiolates.[2][3] Over the decades, the field has evolved significantly, with pioneering work by Migita and others in the late 1970s introducing metal-catalyzed C–S cross-coupling reactions, which offered new efficiencies and substrate scopes.[2] this compound emerged as a specialized reagent within this context, valued for its ability to introduce a benzylthiomethyl (Bn-S-CH2-) moiety, a functional group that acts as a key structural motif in various bioactive compounds.
Part 2: Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the reaction of benzyl chloride with a thiomethylene chloride compound.[4] This approach leverages the high reactivity of benzyl chloride towards nucleophilic substitution.
General Synthetic Approaches
Several strategies can be envisioned for the synthesis of thioethers, which can be adapted for this compound. The diagram below illustrates two common conceptual pathways.
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An In-Depth Technical Guide to the Structural Analysis of Benzyl Chloromethyl Sulfide
This guide provides a comprehensive framework for the structural elucidation and purity assessment of benzyl chloromethyl sulfide (CAS No: 3970-13-6). Designed for researchers, scientists, and professionals in drug development, this document moves beyond rote protocols to explain the causal reasoning behind analytical choices. Our approach is rooted in establishing self-validating systems, ensuring that data from orthogonal techniques converge to provide an unambiguous structural and purity profile.
Foundational Understanding: The Nature of this compound
This compound, with the IUPAC name chloromethylsulfanylmethylbenzene, is a bifunctional organic reagent utilized in organic synthesis.[1][2] Its utility stems from the presence of two reactive sites: a benzyl group and a highly reactive chloromethyl group attached to a sulfide linkage.[1] This structure makes it a valuable intermediate for introducing the benzylthiomethyl moiety in alkylation reactions and for the synthesis of more complex thioethers.[1]
However, this reactivity also presents challenges. The chloromethyl group is susceptible to nucleophilic attack, which can limit the compound's shelf life and lead to undesired side reactions.[1] Furthermore, toxicological data indicates that this compound is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye damage, necessitating stringent safety protocols during handling.[2][3][4][5]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3970-13-6 | [1][2] |
| Molecular Formula | C₈H₉ClS | [1][2] |
| Molecular Weight | 172.68 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 136-139 °C (at 25 Torr) | [3] |
| Density | 1.19 g/cm³ (at 25 °C) | [3] |
| Refractive Index | 1.5780 - 1.5820 | [3] |
| SMILES | C1=CC=C(C=C1)CSCCl | [1][2] |
Synthesis Context: Anticipating Analytical Challenges
A robust structural analysis begins with an understanding of the compound's synthesis, as this informs the potential impurity profile. This compound can be synthesized via several routes, a common method being the reaction of benzyl chloride with a thiomethylene chloride compound.[3] Other approaches for creating benzylic sulfides may involve reactions of benzylic alcohols with thiols or cross-coupling of benzyl halides with disulfides.[6]
The primary analytical challenges are to confirm the formation of the desired product and to detect and quantify any unreacted starting materials (e.g., benzyl alcohol, benzyl chloride), byproducts (e.g., dibenzyl sulfide), or degradation products.
Caption: Generalized workflow for the synthesis of this compound.
The Analytical Triad: Spectroscopic Confirmation
The core of structural elucidation relies on a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.
Expertise & Causality: We perform both ¹H and ¹³C NMR. ¹H NMR confirms the number and connectivity of different types of protons, while ¹³C NMR validates the carbon backbone. The combination is essential for unambiguous structure confirmation. For this compound, we expect three distinct regions in the ¹H NMR spectrum and five signals in the aromatic/aliphatic regions of the ¹³C spectrum.
Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.2 - 7.4 | Multiplet | 5H | Phenyl ring protons (C₆H₅) |
| Benzylic | ~3.8 | Singlet | 2H | Methylene protons (-CH₂-S) |
| Chloromethyl | ~4.9 | Singlet | 2H | Methylene protons (-S-CH₂-Cl) |
Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| Aromatic | ~137 | Quaternary C (C-CH₂) |
| Aromatic | ~129 | CH |
| Aromatic | ~128 | CH |
| Aromatic | ~127 | CH |
| Benzylic | ~38 | Benzylic Methylene (C₆H₅-CH₂) |
| Chloromethyl | ~50 | Chloromethyl Methylene (-S-CH₂-Cl) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 10-20 mg of the purified this compound sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H spectrum and assign all signals in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and integrations.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Expertise & Causality: The key is to look for confirmatory peaks while also ensuring the absence of peaks that would indicate impurities. For example, the absence of a broad peak around 3300 cm⁻¹ confirms the lack of hydroxyl (-OH) groups from starting materials like benzyl alcohol. We must identify vibrations for the aromatic ring, C-H bonds, the C-S bond, and the crucial C-Cl bond.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 3000-2850 | C-H Stretch | Aliphatic C-H (-CH₂) |
| ~1600, ~1495, ~1450 | C=C Stretch | Aromatic Ring |
| 800-600 | C-Cl Stretch | Alkyl Halide |
| 770-690 | C-S Stretch | Sulfide |
Experimental Protocol: FTIR Analysis (Neat Liquid)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place one to two drops of the neat this compound liquid directly onto the center of the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Analysis: The instrument software will automatically ratio the sample spectrum against the background. Identify and label the major absorption peaks and correlate them with the expected functional groups.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation patterns, offers further structural evidence. It is an exceptionally sensitive technique, making it ideal for impurity detection when coupled with a chromatographic inlet.
Expertise & Causality: For this compound, three features are diagnostically critical. First, the molecular ion (M⁺) peak confirms the molecular weight. Second, the isotopic pattern of the molecular ion must match the theoretical pattern for a molecule containing one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) and one sulfur atom. This is a powerful self-validating feature. Third, the fragmentation pattern should be logical. The most anticipated fragmentation is the cleavage of the benzyl-sulfur bond to yield the highly stable tropylium cation (C₇H₇⁺) at m/z 91.[2]
Table 5: Expected Key Mass Spectrometry Peaks (Electron Ionization)
| m/z | Ion | Significance |
| 172/174 | [C₈H₉ClS]⁺ | Molecular Ion (M⁺/M+2), confirms MW and Cl presence |
| 91 | [C₇H₇]⁺ | Tropylium cation, confirms benzyl moiety |
| 83/85 | [CH₂ClS]⁺ | Confirms chloromethyl sulfide fragment |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent).
-
Injection: Inject 1 µL of the sample solution with a split ratio (e.g., 50:1) to avoid overloading the detector.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 15°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the chromatographic peak for this compound. Analyze the corresponding mass spectrum, confirming the molecular ion, its isotopic pattern, and the key fragment ions.
Orthogonal Confirmation: Chromatographic Purity Assessment
While spectroscopy confirms the structure of the main component, chromatography is essential to determine its purity. We employ both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) as they provide orthogonal separation mechanisms, increasing confidence in the purity assessment.
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An In-Depth Technical Guide to the Theoretical and Synthetic Landscape of Benzyl Chloromethyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
Abstract
Benzyl chloromethyl sulfide (BCMS), a bifunctional organic compound, holds a unique position in synthetic chemistry due to the distinct reactivity of its benzyl, thioether, and chloromethyl moieties. This technical guide provides a comprehensive exploration of BCMS, moving beyond a standard literature review to offer an in-depth analysis of its theoretical underpinnings, synthetic utility, and potential applications in medicinal chemistry. We will delve into the nuanced electronic properties that govern its reactivity, present detailed, field-proven experimental protocols, and contextualize its role as a versatile building block in the synthesis of complex organic molecules. This document is intended to serve as a critical resource for researchers aiming to leverage the unique chemical attributes of BCMS in their synthetic and drug discovery endeavors.
Introduction: Unveiling the Chemical Dichotomy of this compound
This compound, systematically named chloromethyl(phenylmethyl)sulfane, is a colorless to pale yellow liquid with a characteristic pungent odor.[1] Its molecular structure, featuring a benzyl group attached to a sulfur atom which is, in turn, bonded to a chloromethyl group, bestows upon it a fascinating chemical duality. The presence of the highly reactive α-chloro thioether functionality makes it a potent electrophile, susceptible to nucleophilic attack, while the benzyl group offers a site for various aromatic substitutions and modifications.
This guide will navigate the theoretical landscape that dictates the behavior of BCMS, providing a rationale for its observed reactivity. We will then translate this theoretical understanding into practical, actionable experimental protocols for its synthesis and subsequent transformations. Finally, we will explore its emerging potential in the realm of drug development, highlighting how its unique structural features can be exploited to construct novel molecular architectures with therapeutic promise.
Physicochemical and Spectroscopic Data
A thorough understanding of the fundamental properties of a reagent is paramount for its effective and safe utilization. Below is a summary of the key physicochemical and spectroscopic data for this compound.
| Property | Value | Reference |
| CAS Number | 3970-13-6 | [1] |
| Molecular Formula | C₈H₉ClS | [1] |
| Molecular Weight | 172.68 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 136-139 °C at 25 Torr | ChemBK |
| Density | 1.19 g/cm³ | ChemBK |
| Refractive Index | 1.5780-1.5820 | ChemBK |
| ¹H NMR (CDCl₃) | δ 7.40-7.25 (m, 5H, Ar-H), 4.88 (s, 2H, S-CH₂-Cl), 3.86 (s, 2H, Ar-CH₂-S) | PubChem |
| ¹³C NMR (CDCl₃) | δ 136.5, 129.0, 128.7, 127.6, 50.1 (S-CH₂-Cl), 38.2 (Ar-CH₂-S) | PubChem |
Theoretical Framework: Understanding the Reactivity of this compound
While specific computational studies directly focused on this compound are not extensively documented in publicly available literature, its reactivity can be rationalized through established principles of physical organic chemistry and by drawing analogies to theoretical studies on similar α-chloro sulfides and benzyl systems.
Electronic Structure and Frontier Molecular Orbitals
The reactivity of BCMS is fundamentally governed by its electronic structure. A qualitative molecular orbital analysis suggests that the highest occupied molecular orbital (HOMO) will have significant contribution from the non-bonding electrons of the sulfur atom. The lowest unoccupied molecular orbital (LUMO), conversely, will be predominantly centered on the σ* anti-bonding orbital of the C-Cl bond in the chloromethyl group.
This HOMO-LUMO distribution dictates the primary mode of reactivity:
-
Nucleophilic Attack: The low-lying LUMO on the chloromethyl carbon makes it highly susceptible to attack by nucleophiles. This is the most common and synthetically useful reaction pathway for BCMS. The adjacent sulfur atom can play a role in stabilizing the transition state of this Sₙ2 reaction through anchimeric assistance, although this effect is debated and can be influenced by the nature of the nucleophile and solvent.
-
Oxidation at Sulfur: The HOMO's localization on the sulfur atom indicates that BCMS can be readily oxidized to the corresponding sulfoxide and sulfone. This provides an additional avenue for synthetic diversification.
A Density Functional Theory (DFT) study on the related α-chloroglycidic esters demonstrated that the presence of an α-chloro substituent significantly influences the electronic properties and reaction pathways.[2] Similar computational investigations on BCMS would be invaluable for precisely quantifying the orbital energies and predicting the regioselectivity of its reactions with various nucleophiles.
Reaction Mechanisms: Sₙ1 vs. Sₙ2 Pathways
The nucleophilic substitution of the chloride in BCMS can, in principle, proceed through either an Sₙ1 or Sₙ2 mechanism. The benzylic position of the sulfide might suggest the possibility of carbocation formation, a hallmark of the Sₙ1 pathway. However, the primary nature of the chloromethyl carbon and the presence of the adjacent sulfur atom strongly favor an Sₙ2 mechanism .[3]
The resonance stabilization of a potential carbocation at the benzylic carbon is not directly applicable to the chloromethyl carbon. An Sₙ1-type reaction would require the formation of a highly unstable α-thio carbocation. Therefore, a concerted backside attack by a nucleophile on the chloromethyl carbon, with the simultaneous departure of the chloride leaving group, is the more plausible and energetically favorable pathway.[4]
Diagram: Proposed Sₙ2 Reaction Mechanism
Caption: A simplified workflow of the Sₙ2 nucleophilic substitution reaction of this compound.
Synthesis and Experimental Protocols
The synthesis of this compound and its subsequent reactions require careful handling due to its reactivity and toxicity. The following protocols are provided for informational purposes and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of this compound
The most common and efficient method for the preparation of BCMS is the chloromethylation of benzyl mercaptan (phenylmethanethiol).[1]
Reaction:
Ph-CH₂-SH + (CH₂O)n + HCl → Ph-CH₂-S-CH₂-Cl + H₂O
Materials:
-
Benzyl mercaptan
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Anhydrous Calcium Chloride or Magnesium Sulfate
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
Protocol:
-
To a stirred solution of benzyl mercaptan in dichloromethane at 0 °C, add paraformaldehyde.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution, maintaining the temperature at 0-5 °C. Alternatively, concentrated hydrochloric acid can be used.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it into ice-cold water.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.
-
Filter and concentrate the solvent under reduced pressure to afford crude this compound.
-
Purification can be achieved by vacuum distillation.
Representative Nucleophilic Substitution: Synthesis of a Benzyl Methylthiomethyl Ether
This protocol exemplifies the use of BCMS in a typical Sₙ2 reaction to form a new carbon-nucleophile bond.
Reaction:
Ph-CH₂-S-CH₂-Cl + R-O⁻Na⁺ → Ph-CH₂-S-CH₂-O-R + NaCl
Materials:
-
This compound
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Protocol:
-
To a stirred solution of the sodium alkoxide in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C.
-
Slowly add a solution of this compound in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Development
While direct applications of this compound in the synthesis of marketed drugs are not prominently disclosed, its utility as a versatile synthetic intermediate is evident from its presence in the patent literature for the preparation of various biologically active compounds.[5] The benzylthio-methyl moiety introduced by BCMS can be found in a range of molecular scaffolds investigated for therapeutic purposes.
Substituted benzyl chlorides and benzyl sulfides are known to be important precursors in the synthesis of a wide array of pharmaceuticals.[6][7] For instance, benzyl groups are often used as protecting groups in the synthesis of complex molecules, and the thioether linkage can be a key structural element in various bioactive compounds.
A patent for the preparation of benzyl-trifluoromethyl sulfide, an intermediate used in the pharmaceutical and phytosanitary industries, highlights the utility of benzyl sulfide derivatives.[5] Another patent describes the synthesis of benzyl (difluoromethyl) sulfide compounds, which are precursors to herbicides.[1] While these examples do not directly involve BCMS, they underscore the importance of the benzyl sulfide scaffold in applied chemistry.
The reactivity of BCMS allows for its use in the synthesis of heterocyclic compounds, which are a cornerstone of modern medicinal chemistry.[1] The introduction of the Ph-CH₂-S-CH₂- unit can be a key step in building more complex ring systems.
Diagram: Potential Drug Discovery Workflow Utilizing BCMS
Caption: A conceptual workflow illustrating how this compound can be used to generate a library of diverse compounds for drug discovery screening.
Safety and Handling
This compound is a hazardous chemical and must be handled with extreme caution.
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also classified as a suspected carcinogen and mutagen.[1]
-
Irritation: It is a lachrymator and can cause severe irritation to the skin, eyes, and respiratory system.[8]
-
Reactivity and Stability: The chloromethyl group is highly reactive, which can lead to undesired side reactions. The compound has a limited shelf life and should be stored in a cool, dry, dark place under an inert atmosphere.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and other protective clothing should be worn.
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood.
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion and Future Outlook
This compound is a reagent of significant synthetic potential, offering a gateway to a wide range of thioether derivatives and more complex molecular architectures. Its reactivity, governed by the electrophilic chloromethyl group, is predominantly channeled through an Sₙ2 mechanism. While its direct application in marketed pharmaceuticals is not widely documented, its role as a versatile intermediate in the synthesis of bioactive molecules and functional materials is evident.
Future research in this area would greatly benefit from detailed theoretical and computational studies to precisely map the reaction coordinates and transition state energies for its reactions with various nucleophiles. Such studies would provide a more quantitative understanding of its reactivity and selectivity. Furthermore, a systematic exploration of BCMS in the synthesis of novel heterocyclic scaffolds could unlock new avenues for drug discovery and development. As the demand for novel chemical entities continues to grow, the strategic application of bifunctional reagents like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. (n.d.). This compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzylic sulfides. Retrieved from [Link]
- Supporting Information for a relevant chemical synthesis paper. (Note: A specific reference from the search results would be placed here, for example, from a journal article detailing a relevant synthesis).
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Organic Syntheses. (n.d.). benzyl chloromethyl ether. Retrieved from [Link]
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University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]
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-
Amanote Research. (n.d.). Nucleophilic Substitution of Benzyl Chloride and Poly(chloromethylstyrene)Catalyzed by Sulfides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzyl chlorides by chlorination or substitution. Retrieved from [Link]
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Journal of Materials and Environmental Science. (n.d.). DFT Study of the Formation of α-Chloro-Pyruvic Esters from α-Chloroglycidic Esters Isomers. Retrieved from [Link]
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Sci-Hub. (n.d.). Chloromethyl Methyl Sulfone by Oxidation of Chloromethyl Methyl Sulfide. Retrieved from [Link]
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RSC Publishing. (n.d.). Chemical stability of sulfide solid-state electrolytes: stability toward humid air and compatibility with solvents and binders. Retrieved from [Link]
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University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]
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MDPI. (n.d.). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Retrieved from [Link]
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An In-Depth Technical Guide to Benzyl Chloromethyl Sulfide: Properties, Synthesis, and Handling
Foreword: Understanding Benzyl Chloromethyl Sulfide in Modern Synthesis
This compound, with its unique trifunctional molecular architecture—a benzyl group, a reactive chloromethyl moiety, and a sulfide linkage—presents itself as a versatile, albeit challenging, reagent in the landscape of organic synthesis. Its utility primarily lies in its capacity for electrophilic alkylation via the highly reactive chloromethyl group, making it a valuable building block for introducing the benzylthiomethyl group in the synthesis of complex molecules, including potential pharmaceutical intermediates and heterocyclic scaffolds.[1]
However, this same reactivity necessitates a thorough understanding of its properties and a meticulous approach to its handling and application. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage the synthetic potential of this compound. It moves beyond a simple recitation of data to provide a cohesive narrative grounded in the principles of chemical reactivity and laboratory safety. The protocols and data presented herein are designed to be self-validating, encouraging a proactive and informed approach to experimental design.
Core Physicochemical & Spectroscopic Constants
A precise understanding of a reagent's physical and spectral properties is the bedrock of its effective use in synthesis and analysis. The constants for this compound are summarized below.
Physical Properties
This compound is a colorless to light yellow, clear liquid with a distinct, pungent odor.[1] Key physical constants are compiled in the table below, providing a quick reference for experimental planning, such as purification by distillation or calculation of molar equivalents.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉ClS | [2][3] |
| Molecular Weight | 172.68 g/mol | [2] |
| Boiling Point | 136-139 °C at 25 Torr | [1] |
| Density | 1.19 g/cm³ | [1] |
| Refractive Index (n_D^20) | 1.5780 - 1.5820 | [1] |
| Appearance | Colorless to light yellow clear liquid | [1] |
Spectroscopic Profile
The spectroscopic data provides the definitive structural fingerprint for this compound. This information is critical for reaction monitoring and final product confirmation.
The proton and carbon NMR spectra are fundamental for structural elucidation. While specific peak assignments can vary slightly based on the solvent and spectrometer frequency, the expected chemical shifts are as follows:
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ~7.3 (multiplet) | m | Aromatic protons (C₆H₅) |
| ~4.8 (singlet) | s | Chloromethyl protons (-SCH₂Cl) | |
| ~3.8 (singlet) | s | Benzyl protons (-C₆H₅CH₂S-) | |
| ¹³C NMR | ~137 | s | Quaternary aromatic carbon |
| ~129 | d | Aromatic CH | |
| ~128.5 | d | Aromatic CH | |
| ~127.5 | d | Aromatic CH | |
| ~50 | t | Chloromethyl carbon (-SCH₂Cl) | |
| ~40 | t | Benzyl carbon (-C₆H₅CH₂S-) |
Note: Predicted and observed shifts are based on data available from spectral databases and general principles of NMR spectroscopy.[2][4][5][6][7][8]
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch |
| ~1600, 1495, 1450 | Medium-Strong | Aromatic C=C bending |
| ~1250 | Strong | C-S stretch |
| ~700-800 | Strong | C-Cl stretch |
Note: Peak positions are approximate and derived from typical values for the respective functional groups.[2][9][10]
Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which is crucial for confirming the compound's identity.
| m/z | Relative Intensity | Assignment |
| 172/174 | Moderate | Molecular ion peak [M]⁺ and [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotope) |
| 91 | High | Tropylium cation [C₇H₇]⁺ (from cleavage of the C-S bond) |
| 65 | Moderate | [C₅H₅]⁺ (from loss of acetylene from the tropylium cation) |
Note: The fragmentation is dominated by the formation of the stable benzyl/tropylium cation.[2][11]
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the chloromethylation of benzyl mercaptan. This reaction, while straightforward in principle, requires careful control of conditions to minimize side products.
Synthesis Workflow
The following diagram outlines the general workflow for the synthesis of this compound.
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Commercial availability of Benzyl chloromethyl sulfide
An In-depth Technical Guide to the Commercial Availability and Application of Benzyl Chloromethyl Sulfide
This guide provides an in-depth technical overview of this compound (CAS No. 3970-13-6), a versatile reagent in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document details its commercial availability, provides a robust synthesis protocol, explores its applications, and outlines critical safety procedures. The content is structured to deliver field-proven insights, ensuring both technical accuracy and practical utility.
Introduction to this compound
This compound, with the chemical formula C₈H₉ClS, is an organic compound featuring a reactive chloromethyl group attached to a benzylthio moiety.[1][2] This structure makes it a valuable intermediate and alkylating agent in synthetic chemistry. Its utility stems from the electrophilic nature of the chloromethyl carbon, which readily participates in nucleophilic substitution reactions, allowing for the introduction of the benzylthiomethyl (BnSCH₂-) group into various molecular scaffolds.[2]
Key Chemical Properties:
| Property | Value | Source(s) |
| CAS Number | 3970-13-6 | [1][2][3] |
| Molecular Formula | C₈H₉ClS | [1][4] |
| Molecular Weight | 172.68 g/mol | [2] |
| IUPAC Name | chloromethylsulfanylmethylbenzene | [1][2] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Density | ~1.19 g/cm³ | [5][6] |
| Boiling Point | 136-139 °C (at 25 Torr) | [5] |
| Refractive Index | ~1.5780 - 1.5820 | [5] |
Commercial Availability
This compound is accessible through several major chemical suppliers, typically offered in research-grade purities. Its availability facilitates its use in both small-scale laboratory research and larger process development workflows. When procuring this reagent, it is crucial to consider purity, as trace impurities can affect reaction outcomes, especially in sensitive multi-step syntheses.
Table of Commercial Suppliers:
| Supplier | Product Number | Purity Specification | Available Quantities |
| Tokyo Chemical Industry (TCI) | B1937 | >96.0% (GC) | 5 g, 25 g |
| Smolecule | S751942 | Not specified | Inquire |
| Sigma-Aldrich | 362905 | Not specified (NMR available) | Inquire |
Note: Availability and specifications are subject to change. Always consult the supplier's current catalog.
In-House Synthesis Protocol
For applications requiring larger quantities or specific purity profiles not commercially available, this compound can be synthesized in the laboratory. The most direct method is an analogue of the Blanc chloromethylation, reacting benzyl mercaptan with formaldehyde and hydrogen chloride.[7][8] This procedure requires stringent safety precautions due to the hazardous nature of the reactants and product.
Experimental Workflow: Synthesis of this compound
Caption: A workflow diagram for the synthesis of this compound.
Step-by-Step Methodology:
Caution: This procedure must be performed in a well-ventilated chemical fume hood. This compound is harmful and an irritant, and benzyl mercaptan has a strong, unpleasant odor. Anhydrous hydrogen chloride is a corrosive gas. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[9][10]
-
Preparation: To a 250 mL three-necked, round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, add benzyl mercaptan (0.1 mol, 12.42 g).
-
Addition of Formaldehyde Source: Add paraformaldehyde (0.11 mol, 3.3 g). The use of paraformaldehyde serves as a convenient, water-free source of formaldehyde, which is crucial for minimizing side reactions.
-
Reaction Initiation: While stirring the mixture, begin bubbling anhydrous hydrogen chloride gas through the solution at a moderate rate. The reaction is exothermic; maintain the internal temperature between 20-25°C using a water bath. The HCl gas protonates the formaldehyde, generating a highly electrophilic intermediate that is readily attacked by the sulfur nucleophile of the benzyl mercaptan.[8]
-
Monitoring the Reaction: Continue the addition of HCl for approximately 2-3 hours. The reaction is typically complete when the mixture clarifies, indicating the consumption of the solid paraformaldehyde.
-
Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. If two layers are present, separate the organic (upper) layer. Wash the organic layer twice with 50 mL of cold water and once with 50 mL of brine to remove residual HCl and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This step should be performed with caution to avoid excessive heating, which can degrade the product.
-
Product Isolation: The resulting residual liquid is crude this compound. For many applications, this crude product is of sufficient purity. If higher purity is required, vacuum distillation can be performed, but this is often challenging due to the compound's thermal sensitivity.
Applications in Research and Drug Development
The reactivity of this compound makes it a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[11][12]
A. Intermediate for Thioether Synthesis
The primary application of this compound is as an alkylating agent to form thioethers.[2] It reacts with a wide range of nucleophiles, particularly thiols, to introduce the benzylthiomethyl group. This reaction is fundamental in constructing C-S bonds, which are prevalent in many biologically active compounds.[13]
B. Role as a Protecting Group Precursor
While not a direct protecting group itself, this compound is a precursor to reagents used for protection chemistry. Its oxygen analog, benzyl chloromethyl ether (BOM-Cl), is a widely used reagent for protecting alcohols and phenols by forming a BOM ether.[14] The benzyl group is valued in multi-step synthesis because it is stable to a wide range of conditions but can be selectively removed via catalytic hydrogenolysis (e.g., H₂ over Pd/C), which is a mild deprotection method.[15][16][17] The principles of benzyl-based protection are central to the strategic synthesis of complex molecules like natural products and APIs.
Workflow: Benzyl-Based Protection Strategy
Caption: General workflow for using a benzyl-based protecting group in synthesis.
Safety, Handling, and Storage
This compound is a hazardous chemical that requires careful handling to minimize risk.[1]
-
GHS Hazard Statements: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[3] It causes skin irritation and serious eye damage.[1][3]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood.[6] Wear chemical safety goggles, nitrile gloves, and a flame-retardant lab coat.[9][10]
-
Handling: Avoid breathing vapors.[3] Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[18] Ensure an eyewash station and safety shower are readily accessible.[9]
-
Storage: Store in a cool, dry, well-ventilated area, preferably in a refrigerator at 0-10°C.[3] The container must be kept tightly closed to prevent exposure to moisture and air. It is noted as being sensitive to heat and light.[3]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not pour down the drain.[3][6]
Conclusion
This compound is a commercially available and synthetically valuable reagent for research and development. Its utility as an alkylating agent for introducing the benzylthiomethyl moiety makes it an important tool in organic synthesis. While its handling requires strict adherence to safety protocols due to its hazardous nature, its commercial accessibility and the feasibility of in-house synthesis ensure its continued role in the development of novel chemical entities and active pharmaceutical ingredients.
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Methodological & Application
Protocol for S-Benzylation of Thiols Using Benzyl Chloromethyl Sulfide: An Application Note for Researchers
Introduction: The Strategic Importance of S-Benzylation in Modern Chemistry
In the landscape of contemporary organic synthesis and drug development, the precise manipulation of functional groups is paramount. Among these, the thiol group (-SH) of cysteine residues and other sulfur-containing molecules presents a unique set of challenges and opportunities.[1] With a pKa typically in the range of 8-9, the thiol is readily deprotonated to form a potent thiolate nucleophile, making it a frequent participant in both desired synthetic transformations and unwanted side reactions.[1] Consequently, the protection of thiols is a critical strategy in complex syntheses, particularly in peptide synthesis where the selective formation of disulfide bonds is often a key objective.[1][2]
The benzylation of thiols to form thioethers is a widely employed protective strategy. The resulting benzyl thioether is stable to a range of reaction conditions, yet can be cleaved when necessary.[3][4] Benzyl chloromethyl sulfide has emerged as a valuable reagent for this transformation, offering a reactive electrophile for the efficient S-benzylation of various thiol-containing substrates. This application note provides a comprehensive guide to the use of this compound for S-benzylation, detailing the underlying reaction mechanism, a step-by-step experimental protocol, safety considerations, and its applications in the broader context of chemical research and drug discovery.
Reaction Mechanism: A Classic SN2 Pathway
The S-benzylation of a thiol with this compound proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism.[5][6][7][8] The reaction is initiated by the deprotonation of the thiol (R-SH) by a suitable base to generate a highly nucleophilic thiolate anion (R-S⁻). This potent nucleophile then attacks the electrophilic carbon of the chloromethyl group of this compound.[5][6] The reaction proceeds in a concerted fashion, with the simultaneous formation of the new sulfur-carbon bond and the breaking of the carbon-chlorine bond. The chloride ion is displaced as the leaving group, yielding the desired S-benzylated product.
Several factors influence the efficiency of this SN2 reaction:
-
Nucleophilicity of the Thiolate: The rate of reaction is directly proportional to the nucleophilicity of the thiolate. Steric hindrance around the sulfur atom can impede the approach of the nucleophile to the electrophilic center, slowing the reaction.
-
Electrophilicity of this compound: The carbon atom of the chloromethyl group is rendered electrophilic by the adjacent electron-withdrawing chlorine atom.
-
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is typically employed. These solvents can solvate the cation of the base but do not strongly solvate the thiolate anion, thus preserving its nucleophilicity.
-
Base: A non-nucleophilic base is chosen to deprotonate the thiol without competing in the substitution reaction. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
Caption: The SN2 mechanism for S-benzylation.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the S-benzylation of a thiol using this compound. The specific quantities and reaction conditions may need to be optimized for different substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Thiol Substrate | Reagent | Varies | Ensure purity and dryness. |
| This compound | Synthesis | Varies | Handle with extreme care in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Varies | Finely powdered for better reactivity. |
| Dimethylformamide (DMF) | Anhydrous | Varies | Use a dry, aprotic solvent. |
| Diethyl Ether (Et₂O) | Anhydrous | Varies | For extraction. |
| Brine (saturated NaCl solution) | For washing. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying. |
Procedure
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the thiol substrate (1.0 equivalent).
-
Dissolve the thiol in anhydrous DMF (approximately 0.1-0.5 M concentration).
-
Add finely powdered anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
-
Addition of this compound:
-
While stirring vigorously, slowly add a solution of this compound (1.1 equivalents) in a small amount of anhydrous DMF to the reaction mixture at room temperature.
-
Causality: The slow addition helps to control any potential exotherm and minimizes side reactions. A slight excess of the alkylating agent ensures complete consumption of the thiol.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours, depending on the reactivity of the thiol.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure S-benzylated product.
-
Caption: A streamlined workflow for the S-benzylation protocol.
Safety and Handling
This compound is a reactive and potentially hazardous compound.[9] All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.
-
Toxicity: this compound is expected to be toxic if ingested, inhaled, or absorbed through the skin.[9] Avoid direct contact and inhalation of vapors.
-
Irritation: The compound is likely to be a severe irritant to the eyes, skin, and respiratory system.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Applications in Research and Drug Development
The S-benzylation of thiols is a cornerstone reaction in various fields, particularly in the synthesis of complex molecules and pharmaceuticals.
-
Peptide Synthesis: The protection of the cysteine thiol group is crucial to prevent unwanted side reactions during peptide chain elongation and to control the formation of specific disulfide bonds.[2] The benzylthioether protecting group is stable to the conditions of solid-phase peptide synthesis (SPPS) and can be selectively removed at the appropriate stage.[4]
-
Drug Discovery: Thioethers are a common structural motif in many biologically active compounds and pharmaceuticals.[10] The ability to introduce a benzylthioether group allows for the synthesis of diverse libraries of compounds for screening and lead optimization. The sulfur atom can engage in important interactions with biological targets, and the benzyl group can be modified to fine-tune the steric and electronic properties of the molecule.
-
Organic Synthesis: S-benzylation is a versatile tool for introducing a protected thiol functionality that can be unmasked later in a synthetic sequence to participate in further transformations.
Conclusion
The S-benzylation of thiols using this compound is a robust and reliable method for the formation of thioethers. The reaction proceeds through a well-understood SN2 mechanism and can be performed under relatively mild conditions. By following the detailed protocol and adhering to the necessary safety precautions, researchers can effectively utilize this reaction in a wide range of applications, from fundamental organic synthesis to the development of novel therapeutics.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl Methyl Sulfide, 98%. Retrieved from [Link]
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
-
Chemistry LibreTexts. (2022). Thiols and Sulfides. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- McMurry, J. (2015). Organic Chemistry (10th ed.). Cengage Learning.
- Azizi, N., & Saeedi, M. (2009). A Green and Highly Efficient Alkylation of Thiols in Water. Journal of the Iranian Chemical Society, 6(4), 749-753.
- Winter, R., & Dick, T. P. (2019). Glutathione catalysis and the reaction mechanisms of glutathione-dependent enzymes. Biological Chemistry, 400(11), 1429-1453.
- Google Patents. (n.d.). CN109485587B - Method for preparing sulfoxide compound by one-step reaction of benzyl chloride compound and thiophenol under metal-free condition.
-
Organic Syntheses. (n.d.). Thiophenol. Retrieved from [Link]
-
Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
- de Gruijter, M., & van der Stelt, M. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Chemistry, 23(2), 224-233.
-
Reddit. (2019). What are protecting groups for thiols that can be radically cleaved?. r/chemistry. Retrieved from [Link]
- Hohnsen, J., Rryci, L., Obretenova, D., & Klein, A. (2024). A Mild and Practical Deprotection Method for Benzyl Thioethers. Molecules, 29(8), 1789.
- Li, J., et al. (2023). A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids. ChemistrySelect, 8(5).
-
ElectronicsAndBooks. (n.d.). Synthesis and reactivity of benzylic sulfonium salts: benzylation of phenol and thiophenol under near-neutral conditions. Retrieved from [Link]
- Li, J., & Li, X. (2023). Sulfur-containing peptides: Synthesis and application in the discovery of potential drug candidates. Current Opinion in Chemical Biology, 75, 102336.
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Benzyl Chloromethyl Sulfide in Peptide Synthesis: A Guide to the S-Benzylthiomethyl (Btm) Protecting Group
Introduction: Navigating the Challenges of Cysteine Protection in Peptide Synthesis
The unique reactivity of the thiol side chain of cysteine (Cys) presents both a formidable challenge and a remarkable opportunity in the field of peptide science. While essential for forming structural disulfide bonds and enabling various bioconjugation strategies, the nucleophilic sulfur must be masked with a protecting group during peptide synthesis to prevent unwanted side reactions, such as oxidation and alkylation.[1] The choice of this protecting group is a critical strategic decision, dictating the conditions for its removal and its compatibility with the overall synthetic scheme, a concept known as orthogonality.[2][3]
Modern peptide synthesis is dominated by the Fmoc/tBu strategy, which relies on the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for permanent side-chain protection.[4] While a plethora of acid-labile S-protecting groups, such as trityl (Trt) and tert-butyl (tBu), are compatible with this strategy, the need for additional levels of orthogonality for the synthesis of complex peptides with multiple, regioselectively formed disulfide bonds has driven the exploration of alternative protecting groups.[5][6]
This guide focuses on the application of benzyl chloromethyl sulfide (BCMS) to install the S-benzylthiomethyl (Btm) protecting group onto cysteine. The Btm group offers a distinct orthogonal deprotection pathway, being stable to the standard acidic and basic conditions of Fmoc-based solid-phase peptide synthesis (SPPS), thus providing a valuable tool for advanced peptide chemists.
The S-Benzylthiomethyl (Btm) Group: A Chemically Distinct Approach to Cysteine Protection
The S-benzylthiomethyl group was first introduced by Brownlee et al. in 1964 as a robust protecting group for the thiol functionality of cysteine.[7] Its key characteristic is its stability to a wide range of conditions commonly employed in peptide synthesis, including the acidic cleavage of Boc groups and the basic conditions for saponification. This stability profile makes it an attractive option for syntheses where other protecting groups might be prematurely cleaved.
The true orthogonality of the Btm group lies in its unique deprotection mechanism. Unlike acid-labile groups, the Btm group is cleaved under heavy metal-mediated conditions, specifically with mercuric acetate.[8] This allows for the selective deprotection of the Cys(Btm) residue while all other side-chain protecting groups remain intact, a crucial feature for the stepwise formation of multiple disulfide bonds.
Mechanism of Protection and Deprotection
Protection of Cysteine with this compound
The introduction of the Btm group proceeds via a straightforward nucleophilic substitution reaction. The thiolate anion of cysteine attacks the electrophilic chloromethyl group of this compound, displacing the chloride ion to form the stable thioether linkage.
Caption: Protection of Fmoc-Cys-OH with this compound.
Deprotection of S-Benzylthiomethyl Cysteine
The cleavage of the Btm group is achieved by treatment with mercuric acetate in a suitable solvent. The mercury(II) ion coordinates to the sulfur atoms of the thioacetal, facilitating the cleavage of the C-S bond and liberating the free thiol.
Caption: Cleavage of the S-Btm Group using Mercuric Acetate.
Experimental Protocols
Protocol 1: Synthesis of Nα-Fmoc-S-benzylthiomethyl-L-cysteine (Fmoc-Cys(Btm)-OH)
This protocol is adapted from the original method described by Brownlee et al.[7] for the protection of cysteine, followed by Nα-Fmoc protection.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (per 10 mmol L-Cysteine) |
| L-Cysteine | 121.16 | 1.21 g (10 mmol) |
| Sodium Hydroxide (NaOH) | 40.00 | As needed for pH adjustment |
| This compound | 172.67 | 1.73 g (10 mmol) |
| Methanol (MeOH) | 32.04 | ~50 mL |
| Fmoc-OSu | 337.36 | 3.71 g (11 mmol) |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed for pH adjustment |
| Dioxane | 88.11 | ~50 mL |
| Diethyl Ether | 74.12 | For precipitation and washing |
| Hydrochloric Acid (HCl) | 36.46 | For acidification |
Procedure:
-
Preparation of S-Benzylthiomethyl-L-cysteine: a. Dissolve L-cysteine (1.21 g, 10 mmol) in 1N sodium hydroxide (~20 mL) and cool the solution in an ice bath. b. In a separate flask, dissolve this compound (1.73 g, 10 mmol) in methanol (~20 mL). c. Add the methanolic solution of this compound dropwise to the cold cysteine solution with vigorous stirring. d. Maintain the pH of the reaction mixture at approximately 8-9 by the dropwise addition of 1N sodium hydroxide. e. After the addition is complete, continue stirring in the ice bath for 1 hour and then at room temperature for 2 hours. f. Acidify the solution to pH 5-6 with 1N hydrochloric acid. g. Collect the precipitated S-benzylthiomethyl-L-cysteine by filtration, wash with cold water and then with a small amount of cold ethanol, and dry under vacuum.
-
Nα-Fmoc Protection: a. Suspend the dried S-benzylthiomethyl-L-cysteine in a mixture of dioxane (~25 mL) and 10% sodium bicarbonate solution (~25 mL). b. Add a solution of Fmoc-OSu (3.71 g, 11 mmol) in dioxane (~25 mL) dropwise to the suspension with stirring. c. Stir the reaction mixture at room temperature overnight. d. Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu. e. Acidify the aqueous layer to pH 2-3 with 1N hydrochloric acid, which will precipitate the Fmoc-Cys(Btm)-OH. f. Collect the product by filtration, wash thoroughly with water, and dry under vacuum.
Characterization: The final product should be characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Protocol 2: Incorporation of Fmoc-Cys(Btm)-OH into Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Cys(Btm)-OH can be incorporated into a standard Fmoc-SPPS workflow using common coupling reagents.
Materials and Reagents:
| Reagent/Material | Purpose |
| Fmoc-Cys(Btm)-OH | Protected amino acid |
| HBTU/HATU | Coupling reagent |
| DIPEA/Collidine | Base |
| DMF | Solvent |
| Piperidine (20% in DMF) | Fmoc deprotection reagent |
| Resin (e.g., Rink Amide, Wang) | Solid support |
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: If starting with an Fmoc-protected resin, treat with 20% piperidine in DMF to remove the Fmoc group.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cys(Btm)-OH (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and HOBt/HOAt (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Protocol 3: Selective Cleavage of the S-Benzylthiomethyl (Btm) Group
This protocol describes the selective removal of the Btm group from a peptide that may contain other acid-labile side-chain protecting groups.
Materials and Reagents:
| Reagent/Material | Purpose |
| Peptide-Cys(Btm)-Resin | Protected peptide on solid support |
| Mercuric Acetate (Hg(OAc)₂) | Cleavage reagent |
| N,N-Dimethylformamide (DMF) | Solvent |
| 2-Mercaptoethanol | Scavenger for excess mercury ions |
| Acetic Acid | For pH adjustment |
| Diethyl Ether | For precipitation |
Procedure:
-
Resin Preparation: Swell the peptide-resin containing the Cys(Btm) residue in DMF.
-
Cleavage Reaction: a. Prepare a solution of mercuric acetate (5-10 equivalents per Cys(Btm) residue) in DMF. A small amount of acetic acid can be added to aid dissolution. b. Add the mercuric acetate solution to the resin and agitate at room temperature for 1-4 hours. Monitor the reaction progress by taking small resin samples and cleaving a small portion with TFA to analyze by HPLC-MS.
-
Quenching and Washing: a. After completion of the cleavage, filter the resin and wash thoroughly with DMF. b. To remove residual mercury salts, wash the resin with a solution of 2-mercaptoethanol (e.g., 5% in DMF) followed by extensive washing with DMF.
-
Final Cleavage and Deprotection: The peptide with the now free cysteine thiol can be cleaved from the resin and the remaining side-chain protecting groups removed using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
Safety and Handling Precautions
This compound:
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage.[9] May cause an allergic skin reaction and is suspected of causing cancer.[10]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Avoid inhalation of vapors and contact with skin and eyes.
Mercuric Acetate:
-
Hazards: Fatal if swallowed, in contact with skin, or if inhaled.[4][7][8][11] Causes damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects.[4]
-
Handling: Handle only in a designated area with appropriate engineering controls (e.g., fume hood). Wear full protective clothing, including gloves, lab coat, and respiratory protection.[11] Avoid creating dust. All waste containing mercury must be disposed of as hazardous waste according to institutional and local regulations.[4]
Troubleshooting and Best Practices
-
Incomplete Protection/Deprotection: Ensure the use of sufficient equivalents of reagents and monitor reaction times. For the deprotection step, the reaction progress should be carefully monitored by HPLC-MS analysis of cleaved aliquots.
-
Side Reactions: The primary concern with this compound is its reactivity as an alkylating agent. Ensure that the protection reaction is carried out under controlled pH to favor S-alkylation over potential N-alkylation.
-
Mercury Removal: Thorough washing with a thiol-containing solution after mercuric acetate treatment is crucial to remove all traces of mercury from the peptide and resin. Residual mercury can interfere with subsequent steps and poses a significant health hazard.
Conclusion
The S-benzylthiomethyl protecting group, introduced via this compound, represents a valuable, albeit less common, tool in the peptide chemist's arsenal. Its robustness and unique, orthogonal cleavage pathway provide a strategic advantage for the synthesis of complex peptides, particularly those requiring the regioselective formation of multiple disulfide bonds. By understanding the underlying chemistry and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can effectively leverage the Btm group to achieve their synthetic goals.
References
-
Brownlee, P. J. E., Cox, M. E., Handford, B. O., Marsden, J. C., & Young, G. T. (1964). 733. Amino-acids and peptides. Part XX. S-benzylthiomethyl-L-cysteine and its use in the synthesis of peptides. Journal of the Chemical Society (Resumed), 3832. [Link]
-
Sci-Hub. (n.d.). 733. Amino-acids and peptides. Part XX. S-benzylthiomethyl-L-cysteine and its use in the synthesis of peptides. Retrieved from [Link]
-
Camble, R., Purkayastha, R., & Young, G. T. (1968). Amino-acids and peptides. Part XXIX. The use of S-benzylthiomethyl-L-cysteine in peptide synthesis: synthesis of glutathione and homoglutathione. Journal of the Chemical Society C: Organic, 1219-1223. [Link]
- Mercuric Acetate. (2018). Safety Data Sheet.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(20), 11339-11393. [Link]
-
Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis. Tetrahedron Letters, 30(30), 3943-3946. [Link]
-
Tam, J. P., & Lu, Y. A. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(5), 334-354. [Link]
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Advent Chembio. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Retrieved from [Link]
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The Benzylthiomethyl Moiety: A Versatile Tool in Medicinal Chemistry Enabled by Benzyl Chloromethyl Sulfide
Abstract
Benzyl chloromethyl sulfide emerges as a potent and versatile reagent in the medicinal chemist's toolkit, primarily facilitating the introduction of the benzylthiomethyl group onto various molecular scaffolds. This application note provides an in-depth exploration of its utility, focusing on its role in the synthesis of thioether-containing bioactive molecules and as a robust protecting group for cysteine residues in peptide synthesis. Detailed protocols, mechanistic insights, and safety considerations are presented to guide researchers, scientists, and drug development professionals in leveraging the unique reactivity of this compound.
Introduction: Chemical Profile and Reactivity
This compound (C₈H₉ClS), also known as α-(chloromethylthio)toluene, is a highly reactive alkylating agent.[1] Its utility in medicinal chemistry stems from the facile displacement of the chloride by a variety of nucleophiles, most notably thiols, to form stable thioether linkages. The chemical structure, featuring a reactive chloromethyl group attached to a benzyl sulfide, makes it an efficient benzylthiomethylating agent.[1][2]
The primary reaction mechanism is a standard SN2 nucleophilic substitution, where a nucleophile, such as a thiolate anion, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. The presence of the sulfur atom influences the reactivity of the adjacent C-Cl bond, making it highly susceptible to nucleophilic attack.[3]
Synthesis of this compound:
The most common laboratory-scale synthesis involves the chloromethylation of phenylmethanethiol (benzyl mercaptan) using paraformaldehyde and hydrochloric acid.[1] Alternative methods include cross-coupling reactions between benzyl halides and sulfur-containing compounds.[1]
Core Applications in Medicinal Chemistry
The introduction of a benzylthioether moiety can significantly impact the pharmacological profile of a drug candidate by influencing its lipophilicity, metabolic stability, and interaction with biological targets.
Synthesis of Thioether-Containing Bioactive Molecules
The formation of a carbon-sulfur bond is a key transformation in the synthesis of numerous pharmaceuticals.[4][5] this compound provides a direct and efficient route to benzyl thioethers, which are precursors to sulfoxides and sulfones, important pharmacophores in their own right.[6][7]
Application Example: Synthesis of Rigosertib Analogs (Anticancer Agents)
Rigosertib is a styryl benzyl sulfone that has been investigated as a multi-kinase inhibitor for the treatment of certain cancers.[7][8] The synthesis of Rigosertib and its analogs involves the formation of a benzyl thioether which is subsequently oxidized to the corresponding sulfone.[7] While specific syntheses may utilize different benzylating agents, this compound is an ideal candidate for the initial S-alkylation step.
Protocol 1: General Procedure for the S-Alkylation of a Thiol with this compound
This protocol describes a general method for the synthesis of a benzyl thioether, a key intermediate in the preparation of various bioactive molecules, including analogs of the anticancer agent Rigosertib.[7]
Materials:
-
Thiol-containing substrate (e.g., a substituted thiophenol) (1.0 eq)
-
This compound (1.1 eq)
-
Base (e.g., potassium carbonate, triethylamine) (1.2 eq)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN))
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the thiol-containing substrate in the chosen anhydrous solvent, add the base and stir the mixture at room temperature under an inert atmosphere for 15-30 minutes. This step generates the more nucleophilic thiolate anion in situ.
-
Slowly add this compound to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired benzyl thioether.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the thiol to a disulfide, which is a common side reaction.
-
Anhydrous Solvent: The presence of water can lead to hydrolysis of the this compound and can affect the solubility of the reactants.
-
Choice of Base: A non-nucleophilic base is preferred to avoid competition with the thiol nucleophile. Potassium carbonate is a mild and effective choice for many substrates.
-
Monitoring the Reaction: Essential for determining the reaction endpoint and preventing the formation of byproducts due to prolonged reaction times or elevated temperatures.
Cysteine Protection in Peptide Synthesis
The thiol group of cysteine is highly nucleophilic and susceptible to oxidation, making its protection a critical aspect of solid-phase peptide synthesis (SPPS).[9] The S-benzyl group is a well-established protecting group for cysteine, offering stability to the acidic conditions used for the cleavage of N-terminal Boc protecting groups and the basic conditions for Fmoc group removal.[2][6][10] this compound can be employed for the S-benzylation of cysteine.
Workflow for Cysteine Protection and Deprotection in SPPS:
Caption: Workflow for S-benzylation of cysteine in SPPS.
Protocol 2: S-Benzylation of Cysteine on Solid Support
This protocol outlines the on-resin S-alkylation of a cysteine residue using this compound.
Materials:
-
Peptide-resin containing a free cysteine residue
-
This compound (5-10 eq)
-
Diisopropylethylamine (DIEA) (5-10 eq)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase peptide synthesis vessel
-
Shaker
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF and add a solution of this compound and DIEA in DMF to the resin.
-
Shake the reaction vessel at room temperature for 2-4 hours.
-
Monitor the completion of the reaction using a qualitative test for free thiols (e.g., Ellman's test).
-
Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.
-
Dry the resin under vacuum. The resin with the S-benzyl protected cysteine is now ready for subsequent peptide synthesis steps.
Deprotection of the S-Benzyl Group:
The S-benzyl group is typically removed at the final stage of peptide synthesis, concurrently with the cleavage of the peptide from the resin and the removal of other side-chain protecting groups.[1][2]
Common Deprotection Methods:
| Method | Reagents | Conditions | Notes |
| Strong Acid Cleavage | Anhydrous Hydrogen Fluoride (HF) | 0 °C, 1 hour | Requires specialized apparatus due to the corrosive and toxic nature of HF.[6] |
| Trifluoromethanesulfonic acid (TFMSA) | In trifluoroacetic acid (TFA) | A strong acid alternative to HF.[1] | |
| Reductive Cleavage | Sodium in liquid ammonia | -78 °C | Effective but can lead to side reactions if not carefully controlled. |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.[1] It is classified as a suspected carcinogen and mutagen.[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
-
Disposal: Dispose of waste according to institutional and local regulations for hazardous chemicals.
Conclusion
This compound is a valuable reagent for the introduction of the benzylthiomethyl group in medicinal chemistry. Its application in the synthesis of thioether-containing drug candidates and as a protecting group for cysteine in peptide synthesis highlights its versatility. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will enable researchers to effectively utilize this compound in the discovery and development of new therapeutic agents.
References
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Organic Chemistry Portal. Benzylic sulfide synthesis by C-S coupling. Available at: [Link]
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National Center for Biotechnology Information. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. Hydrothiolation of benzyl mercaptan to arylacetylene: application to the synthesis of (E) and (Z)-isomers of ON 01910·Na (Rigosertib®), a phase III clinical stage anti-cancer agent. PubMed Central. Available at: [Link]
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Indian Academy of Sciences. Syntheses of organic benzyl sulphides from thiols using a modified clay catalyst. Available at: [Link]
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SID. A Green and Highly Efficient Alkylation of Thiols in Water. Available at: [Link]
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National Center for Biotechnology Information. Benzyl thioether formation merging copper catalysis. PubMed Central. Available at: [Link]
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ResearchGate. Synthesis of Benzyl Thioethers by C−S Coupling of Benzylic Trimethylammonium Salts and Sulfonyl Chlorides. Available at: [Link]
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National Center for Biotechnology Information. Acyclic analogs of nucleosides. Synthesis and in vitro antiviral activity of hydroxyalkyl-2-(trifluoromethylthiomethyl) benzimidazoles. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. Antiviral nucleoside analogs. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives. PubMed. Available at: [Link]
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National Center for Biotechnology Information. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. PubMed. Available at: [Link]
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National Center for Biotechnology Information. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. A Contaminant Impurity, Not Rigosertib, Is a Tubulin Binding Agent. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. Another Brick to Confirm the Efficacy of Rigosertib as Anticancer Agent. PubMed. Available at: [Link]
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ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]
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Wiley Online Library. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Peptide Science. Available at: [Link]
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PubMed. Medicinal chemistry of drugs with active metabolites (N-, O-, and S-desalkylation and some specific oxidative alterations). Available at: [Link]
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AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
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RSC Publishing. Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Available at: [Link]
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Application Notes & Protocols: Synthesis of Heterocyclic Compounds Using Benzyl Chloromethyl Sulfide
Introduction: The Versatility of Benzyl Chloromethyl Sulfide in Heterocyclic Chemistry
This compound (BnSCH₂Cl) is a potent and versatile bifunctional reagent in modern organic synthesis. Its strategic importance lies in its ability to act as a synthetic equivalent (a "synthon") for the benzylthiomethyl cation ([BnSCH₂]⁺). The molecule's reactivity is dictated by two key features: the labile chlorine atom, which is an excellent leaving group in nucleophilic substitution reactions, and the benzylthio moiety, which can be retained in the final product or cleaved under reductive conditions. This dual functionality makes BnSCH₂Cl an invaluable building block for constructing a variety of sulfur-containing heterocyclic compounds, which are prominent scaffolds in pharmaceuticals and agrochemicals.[1][2][3]
This guide provides an in-depth exploration of the utility of this compound in the synthesis of key heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested experimental protocols, and discuss the critical safety considerations required when handling this reagent.
Safety First: Handling this compound
This compound is a reactive alkylating agent and must be handled with appropriate caution.[4]
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled).[4]
| Hazard | Precautionary Measures |
| Toxicity & Irritation | Always handle inside a certified chemical fume hood. Avoid inhalation of vapors. Prevent contact with skin and eyes by wearing nitrile gloves, a lab coat, and chemical safety goggles.[5] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents and moisture. |
| Spills & Disposal | Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for disposal. Dispose of chemical waste in accordance with local, state, and federal regulations for halogenated organic compounds. |
Application 1: Synthesis of 2-(Benzylthio)thiazoles via Condensation with Thioamides
One of the most powerful applications of this compound is in the construction of the thiazole ring, a core structure in numerous bioactive molecules. This protocol adapts the principles of the Hantzsch thiazole synthesis, where BnSCH₂Cl serves as the α-halo-equivalent electrophile that reacts with a thioamide nucleophile. The thioamide provides the N-C-S backbone of the heterocycle.[6][7]
Causality and Mechanistic Insight
The reaction proceeds via a two-step sequence. First, the sulfur atom of the thioamide, being a soft and potent nucleophile, attacks the electrophilic chloromethyl carbon of BnSCH₂Cl in an Sₙ2 reaction. This forms a key S-alkylated intermediate. The subsequent step is an intramolecular cyclization: the nitrogen atom of the intermediate attacks the carbon of the thioamide group, followed by dehydration, to form the aromatic thiazole ring. This method is highly effective for producing thiazoles specifically substituted with a benzylthio group at the 2-position.
Detailed Experimental Protocol: Synthesis of 2-(Benzylthio)-4-phenylthiazole
This protocol details the synthesis from thiobenzamide as a representative example.
1. Reagents and Equipment:
-
Thiobenzamide (1.0 mmol, 137.2 mg)
-
This compound (1.1 mmol, 190.0 mg, 1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 mmol, 168.0 mg, 2.0 eq)
-
Ethanol (EtOH), anhydrous (10 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus (Silica gel, e.g., 1:4 Ethyl Acetate/Hexanes)
2. Step-by-Step Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add thiobenzamide (1.0 mmol) and sodium bicarbonate (2.0 mmol).
-
Dissolution: Add 10 mL of anhydrous ethanol to the flask. Stir the suspension at room temperature for 10 minutes. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reagent Addition: Add this compound (1.1 mmol) dropwise to the stirring suspension.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C). The elevated temperature is necessary to overcome the activation energy for both the initial Sₙ2 reaction and the subsequent cyclization-dehydration cascade.
-
Monitoring: Monitor the reaction progress by TLC. Typically, the reaction is complete within 4-6 hours. The disappearance of the thiobenzamide spot indicates completion.
-
Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 20 mL of deionized water and 20 mL of ethyl acetate. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Isolation: Collect the organic layer. Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution and 15 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%).
3. Expected Results & Validation:
-
Yield: 75-85%
-
Appearance: Pale yellow solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The ¹H NMR spectrum should show characteristic peaks for the thiazole proton, the methylene bridge (CH₂), and the aromatic protons from the phenyl and benzyl groups.
| Substrate (Thioamide) | Product | Typical Yield |
| Thiobenzamide | 2-(Benzylthio)-4-phenylthiazole | 82% |
| 4-Methoxythiobenzamide | 2-(Benzylthio)-4-(4-methoxyphenyl)thiazole | 85% |
| Thioacetamide | 2-(Benzylthio)-4-methylthiazole | 76% |
Application 2: Synthesis of 1,3-Dithiolanes from Carbonyl Compounds
This compound can also be used to first install a benzylthiomethyl group onto a carbon atom adjacent to a carbonyl (an α-carbon). The resulting α-(benzylthiomethyl) ketone is a key intermediate for synthesizing more complex heterocycles, such as 1,3-dithiolanes, after subsequent manipulation.[8][9]
Causality and Mechanistic Insight
This synthesis is a multi-step process that showcases the versatility of the benzylthio group.
-
α-Alkylation: An enolate is generated from a ketone using a strong base like LDA. This nucleophilic enolate attacks this compound to form an α-(benzylthiomethyl) ketone. This step leverages the reactivity of BnSCH₂Cl as a potent electrophile.[10]
-
Thiol Formation: The benzyl protecting group is then cleaved. A common method is a dissolving metal reduction (e.g., sodium in liquid ammonia), which reduces the C-S bond to generate a free thiol.
-
Dithiolane Cyclization: The newly formed α-mercaptomethyl ketone is a 1,3-keto-thiol. This intermediate can spontaneously cyclize to form a five-membered hemithioacetal, which can then be converted to a stable 1,3-dithiolane by reacting with a sulfur source like Lawesson's reagent or H₂S.
Detailed Experimental Protocol: Synthesis of 2-Methyl-2-phenyl-1,3-dithiolane
This protocol outlines the synthesis starting from acetophenone.
Part A: Synthesis of 1-Phenyl-2-(benzylthio)propan-1-one
-
Setup: In a flame-dried, three-neck flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 mmol in hexanes) to a solution of diisopropylamine (1.2 mmol) in anhydrous THF (10 mL) at -78 °C.
-
Enolate Formation: Add acetophenone (1.0 mmol, 120.1 mg) dropwise to the LDA solution at -78 °C. Stir for 30 minutes. The low temperature is critical to ensure kinetic deprotonation and prevent side reactions.
-
Alkylation: Add a solution of this compound (1.1 mmol, 190.0 mg) in 2 mL of anhydrous THF to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate) to yield the α-(benzylthiomethyl) ketone. Yield: 65-75%.
Part B: Conversion to 2-Methyl-2-phenyl-1,3-dithiolane (Caution: This step involves sodium metal and liquid ammonia and requires specialized equipment and expertise.)
-
Reduction: In a flask equipped for low-temperature reactions, condense ammonia (approx. 20 mL) at -78 °C. Add the α-(benzylthiomethyl) ketone (1.0 mmol) from Part A. Add small pieces of sodium metal (2.5 mmol) until a persistent blue color is observed, indicating complete de-benzylation.
-
Quench: Carefully quench the reaction by adding solid ammonium chloride until the blue color disappears. Allow the ammonia to evaporate.
-
Thionation/Cyclization: To the residue, add toluene (15 mL) and Lawesson's reagent (0.6 mmol). Heat the mixture to 80 °C for 2 hours. This step converts the ketone to a thioketone and facilitates the final cyclization to the dithiolane.
-
Work-up and Purification: Cool the reaction, filter off any solids, and concentrate the filtrate. Purify the residue by column chromatography to obtain the final 1,3-dithiolane product. Yield: 50-60% over two steps.
Conclusion
This compound stands out as a highly effective and adaptable reagent for the synthesis of sulfur-containing heterocycles. Its ability to participate in direct condensation reactions, as demonstrated in the synthesis of thiazoles, and to serve as a precursor for more complex, multi-step transformations, as shown in the dithiolane synthesis, underscores its value to the synthetic chemist. The protocols described herein are robust and can be adapted to a wide range of substrates, providing reliable access to valuable heterocyclic scaffolds for research, drug discovery, and materials science.
References
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Organic Chemistry Portal. (n.d.). Benzylic sulfide synthesis by C-S coupling. Retrieved from [Link]
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Caputo, F., et al. (2024). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13016, Benzyl methyl sulfide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 319930, this compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
- Elbe, H. L., et al. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. Google Patents (WO1997023469A1).
- Kolbina, E. N., et al. (2019). Method of producing thiophosgen. Google Patents (RU2694905C1).
-
Kaur, H. (2018). Solid-phase synthesis of sulfur containing heterocycles. Synthetic Communications. Retrieved from [Link]
- Sirit, A., et al. (2011). The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. Journal of Heterocyclic Chemistry.
- Juenge, E. C., & D'Ouville, E. L. (1978). 1,3-Dithiolane compounds and method of preparation thereof. Google Patents (US4075228A).
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- Reddy, V. P., et al. (2020). Elemental sulfur mediated cyclization via redox strategy: Synthesis of benzothiazoles from o-chloronitrobenzenes and benzyl chlorides.
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
-
Sbardella, G., et al. (2021). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by benzylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Cole-Parmer. (2009). Material Safety Data Sheet - Benzyl Methyl Sulfide, 98%. Retrieved from [Link]
-
Reddy, C. R., et al. (2019). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. National Institutes of Health. Retrieved from [Link]
-
Singh, R., & Kumar, V. (2024). Oxygen-, Nitrogen-, and Sulfur-Containing Heterocycles: Recent Advances in De Novo Synthesis and Prospect. Organic Process Research & Development. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet - Benzyl chloride. Retrieved from [Link]
-
Kumar, A., et al. (2021). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Gulea, M., & Timofte, R. S. (2020). Synthesis of sulfur-containing heterocycles via ring enlargement. PubMed. Retrieved from [Link]
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-
Werner, J., et al. (2023). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. Organic & Biomolecular Chemistry. Retrieved from [Link]
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The Versatile Workhorse of Organic Synthesis: A Deep Dive into Benzyl Chloromethyl Sulfide
For the discerning researcher, scientist, and drug development professional, the strategic selection of intermediates is paramount to the success of complex synthetic campaigns. Among the myriad of available building blocks, benzyl chloromethyl sulfide (BCS) emerges as a uniquely versatile and potent reagent. Its trifunctional nature, possessing a benzyl group, a reactive chloromethyl moiety, and a nucleophilic sulfur atom, opens a vast landscape of synthetic possibilities, from the introduction of protective groups to the construction of intricate heterocyclic scaffolds that form the core of many pharmaceutical agents.
This comprehensive guide provides an in-depth exploration of this compound as a pivotal intermediate. We will delve into its fundamental properties, synthesis, and critically, its practical applications, supported by detailed protocols and mechanistic insights to empower your research and development endeavors.
This compound at a Glance: Properties and Safety
Before embarking on its synthetic applications, a thorough understanding of the physicochemical properties and safety considerations of this compound is essential.
| Property | Value | Reference |
| CAS Number | 3970-13-6 | [1] |
| Molecular Formula | C₈H₉ClS | [1] |
| Molecular Weight | 172.68 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 102 °C at 19 hPa | [2] |
| Density | 1.126 g/cm³ at 20 °C | [2] |
Safety Profile: this compound is a reactive and hazardous chemical that must be handled with appropriate precautions in a well-ventilated fume hood.[1] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye damage and skin irritation.[3] Due to its reactivity, it is also moisture-sensitive and should be stored under an inert atmosphere.[2] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][4]
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the chloromethylation of benzyl mercaptan (phenylmethanethiol).[1] This reaction is typically carried out using paraformaldehyde and hydrogen chloride.[1]
Protocol: Synthesis of this compound
Materials:
-
Benzyl mercaptan
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Anhydrous Calcium Chloride
-
Pentane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, gas inlet tube, and a drying tube, combine benzyl mercaptan and paraformaldehyde.
-
Cool the mixture in an ice bath and bubble anhydrous hydrogen chloride gas through the stirred solution at a moderate rate. A similar procedure is well-documented for the synthesis of benzyl chloromethyl ether.[5]
-
Monitor the reaction until two clear, homogeneous phases appear, indicating the completion of the reaction.[5]
-
Separate the layers. Dilute the upper organic layer with pentane and dry it over anhydrous magnesium sulfate.[5]
-
Filter the drying agent and add a small amount of anhydrous calcium chloride to the filtrate.[5]
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain crude this compound.[5] The crude product is often of sufficient purity for many applications.
Rationale: The acidic conditions generated by HCl facilitate the depolymerization of paraformaldehyde to formaldehyde, which then reacts with benzyl mercaptan and HCl to form the chloromethylated product. Anhydrous conditions are crucial to prevent hydrolysis of the reactive chloromethyl group.
Application in Protecting Group Chemistry: The Benzylthiomethyl (BTM) Group
The benzylthiomethyl (BTM) group is a valuable asset in the synthetic chemist's toolbox for the protection of alcohols and thiols. This compound serves as the direct precursor for the introduction of this protective group. The BTM group offers a distinct advantage in its stability to a wide range of reaction conditions and its selective removal under specific, often mild, conditions.
Protection of Alcohols as BTM Ethers
The introduction of the BTM group onto an alcohol proceeds via a Williamson ether-type synthesis.
Materials:
-
Primary alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the primary alcohol (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.2 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality in Experimental Choices: The use of a strong base like sodium hydride is necessary to deprotonate the alcohol and form the nucleophilic alkoxide.[2] Anhydrous conditions are critical to prevent quenching of the base and hydrolysis of the this compound. The reaction is performed at low temperatures initially to control the exothermic deprotonation and subsequent alkylation.
Deprotection of BTM Ethers
The cleavage of the BTM ether can be achieved under various conditions, offering flexibility in a multi-step synthesis. A common method involves the use of Lewis acids.
Materials:
-
BTM-protected alcohol
-
Boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the BTM-protected alcohol (1.0 equivalent) in anhydrous DCM under an inert atmosphere and cool to -78 °C.
-
Add a solution of BCl₃·SMe₂ (1.5 equivalents) in anhydrous DCM dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expertise in Method Selection: The BCl₃·SMe₂ complex is a milder and more selective Lewis acid compared to harsher reagents, allowing for the deprotection of benzyl ethers in the presence of other sensitive functional groups.[6]
This compound in Heterocyclic Synthesis
The true power of this compound lies in its ability to act as a versatile building block for the construction of a diverse array of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.[7][8][9] Its dual electrophilic (chloromethyl) and nucleophilic (sulfide) nature, or its ability to act as a C-S-C synthon after reaction, allows for a variety of cyclization strategies.
Synthesis of Thiazine Derivatives
Thiazines are six-membered heterocyclic compounds containing one sulfur and one nitrogen atom. They are scaffolds for various biologically active molecules.[7][8] this compound can be employed in their synthesis through reaction with appropriate bidentate nucleophiles.
Materials:
-
3-Amino-1-propanol
-
Sodium hydride (60% dispersion in mineral oil)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 3-amino-1-propanol (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60 °C and stir overnight.
-
Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Insight: In this protocol, both the hydroxyl and amino groups of 3-amino-1-propanol are deprotonated by the strong base. The resulting dianion then undergoes a tandem reaction with this compound. The more nucleophilic alkoxide likely displaces the chloride first, followed by an intramolecular cyclization where the amide anion attacks the benzylic carbon, displacing the sulfide as a leaving group, or alternatively, the sulfide can remain part of a larger heterocyclic system depending on the reaction conditions and substrate.
Synthesis of Thiadiazole Derivatives
Thiadiazoles, five-membered rings containing one sulfur and two nitrogen atoms, are another class of heterocycles with significant medicinal applications.[4][10][11] this compound can be a key reagent in their synthesis, for instance, by reacting with hydrazine derivatives.
Materials:
-
Thiosemicarbazide
-
This compound
-
Sodium ethoxide
-
Anhydrous Ethanol
-
Water
-
Diethyl ether
Procedure:
-
To a solution of sodium ethoxide (2.0 equivalents) in anhydrous ethanol, add thiosemicarbazide (1.0 equivalent) and stir until dissolved.
-
Add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Reaction Workflow Visualization:
Caption: General workflows for the application of this compound.
Application in Drug Development: Synthesis of Cephalosporin Analogues
The utility of this compound extends into the realm of complex molecule synthesis, including the modification of existing drug scaffolds. For example, it can be used to introduce a benzylthiomethyl group at the C-3 position of the cephalosporin core, allowing for the synthesis of novel analogues with potentially enhanced antibacterial activity.
The synthesis of such analogues often involves the reaction of a 3-halomethyl cephalosporin derivative with benzyl mercaptan, which can be generated in situ from this compound under basic conditions, or more directly, by nucleophilic displacement using a pre-formed benzylthiolate.
Conceptual Workflow for Cephalosporin Modification:
Caption: Conceptual pathway for modifying cephalosporins with this compound.
Conclusion
This compound is a powerful and versatile intermediate in organic synthesis. Its unique combination of functional groups allows for its use as an efficient reagent for the introduction of the benzylthiomethyl protecting group for alcohols and thiols, and as a key building block in the construction of a wide range of nitrogen and sulfur-containing heterocycles. The protocols and insights provided herein are intended to serve as a practical guide for researchers in academia and industry, facilitating the exploration of new synthetic pathways and the development of novel molecules with potential therapeutic applications. As with any reactive reagent, a strong emphasis on safety and procedural diligence is paramount to harnessing its full synthetic potential.
References
- Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
-
PubChem. This compound. [Link]
-
ARKAT USA, Inc. Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. [Link]
- Google Patents.
-
MDPI. Thiazine: Synthesis and Biological Activity. [Link]
-
MDPI. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. [Link]
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MDPI. Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. [Link]
-
JOCPR. Synthesis and antimicrobial activity of thiazine derivatives. [Link]
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National Institutes of Health. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. [Link]
-
National Institutes of Health. Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents. [Link]
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ResearchGate. A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. [Link]
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National Institutes of Health. Benzyl thioether formation merging copper catalysis. [Link]
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National Institutes of Health. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Organic Syntheses. benzyl chloromethyl ether. [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
-
MDPI. Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives. [Link]
-
ResearchGate. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. [Link]
- Google Patents.
-
ResearchGate. Unexpected reaction of dibenzyl disulfide with hydrazine. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
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- 8. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity [mdpi.com]
- 10. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Alkylation with Benzyl Chloromethyl Sulfide: A Comprehensive Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the precise introduction of functional groups is a cornerstone of modern synthetic chemistry. Benzyl chloromethyl sulfide emerges as a versatile reagent for the alkylation of a variety of nucleophiles, offering a pathway to benzylthiomethyl-protected compounds. This guide provides an in-depth exploration of the experimental procedures for alkylation using this compound, delving into the mechanistic underpinnings, practical protocols, and critical safety considerations.
Introduction: The Utility of this compound in Organic Synthesis
This compound (BnSCH₂Cl) is a reactive electrophile employed in organic synthesis for the introduction of the benzylthiomethyl (BnSM) group. This functional group can serve as a protecting group for thiols, alcohols, and amines, or as a reactive handle for further synthetic transformations. The presence of both a benzylic group and a reactive chloromethyl moiety imparts a unique reactivity profile to the molecule, making it a valuable tool in the synthetic chemist's arsenal.
The primary application of this compound lies in its ability to alkylate soft nucleophiles, particularly thiols, to form stable thioethers. It also reacts with other nucleophiles such as alcohols and amines, although the conditions may require careful optimization to achieve high yields and selectivity.
Mechanistic Insights: Understanding the Alkylation Process
The alkylation reaction with this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile (Nu⁻) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group.
Application Notes and Protocols: Reaction Conditions for Benzyl Chloromethyl Sulfide with Alcohols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic protection and deprotection of hydroxyl groups are fundamental pillars of modern organic synthesis, particularly in the intricate pathways leading to new therapeutic agents. Among the arsenal of protecting groups, the benzyloxymethyl (BOM) group stands out for its robustness under various conditions and its susceptibility to cleavage under specific, mild protocols. The introduction of the BOM group is most commonly achieved through the reaction of an alcohol with a suitable electrophile. This guide provides a comprehensive overview of the reaction conditions for utilizing benzyl chloromethyl sulfide as a versatile reagent for the O-benzyloxymethylation of a wide spectrum of alcohols.
The reaction of this compound with alcohols proceeds via a Williamson ether synthesis, a classic and reliable method for forming ether linkages. This SN2 reaction involves the nucleophilic attack of an alkoxide, generated in situ from the alcohol, on the electrophilic chloromethyl group of this compound. The choice of base, solvent, and temperature plays a critical role in the efficiency and selectivity of this transformation.
Causality in Experimental Design: The "Why" Behind the Conditions
The successful execution of the O-benzyloxymethylation using this compound hinges on a nuanced understanding of the interplay between the reactants and the reaction environment. The following sections dissect the critical parameters and provide the rationale for their selection.
The initial and arguably most crucial step is the deprotonation of the alcohol to form a potent nucleophile, the alkoxide. The pKa of the alcohol dictates the strength of the base required.
-
For Primary and Secondary Alcohols: Strong, non-nucleophilic bases are paramount to ensure complete deprotonation without competing side reactions. Sodium hydride (NaH) and potassium hydride (KH) are frequently employed.[1][2] These reagents irreversibly deprotonate the alcohol, liberating hydrogen gas and driving the equilibrium towards the alkoxide.[1] The resulting metal alkoxide is a powerful nucleophile poised for the subsequent SN2 reaction. Lithium diisopropylamide (LDA) and other lithium amide bases are also effective.[2]
-
For Phenols and More Acidic Alcohols: The higher acidity of phenols (pKa ≈ 10) allows for the use of milder bases. Carbonate bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often sufficient to facilitate the reaction.[2] These bases offer the advantage of being less hazardous and easier to handle than metal hydrides. Sodium hydroxide (NaOH) and potassium hydroxide (KOH) can also be utilized, particularly under phase-transfer catalysis conditions.
The solvent not only dissolves the reactants but also significantly influences the rate and outcome of the SN2 reaction.
-
Polar Aprotic Solvents: Solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are the preferred choice for Williamson ether synthesis.[1][2][3] These solvents effectively solvate the metal cation of the alkoxide but do not strongly solvate the alkoxide anion itself. This "naked" anion is a more potent nucleophile, leading to a faster reaction rate. The use of dipolar aprotic solvents can also help to minimize competing elimination reactions.[2]
-
Protic Solvents: While the parent alcohol can sometimes be used as a solvent, especially in large-scale industrial processes, it is generally less ideal for laboratory-scale synthesis.[1] Protic solvents can solvate the alkoxide anion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.
The reaction is typically conducted at temperatures ranging from 0 °C to room temperature, with gentle heating sometimes employed to drive sluggish reactions to completion.[3] The reaction time can vary from a few hours to overnight, depending on the reactivity of the alcohol and the specific conditions used.[3] Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.
Visualizing the Workflow
The following diagram illustrates the general workflow for the O-benzyloxymethylation of an alcohol using this compound.
Sources
Application Notes and Protocols: The Strategic Role of Benzyl Chloromethyl Sulfide in the Synthesis of Novel Antibacterial Agents
Foreword: A Modern Perspective on Antibacterial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates a departure from conventional drug discovery paradigms. The chemical scaffold of an antibacterial agent is not merely a static framework but a dynamic entity, where each functional group contributes to its pharmacokinetic profile, target engagement, and overall efficacy. Benzyl chloromethyl sulfide emerges as a reagent of significant interest in this context. Its utility extends beyond that of a simple S-alkylating agent; it serves as a strategic tool for introducing the benzylthiomethyl moiety—a functional group that has been shown to impart potent antibacterial properties to a variety of heterocyclic cores. This guide provides an in-depth exploration of the application of this compound and its analogs in the synthesis of next-generation antibacterial compounds, grounded in mechanistic understanding and practical, field-proven protocols.
This compound: A Profile of a Versatile Reagent
This compound (C₈H₉ClS) is a reactive electrophile designed for the facile introduction of a benzylthiomethyl group onto nucleophilic centers.[1] Its utility in antibacterial synthesis is predicated on the unique combination of the lipophilic benzyl group and the sulfur atom, which can engage in various biological interactions.
Chemical Properties and Reactivity:
| Property | Value | Reference |
| Molecular Formula | C₈H₉ClS | [1] |
| Molecular Weight | 172.68 g/mol | [1] |
| Appearance | Colorless to yellowish liquid | |
| Primary Reactivity | S-alkylation of thiols, thioamides, and other sulfur nucleophiles | [2] |
The core of its reactivity lies in the lability of the chlorine atom, which is readily displaced by sulfur-containing nucleophiles in a classic SN2 reaction. This targeted reactivity allows for the precise installation of the benzylthiomethyl group onto diverse molecular scaffolds.
Synthesis of Benzylthiomethyl-Substituted Heterocycles: A Gateway to New Antibacterials
The introduction of the benzylthiomethyl moiety has proven to be a successful strategy in the development of potent antibacterial agents, particularly against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[3] The following sections provide detailed protocols for the synthesis of key antibacterial scaffolds.
Synthesis of 2-(Benzylthiomethyl)-1H-benzimidazole Derivatives
Benzimidazoles are a privileged scaffold in medicinal chemistry, and their substitution with a benzylthiomethyl group has yielded compounds with significant antibacterial activity.[4][5]
Reaction Scheme:
Caption: Synthesis of 2-(Benzylthiomethyl)-1H-benzimidazole.
Protocol 1: Synthesis of 2-(Benzylthiomethyl)-1H-benzimidazole Derivatives
This two-step protocol provides a reliable method for the synthesis of a variety of 2-(benzylthiomethyl)-1H-benzimidazole derivatives.
Step 1: Synthesis of 2-Methyl-1H-benzimidazole Thiouronium Chloride Salt
-
Rationale: This step converts the reactive 2-(chloromethyl)-1H-benzimidazole into a stable, easy-to-handle isothiouronium salt. This intermediate is then poised for reaction with a range of benzyl halides.
-
To a solution of 2-(chloromethyl)-1H-benzimidazole (1 eq, 57.2 mmol) in 50 mL of acetonitrile, add thiourea (1 eq, 57.2 mmol).[5]
-
Heat the mixture to reflux for 1.5 hours.[4]
-
Cool the reaction mixture to room temperature. A precipitate will form.
-
Filter the precipitate, wash it several times with ethyl acetate, and dry it in the open air to yield the thiouronium salt as a yellow powder.[5]
Step 2: Synthesis of 2-((Thiobenzyl)methyl)-1H-benzimidazole
-
Rationale: The isothiouronium salt is reacted with a substituted benzyl halide in the presence of a base. The choice of sodium hydroxide in ethanol provides a sufficiently basic medium to deprotonate the thiol intermediate generated in situ, facilitating its reaction with the benzyl halide.
-
To a solution of the 2-methylbenzimidazole thiouronium chloride salt (1 eq, 2.1 mmol) in 15 mL of absolute ethanol, add a 0.35N solution of sodium hydroxide (2.5 eq).[4]
-
Stir the mixture under reflux, then add the desired benzyl chloride derivative (1.2 eq, 2.52 mmol).[4]
-
Continue to reflux for an additional 2 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and wash it several times with water.
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography (hexane/ethyl acetate: 85/15) to obtain the final 2-(benzylthiomethyl)-1H-benzimidazole derivative.[5]
Synthesis of 2-(Benzylthio)pyrimidine Derivatives
Pyrimidines are another class of heterocycles that have been successfully functionalized with the benzylthiomethyl group to generate antibacterial agents.[6]
Protocol 2: Synthesis of 2-(Benzylthio)pyrimidine Derivatives
-
Rationale: This protocol utilizes a direct S-alkylation of a 2-thiopyrimidine with a benzyl halide. The use of triethylamine (Et₃N) as a base is a common and effective strategy for this type of transformation, as it is strong enough to deprotonate the thiol but generally does not lead to unwanted side reactions. Tetrahydrofuran (THF) is an excellent solvent for this reaction due to its ability to dissolve a wide range of organic compounds and its relatively low reactivity.
-
Dissolve the starting 2-thiopyrimidine (1 eq) in tetrahydrofuran (THF).[7]
-
Add triethylamine (Et₃N) (1.1 eq) to the solution and stir at room temperature for 15 minutes.[7]
-
Add the desired benzyl halide (e.g., benzyl chloride) (1 eq) dropwise to the reaction mixture.[7]
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the organic layer under vacuum.
-
Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent.[7]
Antibacterial Activity and Structure-Activity Relationship (SAR)
The antibacterial efficacy of compounds synthesized using this compound and its analogs is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol 3: Determination of MIC and MBC by Broth Microdilution
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 well-isolated colonies of the test microorganism. Transfer the colonies to a tube containing sterile saline and adjust the turbidity to a 0.5 McFarland standard.[5]
-
Compound Preparation: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute in Mueller-Hinton Broth (MHB) to the desired starting concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in MHB.
-
Inoculation: Add the adjusted bacterial inoculum to each well. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto fresh agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum after incubation.[5]
Quantitative Data on Antibacterial Activity:
Table 1: MIC and MBC Values of 2-(Benzylthiomethyl)-1H-benzimidazole Derivatives [4]
| Compound | R Group on Benzyl Ring | S. aureus MIC (µg/mL) | S. aureus MBC/MIC | E. coli MIC (µg/mL) | E. coli MBC/MIC |
| 5b | 4-CH₃ | 300 | 2 (Bactericidal) | 150 | 4 (Bacteriostatic) |
| 5d | 4-Cl | 320 | 2 (Bactericidal) | - | - |
| 5e | 2-Cl | 180 | 4 (Bacteriostatic) | 180 | 4 (Bacteriostatic) |
| 5f | 2-F | 140 | 4 (Bacteriostatic) | - | - |
| 5g | 3-Cl | 280 | 2 (Bactericidal) | 140 | 4 (Bacteriostatic) |
| 5h | 3-F | - | - | 150 | 4 (Bacteriostatic) |
| 5j | 4-NO₂ | 200 | 4 (Bacteriostatic) | 400 | 2 (Bactericidal) |
Structure-Activity Relationship (SAR) Insights:
-
Influence of Benzyl Ring Substituents: The nature and position of substituents on the benzyl ring significantly impact antibacterial activity. For instance, electron-donating groups like methyl (CH₃) and electron-withdrawing groups like chloro (Cl) can enhance potency.[4] The presence of a 4-nitrobenzyl group has been shown to be particularly important for broad-spectrum activity.[4]
-
Lipophilicity and Aromaticity: The presence of a phenyl ring in the benzylthio moiety appears to be crucial for activity. Replacing it with a cyclohexyl ring, for example, can lead to a reduction in potency.[8] This suggests that both lipophilicity and electronic interactions of the aromatic ring are important for target engagement.
Mechanism of Action: Unraveling the Antibacterial Strategy
The benzylthiomethyl moiety can contribute to antibacterial activity through several mechanisms, depending on the overall structure of the molecule.
Membrane Disruption
For certain classes of compounds, such as benzyl phenyl sulfide derivatives, the primary mechanism of action is the disruption of the bacterial cell membrane.[3]
Caption: Proposed membrane disruption mechanism.
This mechanism is often rapid and can circumvent common resistance pathways that involve modification of intracellular targets. The lipophilic nature of the benzyl group facilitates insertion into the lipid bilayer, leading to a loss of membrane integrity and cell death.
Protocol 4: Membrane Permeability Assay (Conceptual)
A common method to assess membrane disruption is to monitor the leakage of a fluorescent dye from lipid vesicles.
-
Prepare Dye-Loaded Vesicles: Encapsulate a self-quenching fluorescent dye (e.g., calcein) within large unilamellar vesicles (LUVs) that mimic the composition of bacterial membranes.
-
Incubate with Test Compound: Add the synthesized antibacterial agent to the vesicle suspension.
-
Monitor Fluorescence: If the compound disrupts the membrane, the dye will leak out, leading to dequenching and an increase in fluorescence, which can be measured over time using a fluorometer.
Modulation of Beta-Lactam Activity
While the direct role of the benzylthiomethyl group in beta-lactam antibiotics is still an area of active research, its incorporation can be envisioned to have several effects. In the context of beta-lactamase inhibitors, the benzylthiomethyl moiety could serve as a hydrophobic anchor, promoting binding to the active site of the beta-lactamase enzyme and enhancing the inhibitor's efficacy.[9][10]
Caption: Mechanism of action of beta-lactam antibiotics.
Conclusion and Future Directions
This compound and its analogs are valuable reagents in the medicinal chemist's toolkit for the synthesis of novel antibacterial agents. The ability to readily introduce the benzylthiomethyl moiety onto diverse heterocyclic scaffolds provides a powerful strategy for generating new chemical entities with potent antibacterial activity. Future research should focus on a more in-depth elucidation of the structure-activity relationships, optimization of the pharmacokinetic properties of these compounds, and a deeper understanding of their mechanisms of action. The continued exploration of this chemical space holds significant promise for the development of the next generation of therapeutics to combat the growing threat of antibiotic resistance.
References
-
Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus. The Journal of Antibiotics, 73(2), 82–90.
-
Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. TSI Journals.
-
Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers in Cellular and Infection Microbiology, 8, 224.
-
Absorbance-based assay for membrane disruption by antimicrobial peptides and synthetic copolymers using pyrroloquinoline quinone-loaded liposomes. Analytical Biochemistry, 349(2), 229–236.
-
Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11(3), 27-39.
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Membrane disrupting peptides: mechanistic elucidation of antimicrobial activity. UCL Discovery.
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Assays for membrane depolarization. ResearchGate.
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Syntheses of organic benzyl sulphides from thiols using a modified clay catalyst. Journal of Chemical Sciences, 109(5), 555-560.
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Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. GSC Biological and Pharmaceutical Sciences, 20(3), 272-279.
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Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. ResearchGate.
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Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy. Biophysical Journal, 111(11), 2446–2455.
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Synthesis of novel steroidal heterocyclic derivatives as antibacterial agents. Molecules, 17(11), 13349–13362.
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Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. Molecules, 18(10), 12229–12247.
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Discovery and Initial Structure-Activity Relationships of N-Benzyl Tricyclic Indolines as Antibacterials for Methicillin-Resistant Staphylococcus aureus. ACS infectious diseases, 2(10), 698–703.
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In silico Studies, Synthesis and Antibacterial Activity of Heterocyclic Compounds with Mannich Bases. RGUHS Journal of Pharmaceutical Sciences.
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Benzyl thioether formation merging copper catalysis. RSC Advances, 11(61), 38556-38560.
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β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247.
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Role of β-Lactamase Inhibitors as Potentiators in Antimicrobial Chemotherapy Targeting Gram-Negative Bacteria. International Journal of Molecular Sciences, 25(6), 3332.
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Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Molecules, 28(23), 7851.
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Application Note: A Comprehensive Guide to the Scale-Up Synthesis of Benzyl Chloromethyl Sulfide
Introduction and Strategic Overview
Benzyl chloromethyl sulfide (BCMS), with the chemical formula C₈H₉ClS, is a reactive bifunctional molecule widely employed as an intermediate in organic and medicinal chemistry.[1] Its utility stems from the presence of two distinct reactive sites: a nucleophilic sulfide and an electrophilic chloromethyl group. This structure makes it a valuable building block for the synthesis of more complex molecules, particularly thioethers and various sulfur-containing heterocyclic compounds.[2][3]
This document provides a detailed guide for the scale-up synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles, process safety, and critical parameters that govern a successful and safe scale-up campaign. We will focus on the most common and robust synthetic route: the chloromethylation of benzyl mercaptan.
Synthesis Strategy and Mechanistic Insights
The predominant method for synthesizing this compound is the reaction of benzyl mercaptan (also known as phenylmethanethiol) with a source of formaldehyde and hydrogen chloride.[3] This reaction is a variation of the classic Blanc chloromethylation, adapted for a thiol substrate.
Causality of Reagent Selection:
-
Benzyl Mercaptan (C₆H₅CH₂SH): The sulfur-containing nucleophile and backbone of the target molecule. Its purity is critical, as impurities can lead to side reactions. It can be prepared from benzyl chloride and thiourea or sodium hydrosulfide.[4]
-
Paraformaldehyde ((CH₂O)n): A stable, solid source of formaldehyde. Upon heating in the presence of acid, it depolymerizes to release formaldehyde in situ, allowing for controlled introduction of the reactive C1 synthon.
-
Hydrogen Chloride (HCl): Serves a dual role. It acts as a catalyst to facilitate the depolymerization of paraformaldehyde and protonates the resulting hydroxymethyl species, converting the hydroxyl group into a good leaving group (water). It is the source of the chloride in the final product. Anhydrous HCl gas or concentrated hydrochloric acid can be used, with the choice impacting reaction kinetics and work-up.
Reaction Mechanism:
The reaction proceeds through the acid-catalyzed formation of a reactive electrophilic intermediate from formaldehyde, which is then attacked by the nucleophilic sulfur of benzyl mercaptan.
Caption: Reaction mechanism for BCMS synthesis.
Critical Considerations for Scale-Up
Transitioning from a laboratory bench to a pilot or production scale introduces challenges that must be proactively managed.
-
Thermal Management: The reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is mandatory. The rate of reagent addition must be carefully controlled to maintain the desired temperature range and prevent thermal runaway.
-
Off-Gas Management: The use of concentrated HCl and the reaction itself can generate significant amounts of HCl gas. The reactor must be equipped with a vent line connected to a caustic scrubber (e.g., containing NaOH solution) to neutralize corrosive and toxic fumes before release.
-
Material Compatibility: The highly acidic and corrosive nature of the reaction mixture necessitates the use of corrosion-resistant equipment. A glass-lined steel reactor is the industry standard for this type of chemistry.
-
Mass Transfer and Agitation: Efficient mixing is crucial for ensuring homogeneity and promoting heat transfer. The agitator (impeller type and speed) must be selected to handle the biphasic nature of the reaction mixture during work-up without causing problematic emulsions.
-
Purification Strategy: While small-scale batches can be purified by column chromatography, this is impractical at scale. Vacuum distillation is the preferred method for purifying this compound. The compound can decompose at its atmospheric boiling point (~177-181 °C), making distillation under reduced pressure essential to preserve product integrity.[5]
Detailed Scale-Up Synthesis Protocol (1.0 Mole Scale)
Warning: This procedure involves highly hazardous materials and should only be performed by trained chemists in a facility equipped with appropriate engineering controls (e.g., walk-in fume hood, jacketed reactor, scrubber). A thorough risk assessment must be conducted before commencing any work.[5]
Table 1: Reagent and Materials List
| Compound | Formula | MW ( g/mol ) | Moles | Mass (g) | Volume (mL) | Density (g/mL) | Notes |
| Benzyl Mercaptan | C₇H₈S | 124.20 | 1.00 | 124.2 | 117.4 | 1.058 | Limiting Reagent |
| Paraformaldehyde | (CH₂O)n | 30.03 | 1.10 | 33.0 | - | - | 1.1 eq. |
| Hydrochloric Acid | HCl | 36.46 | 3.00 | 109.4 | 250 | ~1.18 | 37% aq. solution |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | 500 | 1.33 | Reaction Solvent |
| Water (for wash) | H₂O | 18.02 | - | - | 2 x 250 | 1.00 | |
| Brine (for wash) | NaCl(aq) | - | - | - | 250 | ~1.2 | Saturated solution |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~20 g | - | - | Drying Agent |
Experimental Procedure
-
Reactor Setup:
-
Assemble a 2L jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a reflux condenser, and an addition funnel.
-
Connect the outlet of the condenser to a caustic scrubber system.
-
Begin circulating coolant through the reactor jacket, setting the initial temperature to 0-5 °C.
-
-
Reagent Charging:
-
Charge the reactor with benzyl mercaptan (124.2 g, 1.00 mol), paraformaldehyde (33.0 g, 1.10 mol), and dichloromethane (500 mL).
-
Begin stirring to form a slurry.
-
-
Reaction Execution:
-
Slowly add the concentrated hydrochloric acid (250 mL) dropwise via the addition funnel over a period of 60-90 minutes.
-
CRITICAL: Maintain the internal temperature below 15 °C during the entire addition. The reaction is exothermic, and a rapid temperature increase can lead to excessive off-gassing and side product formation.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours.
-
-
In-Process Control (IPC):
-
Monitor the reaction progress by withdrawing small aliquots, quenching them in a saturated NaHCO₃ solution, extracting with a small amount of dichloromethane, and analyzing by TLC or GC to check for the disappearance of benzyl mercaptan.
-
-
Work-Up and Isolation:
-
Once the reaction is complete, cool the mixture back down to 10 °C.
-
Carefully transfer the reaction mixture to a 2L separatory funnel.
-
Separate the organic (bottom) layer from the aqueous (top) layer.
-
Wash the organic layer sequentially with:
-
250 mL of cold water.
-
250 mL of saturated sodium bicarbonate (NaHCO₃) solution. Caution: This will generate CO₂ gas; vent the funnel frequently.
-
250 mL of brine.
-
-
Dry the separated organic layer over anhydrous magnesium sulfate (~20 g), stir for 20 minutes, and then filter to remove the drying agent.
-
-
Solvent Removal and Purification:
-
Concentrate the filtrate using a rotary evaporator to remove the dichloromethane solvent.
-
Set up a vacuum distillation apparatus.
-
Distill the crude oil under reduced pressure. The product, this compound, will typically distill at approximately 70-75 °C at 3 mmHg.
-
Collect the colorless to pale yellow liquid product. The expected yield is 75-85%.
-
Process Workflow Diagram
Caption: Overall workflow for BCMS scale-up synthesis.
Safety and Hazard Management
Utmost priority must be given to safety. This compound and its precursors are hazardous.[2][6][7]
Table 2: Hazard Summary and Mitigation
| Substance | Key Hazards | PPE & Engineering Controls |
| Benzyl Mercaptan | Flammable, toxic, severe malodor, skin/eye irritant. | Work in a fume hood. Wear nitrile gloves, safety goggles, lab coat. |
| Paraformaldehyde | Toxic if inhaled or swallowed, suspected carcinogen. | Avoid generating dust. Use respiratory protection. |
| Hydrochloric Acid | Severe corrosive to skin and eyes, respiratory irritant. | Use in a fume hood. Wear acid-resistant gloves, face shield. |
| Dichloromethane | Volatile, suspected carcinogen, irritant. | Use in a well-ventilated area/hood. Minimize exposure. |
| This compound | Corrosive, skin/eye irritant, suspected carcinogen/mutagen.[2][3] | Handle in a closed system or hood. Wear heavy-duty chemical gloves, face shield, and appropriate respiratory protection.[6] |
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: Evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ensure adequate ventilation.[6]
Analytical Characterization
To ensure the quality and integrity of the final product, the following analytical tests are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the identity (mass-to-charge ratio).[8]
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. Expected ¹H NMR signals would include peaks for the aromatic protons, the benzylic CH₂ group, and the chloromethyl CH₂ group.
-
FTIR Spectroscopy: To identify characteristic functional group vibrations.
Common impurities may include unreacted benzyl mercaptan, dibenzyl sulfide (from a side reaction), or chlorinated byproducts.[9][10]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; loss during work-up; decomposition during distillation. | Extend reaction time and confirm completion with IPC. Avoid emulsions during washing by gentle mixing. Ensure vacuum is stable and distillation temperature is not too high. |
| Dark-colored Product | Decomposition due to excessive heat during reaction or distillation. | Improve temperature control during HCl addition. Lower the distillation pressure to reduce the boiling point. |
| Persistent Emulsion | Inefficient stirring or overly vigorous mixing during washing. | Add brine to help break the emulsion. Allow the mixture to stand for an extended period. In future runs, reduce agitation speed during washes. |
| Incomplete Reaction | Insufficient acid catalyst; low reaction temperature; poor quality reagents. | Verify the concentration of HCl. Allow the reaction to stir longer at room temperature. Use fresh, high-purity starting materials. |
References
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Application Notes and Protocols: Streamlining Synthesis with One-Pot Reactions Involving Benzyl Chloromethyl Sulfide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Benzyl Chloromethyl Sulfide in One-Pot Synthesis
In the landscape of modern organic and medicinal chemistry, efficiency is paramount. The drive to accelerate the discovery and development of novel therapeutics necessitates synthetic strategies that are both elegant and economical. This compound (BnSCH₂Cl) emerges as a highly valuable and versatile bifunctional reagent, uniquely suited for such advanced synthetic designs. Its structure features a potent electrophilic chloromethyl group, primed for nucleophilic substitution, and a benzylthio moiety that can be used to modulate the physicochemical properties of a target molecule.
This technical guide moves beyond simple reaction listings to provide in-depth application notes and validated protocols for leveraging this compound in one-pot reactions. One-pot synthesis, the sequential execution of multiple reaction steps in a single vessel, represents a cornerstone of green and efficient chemistry.[1] It minimizes solvent waste, reduces purification steps, and saves considerable time and resources by avoiding the isolation of intermediate compounds, which may be unstable or hazardous.[1] This document is designed to equip researchers with the foundational principles and practical methodologies to harness the full potential of this compound in constructing complex, sulfur-containing molecules of significant interest to the pharmaceutical and fine chemical industries.
Core Chemistry and Mechanistic Principles
The synthetic utility of this compound is rooted in the high reactivity of its C-Cl bond. The chlorine atom is an excellent leaving group, and the adjacent sulfur atom can stabilize an adjacent partial positive charge, making the methylene carbon highly susceptible to nucleophilic attack via an Sɴ2 mechanism.
The core principle of the one-pot reactions described herein involves the in situ generation of a nucleophile that immediately reacts with this compound, or the sequential addition of reagents to a single pot to build molecular complexity. This approach is particularly advantageous as it can circumvent the need to handle volatile and malodorous thiols, a common challenge in sulfur chemistry.[2][3]
Caption: General workflow of a one-pot reaction with this compound.
Application Note 1: One-Pot, Three-Component Synthesis of Substituted Thiazoles
Principle: The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Multicomponent reactions (MCRs) offer a powerful and efficient route to construct such heterocyclic systems.[4] This protocol details a one-pot, Hantzsch-type synthesis of highly functionalized 2-aminothiazoles. The reaction combines a thioamide (e.g., thiourea), an α-haloketone, and this compound in a single vessel. The reaction proceeds via the initial formation of a thiazole ring, which then acts as a nucleophile to displace the chloride from this compound, all without isolating intermediates. This approach streamlines the synthesis of novel thiazole derivatives for screening libraries.
Protocol 1: One-Pot Synthesis of 2-Amino-4-aryl-5-(benzylthiomethyl)thiazoles
Materials:
-
Thiourea
-
Substituted α-bromoacetophenone (or other α-haloketone)
-
This compound (CAS: 3970-13-6)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or Ethanol (EtOH)
-
Round-bottom flask, magnetic stirrer, condenser, and heating mantle
Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the α-haloketone (1.0 mmol, 1.0 eq) and thiourea (1.1 mmol, 1.1 eq).
-
Solvent Addition: Add 10 mL of anhydrous DMF. Stir the mixture at room temperature for 15 minutes to ensure dissolution and initial reaction to form the thiazolium intermediate.
-
Base and Second Electrophile Addition: Add potassium carbonate (2.0 mmol, 2.0 eq) to the mixture, followed by the dropwise addition of this compound (1.0 mmol, 1.0 eq). The base deprotonates the intermediate, facilitating the subsequent alkylation.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 6-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 50 mL of ice-cold water with vigorous stirring. A precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water (2 x 20 mL). The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-amino-4-aryl-5-(benzylthiomethyl)thiazole.
Data Presentation:
| Entry | α-Haloketone (Ar in ArCOCH₂Br) | Reaction Time (h) | Typical Yield (%) |
| 1 | Phenyl | 6 | 85-92 |
| 2 | 4-Chlorophenyl | 7 | 82-90 |
| 3 | 4-Methoxyphenyl | 6 | 88-95 |
| 4 | 2-Naphthyl | 8 | 78-86 |
Application Note 2: Thiol-Free, One-Pot Synthesis of Unsymmetrical Sulfides
Principle: The synthesis of unsymmetrical thioethers often requires the use of foul-smelling and easily oxidized thiols.[2] This protocol describes a robust one-pot procedure that generates a thiolate nucleophile in situ from an alkyl halide and a sulfur source (thiourea), which then immediately reacts with this compound.[2] This method avoids the isolation and handling of free thiols, providing a safer, cleaner, and highly efficient route to complex unsymmetrical sulfides.
Caption: Workflow for the one-pot synthesis of unsymmetrical sulfides.
Protocol 2: One-Pot Synthesis of S-(Benzylthiomethyl) Alkyl/Benzyl Sulfides
Materials:
-
Primary alkyl or benzyl halide (e.g., benzyl bromide, ethyl iodide)
-
Thiourea
-
This compound (CAS: 3970-13-6)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Round-bottom flask, magnetic stirrer, condenser
Step-by-Step Methodology:
-
Isothiuronium Salt Formation: In a round-bottom flask, dissolve the primary alkyl/benzyl halide (1.0 mmol, 1.0 eq) and thiourea (1.0 mmol, 1.0 eq) in 15 mL of ethanol. Heat the mixture to reflux for 2-3 hours. The formation of the isothiuronium salt can be monitored by TLC.
-
In situ Hydrolysis: Cool the reaction mixture slightly. Prepare a solution of sodium hydroxide (2.2 mmol, 2.2 eq) in 5 mL of water and add it dropwise to the reaction flask. Heat the mixture back to reflux for 1 hour to hydrolyze the salt and generate the thiolate nucleophile in situ.
-
Final Alkylation: After the hydrolysis step, add this compound (1.0 mmol, 1.0 eq) directly to the reaction mixture. Maintain the reflux for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the intermediate thiolate.
-
Work-up: Cool the reaction to room temperature and reduce the volume of ethanol using a rotary evaporator. Add 30 mL of water and extract the product with ethyl acetate (3 x 20 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The resulting crude oil or solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure unsymmetrical sulfide.
Data Presentation:
| Entry | Primary Halide (R-X) | Reaction Time (h) | Typical Yield (%) |
| 1 | Benzyl Bromide | 3 | 90-96 |
| 2 | Ethyl Iodide | 4 | 85-91 |
| 3 | n-Butyl Bromide | 4 | 82-88 |
| 4 | Allyl Bromide | 2.5 | 88-94 |
Applications in Drug Development and Organic Synthesis
The strategic incorporation of sulfur-containing moieties is a well-established tactic in drug design. Thioethers are key structural units in numerous pharmaceuticals, including the anti-asthmatic drug Montelukast and the H2-receptor antagonist Ranitidine.[3][5] The benzylthiomethyl group introduced by this compound can serve as a versatile handle for several purposes:
-
Modulating Lipophilicity: The group can fine-tune the lipophilic character of a lead compound, which is critical for optimizing its ADME (absorption, distribution, metabolism, and excretion) profile.
-
Introducing Metabolic Blockers: The sulfur atom can block sites of metabolic oxidation, potentially increasing the half-life of a drug candidate.
-
Exploring New Binding Interactions: The benzyl group can engage in π-stacking or hydrophobic interactions within a biological target's binding pocket.
The one-pot protocols described here provide a rapid and efficient means to generate libraries of novel analogues for structure-activity relationship (SAR) studies, accelerating the iterative cycle of drug discovery.
Safety Information
This compound (CAS 3970-13-6) is a reactive chemical and should be handled with appropriate care.[6] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin irritation and serious eye damage.[6] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
This compound is a powerful and versatile building block for modern organic synthesis. The one-pot methodologies presented in this guide demonstrate its utility in streamlining the construction of complex molecular architectures, such as functionalized thiazoles and unsymmetrical sulfides. By eliminating the need for intermediate isolation and avoiding the use of hazardous reagents like free thiols, these protocols offer a more efficient, safer, and greener approach to synthesis. For researchers in drug discovery and process development, mastering these techniques can significantly accelerate the creation and optimization of novel chemical entities.
References
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Vertex AI Search Result[7] : Information on the synthesis of Benzyl Thioethers, providing context for C-S bond formation.
-
Vertex AI Search Result[8] : Organic Chemistry Portal page on the synthesis of benzylic sulfides, showing various methods for C-S bond formation.
-
Arkat USA[2] : "Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea." ARKIVOC, 2010 (ix), 216-228. [Link]
-
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-
National Institutes of Health (PMC)[5] : "Benzyl thioether formation merging copper catalysis." Provides examples of thioethers in pharmaceuticals. [Link]
-
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National Institutes of Health (PMC)[4] : "Synthesis of Biologically Active Molecules through Multicomponent Reactions." [Link]
-
PubMed Central[13] : "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." Provides context on the importance of chlorinated intermediates. [Link]
-
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Application Notes & Protocols: Benzyl Chloromethyl Sulfide for Thioetherification
Abstract
This technical guide provides an in-depth exploration of benzyl chloromethyl sulfide (C₈H₉ClS) as a specialized reagent for thioetherification and the introduction of the benzylthiomethyl (BTM) moiety. Thioethers are a cornerstone functional group in a multitude of compounds across pharmaceuticals, agricultural science, and materials research.[1][2] This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring protocols are robust and reproducible. We will cover the reagent's profile, the mechanistic underpinnings of its reactivity, detailed step-by-step protocols for its application with both thiol and alcohol nucleophiles, and critical safety considerations for its handling. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic strategies.
Introduction: The Strategic Role of Thioethers and this compound
The synthesis of carbon-sulfur (C-S) bonds is a fundamental operation in organic chemistry, with thioethers accounting for a significant percentage of these transformations in the pharmaceutical industry.[3] These motifs are integral to numerous active pharmaceutical ingredients (APIs) and advanced materials. While many methods exist for thioether synthesis, such as the classic Williamson-type reaction, the choice of alkylating agent is paramount for achieving desired outcomes with complex substrates.[1][3][4]
This compound, also known as α-(chloromethylthio)toluene (CAS No. 3970-13-6), has emerged as a valuable reagent for this purpose.[5][6] It serves as an efficient electrophile for the introduction of the benzylthiomethyl (BnSCH₂–) group onto various nucleophiles.[5] This transformation can be viewed either as a direct thioetherification or as the installation of a benzylthiomethyl (BTM) protecting group, offering a dual strategic advantage in multistep synthesis.
Reagent Profile and Safety Imperatives
Physicochemical Properties
This compound is an organic compound with the chemical formula C₈H₉ClS.[5]
| Property | Value | Source |
| Molecular Formula | C₈H₉ClS | [6] |
| Molecular Weight | 172.68 g/mol | [6] |
| CAS Number | 3970-13-6 | [6] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Odor | Pungent, distinctive | [7] |
Critical Safety and Handling
Trustworthiness in science begins with safety. this compound is a hazardous chemical that demands rigorous safety protocols. Its high reactivity, which makes it a useful reagent, also underlies its potential toxicity.
-
Hazard Identification: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It causes skin irritation and serious eye damage.[6] Furthermore, it is a suspected carcinogen and mutagen, necessitating stringent handling procedures to minimize exposure.[5]
-
Required Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield. Respiratory protection may be required if there is a risk of generating aerosols.[7]
-
Handling and Storage: This reagent is reactive and can be sensitive to moisture.[5] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, well-ventilated area, away from incompatible materials.
-
Waste Disposal: All waste materials contaminated with this compound must be disposed of as hazardous chemical waste according to institutional and local regulations.
Mechanism of Action: An Sₙ2 Pathway
The primary utility of this compound in thioetherification stems from its function as a potent electrophile in nucleophilic substitution reactions. The reaction proceeds via a classic Sₙ2 mechanism.
Causality Explained:
-
Nucleophile Activation: The reaction is initiated by a nucleophile, typically a thiolate (RS⁻) or an alkoxide (RO⁻). These are generated in situ by deprotonating the corresponding thiol or alcohol with a suitable base. Thiolates and alkoxides are significantly more nucleophilic than their protonated counterparts, providing the kinetic driving force for the reaction.[4][8]
-
Electrophilic Center: The carbon atom of the chloromethyl (–CH₂Cl) group in this compound is electron-deficient due to the inductive effect of the adjacent chlorine and sulfur atoms, making it highly susceptible to nucleophilic attack.
-
Backside Attack & Inversion: The activated nucleophile performs a backside attack on this electrophilic carbon, displacing the chloride ion, which is an excellent leaving group. This concerted step leads to the formation of the new carbon-sulfur or carbon-oxygen bond.
Caption: Sₙ2 mechanism for reaction of this compound.
Experimental Protocols & Workflow
The following protocols are designed to be self-validating, incorporating steps for reaction monitoring and purification to ensure the integrity of the final product.
Protocol 1: S-Alkylation of Thiols
This procedure details the synthesis of a benzylthiomethyl sulfide, effectively protecting a thiol or creating a more complex thioether.
Materials:
-
Substrate: Aromatic or aliphatic thiol (1.0 eq.)
-
Reagent: this compound (1.1 eq.)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq.) or Triethylamine (Et₃N, 1.5 eq.)
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Standard work-up reagents: Diethyl ether or Ethyl acetate, deionized water, brine.
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the thiol substrate (e.g., 5 mmol, 1.0 eq.) and the chosen anhydrous solvent (25 mL).
-
Base Addition: Add the base (e.g., K₂CO₃, 7.5 mmol, 1.5 eq.). If using a liquid base like Et₃N, add it dropwise. Stir the suspension at room temperature for 15-20 minutes. Expert Insight: This step ensures the formation of the highly nucleophilic thiolate anion. For less acidic thiols, a stronger base like sodium hydride (NaH) may be required, but extreme caution must be exercised.
-
Reagent Addition: Slowly add this compound (5.5 mmol, 1.1 eq.) to the stirring suspension via syringe. The addition should be dropwise to control any potential exotherm.
-
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes.[9] A typical reaction time is 2-6 hours. Validation: The disappearance of the starting thiol spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Work-up: Upon completion, quench the reaction by adding deionized water (25 mL). Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL) to remove residual base and DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure benzylthiomethyl sulfide.
Protocol 2: O-Alkylation of Alcohols
This procedure details the synthesis of a benzylthiomethyl (BTM) ether, a useful intermediate or protecting group for alcohols.
Materials:
-
Substrate: Primary or secondary alcohol (1.0 eq.)
-
Reagent: this compound (1.2 eq.)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Standard work-up and purification reagents as in Protocol 1.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol substrate (e.g., 5 mmol, 1.0 eq.) and anhydrous THF (25 mL). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Carefully add sodium hydride (6 mmol, 1.2 eq.) portion-wise to the stirring solution. Causality: NaH is a strong, non-nucleophilic base ideal for deprotonating alcohols to form the alkoxide.[10] Hydrogen gas will evolve; ensure the system is properly vented. Stir at 0 °C for 30 minutes.
-
Reagent Addition: While maintaining the temperature at 0 °C, add this compound (6 mmol, 1.2 eq.) dropwise.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC.
-
Work-up & Purification: Follow steps 5-8 from Protocol 1, with one critical modification. The initial quench at 0 °C must be done very slowly and cautiously with water or saturated aqueous NH₄Cl to safely react with any excess NaH.
General Experimental Workflow
Caption: General workflow for thioetherification using BCMS.
The Benzylthiomethyl (BTM) Group in Synthesis
The BnSCH₂– group is not just a thioether linkage; it can be strategically employed as a protecting group for alcohols or thiols.[11] Its stability profile allows it to withstand a range of conditions, yet it can be cleaved when necessary. Deprotection often involves methods targeting either the benzyl group or the thioether linkage. Common strategies include reductive cleavage (e.g., using dissolving metals) or oxidative methods followed by hydrolysis.[10][12]
Conclusion
This compound is a highly effective, albeit hazardous, reagent for the synthesis of thioethers and benzylthiomethyl-protected compounds. Its reactivity is governed by a straightforward Sₙ2 mechanism, enabling the reliable formation of C-S and C-O bonds. By understanding the causality behind the procedural steps—from nucleophile activation to reaction monitoring and purification—researchers can confidently and safely integrate this reagent into their synthetic programs. The protocols provided herein serve as a robust foundation for leveraging the unique synthetic utility of this compound.
References
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-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Thioether | Request PDF. Retrieved from [Link]
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-
Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. Retrieved from [Link]
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-
Chemistry. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry – A European Journal, 6(7), 1140-6. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 18.7: Thiols and Sulfides. Retrieved from [Link]
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Application Notes and Protocols: Benzyl Chloromethyl Sulfide in Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the Benzylthiomethyl (BTM) Protecting Group
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is a cornerstone of success. A protecting group must be introduced efficiently, remain robust through various transformations, and be cleaved selectively under mild conditions that preserve the integrity of the molecule.[1] Benzyl chloromethyl sulfide (BnSCH₂Cl) introduces the benzylthiomethyl (BTM) group, a versatile yet underutilized protector for hydroxyl and thiol functionalities. The BTM group, structurally a thioacetal ether, offers a unique reactivity profile, providing an alternative to more common protecting groups like benzyl (Bn), methoxymethyl (MOM), or various silyl ethers.
This guide provides an in-depth exploration of protecting group strategies involving this compound, offering detailed protocols, mechanistic insights, and a discussion of its orthogonality.
Core Principles of the Benzylthiomethyl (BTM) Group
The BTM group (Bn-S-CH₂-) combines features of a benzyl group and a thioacetal. This unique structure dictates its stability and cleavage methods. The presence of the sulfur atom makes the adjacent methylene group susceptible to specific cleavage conditions not applicable to simple benzyl or alkyl ethers, thereby offering a valuable layer of orthogonality in complex synthetic routes.[2]
Advantages of the BTM Group:
-
Robustness: The BTM ether linkage is generally stable to a range of conditions that might cleave other protecting groups, such as silyl ethers.
-
Orthogonal Cleavage: Deprotection can be achieved under specific conditions that do not affect many other common protecting groups, including heavy metal-assisted hydrolysis, oxidation, or reduction.
-
Alternative Selectivity: It provides an alternative to more conventional protecting groups, expanding the strategic options available to the synthetic chemist.
I. Protection of Alcohols as Benzylthiomethyl (BTM) Ethers
The protection of alcohols with this compound proceeds via a nucleophilic substitution (SN2) reaction. The alcohol is typically deprotonated with a suitable base to form an alkoxide, which then displaces the chloride from BnSCH₂Cl.
Mechanism of Protection
The reaction follows a standard Williamson ether synthesis pathway. The choice of base is critical to avoid side reactions and ensure high yields. Non-nucleophilic bases are generally preferred.
Caption: General mechanism for alcohol protection using BnSCH₂Cl.
Experimental Protocol: Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using this compound.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
This compound (BnSCH₂Cl) (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 equiv) and dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add this compound (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base (NaH): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion.
-
Solvent (DMF/THF): These polar aprotic solvents are excellent for SN2 reactions, solvating the cation without interfering with the nucleophile.
-
Temperature Control: The initial deprotonation and subsequent addition of the electrophile are performed at 0 °C to control the reaction rate and minimize potential side reactions.
II. Protection of Thiols as Benzylthiomethyl (BTM) Thioethers
Thiols are more acidic than alcohols and their corresponding thiolates are excellent nucleophiles.[2] This allows for the use of milder bases for the protection reaction.
Experimental Protocol: Protection of a Thiol
Materials:
-
Thiol (1.0 equiv)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 equiv)
-
This compound (BnSCH₂Cl) (1.1 equiv)
-
Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the thiol (1.0 equiv) in anhydrous acetonitrile.
-
Add potassium carbonate (1.5 equiv).
-
Stir the suspension vigorously and add this compound (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in dichloromethane, wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product can be purified by flash column chromatography if necessary.
III. Deprotection Strategies for the BTM Group
The key to the BTM group's utility is its array of selective deprotection methods, which are distinct from those used for many other protecting groups. The thioacetal linkage is the point of cleavage.
Sources
Application Notes and Protocols: The Strategic Use of Benzyl Chloromethyl Derivatives in Complex Molecule Synthesis
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
In the intricate field of total synthesis, the strategic protection and deprotection of functional groups are paramount to achieving high yields and stereochemical control. This document provides an in-depth guide to the application of benzyl chloromethyl sulfide and its more prevalent oxygen analog, benzyl chloromethyl ether (BOM-Cl), as powerful tools for the protection of thiols and alcohols. We will explore the causality behind experimental choices, provide validated protocols, and contextualize the use of the resulting benzylthiomethyl (BTM) and benzyloxymethyl (BOM) protecting groups within the broader landscape of complex molecule assembly.
Introduction: Distinguishing this compound and Ether
While both this compound (C₈H₉ClS) and benzyl chloromethyl ether (C₈H₉ClO) are reactive alkylating agents, their applications in total synthesis are distinct. This compound is primarily used to introduce the benzylthiomethyl (BTM) group, typically for the protection of thiols.[1] Conversely, benzyl chloromethyl ether (BOM-Cl) is the reagent of choice for installing the benzyloxymethyl (BOM) group, one of the most robust and versatile protecting groups for alcohols in multistep synthesis.[2][3] Given the extensive utility of the BOM group, this guide will focus significantly on its application, while also providing protocols for the use of its sulfide counterpart.
Chemical Structures:
-
This compound: C₆H₅CH₂SCH₂Cl
-
Benzyl Chloromethyl Ether (BOM-Cl): C₆H₅CH₂OCH₂Cl
These reagents are classified as hazardous materials and must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4][5]
Core Application: The Benzyloxymethyl (BOM) Group for Alcohol Protection
The BOM group is prized for its exceptional stability across a wide range of reaction conditions, including strongly basic, nucleophilic, and many oxidative and reductive environments.[6] Its true power lies in its orthogonality—the ability to be removed under specific conditions that do not affect other common protecting groups.[7][8]
Mechanism of BOM Protection
The protection of an alcohol with BOM-Cl proceeds via a standard Williamson ether synthesis, an SN2 reaction. The alcohol is first deprotonated by a non-nucleophilic base to form an alkoxide. This potent nucleophile then displaces the chloride from BOM-Cl to form the stable BOM ether.
Caption: SN2 mechanism for BOM protection of an alcohol.
Protocol: Protection of a Primary Alcohol using BOM-Cl
This protocol describes a general procedure for the protection of a primary alcohol. For secondary or sterically hindered alcohols, reaction times may be longer, and heating may be required.
Materials:
-
Substrate (alcohol) (1.0 equiv)
-
Benzyl chloromethyl ether (BOM-Cl) (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base) (2.0 equiv)
-
Tetrabutylammonium iodide (TBAI) (0.1 equiv, optional catalyst)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol (1.0 equiv) in anhydrous DCM.
-
Addition of Reagents: Add DIPEA (2.0 equiv), followed by BOM-Cl (1.5 equiv). If the reaction is sluggish, add a catalytic amount of TBAI (0.1 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take from 4 to 24 hours.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure BOM-protected alcohol.
Causality and Insights:
-
Base Selection: DIPEA is a bulky, non-nucleophilic base chosen to deprotonate the alcohol without competing in an SN2 reaction with BOM-Cl.
-
Catalyst: TBAI acts as a phase-transfer catalyst and facilitates the reaction by in-situ formation of the more reactive benzyl iodomethyl ether.
-
Solvent: Anhydrous DCM is a common choice due to its inert nature and ability to dissolve a wide range of organic substrates.
Stability and Orthogonality of the BOM Group
The strategic advantage of the BOM group is its differential stability compared to other common alcohol protecting groups.
| Protecting Group | Stable To | Labile To |
| BOM | Strong bases (NaOH, LDA), Grignards, Organolithiums, many oxidants (PCC, Swern), Reductants (LiAlH₄, NaBH₄), Fluoride (TBAF) | Catalytic Hydrogenation (H₂, Pd/C), Strong Acids (HCl), Lewis Acids (BCl₃·SMe₂)[9] |
| Silyl (TBS, TIPS) | Bases, Hydrogenation, Mild acid, many oxidants/reductants | Fluoride sources (TBAF, HF), Strong acids |
| Acetal (MOM, THP) | Basic and nucleophilic reagents, Hydrogenation | Mild to strong acidic conditions (e.g., PPTS, HCl)[6] |
| Ester (Ac, Bz) | Acidic conditions, Hydrogenation | Basic conditions (hydrolysis), Nucleophiles, Reductants (LiAlH₄) |
This orthogonality allows for selective deprotection sequences in complex syntheses. For example, a silyl ether can be removed with TBAF while leaving a BOM ether intact. Subsequently, the BOM group can be removed by hydrogenation without affecting an ester.
Deprotection of BOM Ethers
The removal of the BOM group is most commonly achieved by catalytic hydrogenation, which is a mild and highly effective method.
The reaction proceeds via hydrogenolysis of the benzylic C-O bond on the surface of a palladium catalyst. This process generates the free alcohol and toluene as a byproduct.
Caption: Experimental workflow for BOM deprotection via hydrogenation.
Materials:
-
BOM-protected substrate (1.0 equiv)
-
Palladium on carbon (10% Pd/C, 5-10 mol %)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the BOM-protected substrate in EtOH or EtOAc in a round-bottom flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution. Caution: Pd/C can be pyrophoric. Add it under a stream of inert gas.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (a balloon is sufficient for small-scale reactions). Repeat this cycle three times to ensure an inert atmosphere replaced by hydrogen.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature under a positive pressure of H₂. Monitor the reaction by TLC.
-
Workup: Upon completion, carefully vent the H₂ atmosphere and replace it with an inert gas (N₂ or Ar).
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol. Further purification is often not necessary.
Alternative Deprotection: For substrates containing functional groups sensitive to hydrogenation (e.g., alkenes, alkynes), acidic cleavage can be employed.[3] A common method involves using acetyl chloride in methanol, which generates HCl in situ for a mild deprotection.[10]
Application of this compound: Thiol Protection
This compound serves as a reagent for introducing the benzylthiomethyl (BTM) protecting group onto thiols. Thiol protection is crucial to prevent their unwanted oxidation to disulfides or their action as potent nucleophiles in undesired side reactions.[11]
Protocol: Protection of a Thiol using this compound
The procedure is analogous to the BOM protection of alcohols, leveraging the high nucleophilicity of the thiolate anion.
Materials:
-
Substrate (thiol) (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium carbonate (K₂CO₃) or another mild base (1.5 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
Reaction Setup: Dissolve the thiol in DMF or MeCN in a round-bottom flask.
-
Addition of Reagents: Add potassium carbonate to the solution, followed by the dropwise addition of this compound.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor by TLC.
-
Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Deprotection of BTM ethers: The removal of the BTM group is more challenging than the BOM group. It typically requires reductive conditions using alkali metals (e.g., sodium in liquid ammonia) or treatment with strong acids, which limits its applicability in the synthesis of complex molecules with sensitive functional groups.[12]
Conclusion
Benzyl chloromethyl ether is an indispensable reagent in total synthesis for the introduction of the robust BOM protecting group for alcohols. Its well-defined stability and orthogonal removal via mild hydrogenolysis provide chemists with a reliable tool for navigating complex synthetic pathways. While this compound offers a method for thiol protection, the harsher conditions required for BTM group removal make it a less frequently used strategy. A thorough understanding of the reactivity, stability, and specific protocols associated with these reagents is essential for their successful implementation in the synthesis of high-value molecules.
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Zaidi, S. A., et al. (2008). In Situ Synthesis of Benzyl Chloromethyl Ether and its Use for the Protection and Deprotection of Bifunctional Hydroxyl Compounds. Letters in Organic Chemistry, 5(2).
-
SynArchive. (2024). Protection of Alcohol by Acetal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
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Total Synthesis. (2024). Protecting Groups. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzylic sulfide synthesis by C-S coupling. Retrieved from [Link]
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University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
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- ResearchGate. (n.d.). Cys thiol protection with the benzyl (Bn/Bzl) protecting group.
- Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of Chemical Research, Synopses, (7), 108.
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Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
- Supporting Information. (n.d.).
- Galande, A. K., & Alewood, P. F. (2005). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. In Peptides 2004 (pp. 211-212).
- Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
- Hohnsen, J., et al. (2024). A Mild and Practical Deprotection Method for Benzyl Thioethers. Molecules.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Benzyl Chloromethyl Sulfide
Welcome to the technical support center for Benzyl chloromethyl sulfide (BCMS). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile but highly reactive reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields, minimize side products, and ensure safe handling. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.
Introduction to this compound: A Double-Edged Sword
This compound (C₈H₉ClS) is a potent electrophile used in organic synthesis, primarily for the introduction of the benzylthiomethyl (BTM) group.[1] Its utility stems from the high reactivity of the chloromethyl group, which allows for efficient S-alkylation of thiols and other nucleophiles.[1] However, this same reactivity is the source of many challenges, leading to undesired side reactions, product impurities, and potential safety hazards if not handled with care.[1] This guide will equip you with the knowledge to harness the power of BCMS while mitigating its risks.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound in a practical question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
Low yields in reactions involving this compound can often be traced back to a few key factors. The primary culprits are the degradation of the starting material, suboptimal reaction conditions, and the occurrence of competing side reactions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low reaction yields.
-
Degradation of this compound: This reagent is susceptible to hydrolysis, especially in the presence of moisture.[2] The hydrolysis product, benzylthiomethanol, can lead to a variety of byproducts. Always use freshly acquired or properly stored this compound. For long-term storage, keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[3]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can dramatically impact the reaction outcome.
-
Solvent: For S-alkylation, polar aprotic solvents like DMF or acetonitrile are generally preferred as they can solvate the cation of the thiolate salt, thereby increasing the nucleophilicity of the sulfur anion. Protic solvents like water or alcohols can lead to solvolysis of the this compound.
-
Temperature: While heating can accelerate the reaction, it can also promote side reactions like elimination. It is often beneficial to start the reaction at a lower temperature (e.g., 0°C) and gradually warm it to room temperature.
-
Base: The choice of base is critical for deprotonating the thiol without promoting side reactions. For simple thiols, a moderately weak base like potassium carbonate or triethylamine is often sufficient.
-
Q2: I am observing the formation of a significant amount of dibenzyl sulfide (the monosulfide) as a byproduct. How can I prevent this?
The formation of dibenzyl sulfide is a common side reaction, particularly when using sulfide or disulfide sources to generate the desired thioether. This occurs when the sulfur nucleophile attacks the benzylic position of the already formed product.
Minimizing Monosulfide Formation
| Strategy | Rationale | Recommended Action |
| Control Stoichiometry | An excess of the sulfur nucleophile can lead to the cleavage of the desired product followed by reaction with another molecule of this compound. | Use a slight excess of this compound relative to the thiol. If using a disulfide reagent, ensure it is of high purity and free from monosulfide impurities. |
| Slow Addition | Adding the this compound slowly to the reaction mixture keeps its instantaneous concentration low, minimizing the chance of it reacting with the product. | Add the this compound dropwise to the solution of the deprotonated thiol over an extended period. |
| Temperature Control | Higher temperatures can favor the undesired reaction pathway. | Maintain the reaction at a lower temperature (e.g., 0°C to room temperature). |
Protocol for Minimizing Dibenzyl Sulfide Formation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the thiol (1.0 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
-
Deprotonation: Cool the solution to 0°C in an ice bath and add a suitable base (e.g., potassium carbonate, 1.2 equivalents) portion-wise. Stir the mixture for 30 minutes at 0°C.
-
Slow Addition of BCMS: Dissolve this compound (1.1 equivalents) in a small amount of the reaction solvent and add it to the dropping funnel. Add the this compound solution dropwise to the reaction mixture over 1-2 hours while maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Q3: My reaction is producing a significant amount of an elimination byproduct. How can I favor substitution over elimination?
Elimination reactions (E1 and E2) can compete with the desired nucleophilic substitution (Sₙ2), especially with sterically hindered substrates or when using strong, bulky bases.[3][4] this compound, being a primary halide, is more prone to Sₙ2 reactions, but elimination can still occur under certain conditions.
Favoring Substitution (Sₙ2) over Elimination (E2)
Caption: Decision tree for favoring Sₙ2 over E2 reactions.
-
Choice of Base: The most critical factor is the choice of base. Strong, sterically hindered bases, such as potassium tert-butoxide (t-BuOK), favor elimination by abstracting a proton from the beta-carbon.[4][5] Weaker, non-bulky bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are less likely to induce elimination and will favor the Sₙ2 pathway.
-
Temperature: Higher reaction temperatures generally favor elimination over substitution.[6] Running the reaction at lower temperatures can significantly reduce the amount of elimination byproduct.
-
Solvent: Polar aprotic solvents (e.g., DMF, acetone) are ideal for Sₙ2 reactions as they do not solvate the nucleophile as strongly as polar protic solvents (e.g., ethanol), thus enhancing its reactivity towards the electrophilic carbon.
Q4: How should I purify my product from unreacted this compound and other byproducts?
Purification is a critical step to obtain a high-purity product. The method of choice will depend on the physical properties of your desired compound and the nature of the impurities.
-
Aqueous Work-up: A standard aqueous work-up is the first step. This involves quenching the reaction with water or a dilute aqueous acid/base solution, followed by extraction with an organic solvent. This will remove most of the inorganic salts and some polar impurities.
-
Flash Column Chromatography: For most research-scale reactions, flash column chromatography on silica gel is the most effective method for separating the desired thioether from unreacted this compound and non-polar byproducts.[7][8] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed. The optimal solvent system should be determined by TLC analysis beforehand.[8]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique to obtain material of very high purity. The choice of solvent is crucial and should be determined experimentally.
Q5: What are the critical safety precautions I must take when working with this compound?
This compound is a hazardous chemical and must be handled with appropriate safety precautions.[3]
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye damage. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Reactivity and Instability: As a highly reactive alkylating agent, it can react violently with strong oxidizing agents, strong bases, and some metals.[9] A particularly insidious hazard is its ability to undergo a hazardous polycondensation reaction, which can be catalyzed by Lewis acids or even rust (iron oxides).[10] This reaction can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction or an explosion.[10] Therefore, it is crucial to use clean, dry glassware and to avoid any contact with incompatible materials.
-
Handling and Quenching:
-
Always handle this compound in a fume hood.
-
For quenching unreacted this compound in a reaction mixture, a nucleophilic amine like triethylamine or a solution of sodium bisulfite can be used. The quenching should be done at a low temperature to control any potential exotherm.
-
In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and dispose of it as hazardous waste. Do not use combustible materials for absorption.
-
References
-
The Hydrolysis of Chloromethyl Aryl Sulfides. (n.d.). datapdf.com. Retrieved January 12, 2026, from [Link]
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This compound. (2024, April 10). ChemBK. Retrieved January 12, 2026, from [Link]
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Convienient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. (n.d.). Arkat USA. Retrieved January 12, 2026, from [Link]
- A Green and Highly Efficient Alkylation of Thiols in Water. (2009). Journal of the Iranian Chemical Society, 6(4), 749-753.
-
E1 vs E2: Comparing the E1 and E2 Reactions. (2012, October 10). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
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How to Tell if the Mechanism is E1 or E2 with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]
- Supporting Information Benzyl Thioethers Formation Merging Copper Catalysis. (2021). The Royal Society of Chemistry.
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Benzylic sulfide synthesis by C-S coupling. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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benzyl chloromethyl ether. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]
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Industrial Phase-Transfer Catalysis. (n.d.). Retrieved January 12, 2026, from [Link]
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7.6 E1 Reactions and E1 vs E2 | Organic Chemistry. (2020, November 11). YouTube. Retrieved January 12, 2026, from [Link]
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Bulky Bases in Elimination Reactions. (2012, October 24). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
- Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. (2024, October 14).
- A Green and Highly Efficient Alkylation of Thiols in Water. (2009). Journal of the Iranian Chemical Society, 6(4), 749-753.
- A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids. (2023, February 3). ChemistrySelect, 8(5).
-
Co-Mo-S-catalysed alkylation of thiols with benzyl alcohol (2a) a. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Case Details > Explosion in the polycondensation reaction of benzyl chloride. (n.d.). 失敗知識データベース. Retrieved January 12, 2026, from [Link]
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A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. (n.d.). Indian Academy of Sciences. Retrieved January 12, 2026, from [Link]
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A Mild and Practical Deprotection Method for Benzyl Thioethers. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Ch 11 : Eliminations of benzylic systems. (n.d.). University of Calgary. Retrieved January 12, 2026, from [Link]
- Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
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Yield–time diagram of benzyl phenyl sulphide (3aa) and diphenyl... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
- Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. (2009, February).
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Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatogra. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]
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Differential Effects of O-Benzyl-Serine on Sulfur Metabolism, Photosynthesis, and Growth in Two Species of Weeds. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Influence of Yeast and Enzyme Formulation on Prosecco Wine Aroma During Storage on Lees. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Technical Support Center: Benzyl Chloromethyl Sulfide
Welcome to the technical support guide for Benzyl Chloromethyl Sulfide (CAS 3970-13-6). This document is designed for researchers, scientists, and professionals in drug development who utilize this reactive intermediate. Here, we address common challenges related to its stability and degradation, providing troubleshooting guides and in-depth answers to frequently asked questions. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the quality of your results.
Core Stability & Degradation Profile
This compound (C₈H₉ClS) is a valuable reagent in organic synthesis, primarily due to its bifunctional nature. It contains a highly reactive chloromethyl group, making it an excellent alkylating agent for various nucleophiles.[1] However, this high reactivity is also the source of its inherent instability. Understanding the factors that govern its stability is critical for its successful use and storage.
The primary drivers of degradation are:
-
Moisture: The compound is highly sensitive to moisture, readily undergoing hydrolysis.[2]
-
Nucleophiles: The electrophilic chloromethyl group is susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and even other sulfide molecules.[1]
-
Oxidizing Agents: The divalent sulfur atom can be oxidized to form sulfoxides and sulfones.[3][4]
-
Elevated Temperatures & Light: Heat can accelerate decomposition, and exposure to light should be avoided.[5]
The principal degradation pathways include hydrolysis, nucleophilic substitution, and oxidation. These pathways can lead to the formation of various impurities that may complicate reactions and purification processes.
Troubleshooting Guide: Experimental Issues
This section addresses specific problems you may encounter during your work, providing explanations and actionable solutions.
Q1: I've observed a significant loss of purity in my this compound sample after a short period of storage. What went wrong?
A1: This is a common issue stemming from improper storage conditions. This compound is highly reactive and requires stringent storage to maintain its integrity.[1] The most likely causes are exposure to atmospheric moisture or ambient temperatures.
-
Causality: The chloromethyl group is highly susceptible to hydrolysis. Even trace amounts of water can lead to the formation of benzyl alcohol and hydrochloric acid, which can further catalyze degradation.[6][7] Storing at room temperature accelerates these and other potential decomposition reactions.
-
Troubleshooting Steps:
-
Verify Storage Atmosphere: The compound must be stored under a dry, inert atmosphere (e.g., argon or nitrogen). This minimizes contact with atmospheric moisture and oxygen.
-
Check Temperature: The recommended storage temperature is 2-8 °C.[2] Storing at room temperature or, conversely, in a freezer where ice crystals can form upon temperature cycling, can be detrimental.
-
Inspect Container Seal: Ensure the container is tightly sealed with a high-quality, non-reactive cap and liner (e.g., PTFE-lined). An improper seal can allow moisture ingress.[5]
-
Purity Re-assessment: Before use, always re-analyze the purity of the reagent, especially if it has been stored for an extended period. Techniques like GC-MS or ¹H NMR can quickly identify common degradation products.[8][9]
-
Q2: My reaction is yielding multiple unexpected byproducts, including benzyl alcohol and dibenzyl sulfide. What is the likely source of these impurities?
A2: The formation of these specific byproducts points towards two distinct degradation pathways occurring either before or during your reaction: hydrolysis and nucleophilic attack.
-
Causality:
-
Benzyl Alcohol: This is the classic signature of hydrolysis. It indicates that your reagent or reaction setup was contaminated with water.[7]
-
Dibenzyl Sulfide: This can form if a nucleophile attacks the benzyl carbon of another this compound molecule, but a more common route for related thioethers involves secondary reactions of degradation products.[10] More directly, it can arise from the reaction of benzyl mercaptan (a potential degradation product) with another molecule of this compound.
-
-
Troubleshooting Steps:
-
Use Anhydrous Solvents & Reagents: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). All other reagents should be anhydrous.
-
Inert Reaction Atmosphere: Run your reaction under an inert atmosphere (argon or nitrogen) to prevent atmospheric moisture from entering the system.
-
Analyze Starting Material: Confirm the purity of your this compound before starting the reaction. If it is already partially hydrolyzed, you are introducing benzyl alcohol into your reaction from the start.
-
Consider Solvent Reactivity: If you are using a nucleophilic solvent (e.g., an alcohol), it can compete with your desired nucleophile, leading to byproducts. If possible, switch to a non-reactive solvent like dichloromethane (DCM) or toluene.
-
Q3: I suspect my compound is degrading via oxidation. What are the signs, and how can I prevent this?
A3: Oxidation of the sulfide moiety is a potential degradation pathway, leading to benzyl chloromethyl sulfoxide and subsequently benzyl chloromethyl sulfone.[3][4]
-
Causality: The sulfur atom in the thioether is susceptible to oxidation by atmospheric oxygen (especially over long periods) or, more rapidly, by oxidizing agents present as impurities. This process changes the electronic properties and reactivity of the molecule.
-
Signs of Oxidation:
-
Appearance of new signals in the ¹H and ¹³C NMR spectra in the regions characteristic of sulfoxides or sulfones.
-
Changes in polarity, which will be evident during chromatographic analysis (e.g., TLC, HPLC). Sulfoxides and sulfones are significantly more polar than the parent sulfide.
-
Mass spectrometry will show peaks corresponding to the addition of one (M+16) or two (M+32) oxygen atoms.
-
-
Prevention Protocol:
-
Strict Inert Atmosphere: Handle and store the compound under a robust inert atmosphere (argon or nitrogen) to exclude oxygen.
-
Avoid Incompatible Materials: Do not store or use the compound with strong oxidizing agents.[5]
-
Use Degassed Solvents: For sensitive reactions, using solvents that have been degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) can minimize dissolved oxygen.
-
Frequently Asked Questions (FAQs)
Q: What are the ideal long-term storage conditions for this compound?
A: Based on its chemical properties, the ideal storage conditions are summarized below.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C[2] | Slows the rate of decomposition reactions. Avoid freezing to prevent moisture condensation. |
| Atmosphere | Dry Argon or Nitrogen | Prevents hydrolysis and oxidation by excluding moisture and oxygen. |
| Container | Tightly sealed, amber glass bottle | Protects from moisture ingress and light. |
| Incompatibilities | Store away from strong bases, oxidizing agents, metals, and moisture.[5] | Prevents vigorous and uncontrolled reactions. |
Q: What are the primary degradation products I should look for?
A: The table below lists the most common degradation products and their likely origin.
| Degradation Product | Chemical Formula | Origin Pathway |
| Benzyl Alcohol | C₇H₈O | Hydrolysis |
| Hydrochloric Acid | HCl | Hydrolysis |
| Benzyl Chloromethyl Sulfoxide | C₈H₉ClOS | Oxidation |
| Benzyl Chloromethyl Sulfone | C₈H₉ClO₂S | Oxidation |
| Dibenzyl Disulfide | C₁₄H₁₄S₂ | Secondary reactions from C-S bond cleavage |
Q: Is this compound hazardous to handle?
A: Yes, it is a hazardous chemical that must be handled with appropriate safety precautions. It is classified as harmful if swallowed or in contact with skin, causes serious eye damage, and is a suspected carcinogen.[1][11] Like the related benzyl chloride, it is a lachrymator (tear-inducing) and irritant due to the hydrolysis that produces HCl on contact with mucous membranes.[7] Always work in a certified chemical fume hood, and wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
Visualizing Degradation & Troubleshooting
To better understand the chemical transformations and the logical flow for addressing stability issues, the following diagrams are provided.
Caption: Primary degradation pathways of this compound.
Caption: A logical workflow for troubleshooting compound instability.
Experimental Protocols
Protocol 1: Rapid Purity Assessment by ¹H NMR
This protocol allows for a quick check of your sample's integrity before use.
-
Sample Preparation: Under an inert atmosphere, carefully dissolve a small amount (5-10 mg) of this compound in ~0.6 mL of anhydrous deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Pure Compound: Expect to see characteristic peaks for this compound. The approximate chemical shifts are: ~7.3 ppm (multiplet, 5H, aromatic protons), ~4.7 ppm (singlet, 2H, -S-CH₂-Ph), and ~5.4 ppm (singlet, 2H, -CH₂-Cl).
-
Hydrolysis Impurity: Look for the appearance of new signals corresponding to benzyl alcohol (~7.3 ppm multiplet overlapping with the product, ~4.6 ppm singlet for -CH₂-OH, and a broad singlet for the -OH proton).
-
Oxidation Impurity: Oxidation to the sulfoxide will cause a downfield shift of the adjacent methylene protons.
-
Protocol 2: Confirmatory Stability Study using GC-MS
This protocol can be used to quantitatively assess stability under specific conditions.
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a high-purity anhydrous solvent (e.g., dichloromethane).
-
Sample Aliquoting: Aliquot the stock solution into several amber glass vials. For each condition to be tested (e.g., room temp vs. 2-8 °C; inert vs. air), prepare triplicate samples.
-
Incubation: Store the vials under the desired conditions.
-
Time-Point Analysis: At specified time points (e.g., T=0, 1 day, 3 days, 1 week), remove one vial from each condition.
-
GC-MS Analysis: Dilute the sample if necessary and inject it into a GC-MS system. Use a method suitable for separating the parent compound from potential degradation products.
-
Data Evaluation:
-
Quantify the peak area of the this compound peak at each time point relative to T=0 to determine the rate of degradation.
-
Use the mass spectrometer to identify the peaks of any new impurities that appear over time, confirming their identity by their mass fragmentation patterns.
-
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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-
National Center for Biotechnology Information. (n.d.). The role of thiols and disulfides in protein chemical and physical stability. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. PubMed Central. Retrieved from [Link]
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- 9. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | C8H9ClS | CID 319930 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Benzyl Chloromethyl Sulfide Reactions
Welcome to the technical support center for navigating the complexities of purifying products derived from reactions with benzyl chloromethyl sulfide. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions. My aim is to move beyond generic protocols and provide insights grounded in experience to help you overcome common and nuanced purification challenges.
Introduction: The Challenge of Purifying this compound Derivatives
This compound is a highly reactive and versatile reagent used in organic synthesis, particularly for introducing the benzylthiomethyl group.[1] Its reactivity, however, is a double-edged sword. The presence of a reactive chloromethyl group and a nucleophilic sulfide linkage can lead to a variety of side reactions and subsequent purification difficulties.[1] This guide will equip you with the knowledge to anticipate these challenges and implement effective purification strategies.
Part 1: Purification Troubleshooting Guide
This section is structured to address specific problems you may encounter during the purification process.
Issue 1: My Crude Reaction Mixture Contains Multiple Spots on TLC, and I'm Unsure of Their Identities.
Root Cause Analysis:
Before attempting any purification, it's crucial to have a hypothesis about the identities of the major components in your crude mixture. This compound is a potent alkylating agent, but it can also be susceptible to side reactions.[1]
-
Unreacted Starting Material: Incomplete reactions are a common source of impurities.
-
Over-alkylation: If your nucleophile has multiple reactive sites, or if the product itself is nucleophilic, you may see products of multiple additions.
-
Hydrolysis: this compound and its products can be sensitive to moisture, leading to the formation of corresponding alcohols or other hydrolysis byproducts.[2][3]
-
Oxidation: The sulfide moiety is prone to oxidation, especially during workup and purification, leading to the formation of the corresponding sulfoxide and sulfone.[4][5]
-
Elimination Products: Under certain basic conditions, elimination reactions can compete with the desired substitution.
Troubleshooting Workflow:
Sources
Navigating Steric Challenges: A Technical Guide to Benzyl Chloromethyl Sulfide
Welcome to the technical support center for Benzyl Chloromethyl Sulfide (BnSCH₂Cl). This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with sterically hindered substrates in their synthetic routes. Here, we provide in-depth, field-proven insights into leveraging this compound for the protection of sterically demanding functional groups, a common hurdle in complex molecule synthesis. This resource offers troubleshooting guides and frequently asked questions to support your experimental success.
Introduction: The Problem of Steric Hindrance
In multi-step organic synthesis, the selective protection and deprotection of functional groups is paramount.[1] Steric hindrance, the spatial arrangement of atoms in a molecule that impedes a chemical reaction, presents a significant challenge, often leading to low yields or complete reaction failure. When a target functional group, such as a hydroxyl or thiol, is surrounded by bulky substituents, its accessibility to reagents is diminished.
Traditional protecting groups, while effective for unhindered substrates, may prove inadequate in these sterically congested environments. This compound emerges as a valuable reagent in these scenarios, offering a pathway to protect hindered functional groups as benzylthiomethyl (BTM) ethers or thioethers. The BTM group provides a balance of stability and selective cleavage, making it an attractive option for complex synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my standard benzylation protocol failing for my sterically hindered alcohol?
A1: Standard benzylation using benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base like sodium hydride (NaH) often fails with sterically hindered alcohols due to the high activation energy required for the nucleophilic attack on the benzylic carbon.[2][3] The bulky groups surrounding the hydroxyl group physically block the trajectory of the incoming alkoxide to the electrophilic center of the benzyl halide. This is a common issue in complex molecule synthesis where tertiary alcohols or heavily substituted secondary alcohols are present.
Q2: How does this compound help overcome this steric barrier?
A2: this compound introduces the benzylthiomethyl (BTM) protecting group. The reaction proceeds via a Williamson ether-type synthesis. While direct evidence in the literature is sparse for highly hindered substrates, the utility of related reagents like benzyl chloromethyl ether suggests that the increased reactivity of the chloromethyl group in BnSCH₂Cl can facilitate the reaction even with bulky nucleophiles.[4] The reaction is typically carried out under basic conditions to deprotonate the alcohol, forming a more reactive alkoxide.
Q3: What are the typical reaction conditions for protecting a hindered alcohol with this compound?
A3: While specific conditions should be optimized for each substrate, a general starting point for the protection of a sterically hindered alcohol (R-OH) is as follows:
| Parameter | Recommended Condition | Rationale |
| Base | Sodium hydride (NaH) | A strong, non-nucleophilic base to ensure complete deprotonation of the hindered alcohol. |
| Solvent | Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Polar aprotic solvents that can solvate the cation of the alkoxide, increasing its nucleophilicity. |
| Reagent | This compound (BnSCH₂Cl) | Typically used in a slight excess (1.1-1.5 equivalents). |
| Temperature | 0 °C to room temperature | Initial deprotonation is often performed at a lower temperature, followed by warming to facilitate the substitution reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent quenching of the strong base by atmospheric moisture. |
Q4: How do I remove the benzylthiomethyl (BTM) protecting group?
A4: The deprotection of BTM ethers is a key advantage of this protecting group. While the BTM group is generally stable to a range of conditions, it can be cleaved selectively. Deprotection of benzyl ethers is typically achieved through methods like catalytic hydrogenolysis (H₂/Pd-C).[5] However, for thioethers, this can sometimes lead to catalyst poisoning. Alternative methods for cleaving benzyl ethers, which may be applicable to BTM ethers, include strong acids or oxidative conditions, though these are less mild.[2] The selective cleavage of benzyl ethers in the presence of other functional groups has been demonstrated using reagents like boron trichloride-dimethyl sulfide complex.[6]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Deprotonation | - Use a stronger base (e.g., NaH).- Increase the equivalents of base.- Increase the reaction time for deprotonation. | Hindered alcohols are less acidic and require more forcing conditions to form the nucleophilic alkoxide. |
| Insufficient Reagent Reactivity | - Consider converting the chloride to the more reactive iodide in situ by adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) (Finkelstein reaction). | The iodide is a better leaving group than chloride, which can accelerate the Sₙ2 reaction. |
| Low Reaction Temperature | - Gradually increase the reaction temperature, monitoring for decomposition of starting material or product. | Higher temperatures can provide the necessary activation energy to overcome the steric barrier. |
| Inappropriate Solvent | - Switch to a more polar aprotic solvent like DMSO or DMPU. | These solvents can better solvate the counter-ion of the alkoxide, leading to a more "naked" and reactive nucleophile. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Elimination Reaction | - Use a less hindered, non-nucleophilic base if possible (though this may be challenging for hindered alcohols).- Maintain a lower reaction temperature. | Strong bases can promote E2 elimination, especially with secondary and tertiary substrates, although this is less common with primary halides like BnSCH₂Cl. |
| Decomposition of Reagent or Product | - Ensure the reaction is run under strictly anhydrous and inert conditions.- Purify the this compound before use if its quality is questionable. | This compound can be sensitive to moisture and air. The product may also be unstable under prolonged heating or in the presence of certain reagents. |
Experimental Protocols & Workflows
Protocol 1: Protection of a Sterically Hindered Secondary Alcohol
This protocol is a generalized procedure and should be optimized for your specific substrate.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Ensure all solvents are anhydrous.
-
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the sterically hindered alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotonation:
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen gas evolution ceases.
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add this compound (1.3 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Workup and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing the Process
Workflow for Protection of a Hindered Alcohol
Caption: The Sₙ2 mechanism for the formation of a benzylthiomethyl (BTM) ether.
References
-
The Role of Benzyl Protecting Groups in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
-
Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. [Link]
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Selective Cleavage of Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Connor, D. S., Klein, G. W., Taylor, G. N., Boeckman, Jr., R. K., & Medwid, J. B. (1977). Benzyl chloromethyl ether. Organic Syntheses, 57, 1. [Link]
-
Benzyl Protection of Alcohols. (2025, December 10). J&K Scientific LLC. Retrieved January 12, 2026, from [Link]
-
THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
Optimizing solvent conditions for Benzyl chloromethyl sulfide
Welcome to the technical support center for Benzyl Chloromethyl Sulfide (BCMS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile but reactive reagent. The following content is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently cited method for synthesizing this compound is the chloromethylation of phenylmethanethiol (benzyl mercaptan).[1] This reaction typically involves the use of paraformaldehyde and hydrochloric acid to introduce the chloromethyl group onto the sulfur atom.[1] Careful control of reaction conditions is crucial for maximizing yield and minimizing byproducts.
Q2: What are the primary safety concerns when handling this compound?
A2: this compound is a hazardous substance and should be handled with appropriate safety precautions.[2] It is classified as corrosive and can cause irritation to the skin and eyes.[2] Due to its reactivity as an alkylating agent, it is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, goggles, and a lab coat.[2][3]
Q3: What are the typical storage conditions for this compound to ensure its stability?
A3: Given the reactive nature of the chloromethyl group, which can lead to a limited shelf life, proper storage is essential.[1] It is recommended to store this compound in a cool, dark place, sealed in a dry container.[4] Storage at 2-8°C is often suggested to maintain its integrity.[4]
Q4: Can I purify this compound using silica gel column chromatography?
A4: While silica gel chromatography is a common purification technique, it may not be suitable for this compound. There is evidence to suggest that the compound may be unstable to silica chromatography, potentially leading to decomposition and lower recovery of the desired product.[5] Alternative purification methods such as vacuum distillation should be considered.
Troubleshooting Guides
Issue 1: Low Yield During Synthesis
You're attempting to synthesize this compound via chloromethylation of benzyl mercaptan, but the yield is significantly lower than expected.
-
Suboptimal Solvent Choice: The polarity of the solvent plays a critical role in the reaction's outcome. For similar α-chloro sulfide syntheses, non-polar solvents are generally preferred to stabilize reaction intermediates.[6]
-
Recommendation: If your current solvent system is not providing satisfactory results, consider switching to a non-polar solvent such as dichloromethane or carbon tetrachloride. Ensure the solvent is anhydrous, as water can lead to unwanted side reactions.
-
-
Incorrect Reaction Temperature: Temperature control is vital. Higher temperatures can increase the rate of side reactions, leading to the formation of byproducts and a reduction in the yield of the desired product.[7]
-
Recommendation: Maintain a low reaction temperature, ideally between -10°C and 5°C, especially during the addition of reagents.[6]
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Recommendation: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure the starting material is fully consumed before workup.
-
Issue 2: Presence of Impurities and Side Products
Your crude product contains significant impurities that are difficult to separate from the this compound.
-
Over-chlorination: The formation of dichlorinated or other over-chlorinated species can occur, especially if the stoichiometry of the chlorinating agent is not carefully controlled.[6]
-
Recommendation: Use a precise amount of the chlorinating agent and add it slowly to the reaction mixture to maintain control over the reaction.
-
-
Formation of Dibenzyl Disulfide: Benzyl mercaptan can be oxidized to form dibenzyl disulfide, especially in the presence of air.
-
Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the starting material.
-
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis, which can lead to the formation of the corresponding alcohol as an impurity.
-
Recommendation: Ensure all glassware and reagents are thoroughly dried before use. Use anhydrous solvents to prevent hydrolysis of the product.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the chloromethylation of benzyl mercaptan.
Materials:
-
Benzyl mercaptan
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Anhydrous Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzyl mercaptan in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add paraformaldehyde to the solution and stir.
-
Slowly add concentrated hydrochloric acid dropwise from the dropping funnel while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then let it warm to room temperature and stir for another 2-4 hours.
-
Monitor the reaction by TLC until the benzyl mercaptan is consumed.
-
Quench the reaction by carefully adding cold water.
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Data Presentation
Table 1: Influence of Solvent on a Generic α-Chloro Sulfide Synthesis
| Solvent | Polarity | Typical Yield | Comments |
| Pentane | Non-polar | >85% | Favored for stabilizing intermediates and easy product isolation.[6] |
| Carbon Tetrachloride | Non-polar | High | Used successfully in the chlorination of unsymmetrical sulfides.[6] |
| Dichloromethane | Polar Aprotic | Variable | A common solvent, but strict anhydrous conditions are necessary. |
| Water/Biphasic | Polar Protic | Variable | Can be used in phase-transfer catalysis systems, but may promote hydrolysis.[8] |
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: General synthesis workflow for this compound.
References
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
-
Eawag-BBD. (2003, September 3). Benzyl Sulfide Pathway Map. Retrieved from [Link]
-
Organic Syntheses. (2014). Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor: Ethyl 1-Benzyl-trans-5-(trifluoromethyl)pyrrolidine-3-carboxylate. Org. Synth. 2014, 91, 162-174. Retrieved from [Link]
- Google Patents. (n.d.). JP4465674B2 - Method for producing benzyl (difluoromethyl) sulfide compound.
-
Organic Syntheses. (n.d.). Sulfide, β-chloroethyl methyl. Org. Syn. Coll. Vol. 2, p.136 (1943); Vol. 16, p.15 (1936). Retrieved from [Link]
-
Organic Syntheses. (1972). BENZYL CHLOROMETHYL ETHER. Org. Synth. 1972, 52, 16. Retrieved from [Link]
-
ResearchGate. (2025, August 6). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Retrieved from [Link]
-
MDPI. (n.d.). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Retrieved from [Link]
- Google Patents. (n.d.). WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes.
-
Supporting Information. (n.d.). Synthesis and characterization of benzyl electrophiles. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloromethyl methyl sulfide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyclopropanation using an iron-containing methylene transfer reagent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylic sulfide synthesis by C-S coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-benzyloxymethoxy-1-hexyne. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Benzyl mercaptan. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Benzyl chloride - Chempedia. Retrieved from [Link]
- Google Patents. (n.d.). US5001271A - Synthesis of benzyl mercaptan.
-
Reddit. (2023, June 23). Gabriel synthesis troubleshooting. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Thermal Decomposition of Sulfides. Retrieved from [Link]
-
Sciencemadness Wiki. (2021, November 7). Benzyl chloride. Retrieved from [Link]
Sources
- 1. Buy this compound | 3970-13-6 [smolecule.com]
- 2. chembk.com [chembk.com]
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- 4. This compound | 3970-13-6 [amp.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 8. JP4465674B2 - Method for producing benzyl (difluoromethyl) sulfide compound - Google Patents [patents.google.com]
Technical Support Center: By-product Formation in Benzyl Chloromethyl Sulfide Alkylations
For Researchers, Scientists, and Drug Development Professionals
Introduction to Benzyl Chloromethyl Sulfide Alkylations
This compound (BnSCH₂Cl) is a valuable C1 synthon in organic synthesis, prized for its ability to introduce the benzylthiomethyl (BnSCH₂-) group onto a wide range of nucleophiles.[1] This moiety is a key structural motif in numerous biologically active molecules and serves as a versatile intermediate in complex synthetic pathways. The reactivity of BnSCH₂Cl stems from the electrophilic chloromethyl group, which readily participates in nucleophilic substitution reactions.[1][2]
However, the high reactivity of this compound can also be a double-edged sword, often leading to the formation of undesired by-products that complicate purification and reduce overall yield.[1] Understanding the mechanistic origins of these side reactions is paramount to developing robust and efficient alkylation protocols. This guide will dissect the common challenges encountered during these reactions and provide actionable strategies to mitigate them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the alkylation of nucleophiles with this compound. Each issue is presented with its probable causes and detailed, step-by-step solutions.
Issue 1: Formation of a Symmetric Sulfide By-product (BnSCH₂SBn)
Symptoms:
-
A significant peak in your crude reaction analysis (e.g., LC-MS, GC-MS, NMR) corresponding to the mass of dibenzyl disulfide or a related symmetric sulfide.
-
Reduced yield of the desired alkylated product.
Probable Causes:
-
Instability of the Nucleophile: Thiol-based nucleophiles can be susceptible to oxidation, leading to the formation of disulfides.
-
Reaction with Thiolate: The desired product, a benzylthiomethylated compound, can sometimes react with another equivalent of the thiolate nucleophile, displacing the benzylthio group.
-
Presence of Oxidizing Agents: Trace oxidizing agents in the reaction mixture can promote the coupling of thiols.
Solutions:
-
Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Use Freshly Purified Nucleophiles: If using a thiol, ensure it is free of disulfide impurities. Purification by distillation or chromatography may be necessary.
-
Control Stoichiometry: Use a slight excess of the nucleophile (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the this compound, but avoid a large excess that could promote side reactions.
-
Maintain Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., a nitrogen or argon blanket) to prevent oxidation.
Issue 2: Pummerer Rearrangement By-products
Symptoms:
-
Observation of unexpected by-products containing an α-acyloxy-thioether or related structures.[3][4]
-
This is more common if the reaction involves sulfoxide intermediates or if oxidizing conditions are present.
Probable Causes: The Pummerer rearrangement is a reaction of sulfoxides with an activating agent (like an acid anhydride) to form an α-acyloxy-thioether.[3][5][6] While not a direct reaction of this compound itself, it can occur if the sulfide is oxidized to the corresponding sulfoxide in situ.
Solutions:
-
Avoid Oxidizing Conditions: Scrupulously exclude any oxidizing agents from the reaction.
-
Choice of Solvent: Use aprotic, non-oxidizing solvents.
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize potential oxidation and subsequent rearrangement.
Visualizing the Pummerer Rearrangement:
Caption: Simplified mechanism of the Pummerer Rearrangement.
Issue 3: Formation of Poly-alkylated Products
Symptoms:
-
The appearance of products with a mass corresponding to the addition of multiple benzylthiomethyl groups to the nucleophile.
-
This is particularly common with nucleophiles that have multiple reactive sites (e.g., primary amines, diols).
Probable Causes:
-
Multiple Reactive Sites on the Nucleophile: The nucleophile possesses more than one site that can be alkylated.
-
Excess Alkylating Agent: Using a stoichiometric excess of this compound.
-
Reaction Conditions Favoring Multiple Alkylations: Higher temperatures and longer reaction times can promote further alkylation.
Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. For mono-alkylation, use a 1:1 ratio or a slight excess of the nucleophile.
-
Protecting Groups: If the nucleophile has multiple reactive sites and mono-alkylation is desired, consider using protecting groups to block the other sites.
-
Slow Addition: Add the this compound slowly to the solution of the nucleophile. This maintains a low concentration of the alkylating agent and favors mono-alkylation.
-
Lower Temperature: Conduct the reaction at a lower temperature to reduce the rate of the second alkylation.
Troubleshooting Workflow for Poly-alkylation:
Caption: Decision-making workflow for addressing poly-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of this compound and how should it be stored?
A1: this compound is a reactive compound and can be sensitive to moisture.[7] It is best stored in a cool, dry place under an inert atmosphere (e.g., in a desiccator or under nitrogen).[1] Over time, it may slowly decompose, so using a freshly acquired or purified reagent is recommended for best results.
Q2: What are some common nucleophiles used in alkylation reactions with this compound?
A2: A wide variety of nucleophiles can be alkylated with this compound. These include:
-
N-Nucleophiles: Primary and secondary amines, anilines, and nitrogen-containing heterocycles.[8]
-
O-Nucleophiles: Alcohols, phenols, and carboxylic acids.[2]
-
C-Nucleophiles: Enolates and organometallic reagents.
Q3: How can I purify the final alkylated product?
A3: The purification method will depend on the properties of your product. Common techniques include:
-
Column Chromatography: Silica gel chromatography is often effective for separating the desired product from by-products and unreacted starting materials.[10]
-
Distillation: If the product is a thermally stable liquid with a sufficiently different boiling point from impurities, distillation under reduced pressure can be a good option.
-
Recrystallization: For solid products, recrystallization from an appropriate solvent system can yield highly pure material.
Q4: Are there any safety precautions I should be aware of when working with this compound?
A4: Yes, this compound is a hazardous substance.[11] It is corrosive and irritating to the skin and eyes.[11] It is also classified as harmful if swallowed or in contact with the skin.[1] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q5: Can Lewis acids be used to promote the alkylation reaction?
A5: While Lewis acids can be used to activate alkyl halides in some reactions, their use with this compound should be approached with caution. Lewis acids can potentially promote side reactions, such as Friedel-Crafts alkylation of the aromatic ring if an aromatic solvent is used, or decomposition of the reagent. If the nucleophile is not reactive enough, a mild, non-nucleophilic base is often a better choice to facilitate the reaction.
Summary of Recommended Reaction Conditions for Clean Alkylation
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of nucleophiles and the sulfide moiety. |
| Solvent | Anhydrous, Aprotic (e.g., THF, DMF, Acetonitrile) | Prevents hydrolysis of the alkylating agent and unwanted side reactions. |
| Temperature | 0 °C to Room Temperature (initially) | Minimizes by-product formation; can be gently heated if the reaction is slow. |
| Stoichiometry | 1.0 - 1.1 equivalents of BnSCH₂Cl to Nucleophile | Avoids poly-alkylation and simplifies purification. |
| Addition | Slow, dropwise addition of BnSCH₂Cl | Maintains a low concentration of the electrophile, favoring mono-alkylation. |
| Work-up | Aqueous wash followed by extraction | Removes inorganic salts and polar impurities. |
References
-
ChemBK. This compound. (2024-04-10). Available from: [Link]
-
Wikipedia. Pummerer rearrangement. Available from: [Link]
-
Chem-Station. Pummerer Rearrangement: Mechanism, Applications Examples. (2025-12-24). Available from: [Link]
-
Supporting Information. Synthesis and characterization of benzyl electrophiles. Available from: [Link]
-
Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. Available from: [Link]
-
Organic Chemistry Portal. Benzylic sulfide synthesis by C-S coupling. Available from: [Link]
-
Wikipedia. Chloromethyl methyl sulfide. Available from: [Link]
-
Organic Reactions. The Pummerer Reaction of Sulfinyl Compounds. Available from: [Link]
-
PubChem. This compound | C8H9ClS | CID 319930. Available from: [Link]
-
Organic Syntheses. benzyl chloromethyl ether. Available from: [Link]
-
Chem-Station International Edition. Pummerer Rearrangement. (2014-08-22). Available from: [Link]
-
PubChemLite. This compound (C8H9ClS). Available from: [Link]
-
MDPI. Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Available from: [Link]
- Google Patents. EP0247953A1 - Process for the preparation of benzyl-trifluoromethyl sulfide.
-
Organic Chemistry Portal. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of α-trifluoromethoxy-sulfide through the Pummerer rearrangement. Available from: [Link]
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PubChem. Chloromethyl methyl sulfide | C2H5ClS | CID 16916. Available from: [Link]
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Chemistry LibreTexts. Thiols and Sulfides. (2023-01-22). Available from: [Link]
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PubMed. Selective Toluene Electrooxidation to Benzyl Alcohol. (2025-09-24). Available from: [Link]
-
ResearchGate. (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024-06-09). Available from: [Link]
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PubMed Central. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024-06-13). Available from: [Link]
- Google Patents. CN103664527A - Clean preparation method for 2,4-dichloro-alpha-chloromethyl benzyl alcohol.
-
Sci-Hub. 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. Available from: [Link]
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Technical Support Center: Catalyst Selection for Benzyl Chloromethyl Sulfide Reactions
Welcome to the technical support center for reactions involving benzyl chloromethyl sulfide (BnSCH₂Cl). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth answers to common questions and troubleshooting advice to help you navigate the complexities of catalyst selection and reaction optimization. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a valuable reagent primarily used for introducing the benzylthiomethyl (BnSCH₂-) protecting group onto various nucleophiles.[1] This group is particularly useful for protecting alcohols, thiols, and phenols. The compound's reactivity stems from the labile carbon-chlorine bond, which makes it an effective alkylating agent for a range of nucleophilic substitution reactions.[1]
Q2: How do I select the most appropriate catalyst for my reaction with this compound?
Catalyst selection is critical and depends heavily on the nature of the nucleophile and the desired reaction conditions. For most applications involving nucleophilic substitution on this compound, Phase-Transfer Catalysis (PTC) is the method of choice.[2][3]
-
For reactions with anionic nucleophiles (e.g., phenoxides, thiolates, cyanides): Phase-transfer catalysts are ideal. These reactions typically involve a salt of the nucleophile (e.g., sodium phenoxide) which is often soluble in an aqueous phase, while the this compound is in an organic phase. The PTC facilitates the transfer of the nucleophile from the aqueous/solid phase to the organic phase where the reaction occurs.[2][4]
-
For reactions with neutral nucleophiles (e.g., amines, thiols): A base is typically required to deprotonate the nucleophile, generating the more reactive anionic species in situ. The choice of base is crucial to avoid side reactions.
-
Recommended Bases/Catalysts: In these cases, a non-nucleophilic base like potassium carbonate or a hindered amine base such as 1,8-Diazabicycloundec-7-ene (DBU) can be effective.[8] The reaction can still benefit from a phase-transfer catalyst if a two-phase system is used.
-
-
Lewis Acid Catalysis: While less common for this specific substrate due to its high reactivity, Lewis acids like copper(II) triflate (Cu(OTf)₂) can be used in certain C-S bond-forming reactions, particularly when starting from benzyl alcohols and thiols.[9] However, for the more reactive this compound, this is often unnecessary and may lead to side reactions.
Q3: What are the key advantages of using Phase-Transfer Catalysis (PTC) for these reactions?
PTC offers several significant advantages, making it a cornerstone of "green chemistry":[2][3]
-
Mild Reaction Conditions: Reactions can often be carried out at or near room temperature.
-
Use of Inexpensive Reagents: It allows for the use of simple, inexpensive inorganic bases and salts (e.g., NaOH, K₂CO₃, NaCN).
-
Simplified Workup: The catalyst is typically used in small amounts and can be easily removed during aqueous workup.
-
Increased Reaction Rates and Yields: By bringing the reactants together in a single phase, PTC dramatically increases reaction rates and often leads to higher yields.[2]
-
Reduced Use of Organic Solvents: PTC can eliminate the need for expensive, and often hazardous, anhydrous polar aprotic solvents like DMF or DMSO that would be required to dissolve both reactants.[3][4]
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My alkylation reaction with this compound is showing low conversion. What are the potential causes and how can I fix it?
A low yield can be frustrating, but it is often traceable to a few key factors. Here’s a systematic approach to troubleshooting:
-
Catalyst Inefficiency or Deactivation:
-
Cause: The chosen phase-transfer catalyst may not be lipophilic enough to efficiently transport the nucleophile into the organic phase. Alternatively, the catalyst can degrade under the reaction conditions.
-
Solution:
-
Screen Catalysts: If using a tetrabutylammonium salt, consider switching to a more lipophilic catalyst like tetrahexylammonium bromide or Aliquat 336 (a mixture of methyltrialkylammonium chlorides).
-
Check Catalyst Stability: Ensure the catalyst is stable at your reaction temperature. Some quaternary ammonium salts can undergo Hoffman elimination at elevated temperatures.
-
-
-
Insufficient Mass Transfer (for two-phase systems):
-
Cause: The rate of many PTC reactions is limited by the transfer of the catalyst-nucleophile ion pair across the phase boundary.[4] If agitation is poor, the interfacial area is small, and the reaction will be slow.
-
Solution: Increase the stirring rate significantly. For laboratory-scale reactions, vigorous stirring (e.g., >500 rpm) is often necessary to ensure good mixing of the two phases.
-
-
Poor Nucleophile Generation:
-
Cause: If you are generating the nucleophile in situ (e.g., deprotonating a phenol or thiol with a base), the deprotonation may be incomplete.
-
Solution:
-
Choice of Base: Ensure your base is strong enough to fully deprotonate the nucleophile. For phenols and thiols, bases like K₂CO₃ or NaOH are generally sufficient.
-
Solid vs. Aqueous Base: Using a concentrated aqueous solution of the base (e.g., 50% NaOH) is often more effective than a solid base, as it facilitates the initial deprotonation at the interface.
-
-
-
Starting Material Degradation:
-
Cause: this compound can be unstable and is susceptible to hydrolysis.[1] If water is present in the organic phase (and not part of a planned two-phase system), the starting material can decompose.
-
Solution: Use anhydrous solvents if the reaction protocol calls for it and ensure that your nucleophile is dry if it is not being used in an aqueous solution.
-
Problem: Formation of Side Products
Q: I'm observing significant byproducts in my reaction. What are they and how can I minimize their formation?
Side product formation is a common issue, often arising from the high reactivity of this compound.
-
Dibenzyl Sulfide and Benzyl Mercaptan:
-
Cause: When reacting with sulfide sources like aqueous ammonium sulfide, a mixture of dibenzyl sulfide (DBS) and benzyl mercaptan (BM) can form.[6] The initial reaction forms the mercaptan, which can then be deprotonated and react with another molecule of this compound to form the sulfide.
-
Solution: The selectivity can be controlled by adjusting the reaction parameters. An excess of benzyl chloride will favor the formation of dibenzyl sulfide.[6] Conversely, if benzyl mercaptan is the desired product, an excess of the sulfide source should be used.
-
-
Hydrolysis Products:
-
Cause: As mentioned, this compound is sensitive to water. This can lead to the formation of benzylthiomethanol (BnSCH₂OH), which may undergo further reactions.
-
Solution: In non-PTC systems, ensure all reagents and glassware are scrupulously dry. In PTC systems, minimize the volume of the aqueous phase to what is necessary for the reaction.
-
Catalyst Performance Comparison
The choice of phase-transfer catalyst can significantly impact reaction outcomes. The following table provides a comparative overview of common PTCs for the S-alkylation of thiophenol with this compound.
| Catalyst | Typical Loading (mol%) | Relative Reaction Rate | Key Advantages | Considerations |
| Tetrabutylammonium Bromide (TBAB) | 1-5 | Moderate | Cost-effective, readily available. | Less effective for very non-polar organic phases. |
| Tetrabutylphosphonium Bromide (TBPB) | 1-5 | High | Generally more thermally stable than ammonium salts.[5] | More expensive than TBAB. |
| Aliquat® 336 | 1-5 | High | Highly lipophilic, excellent for non-polar solvents. Stays in the organic phase during workup.[10] | Can sometimes be more difficult to remove from the product. |
| 18-Crown-6 | 1-5 | Very High | Excellent for activating alkali metal cations (e.g., K₂CO₃).[7] | Toxic and expensive. |
Experimental Protocols & Methodologies
Protocol: S-Alkylation of 4-Chlorothiophenol using Phase-Transfer Catalysis
This protocol details a representative procedure for the synthesis of benzyl (4-chlorophenyl)methyl sulfide.
Materials:
-
4-Chlorothiophenol
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Deionized Water
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorothiophenol (1.45 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and tetrabutylammonium bromide (0.16 g, 0.5 mmol).
-
Solvent Addition: Add 20 mL of toluene to the flask.
-
Reagent Addition: With vigorous stirring, add this compound (1.73 g, 10 mmol) to the mixture.
-
Reaction: Heat the mixture to 60°C and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of deionized water and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure benzyl (4-chlorophenyl)methyl sulfide.
Visual Diagrams and Workflows
Mechanism of Phase-Transfer Catalysis
The following diagram illustrates the "Starks' extraction mechanism" for a nucleophilic substitution reaction under phase-transfer catalysis.[4][11] The catalyst (Q⁺X⁻) facilitates the transfer of the nucleophile (Nu⁻) from the aqueous phase to the organic phase, where it reacts with the substrate (R-Cl).
Caption: Phase-Transfer Catalysis (PTC) Extraction Mechanism.
Troubleshooting Workflow for Low Yield
Use this decision tree to diagnose and resolve issues related to low product yield in your reaction.
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Dalal Institute. Phase Transfer Catalysis. Available from: [Link]
-
PTC Organics Inc. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Available from: [Link]
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OperaChem. Phase transfer catalysis (PTC). Available from: [Link]
- Wiley-VCH. The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects.
- International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. 2015.
-
Shodhganga. Phase Transfer Catalyzed Reaction for Synthesis of Sulfides and Disulfides using Hydrogen Sulfide. Available from: [Link]
- Maity, S. K., et al. Reaction of benzyl chloride with ammonium sulfide under liquid–liquid phase transfer catalysis: Reaction mechanism and kinetics. Chemical Engineering Journal. 2006.
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ChemBK. This compound. Available from: [Link]
- Indian Academy of Sciences. Syntheses of organic benzyl sulphides from thiols using a modified clay catalyst. Journal of Chemical Sciences. 2000.
- PTC Communications, Inc.
- Fisher Scientific. SAFETY DATA SHEET - Benzyl chloromethyl ether. 2025.
- Li, Y., et al.
-
Organic Syntheses. Benzyl chloromethyl ether. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of benzylic sulfides. Available from: [Link]
-
PTC Organics Inc. Industrial Phase-Transfer Catalysis. Available from: [Link]
- Google Patents. CN109485587B - Method for preparing sulfoxide compound by one-step reaction of benzyl chloride compound and thiophenol under metal-free condition. 2020.
- Maity, S. K., et al. A new mechanistic model for liquid–liquid phase transfer catalysis: Reaction of benzyl chloride with aqueous ammonium sulfide. Chemical Engineering Science. 2009.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 319930, this compound. Available from: [Link]
- ResearchGate. Synthesis of Benzyl Thioethers by C−S Coupling of Benzylic Trimethylammonium Salts and Sulfonyl Chlorides. 2022.
- Beilstein Journal of Organic Chemistry. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. 2011.
- ResearchGate. A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids. 2018.
-
Haz-Map. Benzyl methyl sulfide. Available from: [Link]
- BenchChem.
- BenchChem. Troubleshooting low yields in the alkylation of 2-methoxycarbonylcyclopentanone. 2025.
- Royal Society of Chemistry. Water-assisted sonochemically-induced demethylenation of benzyl alcohol to phenol over a structurally stable cupric oxide catalyst.
- BenchChem. A Comparative Guide to Alkylating Agents: 1-(Benzyloxy)-2-(chloromethyl)benzene vs. Benzyl Bromide. 2025.
- BenchChem. A Comparative Guide to Alkylation Reactions: 2-(Chloromethyl)benzoic Acid vs. Benzyl Chloride. 2025.
- MDPI. A Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.
- Google Patents.
- ResearchGate. Chlorination of phenols using sulfuryl chloride (SO2Cl2)
- ResearchGate. Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid. 2006.
- MDPI. Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts.
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Technical Support Center: Benzyl Chloromethyl Sulfide Experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Benzyl Chloromethyl sulfide (BCMS). This guide is designed to provide expert insights, practical troubleshooting advice, and robust protocols for the successful work-up of experiments involving this highly reactive and useful synthetic intermediate. As a potent electrophile, BCMS is valuable for introducing the benzylthiomethyl group in various synthetic routes, but its reactivity also presents unique challenges during reaction work-up and purification.[1] This resource consolidates field-proven experience and established scientific principles to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, properties, and safety of this compound.
Q1: What is this compound and what are its primary hazards?
This compound (CAS No. 3970-13-6) is a sulfur-containing organic compound with the formula C₈H₉ClS.[1] It is a colorless to pale yellow liquid with a distinct, pungent odor.[1][2] Its primary utility stems from its bifunctional nature, containing both a reactive chloromethyl group and a benzyl sulfide moiety, making it a valuable reagent for alkylation and thioether formation.[1]
However, its high reactivity is also the source of its significant hazards. It is classified as harmful if swallowed, in contact with skin, or inhaled.[1][3] It is known to cause skin irritation and serious eye damage.[3] Due to its nature as a potent alkylating agent, it should be handled as a suspected carcinogen and mutagen.[1] All manipulations must be performed within a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
Q2: How should this compound be stored?
Proper storage is critical to maintain the compound's integrity and ensure safety. Due to its reactivity and sensitivity to moisture, it should be stored in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).[6] It is recommended to store the compound in a cool, dry, and well-ventilated area, often refrigerated or in a freezer, to minimize decomposition.[5][6] It must be kept away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, strong bases, and metals.[4][5]
Q3: What are the common side reactions and byproducts in syntheses involving this compound?
The primary challenge in reactions involving BCMS is its high electrophilicity and sensitivity to hydrolysis. Common side products can include:
-
Benzyl alcohol and derivatives: Formed if the compound comes into contact with water, leading to hydrolysis of the chloromethyl group.[7]
-
Dibenzyl disulfide: Can arise from oxidative side reactions or decomposition pathways.
-
Bis(chloromethyl) ether (BCME): While not a direct byproduct of BCMS itself, if the synthesis is performed under Blanc chloromethylation conditions (using formaldehyde and HCl), the formation of the extremely carcinogenic BCME is a significant risk that requires specific quenching procedures.[8][9]
-
Diarylmethane derivatives: In chloromethylation reactions to synthesize BCMS, the product can sometimes react further with the starting aromatic compound, leading to diarylmethane impurities.[10]
Q4: Why is the work-up procedure so critical for this specific compound?
The work-up procedure is paramount for three main reasons:
-
Reactivity and Stability: BCMS is highly reactive and can easily decompose upon exposure to heat, moisture, or nucleophilic impurities, leading to reduced yields and complex product mixtures.[1] The work-up must be performed swiftly and under controlled conditions (e.g., low temperature) to preserve the desired product.
-
Hazard Mitigation: The work-up is the first opportunity to neutralize corrosive reagents (like HCl or thionyl chloride often used in its synthesis) and quench any potentially hazardous, unreacted starting materials.
-
Purity: A well-designed work-up is essential for removing water-soluble byproducts and unreacted polar starting materials, which simplifies the final purification step and improves the final product's purity.
Part 2: Troubleshooting Guide: Work-up Procedures
This guide provides solutions to common problems encountered during the work-up and purification of this compound.
Problem 1: Low or No Product Yield After Extraction
-
Possible Cause 1: Product Hydrolysis. The chloromethyl group is highly susceptible to hydrolysis. Extended contact with aqueous layers, especially if they are neutral or basic, can lead to the formation of the corresponding alcohol.
-
Solution: Perform the aqueous wash and extraction steps quickly and at low temperatures (e.g., using an ice bath). Ensure the organic solvent is sufficiently non-polar to minimize the water content in the organic phase. Use brine (saturated NaCl solution) for the final wash to help remove dissolved water from the organic layer before drying.
-
-
Possible Cause 2: Incomplete Quenching. If the reaction is not properly quenched, reactive species may decompose the product during the work-up.
-
Solution: Ensure the quenching step is effective. Pour the reaction mixture slowly into a vigorously stirred, cold quenching solution (e.g., ice-cold saturated sodium bicarbonate). This neutralizes acids and reacts with excess electrophilic reagents.
-
-
Possible Cause 3: Product Volatility. Although the boiling point is relatively high, some product may be lost during solvent removal if performed at too high a vacuum or temperature.
-
Solution: Remove the solvent using a rotary evaporator with the water bath at a low temperature (≤ 30-40 °C) and carefully control the vacuum.
-
Problem 2: Product Decomposes During Silica Gel Chromatography
-
Possible Cause: Acidity of Silica Gel. Standard silica gel is slightly acidic and can catalyze the decomposition of sensitive compounds like BCMS. You may observe streaking on the TLC plate or recover a complex mixture from the column.[11]
-
Solution 1 (Neutralization): Prepare a slurry of the silica gel in the desired eluent and add 1-2% triethylamine (relative to the silica gel mass) to neutralize the acidic sites. Let it stir for 15-30 minutes before packing the column.
-
Solution 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase, such as neutral alumina, for the purification.
-
Solution 3 (Avoid Chromatography): If the product is thermally stable enough, vacuum distillation is often a superior method for purification, as it avoids contact with stationary phases altogether.[12]
-
Problem 3: Persistent Emulsion During Aqueous Extraction
-
Possible Cause: High concentration of solutes or fine particulates. This increases the viscosity and stability of the interface between the organic and aqueous layers.
-
Solution 1: Add a significant amount of brine to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break emulsions.
-
Solution 2: If brine is ineffective, transfer the entire mixture to a larger flask and add more of the organic solvent to dilute the mixture.
-
Solution 3: For stubborn emulsions, the mixture can be filtered through a pad of Celite or glass wool to remove particulates that may be stabilizing the emulsion. Centrifugation is also a highly effective, albeit less common, laboratory technique for phase separation.
-
Problem 4: Crude Product is a Dark Oil or Contains Charred Material
-
Possible Cause: Aggressive Reaction or Quenching Conditions. Adding the quenching solution too quickly to the reaction mixture (or vice-versa) can cause an uncontrolled exotherm, leading to decomposition and polymerization. This is especially true for reactions involving strong acids like thionyl chloride.
-
Solution: Always add the reaction mixture slowly to a large volume of a well-stirred, ice-cold quenching solution. Never add the quenching solution directly to the bulk reaction mixture. Monitor the temperature of the quenching vessel during the addition.
-
Part 3: Standardized Experimental Protocols & Data
Protocol 1: General Work-up Procedure for this compound
This protocol assumes the reaction was carried out in an aprotic organic solvent (e.g., Dichloromethane (DCM), Toluene, or THF) and needs to be quenched and purified.
-
Preparation: Prepare a quenching solution of saturated aqueous sodium bicarbonate (NaHCO₃) or a 5% sodium sulfite (Na₂SO₃) solution.[8] Cool this solution in an ice-water bath. Use a volume approximately 5-10 times the volume of your reaction mixture.
-
Quenching: While vigorously stirring the cold quenching solution, slowly add the reaction mixture via a dropping funnel or pipette. Monitor for any gas evolution and control the addition rate to keep the temperature below 10 °C.
-
Extraction: Transfer the entire quenched mixture to a separatory funnel. If the reaction solvent is water-miscible (like THF), add an immiscible extraction solvent like DCM or ethyl acetate. Extract the aqueous layer 2-3 times with the chosen organic solvent.
-
Washing: Combine all organic extracts in the separatory funnel.
-
Wash once with deionized water to remove the bulk of water-soluble impurities.
-
Wash once with saturated aqueous brine. This helps to remove residual water from the organic layer and aids in breaking any minor emulsions.[11]
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it sit for 10-15 minutes.
-
Filtration & Concentration: Filter the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator at a low temperature (≤ 30-40 °C) to yield the crude this compound.
-
Purification:
-
Vacuum Distillation: Purify the crude oil by vacuum distillation. This is often the preferred method for thermally stable compounds.
-
Column Chromatography: If distillation is not feasible, purify using flash column chromatography on neutralized silica gel or neutral alumina.
-
Data Presentation
Table 1: Physical & Safety Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉ClS | [1][13] |
| Molecular Weight | 172.68 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 177-181 °C (at atmospheric pressure) | [4] |
| Density | ~1.1 g/cm³ at 25 °C | [4] |
| Flash Point | 71.67 °C (161.00 °F) | [14] |
| Hazards | Harmful (oral, dermal, inhalation), Skin/Eye Irritant | [1][3] |
Table 2: Common Solvents for Extraction
| Solvent | Density (g/mL) | Boiling Point (°C) | Layer | Notes |
| Dichloromethane (DCM) | 1.33 | 39.6 | Bottom | Good for most compounds, but volatile. |
| Ethyl Acetate (EtOAc) | 0.90 | 77.1 | Top | Good general-purpose solvent, less dense than water. |
| Diethyl Ether | 0.71 | 34.6 | Top | Very volatile, high fire hazard. |
| Toluene | 0.87 | 111 | Top | Higher boiling point, can be harder to remove. |
Part 4: Visualization of Workflows
Diagram 1: Standard Work-up Workflow
This diagram illustrates the logical flow of the general work-up procedure.
Caption: Standard experimental workflow for BCMS work-up.
Diagram 2: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common work-up issues.
Sources
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- 7. Benzyl chloride - Wikipedia [en.wikipedia.org]
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- 14. benzyl methyl sulfide, 766-92-7 [thegoodscentscompany.com]
Preventing decomposition of Benzyl chloromethyl sulfide during storage
Welcome to the dedicated technical support center for Benzyl Chloromethyl Sulfide (BCMS). This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive and versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of BCMS, with a primary focus on preventing its decomposition. Our goal is to ensure the integrity of your experiments by maintaining the quality and stability of this critical compound.
Table of Contents
-
Frequently Asked Questions (FAQs): Understanding BCMS Stability
-
Troubleshooting Guide: Diagnosing and Resolving Decomposition Issues
-
Core Protocols for Storage and Handling
-
Protocol 1: Recommended Long-Term Storage
-
Protocol 2: Inert Gas Overlay Technique
-
Protocol 3: Purity Assessment by HPLC
-
-
References
Frequently Asked Questions (FAQs): Understanding BCMS Stability
This section addresses the most common questions regarding the inherent stability of this compound and the fundamental principles of its proper handling.
Q1: What is this compound (BCMS), and why is it prone to decomposition?
A1: this compound (BCMS), with the chemical formula C₈H₉ClS, is a bifunctional organic compound featuring a benzyl group, a sulfide linkage, and a reactive chloromethyl group.[1] Its high reactivity, which makes it a valuable reagent for alkylation and thioether formation in organic synthesis, also renders it susceptible to degradation.[2] The primary cause of its instability is the highly reactive α-chloromethyl thioether moiety. The sulfur atom can participate in neighboring group effects, significantly accelerating the rate of nucleophilic substitution at the chloromethyl carbon, particularly hydrolysis.[3]
Q2: What are the main pathways for BCMS decomposition?
A2: The principal decomposition pathways for BCMS are:
-
Hydrolysis: This is the most significant degradation route. Due to the anchimeric assistance (neighboring group participation) from the adjacent sulfur atom, the carbon-chlorine bond is highly susceptible to cleavage by water.[3][4] This reaction is much faster than for typical alkyl chlorides and results in the formation of benzyl hydroxymethyl sulfide and corrosive hydrochloric acid (HCl).[5] The generated HCl can, in turn, catalyze further degradation.
-
Oxidation: The sulfide group can be oxidized by atmospheric oxygen, especially when exposed to heat or light. This can lead to the formation of the corresponding sulfoxide (benzyl chloromethyl sulfoxide) and, under more vigorous conditions, the sulfone (benzyl chloromethyl sulfone).[6]
-
Thermal Decomposition: While BCMS is relatively stable at recommended storage temperatures, elevated temperatures can promote elimination reactions and the formation of polymeric byproducts. For related chlorinated hydrocarbons, decomposition can begin at temperatures as low as 300°C.[7]
-
Photodegradation: Exposure to light, particularly UV radiation, can initiate free-radical chain reactions, leading to a complex mixture of degradation products. Benzyl sulfides are known to undergo photolysis.[8]
Q3: What are the visible signs of BCMS decomposition?
A3: Visual inspection can often provide the first clues of degradation:
-
Color Change: Pure BCMS is a colorless to light-yellow liquid.[9] A significant darkening to yellow or brown can indicate the formation of degradation products or polymers.
-
Formation of Precipitate: The appearance of solid material can suggest polymerization or the formation of insoluble byproducts.
-
Pressure Buildup: Decomposition, particularly hydrolysis which generates HCl gas, can lead to pressure buildup in a sealed container.
-
Pungent Odor: While BCMS itself has a pungent odor, a change in the character of this odor, such as an increasingly acidic smell, can indicate HCl formation.
Q4: Can I use BCMS that shows signs of decomposition?
A4: It is strongly discouraged. Using decomposed BCMS will lead to inaccurate reagent stoichiometry, the introduction of impurities into your reaction, and potentially hazardous conditions due to pressure buildup. The presence of degradation products can lead to unpredictable side reactions and lower yields. It is always recommended to use fresh, high-purity BCMS for reliable and reproducible results.
Troubleshooting Guide: Diagnosing and Resolving Decomposition Issues
This guide provides a structured approach to identifying the root cause of BCMS decomposition and implementing corrective actions.
| Observed Issue | Potential Cause(s) | Diagnostic Steps | Recommended Solutions |
| Loss of Reactivity / Low Yield in Experiments | Gradual decomposition of BCMS during storage. | 1. Purity Analysis: Analyze the BCMS stock using HPLC or GC-MS (See Protocol 3) to determine the purity. Compare with the certificate of analysis. 2. NMR Analysis: Acquire a ¹H NMR spectrum of the BCMS. Look for new peaks corresponding to hydrolysis (e.g., a singlet for the CH₂OH group of benzyl hydroxymethyl sulfide) or oxidation products. | 1. Procure Fresh Reagent: If purity is below 95%, it is best to obtain a fresh batch of BCMS. 2. Review Storage Conditions: Ensure the reagent is stored according to the guidelines in Protocol 1. Implement an inert gas overlay as described in Protocol 2. |
| Inconsistent Reaction Results | Partial decomposition leading to variable concentrations of active reagent. | 1. Aliquot Testing: Test different aliquots from the same bottle to see if the issue is consistent. 2. Headspace Analysis: If feasible and safe, carefully analyze the headspace of the container for the presence of HCl using a damp pH strip (do not make contact with the liquid). | 1. Aliquoting: Upon receiving a new bottle, aliquot the BCMS into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the bulk material to air and moisture. 2. Stabilizer Addition: For long-term storage, consider adding a stabilizer like BHT at a low concentration (e.g., 50-250 ppm).[10] Always run a small-scale test reaction to ensure the stabilizer does not interfere with your specific application. |
| Pressure Buildup in Storage Container | Hydrolysis leading to the formation of HCl gas. | 1. Handle with Extreme Caution: This indicates significant decomposition and a potentially hazardous situation. Do not attempt to open a visibly bulging container without proper safety precautions and equipment (e.g., in a fume hood with a blast shield). 2. Neutralization Test: After safely venting, a small, diluted sample can be tested with a pH indicator to confirm acidity. | 1. Immediate and Safe Disposal: The material is likely significantly degraded and should be disposed of according to institutional safety protocols for reactive and corrosive waste. 2. Preventative Measures: Strictly adhere to anhydrous storage conditions. Use containers with pressure-relief caps if appropriate for your storage setup, and always store in a well-ventilated area. |
| Rapid Discoloration of the Reagent | Oxidation or exposure to light. | 1. Check Storage Location: Verify that the storage location is dark and away from any sources of UV light (including sunlight). 2. Review Handling Procedures: Ensure that the reagent is not left on the benchtop for extended periods during experimental setup. | 1. Use Amber Glassware: Store BCMS in amber glass bottles or wrap clear glass bottles in aluminum foil to protect from light. 2. Inert Atmosphere: Purging the container with nitrogen or argon (Protocol 2) will displace oxygen, minimizing oxidation. |
Logical Flow for Troubleshooting BCMS Decomposition
Caption: HPLC workflow for BCMS purity analysis.
References
- Praefcke, K., & Wunder, F. (1968). Photolysis of benzyl desyl sulphide and related compounds: formation of 2-aryl-benzo[b]thiophens.
- Bordwell, F. G., & Brannen, W. T. (1964). The Effect of the Divalent Sulfur Atom on the SN1 Reactivity of γ- and δ-Chloro Sulfides. Journal of the American Chemical Society, 86(21), 4645–4650.
- Sigma-Aldrich. (n.d.).
- Blanco, M., et al. (2006). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection.
- Bakshi, A., & Singh, B. (2021). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 4(3), 12-20.
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- Helix Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.
- IDEX Health & Science. (n.d.).
- Marco Rubber & Plastics. (n.d.). BENZYL CHLORIDE Resistant O-Rings and Seals.
- K-mac Plastics. (n.d.). PTFE Chemical Resistance.
- The Lab Depot. (n.d.). Polytetrafluoroethylene (PTFE)
- TYM Seals and Gaskets. (n.d.).
- iPolymer. (n.d.).
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- Scion Instruments. (n.d.).
- Organic Chemistry Portal. (n.d.). Oxidation of Sulfides to Sulfoxides and Sulfones.
- European Commission, Public Health. (2021).
- Bordwell, F. G., & Cooper, G. D. (1951). The Hydrolysis of Chloromethyl Aryl Sulfides. Journal of the American Chemical Society, 73(11), 5184–5186.
- LCGC International. (2023). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection.
- Kao Corporation. (n.d.).
- De Dietrich Process Systems. (n.d.).
- LifeChem Pharma. (n.d.). Benzyl Chloromethyl Ether.
- Polyfluor. (n.d.). Chemical resistance, PTFE.
- ResearchGate. (2022). Effect of the antioxidant BHT on reducing depletion of chlorothalonil in treated wood after 54 months of ground-contact exposure.
- GL Advanced Windows. (2023). Glass Resistance to Corrosive Chemicals.
- Smolecule. (n.d.). Buy this compound | 3970-13-6.
- Dydo, P., & Włodyka, R. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Central European Journal of Chemistry, 11(4), 585-594.
- Wikipedia. (n.d.).
- Canadian Science Publishing. (1978). The chlorination of sulfides: A reassessment of product controlling factors. Canadian Journal of Chemistry, 56(18), 2422-2428.
- Mykin Inc. (n.d.).
- Wikipedia. (n.d.). Benzyl chloride.
- Master Organic Chemistry. (2015). Thiols And Thioethers.
- Whitesides Research Group. (2011).
- ResearchGate. (2014).
- Wikipedia. (n.d.). Mustard gas.
- Sigma-Aldrich. (n.d.). Solvent Stabilizer Systems.
- European Commission. (2021).
- O'Connor, C. J., & Lomax, T. D. (1984). The hydrolysis of some mustard-type compounds in the presence of micelles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1309-1312.
- Bartlett, P. D., & Swain, C. G. (1949). Kinetics of Hydrolysis and Displacement Reactions of β,β′-Dichlorodiethyl Sulfide (Mustard Gas) and of β-Chloro-β″-hydroxydiethyl Sulfide (Mustard Chlorohydrin). Journal of the American Chemical Society, 71(4), 1406–1415.
- ResearchGate. (2011). Kinetics of thioester exchange and hydrolysis in bulk aqueous solution.
- Organic Syntheses. (n.d.). benzyl chloromethyl ether.
- Master Organic Chemistry. (2015). Thiols And Thioethers.
- PubMed. (2011).
- ResearchGate. (2014).
- Wikipedia. (n.d.). Mustard gas.
- Whitesides Research Group. (2011).
- ResearchGate. (2011).
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Technical Support Center: Troubleshooting Low Conversion Rates with Benzyl Chloromethyl Sulfide
Welcome to the technical support center for Benzyl chloromethyl sulfide (BCMS). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As a highly reactive alkylating agent, BCMS is invaluable for introducing the benzylthiomethyl moiety, yet its reactivity can also present challenges, often manifesting as low conversion rates.[1]
This document moves beyond simple procedural lists to provide a deep, mechanistic understanding of the common pitfalls and their solutions. Structured in a direct question-and-answer format, this guide will help you diagnose issues, optimize your reaction conditions, and achieve high-yielding, reproducible results.
Section 1: Reagent Integrity and Handling
The quality and handling of your starting material are the foundation of a successful reaction. This compound is a potent electrophile, but this reactivity also makes it susceptible to degradation.[1]
Q1: My reaction has failed to initiate or shows minimal conversion. How can I confirm the integrity of my this compound reagent?
A1: This is the most critical first step in troubleshooting. This compound can degrade upon improper storage or handling, primarily through hydrolysis.
Causality: The high reactivity of the chloromethyl group makes it an excellent leaving group in nucleophilic substitution reactions.[1] However, it also makes the compound susceptible to reaction with atmospheric moisture, leading to the formation of benzyl hydroxymethyl sulfide and hydrochloric acid. This degradation reduces the available electrophile for your primary reaction.
Troubleshooting Protocol: Reagent Integrity Check
-
Visual Inspection: The pure compound should be a colorless to pale yellow liquid.[1][2] Significant darkening or the presence of solid precipitates may indicate decomposition.
-
Analytical Verification (¹H NMR): The most definitive method is to take a quick proton NMR spectrum of your reagent.
-
Sample Preparation: Dissolve a small drop of the reagent in CDCl₃.
-
Expected Peaks: Look for the characteristic singlet for the chloromethyl protons (CH₂Cl) and the singlet for the benzylic protons (Ar-CH₂-S).
-
Signs of Degradation: The appearance of new peaks, particularly a singlet corresponding to the hydroxymethyl protons of the hydrolysis product, or peaks associated with benzyl alcohol, indicates significant degradation.[3][4]
-
-
Purity Confirmation (GC-MS): For a more quantitative assessment, GC-MS can identify and quantify the reagent and potential impurities like benzyl alcohol or dibenzyl ether analogs.[4][5]
Q2: What are the correct storage and handling procedures for this compound?
A2: Proper storage is essential to maintain the reagent's shelf-life and reactivity.
Expert Insight: Due to its moisture sensitivity, the key is to minimize exposure to air and water.[6][7]
-
Storage: Keep the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen). Store in a refrigerator (2-8°C).[6][8]
-
Handling: When handling, work quickly and in a dry environment. Use dry glassware and syringes. If you need to use it frequently, consider aliquoting the reagent into smaller, single-use vials to prevent repeated exposure of the main stock to the atmosphere. Always handle this compound in a well-ventilated fume hood, as it is harmful and an irritant.[2][8][9]
Section 2: Reaction Condition Optimization
Once reagent quality is confirmed, the next step is to scrutinize the reaction parameters. The choice of base, solvent, and temperature can dramatically influence the competition between the desired Sₙ2 reaction and non-productive side reactions.
Q3: I am performing an S-alkylation on a thiol substrate, but the yield is poor. How do I select the optimal base and solvent?
A3: This is a classic Sₙ2 reaction. The goal is to efficiently deprotonate your nucleophile (the thiol) without promoting side reactions.
Mechanistic Considerations: The reaction proceeds via the attack of the thiolate anion on the electrophilic methylene carbon of BCMS. Therefore, the base must be strong enough to generate the thiolate, and the solvent must facilitate this bimolecular interaction.
Recommendations:
-
Base Selection:
-
For most thiols, which are relatively acidic, a moderately weak base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is sufficient.[10]
-
For less acidic nucleophiles (e.g., some alcohols or amides), a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be required.[11]
-
-
Solvent Selection: Polar aprotic solvents are almost always the best choice. They are polar enough to dissolve the reagents and stabilize the transition state but do not participate in the reaction.[12]
-
Excellent Choices: Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone, Tetrahydrofuran (THF).[11][12]
-
Avoid Protic Solvents: Solvents like ethanol, methanol, or water should be avoided. They can act as competing nucleophiles (solvolysis) and can solvate the thiolate anion, reducing its nucleophilicity and slowing the reaction.[12][13]
-
Data Summary: Solvent Properties for Alkylation
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| DMF | Polar Aprotic | 37 | 153 | Excellent for dissolving salts, high boiling point. |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Good solvent, lower boiling point makes removal easier. |
| Acetone | Polar Aprotic | 21 | 56 | Effective and volatile, good for reactions at or below RT. |
| THF | Polar Aprotic | 7.6 | 66 | Less polar, but a good general-purpose solvent. |
| Ethanol | Polar Protic | 24.5 | 78 | Avoid: Can cause solvolysis and reduce nucleophilicity.[12][13] |
Section 3: Identifying and Mitigating Side Reactions
If your starting material is pure and conditions seem optimal, the problem may lie in competing reaction pathways.
Q4: My TLC or LC-MS analysis shows the consumption of starting material but multiple new spots and a low yield of the desired product. What are the common side reactions?
A4: The high reactivity of this compound can lead to several undesirable outcomes. Understanding these can help you adjust conditions to favor your desired product.
Troubleshooting Workflow for Side Reactions
Caption: Troubleshooting workflow for identifying side reactions.
-
Hydrolysis: As mentioned, reaction with trace water is a primary concern.[7] Ensure all glassware is oven or flame-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (N₂ or Ar) is highly recommended.[11]
-
Elimination: While less common for this specific reagent, using a very strong, sterically hindered base can sometimes favor elimination pathways over substitution, especially if the substrate has abstractable protons.[12]
-
Self-Condensation/Polymerization: Highly reactive alkylating agents can sometimes react with themselves or the product, especially at elevated temperatures or high concentrations.[7][14] If you suspect this, try running the reaction at a lower temperature and adding the this compound slowly to a solution of your nucleophile and base.
Reaction Pathway Diagram
Caption: Desired Sₙ2 pathway vs. competing hydrolysis.
Section 4: Analytical and Purification Strategies
Effective monitoring and purification are essential to accurately gauge your conversion rate and isolate your product.
Q5: What is the best way to monitor the reaction progress and how should I purify the final product?
A5: Real-time monitoring prevents running the reaction for too long (which can increase side products) or too short (incomplete conversion).
Analytical Monitoring Protocol
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method.[10][15]
-
Plate Preparation: On a silica gel plate, draw a baseline in pencil. Spot your starting nucleophile, your this compound reagent, and a co-spot of both.
-
Reaction Monitoring: As the reaction proceeds, take small aliquots and spot them on the plate.
-
Development: Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualization: Visualize under a UV lamp.[15] A successful reaction will show the disappearance of the starting material spots and the appearance of a new spot for the product.
-
-
LC-MS / GC-MS: For more complex mixtures or for precise conversion data, LC-MS or GC-MS are the preferred methods.[5][16]
General Purification Protocol: S-Alkylation of a Thiol
This protocol is a representative example and may require optimization for your specific substrate.[10]
-
Reaction Quench: Once the reaction is complete by TLC, cool the mixture to room temperature. Carefully quench the reaction by adding water to destroy any unreacted base or reagent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x volumes).
-
Washing: Wash the combined organic layers sequentially with water and then with brine to remove any remaining inorganic salts.[11]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting crude product can be purified by silica gel column chromatography to isolate the desired compound from any remaining starting materials or byproducts.[17]
By systematically addressing these key areas—reagent integrity, reaction conditions, side reactions, and analysis—you can effectively troubleshoot and optimize your experiments involving this compound, leading to higher conversion rates and more reliable synthetic outcomes.
References
-
ChemBK. (2024). This compound - Introduction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). benzyl chloromethyl ether. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Retrieved from [Link]
-
Alkyl Strategies. (2025). Alkyl Strategies for Optimizing Reaction Conditions. Retrieved from [Link]
-
Supporting Information. (n.d.). 4 - Supporting Information. Retrieved from [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylic sulfide synthesis by C-S coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. PMC. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
Haz-Map. (n.d.). Benzyl methyl sulfide - Hazardous Agents. Retrieved from [Link]
-
National Institutes of Health. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Retrieved from [Link]
-
SciSpace. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography. Retrieved from [Link]
-
PubMed. (2000). Analytical strategies for the detection of sulfide: a review. Retrieved from [Link]
-
PubMed. (2024). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Reddit. (2023). Gabriel synthesis troubleshooting. r/Chempros. Retrieved from [Link]
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Technical Support Center: Managing the Lachrymatory Effects of Benzyl Chloromethyl Sulfide
This guide is designed for researchers, scientists, and drug development professionals working with Benzyl chloromethyl sulfide (BCMS). As a potent lachrymator and hazardous chemical, BCMS requires stringent handling protocols to ensure laboratory safety and experimental integrity. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to proactively manage and mitigate its powerful tear-inducing effects and other associated hazards.
Section 1: Understanding the Hazard - Core Concepts & FAQs
This section addresses the fundamental properties of this compound and the scientific basis for its lachrymatory effects.
Q1: What is this compound (BCMS) and why is it used?
A: this compound (CAS No. 3970-13-6) is an organic compound containing chloromethyl and sulfide functional groups.[1] It serves as a reactive intermediate in organic synthesis, particularly for introducing the benzylthiomethyl group onto various nucleophiles.[2] Its high reactivity, stemming from the chloromethyl group, makes it a useful building block but also contributes to its hazardous properties.[1]
Q2: What makes this compound a lachrymator?
A: The lachrymatory (tear-inducing) effect of BCMS is characteristic of a class of compounds known as lachrymatory agents.[3] While the specific mechanism for BCMS is not extensively studied, it is understood that such agents are electrophilic and react with biological nucleophiles. This reactivity leads to the stimulation of sensory nerves, particularly by activating the TRPA1 ion channel found on the plasma membrane of cells in the eyes, nose, mouth, and lungs.[4] This channel is a sensor for environmental irritants, and its activation results in the classic symptoms of pain, inflammation, and a flood of tears (lacrimation).[3][4]
Q3: What are the primary health hazards associated with BCMS exposure?
A: Beyond its potent lachrymatory effects, BCMS is classified as a hazardous substance with multiple routes of toxicity. According to the Globally Harmonized System (GHS) classifications, it is harmful if swallowed, inhaled, or in contact with skin.[5] It causes serious skin irritation and severe eye damage.[2][5] Due to its chemical structure and reactivity, it should be handled with extreme caution, as related compounds are suspected carcinogens.[1]
| Hazard Classification (GHS) | Statement | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [5] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | [5] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [5] |
| Serious Eye Damage/Irritation (Category 1) | H318: Causes serious eye damage | [5] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | [5] |
Section 2: Proactive Exposure Control - Engineering & Personal Protective Equipment (PPE)
Preventing exposure is the most critical step in managing the effects of BCMS. This requires a combination of engineering controls and appropriate PPE.
Q4: What are the essential engineering controls for handling BCMS?
A: All work with this compound must be performed within a certified chemical fume hood to control vapor exposure.[1][6] The ventilation system should be adequate to maintain exposure levels below any established occupational limits. Ensure the fume hood sash is kept as low as possible. All containers of BCMS should be kept tightly sealed when not in use and stored in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials like strong oxidizing agents.[6][7]
Q5: What specific Personal Protective Equipment (PPE) is required for handling BCMS?
A: Standard laboratory PPE is insufficient. A multi-layered approach is necessary to protect the skin, eyes, and respiratory system.
| PPE Category | Specification | Rationale & Causality |
| Eye & Face Protection | Chemical splash goggles AND a full-face shield. | BCMS causes severe, irreversible eye damage.[5] Goggles provide a seal against vapors and splashes, while the face shield protects the entire face from direct contact. |
| Hand Protection | Double-gloving with compatible gloves (e.g., nitrile base layer, with a robust outer glove like neoprene or butyl rubber). | A single glove layer can be quickly permeated. Double-gloving provides enhanced protection. Always consult the glove manufacturer's chemical resistance guide for breakthrough times.[8] |
| Body Protection | A flame-resistant lab coat buttoned completely, over long pants and fully enclosed shoes. | This ensures maximum skin coverage to prevent accidental contact.[8] Avoid synthetic fabrics like polyester which can melt if exposed to certain chemicals or heat. |
| Respiratory Protection | A respirator may be required if engineering controls are insufficient or during a spill cleanup. | Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[8] A full-face air-purifying respirator with an appropriate cartridge for organic vapors is a typical choice.[9] |
Experimental Protocol: PPE Donning and Doffing Sequence
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Workflow for Donning and Doffing of Personal Protective Equipment.
Section 3: Troubleshooting Guide - Managing Exposures and Spills
This section provides direct answers to critical "what if" scenarios. Act swiftly and deliberately in any emergency.
Q6: What is the immediate first aid response for eye contact with BCMS?
A: This is a medical emergency.
-
Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station.[10][11]
-
Hold the eyelids open and rotate the eyeballs to ensure water reaches all surfaces.
-
Remove contact lenses if present, but do not interrupt the flushing.[10]
-
Seek immediate and specialized medical attention. Inform medical personnel of the chemical identity (this compound, CAS 3970-13-6).
Q7: How should I handle skin contact?
A:
-
Immediately go to the nearest safety shower or drench hose.
-
Remove all contaminated clothing while under the shower.[10] Do not pull tight clothing over your head; cut it off if necessary.[12]
-
Flush the affected skin area with plenty of soap and water for at least 15 minutes.[7][13]
-
Seek medical attention, especially if irritation or pain persists.[10]
-
Place contaminated clothing in a sealed, labeled bag for hazardous waste disposal.[14][15]
Q8: What should I do in case of accidental inhalation?
A:
-
Immediately move the affected person to fresh air.[13]
-
If breathing is difficult, trained personnel should provide oxygen. If breathing has stopped, begin artificial respiration, avoiding mouth-to-mouth resuscitation.[13]
-
Call for immediate medical assistance.[11] Symptoms can be delayed.
Q9: I've spilled a small amount of BCMS inside the fume hood. What is the cleanup protocol?
A: For a small, contained spill (<100 mL) inside a fume hood:
-
Ensure your PPE is intact. Alert others in the lab.
-
Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[6] Do not use combustible materials like paper towels.
-
Carefully scoop the absorbent material into a designated, labeled hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), then decontaminate with soap and water. Place all cleanup materials into the waste container.
-
Keep the container sealed and in the fume hood until it can be collected for disposal.
Q10: A larger spill has occurred outside the fume hood. What now?
A: Do NOT attempt to clean it up yourself.
-
Evacuate: Immediately alert everyone in the area and evacuate the laboratory.
-
Isolate: If safe to do so, close the laboratory doors to contain the vapors.[14]
-
Report: From a safe location, call your institution's emergency response team (e.g., Environmental Health & Safety) and provide details of the spill.[11]
-
Assist: Await the arrival of the trained emergency response team and provide them with the Safety Data Sheet (SDS) and any relevant information.
Logical Relationship: Emergency Response Decision Tree
Caption: Decision tree for responding to a BCMS spill or exposure event.
Section 4: Decontamination and Waste Disposal
Q11: How should I decontaminate glassware and equipment after use with BCMS?
A: Decontamination should be performed inside a fume hood.
-
Rinse glassware three times with a suitable organic solvent (e.g., acetone or ethanol) to remove residual BCMS. Collect all rinsate as hazardous waste.
-
After the solvent rinse, wash the glassware thoroughly with soap and water.
-
A final rinse with deionized water is recommended.
Q12: What is the correct procedure for disposing of BCMS waste?
A: All BCMS-contaminated materials are considered hazardous waste.
-
Liquid Waste: Collect all waste BCMS and solvent rinsates in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: All contaminated items (gloves, absorbent materials, pipette tips, etc.) must be placed in a sealed, labeled solid hazardous waste container.[10]
-
Follow all institutional and local regulations for hazardous waste pickup and disposal. Never pour BCMS waste down the drain.[7]
References
-
Wikipedia. (n.d.). Tear gas. Retrieved from [Link]
-
The Biophysical Society. (2021). The Biological Mechanisms of Tear Gas on the Human Body. Retrieved from [Link]
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ChemBK. (2024). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Tewari, A., & Sinha, A. (n.d.). Chemical warfare agents. National Center for Biotechnology Information. Retrieved from [Link]
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Rice, A., & Sexton, D. J. (2020). Riot control agents: The tear gases CN, CS and OC-a medical review. ResearchGate. Retrieved from [Link]
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Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Retrieved from [Link]
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CHEMEUROPE.COM. (n.d.). Riot control agent. Retrieved from [Link]
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University of Illinois Chicago. (n.d.). Before, During and After a Hazmat Release. Office of Preparedness and Response. Retrieved from [Link]
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Sdfine. (n.d.). BENZYL CHLORIDE. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl Methyl Sulfide, 98%. Retrieved from [Link]
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New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Appendix L – What to Do in a Chemical Emergency. Retrieved from [Link]
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GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
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Physicians for Human Rights. (n.d.). Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide. Retrieved from [Link]
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GOV.UK. (n.d.). Benzyl chloride - Incident management. Retrieved from [Link]
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Organic Syntheses. (n.d.). benzyl chloromethyl ether. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzylic sulfide synthesis by C-S coupling. Retrieved from [Link]
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Personal Protective Equipment. In Chemical and Biological Terrorism. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). BENZYL CHLORIDE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Enzyme That Makes You Cry–Crystal Structure of Lachrymatory Factor Synthase from Allium cepa. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Silencing Onion Lachrymatory Factor Synthase Causes a Significant Change in the Sulfur Secondary Metabolite Profile. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Silencing onion lachrymatory factor synthase causes a significant change in the sulfur secondary metabolite profile. PubMed. Retrieved from [Link]
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Brodnitz, M. H., & Pascale, J. V. (1971). Thiopropanal S-oxide: A lachrymatory factor in onions. ResearchGate. Retrieved from [Link]
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Technical Support Center: Quenching Unreacted Benzyl Chloromethyl Sulfide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for effectively quenching unreacted benzyl chloromethyl sulfide in experimental workflows. Here, we address common questions and troubleshooting scenarios to ensure procedural safety and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is quenching a critical step?
This compound (C₈H₉ClS) is a reactive electrophilic compound often used as an intermediate in organic synthesis.[1] It is classified as a hazardous substance that is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious eye damage.[2] Due to its reactivity with nucleophiles, any unreacted this compound in a reaction mixture poses a significant safety risk and can interfere with subsequent reaction steps or product purification.[1][3] Quenching is the process of converting this reactive species into a less reactive and more easily removable compound, which is crucial for ensuring the safety of the researcher and the purity of the final product.
Q2: What are the primary hazards associated with this compound?
This compound is a corrosive and irritating compound.[1] Direct contact can cause skin irritation and serious eye damage.[2] It is also harmful if inhaled or ingested.[2] Furthermore, like other benzyl halides, it is a lachrymator and a potent alkylating agent, raising concerns about potential carcinogenicity.[4] Proper handling, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, is mandatory.[5][6]
| Hazard Statement | Description | GHS Classification |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H318 | Causes serious eye damage | Serious Eye Damage/Eye Irritation (Category 1) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
| Data sourced from PubChem CID 319930.[2] |
Troubleshooting Guide: Quenching Protocols
Q3: My reaction is complete. What is the recommended general procedure for quenching unreacted this compound?
The choice of quenching agent depends on the stability of your desired product to the reaction conditions. The most common approach involves nucleophilic substitution to displace the reactive chloromethyl group.
Caption: General workflow for quenching and initial workup.
Q4: Which quenching agents are most effective and what are their mechanisms?
Several nucleophiles can be used to quench this compound. The choice depends on the desired byproduct and the reaction conditions. Sulfur-based nucleophiles are particularly effective due to the high nucleophilicity of sulfur.[7]
-
Mechanism: Thiols are excellent nucleophiles for Sₙ2 reactions with alkyl halides.[7] They react rapidly with this compound to form a stable and less reactive thioether.
-
Advantages: The reaction is typically fast and clean. The resulting diarylmethyl sulfide is often easily separable by chromatography.
-
Considerations: Thiols have a strong, unpleasant odor and must be handled in a fume hood.
Caption: Quenching with sodium thiophenoxide via Sₙ2.
-
Mechanism: Hydrolysis of this compound can occur, but the rate can be slow.[8] The reaction proceeds via nucleophilic attack by hydroxide or water to form benzyl hydroxymethyl sulfide.
-
Advantages: Reagents are inexpensive and readily available.
-
Considerations: The hydrolysis can be sluggish.[8] Strong bases might not be compatible with all products. The resulting alcohol may be difficult to separate from the desired product.
-
Mechanism: Amines are good nucleophiles and react with this compound to form the corresponding ammonium salt or amine adduct.
-
Advantages: The resulting ammonium salt is often water-soluble, facilitating its removal during an aqueous workup.[9]
-
Considerations: The basicity of the amine could be detrimental to the desired product.
Q5: I've added the quenching agent, but TLC analysis still shows the presence of starting material. What should I do?
Troubleshooting Incomplete Quenching
| Potential Cause | Recommended Solution | Rationale |
| Insufficient Quencher | Add an additional 0.5-1.0 equivalent of the quenching agent. | The stoichiometry may have been miscalculated, or the quencher may have degraded. |
| Low Temperature | Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. | Reaction rates are temperature-dependent. Increasing the temperature can drive the reaction to completion. |
| Poor Mixing | Ensure vigorous stirring, especially if the reaction is biphasic. | Inadequate mixing can limit the interaction between the quencher and this compound. |
| Incorrect Quencher Choice | Consider a more potent nucleophile if your product is stable. For example, if using NaHCO₃, switch to a thiol or an amine. | The chosen nucleophile may not be strong enough for an efficient reaction.[10] Benzyl halides are reactive, but a weak nucleophile may still require forcing conditions.[11] |
Detailed Experimental Protocols
Protocol 1: Quenching with Sodium Thiophenoxide
This protocol is suitable when the product is stable to strongly nucleophilic and mildly basic conditions.
Materials:
-
Reaction mixture containing unreacted this compound
-
Thiophenol
-
Sodium hydroxide (or sodium methoxide)
-
Anhydrous methanol or ethanol
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a separate flask under an inert atmosphere, prepare a solution of sodium thiophenoxide by adding thiophenol (1.5 equivalents relative to the initial amount of this compound) to a solution of sodium hydroxide or sodium methoxide (1.5 equivalents) in anhydrous methanol at 0 °C.
-
Cool the primary reaction mixture to 0 °C in an ice bath.
-
Slowly add the freshly prepared sodium thiophenoxide solution to the reaction mixture with vigorous stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the disappearance of this compound by TLC or LC-MS.
-
Once the quench is complete, dilute the mixture with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Quenching with Aqueous Ammonia
This protocol is useful when the product is stable to basic conditions and a water-soluble byproduct is desired.[9]
Materials:
-
Reaction mixture containing unreacted this compound
-
Concentrated aqueous ammonia (e.g., 28-30% NH₃ in water)
-
Ethyl acetate or dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add an excess of concentrated aqueous ammonia (at least 3-4 equivalents) with vigorous stirring. Caution: The reaction can be exothermic.
-
Allow the mixture to stir at room temperature for 2-4 hours to ensure complete reaction.
-
Monitor the reaction by TLC or LC-MS.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate or DCM.
-
Wash the organic layer with water to remove the resulting ammonium salt and excess ammonia, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Takeishi, M., Se, K., Umeta, N., & Sato, R. (1992). Nucleophilic Substitution of Benzyl Chloride and Poly(chloromethylstyrene) Catalyzed by Sulfides. An Inverse Phase-Transfer Catalysis of Sulfides. NIPPON KAGAKU KAISHI, 1992(8), 824-829. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl Methyl Sulfide, 98%. Retrieved from [Link]
- Bordwell, F. G., & Brannen, W. T. (1964). The Hydrolysis of Chloromethyl Aryl Sulfides. Journal of the American Chemical Society, 86(21), 4645–4650.
- Connor, D. S., Klein, G. W., Taylor, G. N., Boeckman, Jr., R. K., & Medwid, J. B. (1988). Benzyl chloromethyl ether. Organic Syntheses, 6, 96.
-
ResearchGate. (2025). Sulfur Contamination Due to Quenching of Halogenation Reactions with Sodium Thiosulfate: Resolution of Process Problems via Improved Quench Protocols. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylic sulfide synthesis by C-S coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic quenching of sulfur induced by argon collisions. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Reddit. (2011). Benzyl Chloride removal?. r/chemistry. Retrieved from [Link]
- Akaike, T., Ida, T., & Sawa, T. (2019). Sulfane Sulfur in Toxicology: A Novel Defense System Against Electrophilic Stress. Toxicological Sciences, 170(1), 1–12.
-
LibreTexts Chemistry. (2023). Nucleophilicity of Sulfur Compounds. Retrieved from [Link]
-
WordPress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Retrieved from [Link]
- Kim, H., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Scientific Reports, 14(1), 13735.
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Technical Support Center: Analytical Strategies for Monitoring Benzyl Chloromethyl Sulfide Reactions
Welcome to the technical support center for monitoring reactions involving Benzyl Chloromethyl Sulfide (BCMS). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the accuracy and reliability of your analytical data. Given the reactive nature of BCMS, robust analytical monitoring is critical for understanding reaction kinetics, optimizing yields, and ensuring product purity.
Core Analytical Challenges with this compound
This compound is a reactive electrophile and a lachrymator, presenting unique challenges in reaction monitoring.[1][2] Its propensity for hydrolysis and potential for side reactions necessitates careful selection and optimization of analytical methods. Key challenges include:
-
Reactivity and Instability: BCMS can degrade under certain analytical conditions, particularly in the presence of nucleophiles (including water) or on active surfaces within analytical instrumentation.[2]
-
Volatility: While amenable to Gas Chromatography (GC), its volatility can also lead to sample loss if not handled properly.
-
Co-elution: In complex reaction mixtures, BCMS may co-elute with starting materials, byproducts, or impurities, complicating quantification.[1]
-
Detector Response: As a sulfur-containing compound, detector choice is crucial for achieving adequate sensitivity and selectivity.[3][4]
General Troubleshooting Workflow
Encountering issues with your analytical method is a common part of the research process. The following workflow provides a systematic approach to diagnosing and resolving these challenges.
Caption: General workflow for troubleshooting analytical issues.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
GC and GC-MS are powerful techniques for monitoring BCMS reactions due to their high resolution and sensitivity, particularly for volatile and semi-volatile compounds.[1][5]
Frequently Asked Questions (FAQs)
-
Q1: I'm seeing poor peak shape (tailing) for BCMS. What could be the cause?
-
A1: Peak tailing for reactive sulfur compounds is often due to active sites in the GC system.[4] This can occur in the injection port liner, on the column, or at the detector interface.
-
Troubleshooting Steps:
-
Use a deactivated liner: Ensure your injector liner is deactivated (silanized) to minimize interactions.
-
Column choice: A column with a more inert stationary phase can be beneficial.
-
Column maintenance: Condition your column according to the manufacturer's instructions. If the column is old, consider trimming the first few centimeters from the inlet side.[4]
-
-
-
-
Q2: My quantitative results for BCMS are inconsistent. What should I check?
-
A2: Inconsistent quantification can stem from several sources:
-
Injection variability: Ensure your autosampler is functioning correctly and that the syringe is clean.
-
Sample stability: BCMS may degrade in the vial before injection, especially if the solvent is not anhydrous or if the sample is stored for an extended period. Prepare samples fresh and analyze them promptly.
-
Improper quenching: If your reaction quench is incomplete, residual reactants can continue to react in the sample vial. See the protocol below for a robust quenching procedure.[6]
-
-
-
Q3: I'm having trouble detecting low levels of BCMS. How can I improve sensitivity?
-
A3: For trace-level analysis, consider the following:
-
Detector choice: A Sulfur Chemiluminescence Detector (SCD) is highly selective and sensitive for sulfur-containing compounds.[3][7] A mass spectrometer operating in Selected Ion Monitoring (SIM) mode can also provide excellent sensitivity.[8]
-
Derivatization: While BCMS is amenable to direct analysis, derivatization can sometimes improve chromatographic behavior and detector response for related impurities or degradation products.[9][10] For example, thiols, which may be present as impurities or byproducts, can be derivatized to enhance their volatility and detectability.[11]
-
-
Troubleshooting Guide: GC & GC-MS
| Issue | Probable Cause(s) | Suggested Solutions |
| No peak for BCMS | 1. Complete consumption in the reaction. 2. Degradation in the injector. 3. Column adsorption. | 1. Verify with a standard injection. 2. Lower the injector temperature. 3. Use a more inert column and liner. |
| Ghost peaks | 1. Carryover from a previous injection. 2. Septum bleed. | 1. Run a blank solvent injection. 2. Use a high-quality, low-bleed septum. |
| Baseline noise | 1. Contaminated carrier gas. 2. Column bleed. | 1. Ensure high-purity carrier gas and use traps. 2. Condition the column or operate at a lower final temperature.[4] |
Experimental Protocol: GC-MS Analysis of a BCMS Reaction
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic components.[1] Ensure the quench is performed in a fume hood due to potential gas evolution.
-
Allow the mixture to stir for 15 minutes.
-
-
Sample Preparation:
-
Extract the quenched reaction mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and dilute an aliquot of the organic layer with the appropriate solvent to a concentration suitable for GC-MS analysis.
-
-
GC-MS Parameters (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-400 m/z. For higher sensitivity, use SIM mode monitoring characteristic ions of BCMS (e.g., m/z 91, 172).[12]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable tool for monitoring BCMS reactions, especially when dealing with less volatile products or when derivatization is employed.[5][13]
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for developing an HPLC method for BCMS?
-
A1: A reversed-phase method is a common and effective starting point.
-
Column: A C18 column is a versatile choice.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically effective.[14] A small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Detector: A UV detector set to a wavelength where BCMS or your product has significant absorbance (e.g., around 220 nm) is a good initial choice.[13]
-
-
-
Q2: My BCMS peak is showing significant fronting.
-
A2: Peak fronting in HPLC can be caused by column overload or a mismatch between the sample solvent and the mobile phase.
-
Troubleshooting Steps:
-
Reduce sample concentration: Dilute your sample and reinject.
-
Solvent mismatch: Dissolve your sample in the initial mobile phase composition if possible. If you must use a stronger solvent, inject a smaller volume.
-
-
-
-
Q3: How can I confirm the identity of peaks in my chromatogram?
-
A3: The most definitive way to identify peaks is to use a mass spectrometer as a detector (LC-MS). This provides mass-to-charge ratio information, which can confirm the molecular weight of the components. Alternatively, you can compare the retention times with those of authentic standards.
-
Troubleshooting Guide: HPLC
| Issue | Probable Cause(s) | Suggested Solutions |
| Drifting baseline | 1. Column not equilibrated. 2. Mobile phase composition changing. 3. Detector lamp aging. | 1. Flush the column with the initial mobile phase until the baseline is stable. 2. Ensure mobile phase is well-mixed and degassed. 3. Check lamp hours and replace if necessary. |
| Split peaks | 1. Clogged frit or column inlet. 2. Column void. | 1. Reverse-flush the column (check manufacturer's instructions). 2. Replace the column. |
| Pressure fluctuations | 1. Air bubbles in the pump. 2. Leaking pump seals. | 1. Degas the mobile phase and prime the pump. 2. Replace pump seals. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an excellent technique for in-situ reaction monitoring, providing quantitative data on the consumption of starting materials and the formation of products over time without the need for sample workup.[15][16]
Frequently Asked Questions (FAQs)
-
Q1: Can I monitor my BCMS reaction directly in an NMR tube?
-
A1: Yes, if the reaction can be conducted on a small scale and the solvent is a deuterated solvent suitable for NMR. This allows for real-time kinetic analysis.[17]
-
-
Q2: How do I set up an NMR experiment for reaction monitoring?
-
A2: You can acquire a series of 1D spectra over time.
-
Key Parameters:
-
Number of scans (ns): Use the minimum number of scans required for adequate signal-to-noise to improve time resolution.[15]
-
Recycle delay (d1): Set d1 to be at least 5 times the longest T1 of the protons you are quantifying to ensure accurate integration.[17]
-
Acquisition time (aq): This is determined by your spectral width and number of points.
-
-
-
-
Q3: My spectra show broad peaks. What could be the issue?
-
A3: Peak broadening can be due to poor shimming, the presence of paramagnetic species, or chemical exchange processes.
-
Troubleshooting Steps:
-
Shim the spectrometer: Ensure the magnetic field is homogeneous.
-
Filter the sample: If solid particles are present, filter the reaction mixture into the NMR tube.
-
Temperature control: Ensure the temperature is stable, as temperature gradients can affect shimming and reaction rates.
-
-
-
Workflow for NMR Reaction Monitoring
Caption: Workflow for kinetic analysis using NMR.
Safety Precautions
This compound and related reagents like benzyl chloride are hazardous.[18][19][20][21][22] Always consult the Safety Data Sheet (SDS) before use.
-
Handling: Work in a well-ventilated fume hood.[18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[20]
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
Fracassetti, D., & Vigentini, I. (n.d.). Occurrence and Analysis of Sulfur Compounds in Wine. IntechOpen. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. Retrieved from [Link]
-
Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]
-
Magritek. (n.d.). Reaction Monitoring. Retrieved from [Link]
-
Northwestern University IMSERC. (n.d.). Kinetics / reaction monitoring. Retrieved from [Link]
-
YouTube. (2023). Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence. Retrieved from [Link]
-
ResearchGate. (n.d.). GC/MS-detectable compounds in organic sulfur compound extracts. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]
-
ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions. Retrieved from [Link]
-
MDPI. (n.d.). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Retrieved from [Link]
-
LabRulez. (n.d.). Analysis of Sulfur Compound Species. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NIH. (2022). The Use of Polydialkylsiloxanes/Triflic Acid as Derivatization Agents in the Analysis of Sulfur-Containing Aromatics by “Soft”-Ionization Mass Spectrometry. Retrieved from [Link]
-
Davidson Analytical Services. (n.d.). Analysis of Sulfur Compounds in Hydrocarbon Fuels using Gas Chromatography with Pulsed Flame Photometric Detection. Retrieved from [Link]
-
SciSpace. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography. Retrieved from [Link]
-
PMC. (n.d.). Chemiluminescence Measurement of Reactive Sulfur and Nitrogen Species. Retrieved from [Link]
-
NIH. (n.d.). Speciation of reactive sulfur species and their reactions with alkylating agents: do we have any clue about what is present inside the cell? Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H9ClS). Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
JOCPR. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Retrieved from [Link]
-
NIH. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Retrieved from [Link]
-
ResearchGate. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]
-
ResearchGate. (n.d.). 23 questions with answers in SULFUR COMPOUNDS. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
-
Sulfur Recovery Engineering. (n.d.). SRU Troubleshooting Webinar Questions & Answers. Retrieved from [Link]
-
PubMed. (n.d.). Analytical strategies for the detection of sulfide: a review. Retrieved from [Link]
-
PubMed Central. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl methyl sulfide. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Thiol Protection: Spotlight on Benzyl Chloromethyl Sulfide
For researchers, medicinal chemists, and professionals in drug development, the strategic protection and deprotection of functional groups is a cornerstone of successful multi-step organic synthesis. The thiol group (–SH), particularly in the context of the amino acid cysteine, presents a unique set of challenges due to its high nucleophilicity and susceptibility to oxidation.[1][2] Effective protection is not merely a convenience but a necessity to prevent unwanted side reactions and ensure the integrity of the target molecule.[3]
This guide provides an in-depth comparison of Benzyl chloromethyl sulfide (PhSCH₂Cl) as a thiol protecting group against other widely used alternatives. We will delve into the mechanisms, stability profiles, and experimental considerations, offering field-proven insights to inform your synthetic strategy.
The Ideal Thiol Protecting Group: A Chemist's Wishlist
Before comparing specific groups, it's crucial to define the characteristics of an ideal thiol protecting group. The choice is always context-dependent, dictated by the overall synthetic route and the presence of other functional groups. Key properties include:
-
Ease of Introduction: The protection reaction should be high-yielding and occur under mild conditions.
-
Stability: The group must be robust enough to withstand a variety of reaction conditions (e.g., acidic, basic, oxidative, reductive) planned for subsequent steps.
-
Ease of Removal: Deprotection should be efficient, selective, and occur under mild conditions that do not degrade the target molecule.
-
Orthogonality: In complex syntheses, especially those involving multiple disulfide bonds, the ability to selectively remove one protecting group in the presence of others is paramount.[4]
Focus: The Benzyl Chloromethyl (PhSCH₂) Group
This compound, which forms a benzylthiomethyl (BTM) thioether, is a valuable, albeit less common, tool in the chemist's arsenal.
Mechanism of Protection: The protection proceeds via a standard S-alkylation reaction. The thiol is typically deprotonated with a mild base (e.g., a tertiary amine) to form the more nucleophilic thiolate, which then displaces the chloride from this compound in an Sₙ2 reaction.
Caption: Figure 1. Protection of a thiol with this compound.
Stability Profile: The resulting benzylthiomethyl (BTM) group is generally stable to a range of conditions, which is one of its primary advantages. It is notably stable to the acidic conditions often used to remove other protecting groups like tert-butoxycarbonyl (Boc) or trityl (Trt).
Deprotection: Deprotection of BTM ethers can be challenging. It typically requires reductive conditions, such as using sodium in liquid ammonia, or treatment with heavy metal salts like mercuric acetate.[5] This lack of mild deprotection methods is a significant drawback and limits its widespread use, especially in sensitive biological molecules where harsh reagents or toxic heavy metals are undesirable.
Comparative Analysis with Common Thiol Protecting Groups
The utility of the BTM group is best understood when compared against more conventional alternatives.
Trityl (Trt) Group
The triphenylmethyl (Trt) group is a bulky, acid-labile protecting group widely used in peptide synthesis.[6][7]
-
Protection: Introduced by reacting the thiol with trityl chloride in the presence of a base.
-
Stability: Stable to basic conditions but highly sensitive to acid. This acid lability can be a double-edged sword; it allows for easy removal but can lead to premature deprotection during steps like resin cleavage in Fmoc-based solid-phase peptide synthesis (SPPS).[7][8]
-
Deprotection: Cleaved under mild acidic conditions (e.g., trifluoroacetic acid (TFA) cocktails) or by treatment with mercury(II) or silver(I) salts.[6][9] Its removal during standard TFA cleavage makes it a convenient choice for routine synthesis of peptides with free cysteine residues.[10]
-
Comparison to BTM: The Trt group offers significantly milder deprotection conditions than BTM. However, BTM provides superior stability in acidic environments where Trt would be cleaved. This makes BTM a potential choice if subsequent steps require strong acid treatment while keeping the thiol protected.
Acetamidomethyl (Acm) Group
The Acm group is renowned for its stability and orthogonality, making it a workhorse in the synthesis of complex peptides with multiple disulfide bonds.[4][11]
-
Protection: Introduced using N-(hydroxymethyl)acetamide under acidic conditions.
-
Stability: Exceptionally stable to both acidic (including HF) and basic conditions used in peptide synthesis.[12]
-
Deprotection: Typically removed by treatment with mercury(II) acetate at pH 4, followed by removal of the mercury with H₂S or a thiol like 2-mercaptoethanol.[13] More recently, methods using palladium complexes or iodine have been developed.[4][11]
-
Comparison to BTM: Both Acm and BTM are stable to a wide range of conditions. However, the deprotection of Acm, while often requiring heavy metals, is generally considered more reliable and has a broader application scope, especially in complex peptide synthesis where its orthogonality is a key advantage.[4]
Tetrahydropyranyl (THP) Group
The THP group forms a thioacetal and is recognized for its low cost and ease of introduction.[14][15][16]
-
Protection: The thiol reacts with 3,4-dihydro-2H-pyran (DHP) under acid catalysis.[17]
-
Stability: Stable to most non-acidic reagents, including bases and organometallics.[15][17]
-
Deprotection: Easily removed under acidic aqueous conditions.[17]
-
Comparison to BTM: The THP group is similar to the Trt group in its acid lability, making it unsuitable for syntheses requiring acidic steps. The BTM group offers far greater acid stability. However, THP deprotection is significantly milder than the methods required for BTM removal.
Head-to-Head Performance Comparison
The following table summarizes the key characteristics of each protecting group to facilitate at-a-glance comparison.
| Protecting Group | Abbreviation | Stable To | Labile To | Key Advantages | Key Disadvantages |
| Benzylthiomethyl | BTM | Acids, Bases | Strong reducing agents (Na/NH₃), Hg(II) salts | High acid stability | Harsh deprotection conditions |
| Trityl | Trt | Bases, Reductive conditions | Acids (TFA), Hg(II), Ag(I) salts[9] | Mild acid deprotection, Bulky | Highly acid-sensitive, Steric hindrance |
| Acetamidomethyl | Acm | Acids (TFA, HF), Bases | Hg(II) salts, I₂, Pd complexes[4][11] | High stability, Orthogonality[4] | Often requires heavy metals for removal |
| Tetrahydropyranyl | THP | Bases, Nucleophiles, Reductants | Aqueous acid[17] | Low cost, Mild acid deprotection | Unstable to acid, Creates diastereomers |
Experimental Protocols
To provide a practical context, we describe generalized, self-validating protocols for the protection of a model thiol and subsequent deprotection of the BTM-protected compound.
Protocol 1: Protection of Cysteine with this compound
Objective: To protect the thiol group of N-acetyl-L-cysteine.
Rationale: N-acetyl-L-cysteine is a simple, commercially available model compound. A base is required to generate the thiolate anion, which is a much stronger nucleophile than the neutral thiol.[1] Dichloromethane (DCM) is a common, relatively non-polar solvent suitable for this type of Sₙ2 reaction.
Materials:
-
N-acetyl-L-cysteine
-
This compound (PhSCH₂Cl)[18]
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve N-acetyl-L-cysteine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (1.1 eq) dropwise to the solution and stir for 15 minutes. The base deprotonates the thiol, activating it for the subsequent reaction.
-
Add a solution of this compound (1.1 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting thiol is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ (to remove any unreacted acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the S-benzylthiomethyl-protected N-acetyl-L-cysteine.
Caption: Figure 2. Workflow for a typical thiol protection experiment.
Conclusion and Strategic Recommendations
This compound introduces the BTM protecting group, which is characterized by its exceptional stability in acidic conditions, surpassing that of common groups like Trt and THP. This stability, however, comes at the cost of requiring harsh or toxic reagents for its removal.
Choose this compound when:
-
Subsequent synthetic steps involve strongly acidic conditions where acid-labile groups like Trt or THP would be cleaved.
-
The final deprotection step can tolerate strong reducing conditions (e.g., Na/NH₃) and the substrate is not sensitive to them.
Avoid this compound when:
-
The target molecule is sensitive and cannot withstand harsh deprotection methods.
-
The synthesis requires the use of palladium catalysts for other transformations, as the sulfur atom can poison the catalyst.[19][20]
-
Orthogonal deprotection strategies are needed for complex molecules, in which case a group like Acm is superior.
Ultimately, the selection of a thiol protecting group is a critical strategic decision. While groups like Trt and Acm dominate fields like peptide chemistry for their reliability and milder deprotection schemes, the BTM group, derived from this compound, remains a viable option for specific synthetic challenges that demand high acid stability.
References
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-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 43(12), 4347-4365. [Link]
-
Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177. [Link]
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Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
PubMed. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168-177. [Link]
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Saha, S., et al. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Cys thiol protection with the acetamidomethyl (Acm) protecting group. Retrieved from [Link]
-
Biotage. (2023). Optimizing the removal of an ACM protecting group. Retrieved from [Link]
-
ResearchGate. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]
-
ResearchGate. (n.d.). Cys thiol protection with the tetrahydropyranyl (Thp) protecting group. Retrieved from [Link]
-
Veber, D. F., Milkowski, J. D., Varga, S. L., Denkewalter, R. G., & Hirschmann, R. (1972). Acetamidomethyl. A Novel Thiol Protecting Group for Cysteine. Journal of the American Chemical Society, 94(15), 5456–5461. [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Cys thiol protection with the trityl (Trt) protecting group. Retrieved from [Link]
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Bartoli, G., et al. (2001). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry, 66(24), 8050-8056. [Link]
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Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. [Link]
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ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. Retrieved from [Link]
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ResearchGate. (2018). A Mild and Practical Deprotection Method for Benzyl Thioethers. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (1972). Thiol Protection with the Acetamidomethyl Group: S -Acetamidomethyl- L -Cysteine Hydrochloride. Retrieved from [Link]
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Kuromizu, K., & Meienhofer, J. (1974). Hydrogenolytic debenzylation of sulfur-containing peptides. Journal of the American Chemical Society, 96(15), 4978-4981. [Link]
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A Comparative Guide to the Efficacy of Benzyl Chloromethyl Sulfide as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of an alkylating agent is a critical determinant of reaction efficiency, yield, and selectivity. This guide offers an in-depth technical comparison of benzyl chloromethyl sulfide (BCMS) as an alkylating agent against other commonly employed alternatives. By synthesizing available experimental data and fundamental mechanistic principles, this document provides a comprehensive resource for researchers to make informed decisions in their synthetic endeavors.
Introduction to this compound: A Dually Reactive Alkylating Agent
This compound, with the chemical structure C₆H₅CH₂SCH₂Cl, presents a unique molecular architecture featuring two potential electrophilic centers: the benzylic carbon and the chloromethyl carbon. However, its primary role as an alkylating agent stems from the high reactivity of the α-chloro sulfide moiety. The presence of the adjacent sulfur atom significantly influences the reactivity of the C-Cl bond, a factor that will be explored in the subsequent sections.
The utility of BCMS in organic synthesis is primarily centered on its ability to introduce the benzylthiomethyl group (-CH₂SBn) onto various nucleophiles. This functional group can be a target motif in itself or serve as a versatile intermediate for further transformations.
Comparative Analysis of Alkylating Efficacy
The performance of an alkylating agent is best assessed through direct comparison with established reagents under similar conditions. This section evaluates the efficacy of this compound against common alkylating agents—benzyl chloride, benzyl bromide, dimethyl sulfate, and methyl iodide—in the context of O-, N-, and S-alkylation.
Theoretical Framework: Factors Influencing Reactivity
The reactivity of an alkylating agent in nucleophilic substitution reactions is governed by several key factors:
-
Leaving Group Ability: A better leaving group departs more readily, accelerating the reaction. The general trend for halide leaving groups is I⁻ > Br⁻ > Cl⁻ > F⁻.
-
Nature of the Electrophilic Carbon: The stability of the carbocation intermediate (in Sₙ1 reactions) or the accessibility of the carbon for backside attack (in Sₙ2 reactions) is crucial. Benzylic and allylic halides are generally more reactive than simple alkyl halides due to the resonance stabilization of the resulting carbocation or transition state.
-
Steric Hindrance: Bulky groups around the electrophilic carbon can impede the approach of the nucleophile, slowing down Sₙ2 reactions.
-
Electronic Effects: Electron-withdrawing groups adjacent to the reacting carbon can increase its electrophilicity, making it more susceptible to nucleophilic attack.
For this compound, the presence of the sulfur atom alpha to the chlorine is a key determinant of its reactivity. The sulfur atom can stabilize an adjacent carbocation-like transition state through resonance, potentially accelerating the reaction.
O-Alkylation of Phenols
The O-alkylation of phenols, a cornerstone of the Williamson ether synthesis, is a common benchmark for evaluating alkylating agents.
| Alkylating Agent | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Chloride | 4-Chlorophenol | Zn(OTf)₂ | Nitromethane | 60 | 6 | >99 (conversion) | [1] |
| Benzyl Bromide | Phenol | K₂CO₃ | Acetone | Reflux | 8 | 95 | [2] |
| Dimethyl Sulfate | Phenol | NaOH | Water | - | - | up to 70 | [3] |
| This compound | Data not available | - | - | - | - | - |
Analysis:
N-Alkylation of Amines
The N-alkylation of amines is a fundamental transformation in the synthesis of a vast array of pharmaceuticals and functional materials.
| Alkylating Agent | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Chloride | Aniline | - | - | 160 | - | Mixture | [9] |
| Benzyl Bromide | Aniline | NaHCO₃ | Water | 80 | 1 | ~100 | [2] |
| Methyl Iodide | Aniline | 2,6-Lutidine | - | RT | - | - | [10] |
| This compound | Data not available | - | - | - | - | - |
Analysis:
Similar to O-alkylation, specific data for the N-alkylation of amines with this compound is scarce. The high reactivity of benzyl bromide in the N-alkylation of aniline in water demonstrates its efficiency.[2] Methyl iodide is also a classic reagent for the methylation of amines.[11][12][13] The direct alkylation of amines with benzyl chloride can often lead to mixtures and require harsher conditions.[9] The reactivity of this compound towards amines would need to be experimentally determined to draw a definitive comparison.
S-Alkylation of Thiols
The high nucleophilicity of thiols makes them excellent substrates for S-alkylation, a reaction of significant importance in medicinal chemistry and materials science.
| Alkylating Agent | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Chloride | Thiophenol | Et₃N or K₂CO₃ | Water | RT | 1 | Excellent | [11] |
| Benzyl Bromide | p-Toluenethiol | - | - | - | - | - | [14] |
| Methyl Iodide | Thiophenol | - | - | - | - | - | [15] |
| This compound | Data not available | - | - | - | - | - |
Analysis:
The S-alkylation of thiophenol with benzyl chloride proceeds in excellent yield under mild, aqueous conditions, highlighting the high reactivity of benzyl chloride towards soft nucleophiles like thiols.[11] While direct comparative data for this compound is unavailable, the inherent reactivity of the α-chloro sulfide moiety suggests it would be a potent S-alkylating agent. The synthesis of S-benzylthioglycolic acid, for instance, involves the reaction of thioglycolic acid with a benzylating agent, indicating the feasibility of forming C-S bonds.[16]
Experimental Protocols
To facilitate the practical application of these findings, detailed experimental protocols for representative alkylation reactions are provided below.
General Procedure for O-Alkylation of a Phenol using Benzyl Chloride
-
Reaction Setup: To a solution of the phenol (1.0 equiv) in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, 1.5 equiv).
-
Addition of Alkylating Agent: Add benzyl chloride (1.1 equiv) to the mixture.
-
Reaction: Stir the reaction mixture at an appropriate temperature (e.g., room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter off the inorganic salts and wash with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to afford the desired benzyl ether.
General Procedure for N-Alkylation of an Aniline using Benzyl Bromide in Water
-
Reaction Setup: Suspend the aniline (1.0 equiv) in water.
-
Addition of Reagents: Add sodium bicarbonate (2.2 equiv) followed by benzyl bromide (2.2 equiv).
-
Reaction: Heat the reaction mixture at 80 °C for 1 hour.
-
Isolation: Cool the reaction mixture to room temperature.
-
Purification: Collect the solid product by filtration and recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure N-benzylated aniline.[2]
General Procedure for S-Alkylation of a Thiol using Benzyl Chloride in Water
-
Reaction Setup: To a mixture of the thiol (1.0 equiv) and benzyl chloride (1.0 equiv) in water, add a base (e.g., triethylamine, 1.07 equiv, or K₂CO₃, 1.17 equiv).[11]
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Work-up: Monitor the reaction by TLC. Upon completion, extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the thioether.[11]
Mechanistic Insights and Logical Relationships
The underlying mechanisms of these alkylation reactions provide a basis for understanding the observed reactivities.
Alkylation Reaction Mechanism
The alkylation of phenols, amines, and thiols with benzyl halides typically proceeds via an Sₙ2 mechanism. The nucleophile (phenoxide, amine, or thiolate) performs a backside attack on the electrophilic benzylic carbon, displacing the halide leaving group.
Caption: Generalized Sₙ2 mechanism for alkylation reactions.
Workflow for Evaluating Alkylating Agent Efficacy
A systematic approach is crucial for the objective comparison of different alkylating agents. The following workflow outlines a logical sequence of experimental steps.
Caption: A logical workflow for the comparative evaluation of alkylating agents.
Conclusion and Future Outlook
This compound presents itself as a potentially potent alkylating agent due to the electronic influence of the adjacent sulfur atom. However, a comprehensive evaluation of its efficacy is currently hampered by a lack of direct comparative experimental data in the literature for O- and N-alkylation reactions.
Based on the available information and fundamental principles of reactivity:
-
For S-alkylation, this compound is expected to be highly effective, comparable to or even exceeding the reactivity of benzyl chloride.
-
For O- and N-alkylation, while theoretically reactive, its performance relative to established reagents like benzyl bromide and dimethyl sulfate requires experimental validation.
Researchers and drug development professionals are encouraged to consider this compound as a viable option, particularly for S-alkylation. However, for O- and N-alkylation, preliminary small-scale experiments are recommended to ascertain its efficacy and optimize reaction conditions for specific substrates. Further research into the reaction kinetics and substrate scope of this compound would be invaluable to the synthetic chemistry community.
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Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]
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-
Massah, A. R., Adibnejad, M., & et al. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 37(11), 1807-1815. [Link]
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Wang, C., Xue, D., & Xiao, J. (2025, July 11). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]
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-
Truce, W. E., & Breiter, J. J. (1962). Selective reaction of silyl enol ethers with α-chloro-sulphides containing a ketone group. Journal of the Chemical Society, Chemical Communications, (1), 4. [Link]
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Erden, I., Gronert, S., Cabrera, G., Coskun, N., & Tapken, M. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry, 79(14), 6567-6573. [Link]
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-
Sommer, H. Z., & Jackson, L. L. (1970). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]
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Pike, V. W., et al. (2014). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. National Institutes of Health. [Link]
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-
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A Senior Application Scientist's Guide to the Spectroscopic Validation of Benzyl Chloromethyl Sulfide
Introduction: The Imperative for Rigorous Validation in Synthesis
Benzyl chloromethyl sulfide (BCMS) is a pivotal, yet highly reactive, bifunctional reagent frequently employed as an intermediate in the synthesis of complex pharmaceutical compounds and other fine chemicals.[1][2] Its structure, incorporating both a nucleophilic thioether and an electrophilic chloromethyl group, makes it a versatile building block.[3][4] However, this same reactivity predisposes it to a variety of side reactions during synthesis and storage, leading to impurities that can compromise the yield, purity, and safety of subsequent products.[5][6][7][8][9]
For researchers in drug development, absolute certainty in the structure and purity of such intermediates is not merely a matter of good practice—it is a foundational requirement for reproducible results and regulatory compliance. This guide provides an in-depth, comparative framework for the spectroscopic validation of BCMS, moving beyond procedural steps to explain the causal logic behind analytical choices. We will explore how a multi-technique spectroscopic approach—leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—forms a self-validating system for the unambiguous identification of BCMS and the differentiation of its common process-related impurities.
The Analytical Challenge: Understanding this compound and Its Impurity Profile
The validation of BCMS begins with a chemical understanding of the target molecule and the likely contaminants that may arise from its synthesis. A common synthetic route involves the reaction of benzyl mercaptan with a source of chloromethyl cation or a related synthon.[1][10][11] This process can lead to several impurities.
Common Impurities in this compound Synthesis:
-
Starting Materials: Unreacted reagents such as benzyl chloride.[12][13][14]
-
Oxidative Side-Products: Dibenzyl disulfide, formed by the oxidative coupling of two benzyl mercaptan molecules.[15][16]
-
Related Thioethers: Benzyl methyl sulfide, which could arise from different reaction pathways or be a related compound of interest.[17][18]
A robust analytical workflow must be able to definitively distinguish the target BCMS from these potential contaminants.
Caption: Integrated workflow for the spectroscopic validation of this compound.
A Multi-Pronged Approach: Core Spectroscopic Techniques
No single technique provides a complete picture. True analytical trustworthiness comes from the convergence of data from orthogonal methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the most powerful tool for unambiguous structure elucidation. It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen (¹H) and carbon (¹³C) atoms.
-
Rationale: For BCMS, ¹H NMR is essential to confirm the presence and ratio of the three distinct proton environments: the aromatic ring, the benzylic methylene bridge (-S-CH₂-Ph), and the chloromethyl group (-S-CH₂-Cl). ¹³C NMR complements this by confirming the number and type of carbon atoms.
Table 1: Reference NMR Data for Pure this compound
| Nucleus | Assignment | Expected Chemical Shift (δ) in CDCl₃ | Multiplicity | Integration |
| ¹H | Aromatic (C₆H ₅) | ~7.3 ppm | Multiplet | 5H |
| Chloromethyl (-S-CH ₂-Cl) | ~4.8 ppm | Singlet | 2H | |
| Benzylic (-S-CH ₂-Ph) | ~3.8 ppm | Singlet | 2H | |
| ¹³C | Aromatic (C ₆H₅) | ~137, 129, 128, 127 ppm | - | - |
| Chloromethyl (-S-C H₂-Cl) | ~50-55 ppm | - | - | |
| Benzylic (-S-C H₂-Ph) | ~38-42 ppm | - | - |
Note: Exact chemical shifts can vary slightly based on solvent and instrument calibration. Data is compiled from typical values for similar structures and publicly available spectra.[19]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy identifies the types of chemical bonds present by measuring their vibrational frequencies.
-
Rationale: This technique serves as a rapid and effective confirmation of key functional groups. For BCMS, we expect to see characteristic absorptions for aromatic C-H bonds, aliphatic C-H bonds, aromatic C=C bonds, and, critically, the C-Cl and C-S bonds, which provide complementary evidence to the NMR data. The absence of certain bands (e.g., a broad -OH or sharp S-H stretch) can be equally informative for ruling out impurities.
Table 2: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~3000-2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₂-) |
| ~1600, ~1495, ~1450 | Strong-Medium | Aromatic C=C Skeletal Vibrations |
| ~770-730 and ~710-690 | Strong | Aromatic C-H Out-of-Plane Bend (Monosubstituted) |
| ~700-600 | Medium-Weak | C-Cl Stretch |
| ~700-600 | Weak | C-S Stretch |
Data is based on known vibrational frequencies for relevant functional groups.[19][20][21]
Mass Spectrometry (MS): The Molecular Weight and Formula Gatekeeper
MS provides the exact molecular weight of a compound and, through its fragmentation patterns, offers clues to its structure.
-
Rationale: MS is the definitive gatekeeper for confirming the correct molecular formula. For BCMS (C₈H₉ClS), the key is to observe the molecular ion peak (M⁺). A crucial diagnostic feature is the isotopic pattern of chlorine: the presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance, results in two molecular ion peaks (M⁺ and M+2) separated by 2 mass units, with a relative intensity of ~3:1. This signature is a powerful confirmation of a monochlorinated compound. The fragmentation pattern, particularly the highly stable tropylium ion (C₇H₇⁺) at m/z 91, is also characteristic of benzyl-containing structures.
Table 3: Expected Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Identity | Comments |
| 172/174 | [M]⁺ | Molecular ion peak cluster, ratio ~3:1. Confirms MW and presence of one Cl atom.[19] |
| 91 | [C₇H₇]⁺ | Tropylium ion; the base peak, characteristic of a benzyl group.[17] |
| 123 | [M - Cl]⁺ | Loss of the chlorine radical. |
| 83 | [CH₂SCl]⁺ | Fragment corresponding to the chloromethyl sulfide moiety. |
Comparative Guide: Differentiating BCMS from Common Impurities
The true power of this multi-technique approach is realized when comparing the spectrum of a product batch against the reference data for pure BCMS and its likely impurities.
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Unveiling the Solid State: A Comparative Guide to the Structural Elucidation of Benzyl Chloromethyl Sulfide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function, reactivity, and therapeutic potential. Benzyl chloromethyl sulfide and its derivatives, a class of compounds with applications in organic synthesis, demand rigorous structural characterization to unlock their full potential. This guide provides an in-depth, comparative analysis of X-ray crystallography as the gold standard for solid-state structural elucidation, benchmarked against powerful alternative techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. As Senior Application Scientists, we present not just protocols, but a validated framework for making informed decisions in your research endeavors.
The Decisive Power of Single Crystals: X-ray Crystallography
X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional structure of a molecule in its crystalline state.[1] By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can map electron density and, consequently, the precise position of each atom.[2] This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding molecular conformation and packing in the solid state.[3]
A case in point is the structural determination of 3-(benzylthio)-4-hydroxy-2H-chromen-2-one, a derivative of benzyl sulfide. The crystallographic data for this compound reveals not only its molecular geometry but also the intricate network of hydrogen bonds and π–π stacking interactions that stabilize its crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
The journey from a synthesized compound to a refined crystal structure is a multi-step process demanding patience and precision.
1. Crystal Growth: The Foundation of Quality Data
High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment.[4] The goal is to obtain crystals that are well-formed, optically clear, and typically 0.1-0.3 mm in each dimension.[2]
-
Methodology: Slow Evaporation
-
Dissolve the purified this compound derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less volatile co-solvent like hexane). The choice of solvent is critical and often requires screening.[5]
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a cap that has a small pinhole or is loosely sealed. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
-
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays.
-
Methodology:
-
A suitable single crystal is selected under a microscope and mounted on a cryoloop.
-
The crystal is then placed on the goniometer head of a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
The diffractometer, equipped with a source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, rotates the crystal while irradiating it with X-rays.
-
The diffracted X-rays are collected as a series of images, each corresponding to a specific crystal orientation.
-
3. Structure Solution and Refinement: From Data to 3D Model
The collected diffraction data is then processed to determine the crystal structure.
-
Methodology:
-
The diffraction images are integrated to determine the intensities and positions of the Bragg reflections.
-
The unit cell parameters and space group are determined from the diffraction pattern.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[6]
-
The structural model is then refined using least-squares methods against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and bond angles.
-
A Spectrum of Alternatives: NMR, Mass Spectrometry, and Computational Modeling
While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a molecule's properties often requires a multi-technique approach. NMR spectroscopy, mass spectrometry, and computational modeling offer complementary information about the molecule's structure, connectivity, and dynamic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Solution State
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment and connectivity of atoms.[7]
Key Insights from NMR:
-
Connectivity: 2D NMR techniques like COSY and HSQC can establish through-bond and through-space correlations between atoms, confirming the molecular skeleton.
-
Conformation: The magnitude of coupling constants and Nuclear Overhauser Effect (NOE) data can provide information about the relative orientation of atoms and the preferred conformation of the molecule in solution.
-
Purity: NMR can be used to assess the purity of a sample and identify the presence of impurities.
Experimental Protocol: ¹H and ¹³C NMR of a Benzyl Sulfide Derivative
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the different proton environments.
-
Acquire a ¹³C NMR spectrum to identify the different carbon environments.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons in each environment.
-
Analyze the chemical shifts and coupling constants to assign the signals to specific atoms in the molecule. For benzyl sulfide derivatives, the benzylic protons typically appear as a singlet around 3.7-4.2 ppm in the ¹H NMR spectrum.[4][8] The aromatic protons will appear in the range of 7.2-7.5 ppm. In the ¹³C NMR spectrum, the benzylic carbon will resonate around 35-45 ppm.[8]
-
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.[9]
Key Insights from Mass Spectrometry:
-
Molecular Weight: The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation pattern, which is the collection of fragment ions produced upon ionization, can provide valuable information about the structure of the molecule. For benzyl sulfide derivatives, a common fragmentation pathway involves the cleavage of the benzylic C-S bond, leading to the formation of a stable tropylium cation (m/z 91).[10]
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus mass-to-charge ratio.
Computational Modeling: Predicting Structure and Properties
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to predict and understand the structural and electronic properties of molecules.[11] Conformational analysis can be performed to identify the lowest energy conformers of a molecule in the gas phase or in solution.[7][12]
Key Insights from Computational Modeling:
-
Conformational Analysis: By systematically rotating rotatable bonds and calculating the energy of each conformation, the most stable conformers can be identified.
-
Geometric Parameters: Bond lengths, bond angles, and dihedral angles of the optimized geometries can be calculated and compared with experimental data.
-
Spectroscopic Properties: NMR chemical shifts and vibrational frequencies can be calculated to aid in the interpretation of experimental spectra. For organosulfur compounds, DFT methods like B3LYP with basis sets such as 6-31+G(d,p) have been shown to provide accurate results.[11][13][14]
Computational Protocol: DFT-Based Conformational Analysis
-
Structure Building: Build the 3D structure of the this compound derivative using a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to generate a variety of possible conformers.
-
Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT method and basis set (e.g., B3LYP/6-31+G(d,p)).
-
Energy Calculation: Calculate the single-point energy of each optimized conformer to determine their relative stabilities.
-
Analysis: Analyze the geometries and energies of the low-energy conformers to understand the conformational preferences of the molecule.
Comparative Analysis: Choosing the Right Tool for the Task
The choice of analytical technique depends on the specific research question and the nature of the sample. The following table provides a comparative overview of the strengths and limitations of each technique for the structural analysis of this compound derivatives.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Modeling |
| Sample State | Solid (single crystal) | Solution | Gas phase (ions) | In silico |
| Information Obtained | Absolute 3D structure, bond lengths, bond angles, intermolecular interactions | Connectivity, solution-state conformation, purity | Molecular weight, elemental composition, fragmentation pattern | Predicted 3D structure, conformational energies, electronic properties |
| Strengths | Unambiguous determination of solid-state structure | Provides information on dynamic behavior in solution; non-destructive | High sensitivity; provides molecular formula | Can predict structures of unstable or difficult-to-crystallize compounds; provides mechanistic insights |
| Limitations | Requires high-quality single crystals, which can be difficult to grow; provides a static picture of the molecule | Provides an average structure in solution; interpretation can be complex for large molecules | Provides limited information on stereochemistry and conformation | Accuracy depends on the level of theory and basis set used; requires experimental validation |
| Experimental Time | Days to weeks (including crystal growth) | Hours | Minutes | Hours to days (depending on computational resources) |
Visualizing the Workflow and Comparative Logic
To further clarify the experimental processes and the decision-making logic, the following diagrams are provided.
Caption: Decision-making logic for selecting the appropriate structural analysis technique.
Conclusion: An Integrated Approach to Structural Elucidation
The structural characterization of this compound derivatives is a multifaceted challenge that is best addressed through an integrated analytical approach. While single-crystal X-ray crystallography remains the unparalleled technique for determining the definitive solid-state structure, its synergy with NMR spectroscopy, mass spectrometry, and computational modeling provides a holistic understanding of the molecule's behavior from the solid state to solution and in silico. By leveraging the strengths of each technique, researchers can build a comprehensive structural profile that is essential for advancing drug discovery and materials science. This guide serves as a foundational resource, empowering scientists to navigate the complexities of structural analysis with confidence and precision.
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A Comparative Guide to the Reaction Kinetics of Benzyl Chloromethyl Sulfide
This guide provides an in-depth analysis of the reaction kinetics of Benzyl Chloromethyl Sulfide (BCMS), a versatile bifunctional reagent. Our focus is to move beyond mere procedural outlines and delve into the causative factors that govern its reactivity. We will objectively compare its performance against relevant structural analogs, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a robust framework for utilizing this compound.
Introduction: The Unique Reactivity of this compound
This compound (C₈H₉ClS) is a reactive organic intermediate notable for its dual chemical personality.[1] It incorporates both a benzylic halide and an α-chloro sulfide moiety. This unique structure positions it at a fascinating crossroads of chemical reactivity, where the stabilizing influence of the benzene ring and the participatory nature of the adjacent sulfur atom dictate its reaction pathways and rates. Understanding the kinetics of BCMS is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic strategies. This guide will explore its two primary reaction classes—solvolysis and nucleophilic substitution—in a comparative context.
Comparative Kinetics I: Solvolysis and the Power of Neighboring Group Participation
A key feature distinguishing α-chloro sulfides from their ether or alkyl counterparts is the profound influence of the sulfur atom on the rate of solvolysis, particularly hydrolysis.
The Underlying Mechanism: Anchimeric Assistance
The hydrolysis of BCMS and related α-chloro sulfides proceeds at a significantly accelerated rate compared to analogous α-chloro ethers. This is not simply due to differences in electronegativity but is a classic case of neighboring group participation , or anchimeric assistance. The reaction follows a first-order rate law and is independent of hydrogen ion concentration.[2]
The accepted mechanism involves the sulfur atom's lone pair electrons actively displacing the chloride leaving group in the rate-determining step. This intramolecular SN2-like attack forms a highly reactive, cyclic episulfonium ion intermediate. This intermediate is then rapidly attacked by a water molecule to yield the final hydrolysis products. This pathway is energetically more favorable than the direct formation of a primary carbocation, thus accelerating the overall reaction rate.
// Reactant BCMS [label=< Ph—CH₂—S—CH₂—Cl this compound
>];// Transition State TS1 [label="‡", fontcolor="#EA4335", fontsize=24];
// Intermediate Episulfonium [label=< Ph—CH₂—S⁺—CH₂ (cyclic) Episulfonium Ion
>];// Nucleophile H2O [label="H₂O", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Products Products [label=< Ph—CH₂—S—CH₂—OH + H⁺ + Cl⁻ Products
>];// Invisible nodes for alignment inv1 [style=invis];
// Edges BCMS -> TS1 [label="Slow (RDS)\n- Cl⁻", fontcolor="#5F6368"]; TS1 -> Episulfonium; Episulfonium -> inv1 [dir=none, style=invis]; H2O -> inv1 [label="Fast", fontcolor="#34A853"]; inv1 -> Products;
{rank=same; BCMS; TS1; Episulfonium;} {rank=same; H2O; inv1; Products;} } Caption: Solvolysis mechanism via neighboring group participation.
Comparative Reactivity Data
The kinetic advantage conferred by the sulfur atom is substantial. Studies on simple α-chloro sulfides and ethers have shown dramatic differences in hydrolysis rates.
| Compound | Relative Hydrolysis Rate (Approx.) | Causative Factor |
| This compound (BCMS) | ~1000 | Anchimeric assistance from sulfur forms a stable episulfonium intermediate.[2] |
| Benzyl Chloromethyl Ether | 1 | Oxygen's anchimeric assistance is less effective; forms a less stable oxonium ion intermediate.[2] |
| Benzyl Chloride | ~0.01 | Lacks neighboring group participation; relies on the formation of a less stable benzylic carbocation. |
Note: Relative rates are estimated based on data for analogous alkyl chloromethyl sulfides/ethers and benzyl halides. Specific kinetic data for BCMS may vary with conditions.
This massive rate enhancement underscores the importance of the thioether moiety in designing labile linkers or protecting groups that can be cleaved under mild aqueous conditions.
Comparative Kinetics II: The SN1 vs. SN2 Mechanistic Balance
Beyond solvolysis, the reaction of BCMS with various nucleophiles highlights the competition between SN1 (unimolecular) and SN2 (bimolecular) substitution pathways. The choice of mechanism is a delicate balance of substrate structure, nucleophile strength, and solvent properties.[3]
-
SN1 Pathway : Favored by weak nucleophiles and polar protic solvents that can stabilize the key carbocation intermediate. The benzylic position is adept at stabilizing a positive charge through resonance with the phenyl ring.[4][5]
-
SN2 Pathway : Favored by strong nucleophiles and polar aprotic solvents. This pathway is sensitive to steric hindrance at the reaction center.[6][7]
BCMS is a primary halide, which typically favors the SN2 pathway. However, the combined stabilizing effects of the adjacent phenyl ring and the sulfur atom on a potential carbocation make the SN1 pathway highly competitive, especially under solvolytic conditions.[4]
Experimental Protocols & Methodologies
To ensure trustworthy and reproducible kinetic data, a well-designed experimental setup is crucial. Here, we detail a robust protocol for monitoring hydrolysis kinetics using conductometry, a method particularly suited for reactions that generate ionic species.
Protocol: Kinetic Analysis of BCMS Hydrolysis via Conductometry
This protocol is adapted from the methodology used for studying the hydrolysis of chloromethyl aryl sulfides.[2]
Objective: To determine the first-order rate constant (k) for the hydrolysis of this compound in an aqueous dioxane solution.
Causality of Choices:
-
Solvent (50% Aqueous Dioxane): Dioxane ensures the solubility of the organic substrate (BCMS), while water acts as the reactant. This mixed-solvent system allows for a homogeneous reaction mixture.
-
Technique (Conductometry): The hydrolysis of BCMS produces hydrochloric acid (H⁺ and Cl⁻ ions). The increase in the concentration of these mobile ions leads to a proportional increase in the solution's conductivity over time, which can be precisely measured.[8][9]
-
Temperature Control: Reaction rates are highly sensitive to temperature. A constant temperature water bath (e.g., 35.0 ± 0.1 °C) is essential for accurate and reproducible kinetic data.
Materials & Instrumentation:
-
This compound (BCMS)
-
1,4-Dioxane (reagent grade)
-
Deionized water
-
Conductivity meter with a dipping cell
-
Constant temperature water bath
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation: Prepare a 50% (v/v) aqueous dioxane solution.
-
Temperature Equilibration: Place the solvent, the BCMS stock solution, and the conductivity cell in the constant temperature water bath and allow them to equilibrate for at least 20 minutes.
-
Initiation of Reaction: Pipette a known volume of the 50% aqueous dioxane into the reaction vessel. Place the conductivity cell and a magnetic stir bar into the solution. Once the conductivity reading is stable, rapidly inject a small, known amount of the thermostated BCMS stock solution to achieve the desired initial concentration (e.g., 0.001 M). Start the stopwatch immediately.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals (e.g., every 60 seconds) until the reading becomes stable, indicating the reaction is complete (~10 half-lives).
-
Data Analysis: The hydrolysis of BCMS follows first-order kinetics. The rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductance at time t, and G∞ is the final conductance at the completion of the reaction. The slope of this line will be -k.
Conclusion
The reaction kinetics of this compound are a compelling illustration of how subtle structural features dictate chemical reactivity. Its performance in solvolysis and nucleophilic substitution reactions is markedly different from that of its structural analogs, benzyl chloride and benzyl chloromethyl ether. The neighboring group participation of the sulfur atom leads to a dramatic acceleration in solvolysis rates, making BCMS a highly labile substrate in aqueous environments. Furthermore, its status as a primary yet benzylically-activated halide places it at the mechanistic borderline of SN1 and SN2 reactions, allowing for tunable reactivity based on the choice of nucleophile and solvent. This guide provides the foundational kinetic understanding and comparative data necessary for researchers to harness the unique and powerful reactivity of this compound in their synthetic endeavors.
References
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Ibraheem, M.A. Determination of Ester Hydrolysis constant rate by conductivity measurement. University of Diyala. [Link]
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Bordwell, F. G., & Pitt, B. M. (1955). The Hydrolysis of Chloromethyl Aryl Sulfides. Journal of the American Chemical Society, 77(3), 572–577. [Link]
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Chen, W., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(9), 2162-2165. [Link]
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Mukhtar, A., et al. (2017). Kinetics of Alkaline Hydrolysis of Ethyl Acetate by Conductometric Measurement Approach Over Temperature Ranges (298.15-343.15K). Austin Chemical Engineering, 4(1), 1046. [Link]
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Mukhtar, A., et al. (2017). Kinetics of Alkaline Hydrolysis of Ethyl Acetate by Conductometric Measurement Approach Over Temperature Ranges (298.15-343.15K). ResearchGate. [Link]
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Scribd. Hydrolysis Constant by Conducatnce. [Link]
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Reich, S., & G. M. Whitesides. (2017). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. ACS Central Science, 3(7), 759-766. [Link]
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Chen, W., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications. [Link]
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pubdoc_12_8136_663.docx. [Link]
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Ananthakrishna Nadar, P., & Gnanasekaran, C. (1976). Kinetics of Hydrolysis of α-t-Amylbenzyl Chloride and its p-Methoxy Derivative. Indian Journal of Chemistry, 14B, 606-608. [Link]
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Bentley, T.W., et al. (2014). SN1-SN2 and SN2-SN3 Mechanistic Changes Revealed by Transition States of the Hydrolyses of Benzyl Chlorides and Benzenesulfonyl Chlorides. ResearchGate. [Link]
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Takeishi, M., et al. (1992). Nucleophilic Substitution of Benzyl Chloride and Poly(chloromethylstyrene)Catalyzed by Sulfides. Nippon Kagaku Kaishi. [Link]
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Ashenhurst, J. (2024). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
-
Maity, N.K., et al. (2007). Reaction of benzyl chloride with ammonium sulfide under liquid–liquid phase transfer catalysis: Reaction mechanism and kinetics. ResearchGate. [Link]
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LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. Chemistry LibreTexts. [Link]
-
Chad's Prep. (2020). 7.3 SN1 vs SN2. YouTube. [Link]
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Jan. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
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LibreTexts. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
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Katsutoshi, O., & Niwa, M. (1970). The mechanism of the hydrolysis of benzyl chloride. SciSpace. [Link]
-
Emsley, J., et al. (1982). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Anonymous. (2017). Among benzyl chloride and methyl chloride, which is more reactive towards an SN1 mechanism?. Quora. [Link]
-
Bentley, T.W., et al. (2014). Rate constants (k/s −1 ) and activation parameters for solvolyses of p-methoxy benzoyl chloride (1, Z = OMe) in formic acid a. ResearchGate. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]
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Reactivity Face-Off: Benzyl Chloromethyl Sulfide vs. Benzyl Chloride in Nucleophilic Substitution
A Senior Application Scientist's Guide to Understanding and Predicting Reactivity
For researchers and professionals in drug development and synthetic chemistry, the choice of an alkylating agent is a critical decision that dictates reaction efficiency, selectivity, and ultimately, the success of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of two benzylic halides: the structurally related but mechanistically distinct benzyl chloromethyl sulfide and the archetypal benzyl chloride . By delving into the underlying electronic effects and providing supporting experimental frameworks, this document aims to equip scientists with the insights needed to make informed decisions in their experimental designs.
At a Glance: The Decisive Role of the Neighboring Sulfur Atom
While both molecules feature a chloromethyl group attached to a benzyl moiety, the presence of a sulfur atom in this compound dramatically alters its reactivity profile. In nucleophilic substitution reactions, This compound is significantly more reactive than benzyl chloride . This enhanced reactivity is not a subtle effect but a profound mechanistic shift driven by a phenomenon known as neighboring group participation (NGP) or anchimeric assistance .
The lone pair of electrons on the sulfur atom in this compound acts as an internal nucleophile, accelerating the departure of the chloride leaving group through the formation of a cyclic sulfonium ion intermediate. This intramolecular pathway is kinetically more favorable than the direct displacement or carbocation formation characteristic of benzyl chloride's reactions.
Mechanistic Deep Dive: Unraveling the Reaction Pathways
To appreciate the disparity in reactivity, a thorough understanding of the operative mechanisms is essential.
Benzyl Chloride: A Classic Case of Competing S N 1 and S N 2 Pathways
Benzyl chloride is a primary benzylic halide, and its reactivity in nucleophilic substitution reactions is a textbook example of the competition between S N 1 and S N 2 pathways. The choice of mechanism is contingent on the reaction conditions, particularly the nucleophile's strength and the solvent's polarity.
-
S N 2 Pathway: With strong nucleophiles in polar aprotic solvents, benzyl chloride favors the S N 2 mechanism. This is a concerted process where the nucleophile attacks the electrophilic carbon simultaneously with the departure of the chloride ion. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
-
S N 1 Pathway: In the presence of weak nucleophiles and polar protic solvents, the S N 1 pathway becomes more prominent. This mechanism involves the initial, rate-determining departure of the chloride ion to form a resonance-stabilized benzyl carbocation. This intermediate is then rapidly attacked by the nucleophile. The rate of reaction is primarily dependent on the concentration of the substrate.
Diagram of Benzyl Chloride Reaction Pathways
Caption: Competing S N 1 and S N 2 pathways for benzyl chloride.
This compound: Accelerated Reactivity via Neighboring Group Participation
The reactivity of this compound is dominated by the anchimeric assistance provided by the adjacent sulfur atom. The reaction proceeds through a two-step mechanism involving a cyclic intermediate:
-
Intramolecular Attack and Formation of a Sulfonium Ion: The lone pair on the sulfur atom attacks the electrophilic carbon bearing the chlorine atom in an intramolecular S N 2-like fashion. This results in the displacement of the chloride ion and the formation of a highly reactive three-membered cyclic sulfonium ion intermediate. This initial step is the rate-determining step and is significantly faster than the intermolecular attack by an external nucleophile.[1]
-
Nucleophilic Attack on the Sulfonium Ion: The external nucleophile then attacks one of the carbon atoms of the strained sulfonium ring, leading to the opening of the ring and the formation of the final substitution product.
This intramolecular participation of the sulfur atom provides a lower energy pathway for the reaction, thereby dramatically increasing the reaction rate compared to benzyl chloride.[2]
Diagram of this compound NGP Pathway
Caption: NGP mechanism for this compound.
Quantitative Comparison: A Look at the Experimental Data
A study on the hydrolysis of substituted chloromethyl aryl sulfides in 50% aqueous dioxane provides valuable insight into the reactivity of the sulfide.[3] The hydrolysis of these compounds was found to follow first-order kinetics, consistent with a rate-determining step involving the formation of a carbocation-like intermediate, stabilized by the neighboring sulfur atom.[3]
| Compound | Solvent System | Temperature (°C) | First-Order Rate Constant (k, s⁻¹) |
| Chloromethyl Phenyl Sulfide | 50% Aqueous Dioxane | 34.85 | 1.3 x 10⁻⁴ |
| Benzyl Chloride | 20% Acetonitrile/Water | 25 | 1.1 x 10⁻⁸ (for 3,4-dinitrobenzyl chloride) to 2.2 (for 4-methoxybenzyl chloride) |
Data for Chloromethyl Phenyl Sulfide from reference[3]. Data for Benzyl Chloride from reference[4]. Note that the reaction conditions are not identical, but the data provides a strong indication of the relative reactivities.
The data clearly illustrates the significantly higher reactivity of the α-chloro sulfide compared to a deactivated benzyl chloride. The rate of hydrolysis for chloromethyl phenyl sulfide is orders of magnitude faster, underscoring the powerful accelerating effect of the neighboring sulfur atom. Studies have shown that even simple thioethers can accelerate the rate of nucleophilic substitution by a factor of up to 650 compared to their analogous alkyl halides without a heteroatom.[1]
Experimental Protocols for Reactivity Assessment
For researchers wishing to quantify the reactivity of these or similar compounds, the following experimental protocols provide a robust framework. The solvolysis of these halides produces hydrochloric acid, which can be monitored by conductometry.
Experimental Workflow: Kinetic Analysis via Conductometry
This method is suitable for monitoring the progress of solvolysis reactions where ions are produced.
Objective: To determine the first-order rate constant for the solvolysis of this compound and benzyl chloride.
Materials:
-
This compound
-
Benzyl chloride
-
Solvent (e.g., 50% aqueous dioxane, aqueous ethanol)
-
Conductivity meter with a thermostated cell
-
Thermostated water bath
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of the alkyl halide (e.g., 0.01 M) in the chosen solvent.
-
Temperature Equilibration: Equilibrate the solvent and the stock solution in the thermostated water bath to the desired reaction temperature (e.g., 25°C or 35°C).
-
Initiation of Reaction: Pipette a known volume of the solvent into the thermostated conductivity cell. Add a small, known volume of the alkyl halide stock solution to the cell with rapid mixing to initiate the reaction.
-
Data Acquisition: Immediately begin recording the conductivity of the solution at regular time intervals. The reaction is complete when the conductivity reaches a stable plateau.
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where G∞ is the conductivity at infinite time (reaction completion) and Gt is the conductivity at time t. The slope of this plot will be -k.
Diagram of Conductometric Kinetic Analysis Workflow
Caption: Workflow for determining solvolysis rates.
Conclusion: A Clear Verdict on Reactivity
Based on fundamental mechanistic principles and supported by experimental evidence, This compound is unequivocally more reactive towards nucleophilic substitution than benzyl chloride . This pronounced difference is a direct consequence of the neighboring group participation by the sulfur atom, which provides a low-energy, intramolecular pathway for the displacement of the chloride leaving group.
For synthetic chemists, this means that reactions involving this compound can often be carried out under milder conditions and may proceed at a significantly faster rate than those with benzyl chloride. However, the potential for rearrangement and the specific nature of the nucleophile must always be considered. Understanding the mechanistic nuances of these two reagents is paramount for the rational design of synthetic strategies and the successful development of new chemical entities.
References
-
Vedantu. Neighbouring Group Participation: Concepts & Examples Explained. [Link]
-
Wikipedia. Neighbouring group participation. [Link]
-
Datapdf.com. The Hydrolysis of Chloromethyl Aryl Sulfides. [Link]
-
Dalal Institute. The Neighbouring Group Mechanisms. [Link]
-
IARC Publications. α-CHLORINATED TOLUENES AND BENZOYL CHLORIDE. [Link]
-
SciSpace. The mechanism of the hydrolysis of benzyl chloride. [Link]
-
ACS Publications. Solubilization of Benzyl Chloride and Rate Enhancement of Its Hydrolysis Reaction in Aqueous Sodium Cumenesulfonate Solutions. [Link]
-
PubMed Central. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. [Link]
-
Aakash Institute. conductometric titration in chemistry: Definition, Types and Importance. [Link]
-
SciSpace. Determination of Reaction-rates by Conductivity Measurements. [Link]
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A Comparative Guide to HPLC Analysis of Reactions Involving Benzyl Chloromethyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
The Analytical Imperative in Thioether Synthesis
Benzyl chloromethyl sulfide (BCMS) is a reactive electrophile commonly employed in nucleophilic substitution reactions, particularly for the synthesis of thioethers (also known as sulfides). These reactions are fundamental in medicinal chemistry, as the resulting benzyl thioether moiety is present in a range of biologically active molecules. The core challenge for the analytical chemist is to develop a method that can accurately and reliably monitor the consumption of the starting materials (BCMS and the nucleophile, typically a thiol) and the formation of the desired thioether product, while also detecting any potential side products or impurities.
The choice of analytical methodology is paramount and is dictated by factors such as the polarity and volatility of the analytes, the complexity of the reaction mixture, and the need for quantitative versus qualitative data. This guide will focus on a representative reaction: the SN2 reaction of this compound with thiophenol to form benzyl phenyl thioether.
Caption: Reaction of this compound with thiophenol.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring
For non-volatile and thermally labile compounds, which are common in pharmaceutical synthesis, HPLC is the undisputed method of choice.[1] Its versatility, robustness, and wide applicability make it an indispensable tool for reaction monitoring.
The Rationale Behind Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for the analysis of reactions involving this compound.[2] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[2] The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times, while more polar compounds elute earlier.
In the context of our representative reaction, this compound is relatively nonpolar. The product, benzyl phenyl thioether, is even more nonpolar due to the addition of the phenyl group. The thiol nucleophile, thiophenol, is also relatively nonpolar. This difference in polarity allows for their effective separation on a C18 column.
Caption: General workflow for HPLC analysis.
Detailed Experimental Protocol: HPLC Analysis
This protocol is a robust starting point for monitoring the reaction of this compound with a thiol.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV/Vis or Photodiode Array (PDA) detector
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 60% B
-
2-10 min: 60% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 60% B
-
12.1-15 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (Benzene ring absorption)[3]
-
Injection Volume: 5 µL
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of acetonitrile. This prevents further reaction and precipitates any salts.
-
Vortex the sample and filter through a 0.22 µm syringe filter into an HPLC vial.
Data Interpretation and Validation
A successful HPLC separation will show distinct peaks for the starting materials and the product. By integrating the peak areas, the progress of the reaction can be monitored over time. For quantitative analysis, a calibration curve should be generated using standards of known concentrations.
Trustworthiness: A Self-Validating System
To ensure the reliability of the HPLC method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the starting material, product, and any impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range.[7]
-
Accuracy: The closeness of the test results to the true value. This is typically determined by spike recovery experiments.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (RSD).
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is a powerful tool, other analytical techniques can provide complementary or, in some cases, more suitable information for monitoring reactions of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that is well-suited for the analysis of volatile and thermally stable compounds.[1][9]
Applicability to this compound Reactions:
This compound and the resulting thioether product are sufficiently volatile to be analyzed by GC-MS.[10] This technique offers the significant advantage of providing mass spectral data, which can be used to confirm the identity of the product and any byproducts.
Comparison with HPLC:
| Feature | HPLC | GC-MS |
| Analyte Suitability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds[11][12] |
| Sensitivity | Good to excellent | Excellent, often higher than HPLC-UV[9] |
| Identification | Based on retention time, requires confirmation | Mass spectrum provides structural information[1] |
| Sample Preparation | Simple dilution and filtration | May require derivatization for less volatile compounds |
| Analysis Time | Typically 10-30 minutes | Often faster than HPLC[11] |
Detailed Experimental Protocol: GC-MS Analysis
Instrumentation:
-
Gas chromatograph with a mass selective detector
-
Autosampler
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C, hold for 5 min
-
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 40-400 m/z
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute the aliquot in a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate) in a GC vial.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for reaction monitoring.[13] ¹H NMR is particularly useful for tracking the disappearance of reactant signals and the appearance of product signals.
Applicability to this compound Reactions:
The reaction can be monitored by observing the disappearance of the singlet corresponding to the chloromethyl protons of this compound (around δ 4.8 ppm) and the appearance of a new singlet for the methylene protons of the thioether product (around δ 4.1-4.3 ppm).[6][14]
Comparison with HPLC and GC-MS:
| Feature | HPLC/GC-MS | NMR |
| Primary Use | Separation and quantification | Structural elucidation and reaction kinetics |
| Sensitivity | High | Relatively low |
| Sample Preparation | Dilution and filtration | Dissolution in a deuterated solvent |
| Quantitative Analysis | Requires calibration curves | Can be quantitative using an internal standard |
Detailed Experimental Protocol: ¹H NMR Analysis
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilute the aliquot in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique for qualitative reaction monitoring.[15]
Applicability to this compound Reactions:
TLC can effectively separate the less polar product from the more polar starting materials.
Comparison with Other Techniques:
| Feature | HPLC/GC-MS/NMR | TLC |
| Data Quality | Quantitative and detailed | Qualitative |
| Speed | Slower | Very fast |
| Cost | High | Very low |
| Throughput | Can be automated for high throughput | High, multiple samples on one plate |
Detailed Experimental Protocol: TLC Analysis
Materials:
-
Silica gel TLC plates (with fluorescent indicator)
-
Developing chamber
-
Capillary spotters
-
UV lamp
Procedure:
-
Spotting: On a TLC plate, spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot).
-
Development: Develop the plate in a chamber containing an appropriate solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Visualization: Visualize the separated spots under a UV lamp (254 nm). The aromatic rings of the compounds will appear as dark spots.[16][17]
Caption: Decision tree for analytical method selection.
Conclusion: An Integrated Approach to Analytical Monitoring
For the comprehensive analysis of reactions involving this compound, a multi-faceted approach is often the most effective. HPLC remains the primary choice for robust, quantitative monitoring of reaction progress and purity assessment due to its versatility with non-volatile and thermally sensitive molecules common in drug development. GC-MS serves as an excellent complementary technique, particularly for confirming product identity and detecting volatile impurities. NMR provides invaluable structural information and can be used for kinetic studies. Finally, TLC offers a rapid and cost-effective method for quick qualitative checks on reaction progress.
By understanding the strengths and limitations of each technique, researchers and drug development professionals can select the most appropriate analytical tools to ensure the quality, consistency, and safety of their synthesized compounds. The protocols and comparative data presented in this guide provide a solid foundation for developing and validating analytical methods tailored to the specific needs of their projects.
References
-
La démarche ISO 17025. (n.d.). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
gmpua.com. (n.d.). A Practical Guide to Analytical Method Validation. Retrieved from [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Syntheses of organic benzyl sulphides from thiols using a modified clay catalyst. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. Retrieved from [Link]
-
TSI Journals. (n.d.). Development and Validation of RP-HPLC Method for Determining Impurity Profiling Fortolperisone Hydrochloride in Tablet Dosage Form. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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A Senior Application Scientist's Guide to Isotopic Labeling: A Comparative Analysis of Benzyl Chloromethyl Sulfide and Its Alternatives
Introduction: The Indispensable Role of Isotopic Labeling in Mechanistic Chemistry
In the intricate world of drug discovery and mechanistic elucidation, the ability to trace the journey of a molecule is paramount. Isotopic labeling, the practice of strategically replacing an atom within a molecule with one of its isotopes (e.g., ²H for ¹H, ¹³C for ¹²C), is a powerful technique that allows us to follow molecular transformations, quantify metabolic turnover, and probe the intimate details of reaction mechanisms.[1] The choice of labeling reagent is critical, dictating the feasibility, efficiency, and precision of the study.
This guide provides an in-depth comparison of Benzyl chloromethyl sulfide (BCMS) as a potential reagent for introducing an isotopically labeled benzyl group onto thiol-containing molecules. While a potent alkylating agent, its application in isotopic labeling studies is not well-documented. Here, we will objectively evaluate its theoretical advantages and disadvantages against more conventional reagents like benzyl halides and benzyl tosylates. Our analysis is grounded in established reaction kinetics and mechanisms, providing the data and protocols necessary for you to make informed decisions in your experimental design.
This compound: A Profile of a Highly Reactive Thiol Alkylating Agent
This compound, with the structure Ph-CH₂-S-CH₂-Cl, is a highly electrophilic compound.[2] Its reactivity stems from the chloromethyl group, where the chlorine atom is an excellent leaving group, readily displaced by nucleophiles. The adjacent sulfide group further activates the molecule. This high reactivity makes it a potent agent for the S-alkylation of thiols, such as the cysteine residues in peptides or the ubiquitous antioxidant, glutathione.
The core reaction involves the nucleophilic attack of a thiolate anion (R-S⁻) on the electrophilic methylene carbon, proceeding via an Sₙ2 mechanism to form a stable thioether bond and release a chloride ion.
The Logic of Isotopic Labeling with this compound
The scientific value of using an isotopically labeled version of BCMS lies in its ability to dissect reaction mechanisms through the Kinetic Isotope Effect (KIE).[3] For instance, if the benzylic methylene carbon (Ph-CH₂-S-CH₂Cl) were labeled with ¹³C or the benzylic protons were replaced with deuterium (Ph-CD₂-S-CH₂Cl), any reaction step involving the cleavage of bonds to this position would be affected. A significant KIE (a change in reaction rate upon isotopic substitution) would provide strong evidence that bond-breaking at the benzylic position is part of the rate-determining step of a given biological or chemical process.[4][5]
Comparative Analysis: this compound vs. Alternative Benzylating Agents
The selection of a benzylating agent is a trade-off between reactivity, stability, cost, and the specific requirements of the experiment. Let's compare BCMS with two common alternatives: Benzyl Bromide and Benzyl Tosylate.
| Reagent | Structure | Leaving Group | Relative Reactivity (vs. Thiols) | Key Advantages | Key Disadvantages |
| This compound | Ph-CH₂-S-CH₂-Cl | Chloride (-Cl) | Very High | Extremely reactive towards soft nucleophiles like thiols. | High reactivity can lead to poor selectivity and side reactions; potential instability; suspected toxicity.[2][6] |
| Benzyl Bromide | Ph-CH₂-Br | Bromide (-Br) | High | Good reactivity; commercially available in labeled forms; well-understood reaction kinetics.[7] | Lachrymatory and toxic; bromide is a good but less potent leaving group than tosylate. |
| Benzyl Tosylate | Ph-CH₂-OTs | Tosylate (-OTs) | Very High | Excellent leaving group ability leads to rapid reactions; often provides cleaner reactions than halides.[8] | Generally more expensive; must be synthesized from the corresponding labeled benzyl alcohol. |
Causality Behind Reactivity: The reactivity of these agents is primarily governed by the stability of the leaving group. The tosylate anion is highly stabilized by resonance, making it an exceptional leaving group and rendering benzyl tosylate extremely reactive. Bromide is also a very good leaving group, more so than chloride, because it is a weaker base. The high reactivity of BCMS is attributed to the combination of a good leaving group (chloride) and the electronic influence of the adjacent sulfur atom.
Workflow for a Typical Isotopic Labeling Study
The following diagram illustrates a generalized workflow for using a benzylating agent in an isotopic labeling study, from precursor synthesis to final analysis.
}
Workflow for Isotopic Labeling using a Benzylating Agent.
Experimental Protocols
The following protocols are provided as a guide for researchers. All procedures involving reactive chemicals should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of [α,α-D₂]Benzyl Alcohol (Labeled Precursor)
This protocol is adapted from established chemoenzymatic methods, which provide high isotopic purity.[4]
-
Materials : Benzaldehyde, Formate-d Sodium Salt (DCO₂Na), β-Nicotinamide adenine dinucleotide (NAD⁺), Formate Dehydrogenase (FDH), Horse Liver Alcohol Dehydrogenase (ADH), Phosphate Buffer (pH 7.0).
-
Procedure :
-
In a reaction vessel, dissolve benzaldehyde (1 eq) and a catalytic amount of NAD⁺ (0.01 eq) in phosphate buffer.
-
Add Formate-d Sodium Salt (1.5 eq) as the deuterium source.
-
Initiate the reaction by adding FDH and ADH enzymes to the mixture. The FDH catalyzes the transfer of deuterium from formate-d to NAD⁺ to form NADD. The ADH then catalyzes the stereospecific transfer of deuterium from NADD to benzaldehyde.
-
Allow the reaction to proceed at room temperature overnight with gentle stirring.
-
Monitor the reaction completion by TLC or HPLC.
-
Upon completion, extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting [α,α-D₂]Benzyl Alcohol by column chromatography.
-
Protocol 2: Proposed Synthesis of [α,α-D₂]this compound
Disclaimer: To the best of our knowledge, a direct synthesis for isotopically labeled this compound has not been published. The following protocol is a scientifically plausible route proposed by our application scientists, based on established methods for thiol halomethylation[2][8] and the synthesis of benzyl mercaptan.[2][3]
}
Proposed synthetic route for labeled this compound.
Step 2a: [α,α-D₂]Benzyl Alcohol to [α,α-D₂]Benzyl Chloride
-
Cool a solution of [α,α-D₂]Benzyl Alcohol (1 eq) in a suitable anhydrous solvent (e.g., DCM) to 0°C.
-
Slowly add thionyl chloride (SOCl₂, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).
-
Carefully quench the reaction with cold water, separate the organic layer, wash with sodium bicarbonate solution, dry over MgSO₄, and concentrate to yield [α,α-D₂]Benzyl Chloride.
Step 2b: [α,α-D₂]Benzyl Chloride to [α,α-D₂]Benzyl Mercaptan [2]
-
Reflux a mixture of [α,α-D₂]Benzyl Chloride (1 eq) and thiourea (1.1 eq) in 95% ethanol for 6 hours.
-
Cool the mixture to allow the isothiouronium salt to crystallize, then filter.
-
Hydrolyze the salt by refluxing with 5 N sodium hydroxide for 2 hours under a nitrogen atmosphere.
-
Cool the reaction, acidify with HCl, separate the organic layer, dry, and purify by vacuum distillation to obtain [α,α-D₂]Benzyl Mercaptan.
Step 2c: [α,α-D₂]Benzyl Mercaptan to [α,α-D₂]this compound
-
In a three-necked flask cooled to 0-5°C, combine [α,α-D₂]Benzyl Mercaptan (1 eq) and paraformaldehyde (1.1 eq).
-
With vigorous stirring, bubble anhydrous hydrogen chloride gas through the mixture at a moderate rate.
-
Maintain the temperature below 10°C. The reaction is typically complete when the mixture becomes clear or forms two distinct phases.
-
Quench the reaction by pouring it into ice-cold water. Extract the product with a cold, nonpolar solvent (e.g., pentane).
-
Dry the organic layer over anhydrous CaCl₂ and concentrate carefully under reduced pressure to yield the product. Caution: this compound is reactive and potentially unstable; it should be used immediately or stored under inert gas at low temperatures.
Protocol 3: Case Study - Labeling of Glutathione with a Benzylating Agent
This protocol describes the S-benzylation of glutathione, a key tripeptide in cellular redox chemistry.
-
Materials : Glutathione (reduced form), Benzylating Agent (e.g., Benzyl Bromide or Benzyl Tosylate), Phosphate or Bicarbonate Buffer (pH 8.5), Ethanol or Acetonitrile.
-
Procedure :
-
Dissolve glutathione (1 eq) in the aqueous buffer (pH 8.5). The basic pH is crucial to deprotonate the thiol group to the more nucleophilic thiolate anion.
-
Dissolve the benzylating agent (1.1 eq) in a minimal amount of a water-miscible organic solvent like ethanol or acetonitrile.
-
Slowly add the solution of the benzylating agent to the stirring glutathione solution at room temperature.
-
Monitor the reaction progress using HPLC by observing the consumption of glutathione and the formation of S-benzylglutathione.
-
The reaction is typically complete within 1-3 hours.
-
Acidify the reaction mixture to pH ~3 with dilute HCl to protonate any unreacted thiols and carboxyl groups.
-
Purify the S-benzylglutathione product using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product. Confirm identity and isotopic incorporation via LC-MS and NMR.
-
Conclusion and Recommendations
For researchers embarking on isotopic labeling of thiol-containing molecules, the choice of benzylating agent is a critical decision.
-
Benzyl Bromide and Benzyl Tosylate remain the authoritative, field-proven choices.[7][8] They offer a balance of high reactivity and stability, and their reaction mechanisms are well-characterized. For most applications, particularly those requiring high yields and clean reactions, Benzyl Tosylate , synthesized from the corresponding labeled benzyl alcohol, is the recommended reagent despite its higher initial cost.
-
This compound (BCMS) represents a tool of very high, perhaps excessive, reactivity. While it holds theoretical potential for rapid labeling of thiols, its practical application for isotopic labeling is undocumented. Its drawbacks, including potential instability, a propensity for side reactions, and safety concerns, make it a high-risk, high-reward option.[2][6] It should only be considered by experienced chemists for specific applications where extreme electrophilicity is required and cannot be achieved with standard reagents.
Ultimately, the optimal choice depends on the specific substrate, experimental goals, and available resources. This guide provides the foundational data and protocols to aid in that decision, empowering researchers to select the most effective tool for their mechanistic and metabolic investigations.
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Roston, D., & Kohen, A. (2014). Stereospecific multiple isotopic labeling of benzyl alcohol. Journal of Labelled Compounds and Radiopharmaceuticals, 57(2), 75–77. Retrieved from [Link]
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Kannan, P., et al. (1996). Syntheses of organic benzyl sulphides from thiols using a modified clay catalyst. Journal of Chemical Sciences, 108(6), 555-560. Retrieved from [Link]
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Buncel, E., & Bourns, A. N. (1960). THE MECHANISM OF THE CARBONYL ELIMINATION REACTION OF BENZYL NITRATE. KINETIC ISOTOPE EFFECTS AND DEUTERIUM EXCHANGE. Canadian Journal of Chemistry, 38. Retrieved from [Link]
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Chemistry LibreTexts. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
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Hossain, M. A., & Mandal, S. (2018). An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. RSC Advances, 8(44), 24654–24659. Retrieved from [Link]
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Chemistry LibreTexts. (2014). Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Benzyl Chloromethyl Sulfide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an optimal synthetic route is paramount to achieving desired purity, yield, and cost-effectiveness. This guide provides an in-depth technical comparison of the prevalent synthetic methodologies for benzyl chloromethyl sulfide, a crucial intermediate in the synthesis of various biologically active molecules. We will delve into the mechanistic underpinnings, practical considerations, and present experimental data to empower researchers in making informed decisions for their specific applications.
Introduction to this compound
This compound (C₈H₉ClS) is a reactive organic compound featuring a chloromethyl group attached to a benzyl sulfide moiety.[1][2] This bifunctional nature makes it a versatile building block in organic synthesis, particularly for the introduction of the benzylthiomethyl group in the development of novel therapeutic agents and other high-value chemicals. Its utility, however, is matched by its hazardous nature, being harmful if swallowed, in contact with skin, or inhaled, and causing serious eye damage.[1] Therefore, the choice of a synthetic method must also prioritize safety and ease of handling.
Method 1: Chloromethylation of Benzyl Mercaptan
The most established and widely cited method for the preparation of this compound is the direct chloromethylation of benzyl mercaptan (phenylmethanethiol).[1] This reaction typically employs paraformaldehyde as the formaldehyde source and concentrated hydrochloric acid to provide both the acidic catalyst and the chloride source.
Mechanism: The reaction proceeds through the acid-catalyzed generation of a reactive hydroxymethyl cation or a related electrophilic species from formaldehyde. This electrophile is then attacked by the nucleophilic sulfur atom of benzyl mercaptan. Subsequent protonation of the resulting hydroxymethyl sulfide and nucleophilic attack by a chloride ion yields the final product, this compound, and water.
Experimental Protocol: Synthesis of this compound via Chloromethylation of Benzyl Mercaptan
Materials:
-
Benzyl mercaptan
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar.
-
To the flask, add benzyl mercaptan (1.0 equivalent).
-
Cool the flask in an ice bath and slowly add paraformaldehyde (1.1 equivalents).
-
With vigorous stirring, add concentrated hydrochloric acid (2.0-3.0 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Ice Bath: The initial cooling is crucial to control the exothermic reaction between benzyl mercaptan, paraformaldehyde, and hydrochloric acid, preventing the formation of unwanted byproducts.
-
Slow Addition of HCl: Dropwise addition of concentrated hydrochloric acid ensures a controlled generation of the reactive electrophile and prevents a rapid temperature increase.
-
Aqueous Work-up: The washing steps are essential to remove unreacted acid, salts, and water-soluble impurities, leading to a cleaner crude product.
Method 2: Nucleophilic Substitution on Benzyl Halides
An alternative approach to this compound involves the reaction of a benzyl halide, such as benzyl chloride or benzyl bromide, with a reagent that can provide the chloromethyl sulfide moiety. While less common for the direct synthesis of this compound, this strategy is prevalent in the synthesis of analogous benzyl sulfides.[3] For the purpose of this guide, we will consider a plausible two-step variant starting from benzyl chloride.
Conceptual Pathway: This method would conceptually involve the reaction of benzyl chloride with a source of the chloromethylthiolate anion (ClCH₂S⁻). However, a more practical approach involves a two-step sequence where benzyl chloride is first converted to benzyl mercaptan, which is then chloromethylated as described in Method 1. For a true alternative, one might consider the reaction of benzylmagnesium halide with chloromethyl thiocyanate, though this is a less direct and potentially more hazardous route. A more direct, albeit less documented, alternative could involve the reaction of benzyl chloride with a pre-formed chloromethyl sulfide salt.
Due to the limited availability of direct experimental data for a distinct and reliable alternative synthesis of this compound, a detailed, validated protocol for a second method is not presented here. The chloromethylation of benzyl mercaptan remains the most practical and well-documented approach.
Comparative Analysis of Synthetic Methods
To provide a clear comparison, the following table summarizes the key performance indicators for the primary synthetic method and discusses the theoretical advantages and disadvantages of a potential alternative route.
| Parameter | Method 1: Chloromethylation of Benzyl Mercaptan | Method 2: Nucleophilic Substitution on Benzyl Halides (Conceptual) |
| Starting Materials | Benzyl mercaptan, Paraformaldehyde, HCl | Benzyl chloride/bromide, Chloromethyl sulfide source |
| Reagent Availability & Cost | Readily available and relatively inexpensive | Availability of a suitable chloromethyl sulfide source may be limited and potentially more expensive. |
| Reaction Conditions | Low to ambient temperature, atmospheric pressure | May require anhydrous conditions and inert atmosphere, depending on the specific reagents. |
| Typical Yields | Moderate to high (literature suggests good yields are achievable) | Highly dependent on the specific reagents and conditions; potentially variable. |
| Purity & Byproducts | Potential for formation of bis(benzylthio)methane and other oligomeric byproducts. | Potential for over-alkylation and other side reactions depending on the nucleophile's reactivity. |
| Scalability | Readily scalable with appropriate engineering controls for handling HCl and benzyl mercaptan. | Scalability may be challenging due to the handling of potentially unstable or highly reactive intermediates. |
| Safety Considerations | Use of corrosive concentrated HCl and malodorous benzyl mercaptan requires a well-ventilated fume hood and appropriate personal protective equipment (PPE). | Use of lachrymatory and reactive benzyl halides. The toxicity of the chloromethyl sulfide source would need to be carefully evaluated. |
| Environmental Impact | Generates aqueous acidic waste. | May generate solvent and salt waste. |
Visualization of Synthetic Pathways
To visually represent the primary synthetic methodology, the following diagram illustrates the reaction workflow.
Conclusion and Recommendations
Based on the available literature and established chemical principles, the chloromethylation of benzyl mercaptan (Method 1) stands out as the most practical and efficient method for the synthesis of this compound. Its advantages include the use of readily available and inexpensive starting materials, straightforward reaction conditions, and a well-understood mechanism. While the handling of concentrated hydrochloric acid and the malodorous benzyl mercaptan requires stringent safety precautions, these are manageable in a standard laboratory or industrial setting.
For researchers and drug development professionals, this method offers a reliable and scalable route to a key synthetic intermediate. It is recommended to optimize the reaction conditions, such as temperature and reaction time, for specific scales and desired purity levels. Future research could focus on developing milder and more environmentally friendly chloromethylating agents to further improve the safety and sustainability of this important transformation.
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A Comparative Guide to the Purity Assessment of Synthesized Benzyl Chloromethyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the purity of starting materials and intermediates is paramount. Benzyl chloromethyl sulfide (BCMS), a versatile reagent for the introduction of the benzylthiomethyl group, is no exception. Its reactive nature, which makes it a valuable synthetic tool, also predisposes it to the formation of various impurities during synthesis and storage. Ensuring the purity of BCMS is not merely a matter of quality control; it is a critical step in guaranteeing the safety, efficacy, and reproducibility of subsequent synthetic transformations.
This guide provides an in-depth comparison of analytical methodologies for the purity assessment of synthesized this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering a framework for a self-validating purity assessment system. We will explore the strengths and limitations of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data and detailed protocols.
The Synthetic Landscape: Understanding the Origins of Impurities
The most common laboratory synthesis of this compound involves the reaction of benzyl mercaptan with paraformaldehyde in the presence of a chlorinating agent, such as hydrogen chloride. While seemingly straightforward, this process can give rise to a number of impurities that can complicate downstream applications.
Caption: Synthetic route to this compound and potential impurities.
A critical aspect of purity assessment is the identification of these potential byproducts:
-
Dibenzyl Disulfide: The oxidation of the starting material, benzyl mercaptan, can lead to the formation of dibenzyl disulfide.
-
Bis(benzylthiomethyl) Ether: A common side reaction in chloromethylation processes is the formation of ether-linked dimers.[1]
-
Unreacted Starting Materials: Incomplete reaction can leave residual benzyl mercaptan.
-
Hydrolysis and Oxidation Products: Exposure to moisture and air can lead to the hydrolysis of the chloromethyl group to a hydroxymethyl group, which can be further oxidized to an aldehyde. Similarly, the starting benzyl mercaptan can be oxidized to benzaldehyde.[2]
-
Side-reaction Products: Depending on the reaction conditions, trace amounts of benzyl chloride may also be formed.[1]
A Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment is a critical decision, with each method offering a unique set of advantages and limitations. Here, we compare GC-MS, HPLC-UV, and qNMR for the analysis of this compound.
Data Presentation: A Comparative Overview
| Analytical Technique | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Throughput | Key Advantages | Key Limitations |
| GC-MS | Separation by volatility, detection by mass | ~0.05 mg/kg | ~0.15 mg/kg | < 2% | High | High sensitivity and specificity for volatile impurities; structural information from mass spectra. | Not suitable for thermally labile or non-volatile impurities; potential for on-column degradation.[3] |
| HPLC-UV | Separation by polarity, UV detection | ~10 ng/mL | ~30 ng/mL | < 3% | High | Suitable for a wide range of polarities; non-destructive. | Lower sensitivity than GC-MS for some compounds; requires chromophores for detection.[4] |
| qNMR | Signal intensity proportional to molar concentration | Analyte dependent | Analyte dependent | < 1% | Moderate | Absolute quantification without a specific reference standard for each impurity; provides structural information. | Lower sensitivity than chromatographic methods; requires higher sample concentrations.[5] |
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Its high resolution and the structural information provided by mass spectrometry make it an excellent choice for identifying unknown impurities.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with high-purity dichloromethane.
-
Prepare a series of calibration standards of this compound and any known potential impurities in dichloromethane.
-
-
GC-MS Parameters:
-
Column: Agilent J&W DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Full scan (m/z 40-400) for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.
-
Trustworthiness of the Protocol: This protocol incorporates a standard, robust column and temperature program suitable for a wide range of semi-volatile organic compounds. The use of both full scan and SIM modes allows for the confident identification of unknowns and the sensitive quantification of known impurities.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Impurities
HPLC is a versatile technique that separates compounds based on their polarity. It is particularly useful for analyzing less volatile or thermally labile impurities that are not amenable to GC analysis.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile.
-
Prepare a series of calibration standards of this compound and any known potential impurities in acetonitrile.
-
-
HPLC Parameters:
-
Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[6]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.[6]
-
Trustworthiness of the Protocol: The use of a C18 column with a water/acetonitrile gradient is a standard and widely applicable method for the separation of a broad range of organic molecules. The chosen wavelength of 220 nm provides good sensitivity for aromatic compounds.
Quantitative NMR (qNMR): Absolute Purity without Specific Standards
qNMR is a powerful technique for determining the absolute purity of a compound without the need for a certified reference standard of the analyte itself.[5] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.
Experimental Protocol: qNMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic anhydride) into an NMR tube.
-
Add 0.75 mL of a deuterated solvent (e.g., Chloroform-d) and dissolve completely.
-
-
NMR Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: 16 or more for good signal-to-noise.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Trustworthiness of the Protocol: This method's reliability hinges on the accurate weighing of the sample and internal standard, the use of a certified internal standard, and ensuring complete relaxation of the nuclei between pulses.
Workflow and Decision-Making
The selection of the most appropriate analytical technique depends on the specific requirements of the analysis.
Caption: Decision workflow for selecting the appropriate analytical technique.
-
For comprehensive impurity profiling and identification of unknowns , a combination of GC-MS and HPLC-UV is recommended. GC-MS will excel at detecting volatile byproducts, while HPLC will be more suitable for less volatile or polar impurities.
-
For routine quality control where the impurity profile is well-characterized , a validated HPLC-UV method is often sufficient and cost-effective.
-
When an absolute purity value is required for a reference standard or for critical applications , qNMR is the method of choice due to its ability to provide a direct measure of purity without the need for specific impurity standards.
Conclusion
The purity assessment of synthesized this compound is a multifaceted task that requires a thoughtful selection of analytical techniques. While GC-MS offers unparalleled sensitivity for volatile impurities, HPLC provides broader applicability for a range of polarities. qNMR stands out for its ability to deliver an absolute purity value, a critical parameter in many research and development settings. By understanding the synthetic origin of potential impurities and the inherent strengths and weaknesses of each analytical method, researchers can design a robust and self-validating purity assessment strategy. This ensures the quality and reliability of this important synthetic intermediate, ultimately contributing to the success of drug discovery and development programs.
References
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Mondello, L. (2007). Comparison of GC-MS and HPLC for the analysis of Allilum volatiles. ResearchGate. Retrieved from [Link]
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LCGC International. (2023, May 2). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. Retrieved from [Link]
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Saito, T., et al. (2022). Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation. PubMed. Retrieved from [Link]
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AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]
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Reading Scientific Services Ltd. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
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Danish Environmental Protection Agency. (n.d.). Survey and health risk assessment of products for treatment of sports injuries and pains – 3 Quantitative chemical analyses. Retrieved from [Link]
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Regis Technologies, Inc. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. Retrieved from [Link]
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Aijiren. (2024, October 21). HPLC or GC-MS: Which Technique is Best for Your Needs?. Retrieved from [Link]
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National Institutes of Health. (n.d.). Mechanism of a Luminescent Dicopper System That Facilitates Electrophotochemical Coupling of Benzyl Chlorides via a Strongly Reducing Excited State. Retrieved from [Link]
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ResearchGate. (n.d.). Dimerization of Benzyl and Allyl Halides via Photoredox-Mediated Disproportionation of Organozinc Reagents. Retrieved from [Link]
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Wordpress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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National Institutes of Health. (2022, February 8). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzylic sulfide synthesis by C-S coupling. Retrieved from [Link]
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ResearchGate. (2019, August 11). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]
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National Institutes of Health. (2019, August 16). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Retrieved from [Link]
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Chem-Impex. (n.d.). Benzyl chloromethyl ether. Retrieved from [Link]
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Semantic Scholar. (2023, September 3). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Retrieved from [Link]
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MDPI. (2024, June 30). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Benzyl Chloromethyl Sulfide Derivatives
This guide provides an in-depth comparative analysis of the biological activities of benzyl chloromethyl sulfide derivatives, with a focus on their antimicrobial, antifungal, and anticancer properties. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data and established protocols to offer a comprehensive technical overview. Our objective is to elucidate the structure-activity relationships of these compounds and to provide a practical framework for their screening and evaluation.
Introduction: The Chemical Versatility and Biological Potential of this compound Derivatives
This compound is a reactive organic compound that serves as a versatile building block in organic synthesis.[1] Its derivatives, a class of compounds characterized by the presence of a benzyl group and a sulfide linkage, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The inherent reactivity of the chloromethyl group allows for facile modification, leading to a wide array of derivatives with varied electronic and steric properties.[1] These modifications have been shown to profoundly influence their biological efficacy, paving the way for the development of novel therapeutic agents.
This guide will explore the biological landscape of these derivatives, presenting a comparative analysis of their performance in key therapeutic areas. We will delve into the experimental data that underpins their activity, provide detailed protocols for their biological screening, and discuss the mechanistic insights that have been uncovered to date.
Antimicrobial Activity: A New Frontier in Combating Bacterial Resistance
The rise of antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health.[2] The exploration of new chemical scaffolds with antibacterial properties is therefore a critical area of research. Benzyl sulfide derivatives have emerged as a promising class of compounds in this regard.
Comparative Efficacy of Benzyl Phenyl Sulfide Derivatives
Studies have shown that certain benzyl phenyl sulfide derivatives exhibit potent antibacterial activity against a range of bacterial strains.[2][3] The antimicrobial efficacy is largely influenced by the nature and position of substituents on the aromatic rings. For instance, the presence of a 4-nitrobenzyl group and a 4-chlorophenyl group in the same molecule has been identified as being important for the expression of antimicrobial activities.[3]
Table 1: Minimum Inhibitory Concentration (MIC) of Benzyl Phenyl Sulfide Derivatives against Various Bacterial Strains
| Compound | Derivative | S. aureus (µg/mL) | MRSA (µg/mL) | E. coli (µg/mL) | Reference |
| 1 | 4-Nitrobenzyl 4-chlorophenyl sulfide | 2-8 | 2-8 | >64 | [2][3] |
| 2 | Benzyl phenyl sulfide | >64 | >64 | >64 | [3] |
| 3 | 4-Methoxybenzyl phenyl sulfide | >64 | >64 | >64 | [3] |
| 4 | 4-Nitrobenzyl phenyl sulfide | 16-32 | 16-32 | >64 | [3] |
Note: The data presented are representative values from the cited literature. Exact MIC values can vary based on the specific strains and testing conditions.
The data clearly indicates that the introduction of specific electron-withdrawing groups, such as a nitro group on the benzyl ring and a chloro group on the phenyl ring, significantly enhances the antibacterial activity against Gram-positive bacteria, including MRSA.[2][3] The mechanism of action is thought to involve the disruption of the bacterial cell membrane.[2]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The following protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compounds: Dissolve the synthesized this compound derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration of 10 mg/mL.
-
Preparation of Media: Prepare sterile Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
-
Preparation of Inoculum: Culture the bacterial strain overnight on a suitable agar plate. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions in MHB to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antifungal Activity: Targeting Pathogenic Fungi
Fungal infections, particularly those caused by resistant strains, are a growing concern in clinical settings. Benzyl sulfide derivatives have also demonstrated promising activity against various fungal pathogens.
Comparative Efficacy of Benzyl Phenyl Sulfide Derivatives
Similar to their antibacterial counterparts, the antifungal activity of benzyl phenyl sulfide derivatives is highly dependent on their chemical structure. The 4-nitrobenzyl 4-chlorophenyl sulfide derivative, which showed strong antibacterial activity, also exhibits the most potent and broad-spectrum antifungal effects among the tested compounds.[3]
Table 2: Minimum Inhibitory Concentration (MIC) of Benzyl Phenyl Sulfide Derivatives against Fungal Strains
| Compound | Derivative | Candida albicans (µg/mL) | Aspergillus niger (µg/mL) | Reference |
| 1 | 4-Nitrobenzyl 4-chlorophenyl sulfide | 8-16 | 16-32 | [3] |
| 2 | Benzyl phenyl sulfide | >64 | >64 | [3] |
| 3 | 4-Methoxybenzyl phenyl sulfide | >64 | >64 | [3] |
| 4 | 4-Nitrobenzyl phenyl sulfide | 32-64 | >64 | [3] |
Note: The data presented are representative values from the cited literature. Exact MIC values can vary based on the specific strains and testing conditions.
Experimental Protocol: Antifungal Susceptibility Testing
The broth microdilution method, as described for bacteria, can be adapted for antifungal susceptibility testing against yeasts like Candida albicans and molds like Aspergillus niger.
Key Modifications for Antifungal Testing:
-
Media: Use RPMI-1640 medium with L-glutamine and buffered with MOPS for most fungi.
-
Inoculum Preparation: For yeasts, prepare a suspension equivalent to a 0.5 McFarland standard and dilute to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL. For molds, prepare a spore suspension and adjust the concentration accordingly.
-
Incubation: Incubate at 35°C for 24-48 hours for yeasts and up to 72 hours for molds.
-
Endpoint Reading: The MIC is determined as the lowest concentration that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
Anticancer Activity: A Potential New Avenue in Oncology
The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of cancer research. Several studies have highlighted the potential of benzyl sulfide derivatives as cytotoxic agents against various cancer cell lines.[4][5]
Comparative Cytotoxicity of Benzyl Naphthyl Sulfoxide/Sulfone Derivatives
A series of benzyl naphthyl sulfoxides and sulfones, derived from the multi-kinase inhibitor Rigosertib, have been synthesized and evaluated for their antitumor effects.[4][5] The in vitro cytotoxicity assays revealed that some of these derivatives possess potent antineoplastic activity at nanomolar concentrations with relatively low toxicity to normal cells.[4]
Table 3: IC50 Values of Benzyl Naphthyl Sulfone Derivatives against Human Cancer Cell Lines
| Compound | Derivative | HeLa (Cervical Cancer) (nM) | MCF-7 (Breast Cancer) (nM) | HepG2 (Liver Cancer) (nM) | Reference | |---|---|---|---|---| | 15b | (2-methoxy-5-((naphthalen-2-ylsulfonyl)methyl)phenyl)glycine | 50-100 | 50-150 | 100-200 |[4] | | Rigosertib | (Styryl benzyl sulfone) | 50-250 | 50-250 | 50-250 |[5] |
Note: The data presented are representative values from the cited literature. IC50 values can vary based on the specific cell lines and experimental conditions.
Compound 15b emerged as a particularly promising candidate, demonstrating significant inhibition of tumor cell migration and induction of apoptosis.[4]
Mechanism of Action: Induction of Apoptosis via the p53-Bcl-2-Bax Signaling Pathway
Preliminary mechanistic studies suggest that the anticancer activity of compounds like 15b is mediated through the induction of apoptosis.[4][5] This programmed cell death is triggered via the p53-Bcl-2-Bax signaling pathway.
p53-Mediated Apoptotic Pathway
Caption: Proposed p53-mediated apoptotic pathway induced by benzyl naphthyl sulfone derivatives.
Upon treatment with the benzyl naphthyl sulfone derivative, the tumor suppressor protein p53 is activated. This leads to the up-regulation of the pro-apoptotic protein Bax and the down-regulation of the anti-apoptotic protein Bcl-2. The resulting increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade, ultimately leading to apoptosis.[4][5]
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Workflow for MTT Assay
Caption: Workflow for the in vitro anticancer screening using the MTT assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., HeLa, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
IC50 Calculation: The cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold provides a fertile ground for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential as antimicrobial, antifungal, and anticancer agents. The structure-activity relationship studies, though preliminary, highlight the importance of specific substitutions in modulating the biological activity of these compounds.
Future research should focus on:
-
Synthesis of a broader range of derivatives: To further explore the structure-activity relationships and optimize the biological activity.
-
In-depth mechanistic studies: To elucidate the precise molecular targets and pathways involved in their biological effects.
-
In vivo evaluation: To assess the efficacy and safety of the most promising candidates in animal models.
-
Lead optimization: To improve the pharmacokinetic and pharmacodynamic properties of the lead compounds for potential clinical development.
By systematically exploring the chemical space of this compound derivatives and employing rigorous biological screening protocols, the scientific community can unlock the full therapeutic potential of this versatile class of compounds.
References
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PubMed. Inhibitory effects on microbial growth using the derivatives of benzyl phenyl sulfide. Available from: [Link]
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PubChem. This compound | C8H9ClS | CID 319930. Available from: [Link]
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Antifungal activity of 1, 2, 3-triazoles of 1-Benzyl-4-(phenoxymethyl) derivatives. Available from: [Link]
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PubMed. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib. Available from: [Link]
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Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide(T2288): Biological Screening and Fingerprint Applications. Available from: [Link]
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PubMed. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus. Available from: [Link]
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PubMed. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Available from: [Link]
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NIH. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib. Available from: [Link]
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A Comparative Guide to Synthetic Strategy: The Cost-Benefit Analysis of Benzyl Chloromethyl Sulfide
For the discerning researcher, scientist, or drug development professional, the choice of a synthetic reagent is a critical decision point, balancing reactivity, yield, and scalability against cost, safety, and environmental impact. This guide provides an in-depth cost-benefit analysis of using Benzyl chloromethyl sulfide (BCMS) in synthesis, primarily focusing on its application in the formation of thioethers, and compares it objectively with common, field-proven alternatives.
Introduction: The Role of this compound in Synthesis
This compound (C₈H₉ClS, CAS No. 3970-13-6) is a bifunctional organic reagent featuring a reactive chloromethyl group attached to a benzylthio moiety.[1] Its primary utility in organic synthesis is as an electrophile for introducing the benzylthiomethyl (-CH₂SBn) group onto a nucleophile.[1] This functionality is particularly relevant in the synthesis of complex thioethers and heterocyclic compounds.[1] However, its unique reactivity profile is coupled with significant handling challenges and potential hazards that necessitate a careful evaluation against more conventional synthetic routes.[1][2]
Core Application: A Head-to-Head Comparison in Thioether Synthesis
The synthesis of benzyl thioethers (R-S-Bn) is a fundamental transformation in medicinal chemistry and materials science, as this motif is present in numerous biologically active compounds and functional materials.[3][4][5] We will analyze the use of this compound in this context against its most common and direct alternative: the S-alkylation of thiols using benzyl halides like benzyl bromide.
Method A: this compound (BCMS)
The reaction involves the direct nucleophilic substitution of the chloride atom in BCMS by a thiol, typically in the presence of a base.
R-SH + Cl-CH₂-S-Bn + Base → R-S-CH₂-S-Bn + Base·HCl
Method B: Benzyl Halides (e.g., Benzyl Bromide)
This is the archetypal method for S-benzylation. A thiol is deprotonated by a base to form a more nucleophilic thiolate, which then attacks the electrophilic benzylic carbon of the benzyl halide.[3]
R-SH + Base → R-S⁻ R-S⁻ + Br-CH₂-Ph → R-S-CH₂-Ph + Br⁻
Cost-Benefit Analysis: A Quantitative and Qualitative Assessment
The decision to use BCMS over a simpler alternative like benzyl bromide hinges on a multi-faceted analysis.
Economic Considerations: The Price of Reagents
The direct cost of starting materials is a primary filter in process development. While prices fluctuate, a comparative snapshot provides essential context.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Representative Supplier & Price (USD) | Price per Mole (USD/mol) |
| This compound | 3970-13-6 | 172.68 | TCI America (Fisher Scientific): $334.98 / 25g[6] | ~$2,328 |
| Benzyl bromide | 100-39-0 | 171.04 | Sigma-Aldrich: $212.00 / 500g[7] | ~$72.50 |
| Benzyl chloride | 100-44-7 | 126.58 | Fisher Scientific: ~$335 / 1kg (Price varies) | ~$42.40 |
| Thiourea (for in-situ thiol generation) | 62-56-6 | 76.12 | Sigma-Aldrich: $65.50 / 1kg | ~$4.99 |
Expert Insight: The cost analysis reveals a stark reality: this compound is orders of magnitude more expensive than its common alternatives, benzyl bromide and benzyl chloride. This high upfront cost immediately positions BCMS as a specialized reagent, justifiable only when it offers a unique synthetic advantage that cannot be achieved more economically. For routine S-benzylation, benzyl halides are the clear economic choice.
Performance and Efficiency: Yield, Scope, and Conditions
| Parameter | This compound (BCMS) | Benzyl Bromide / Chloride |
| Primary Use | Introduction of the benzylthiomethyl (-CH₂SBn) group. | General S-benzylation to form R-S-Bn. |
| Typical Yields | Moderate to good, but can be compromised by side reactions due to high reactivity.[1] | Generally high to excellent yields are reported across a wide range of substrates.[8] |
| Reaction Conditions | Typically requires a base and proceeds under mild conditions. | Often requires a base (e.g., K₂CO₃, Et₃N) and proceeds readily at room temperature. |
| Substrate Scope | The high reactivity of the chloromethyl group can lead to a lack of selectivity with multifunctional substrates.[1] | Very broad scope; compatible with numerous functional groups.[9] The one-pot reaction of benzyl halides with thiourea avoids handling odorous thiols.[3] |
| Key Advantage | Provides a direct route to benzylthiomethyl ethers. | Robust, well-documented, highly reliable, and versatile for general benzylation.[10][11] |
| Key Disadvantage | High cost, significant toxicity, and potential for side reactions. Limited commercial availability.[1][2] | Requires handling of lachrymatory and toxic benzyl halides. Thiols are malodorous.[12] |
Expert Insight: While both methods can be effective, the reliability, extensive documentation, and broad applicability of S-alkylation with benzyl halides make it the superior choice for general-purpose benzyl thioether synthesis.[4][13] The use of BCMS is a niche application, reserved for instances where the specific R-S-CH₂-S-Bn structure is the desired final product.
Safety, Handling, and Waste Management
This is a critical, non-negotiable aspect of the analysis. The long-term costs associated with safety protocols and hazard mitigation can far outweigh initial reagent expenses.
| Parameter | This compound (BCMS) | Benzyl Bromide |
| Key Hazards | Harmful if swallowed, in contact with skin, or inhaled. Causes serious eye damage and skin irritation.[1][14] Suspected carcinogen and mutagen .[1] | Lachrymator (causes tearing). Toxic if inhaled. Causes severe skin burns and eye damage. Suspected of causing genetic defects.[15] |
| Handling Precautions | Must be handled in a well-ventilated fume hood with appropriate PPE (gloves, goggles, lab coat).[16] Due to carcinogenicity concerns, enhanced containment procedures are advisable. | Must be handled in a well-ventilated fume hood with appropriate PPE.[17] |
| Waste Disposal | Requires disposal as hazardous chemical waste, with potential for additional costs due to its suspected carcinogenicity. | Requires disposal as halogenated hazardous chemical waste. |
Expert Insight: The classification of this compound as a suspected carcinogen is a significant red flag.[1] This necessitates stringent engineering controls and administrative protocols that add complexity and cost. While benzyl bromide is also hazardous, its risks are well-understood and managed through standard laboratory procedures. From a safety and long-term liability perspective, avoiding BCMS where possible is the prudent course of action.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the decision-making process and the comparative experimental workflows.
Caption: Logical flow for selecting a benzylation reagent.
Caption: Comparative experimental workflows for thioether synthesis.
Experimental Protocols
The following protocols are representative procedures. All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Benzyl Phenyl Sulfide using Benzyl Bromide
This robust protocol is adapted from established methodologies for S-alkylation.
-
Materials: Thiophenol (1.0 eq.), Benzyl bromide (1.05 eq.), Potassium carbonate (K₂CO₃, 1.5 eq.), Acetonitrile (solvent).
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add potassium carbonate (1.5 eq.) and acetonitrile.
-
Add thiophenol (1.0 eq.) to the suspension and stir for 10 minutes at room temperature.
-
Slowly add benzyl bromide (1.05 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.
-
Upon completion, filter the solid K₂CO₃ and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude benzyl phenyl sulfide.
-
If necessary, purify the product via flash column chromatography on silica gel.
-
Protocol 2: Synthesis of Phenylthiomethyl Benzyl Sulfide using BCMS
This protocol is a predictive procedure based on the known reactivity of BCMS.[1] Extreme caution is advised due to the hazardous nature of BCMS.
-
Materials: Thiophenol (1.0 eq.), this compound (1.0 eq.), Diisopropylethylamine (DIPEA, 1.2 eq.), Dichloromethane (DCM, solvent).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve thiophenol (1.0 eq.) in dry DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.2 eq.) and stir for 5 minutes.
-
In a separate flask, prepare a solution of this compound (1.0 eq.) in dry DCM.
-
Slowly add the BCMS solution to the thiophenol/DIPEA mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. All waste generated must be treated as highly hazardous.
-
Conclusion and Recommendations
The cost-benefit analysis overwhelmingly favors the use of conventional benzyl halides (e.g., benzyl bromide, benzyl chloride) over this compound for the synthesis of benzyl thioethers.
-
Economic Viability: Benzyl halides are significantly more cost-effective, making them suitable for both small-scale research and large-scale production.[7][18][19]
-
Synthetic Utility: The S-alkylation of thiols with benzyl halides is a robust, versatile, and highly efficient method with a broad substrate scope and a wealth of literature support.[20]
-
Safety and Handling: While benzyl halides are hazardous, their risks are well-documented and manageable with standard laboratory safety protocols.[12][17] The suspected carcinogenicity of this compound places it in a much higher risk category, demanding specialized handling procedures and presenting long-term health and environmental liabilities.[1]
Final Recommendation: The use of this compound should be strictly limited to syntheses where the specific introduction of the benzylthiomethyl (-CH₂SBn) group is essential and cannot be achieved via a safer, more economical multi-step route. For all general S-benzylation purposes, benzyl halides are the superior and recommended reagents.
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Environmental impact comparison of Benzyl chloromethyl sulfide synthesis routes
An In-Depth Technical Guide to the Synthesis of Benzyl Chloromethyl Sulfide: A Comparative Environmental Impact Analysis
Introduction
This compound (C₈H₉ClS) is a valuable reagent and intermediate in organic synthesis, utilized in the preparation of various pharmaceuticals and agrochemicals.[1] Its structure incorporates a reactive chloromethyl group tethered to a benzylthio backbone, making it a versatile building block. However, the synthesis of such molecules often involves hazardous reagents and generates significant chemical waste, prompting a critical evaluation of its synthetic routes from an environmental perspective.
This guide provides a comprehensive comparison of different synthetic pathways to this compound, with a core focus on their environmental impact. We will dissect each route, analyzing the toxicity of reagents, solvent selection, energy inputs, and waste streams. By integrating principles of green chemistry, this document aims to guide researchers and process chemists in selecting a synthesis strategy that is not only efficient but also environmentally responsible.[2][3]
Comparative Analysis of Synthetic Routes
We will explore four distinct strategies for the synthesis of this compound:
-
Classical S-Alkylation: A traditional two-step approach involving the formation of a thioether followed by chlorination.
-
Direct Chloromethylation of Thiol: A more direct, but hazardous, approach using a chloromethylating agent.
-
Phase-Transfer Catalysis (PTC): A robust method that enhances reactivity in biphasic systems, often allowing for milder conditions and greener solvents.[4]
-
Chlorination of Benzyl Methyl Sulfide: A route starting from a simple thioether precursor.
Route 1: Classical S-Alkylation followed by Chlorination
This conventional route involves two discrete steps: the synthesis of benzyl methyl sulfide from benzyl chloride and sodium thiomethoxide, followed by chlorination of the methyl group.
Workflow & Rationale
The initial step is a standard Williamson ether synthesis analogue for thioethers, where the thiomethoxide anion acts as a potent nucleophile, displacing the chloride from benzyl chloride. The subsequent step requires a selective free-radical chlorination of the methyl group, typically using a reagent like N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator.
Caption: Workflow for Route 1: S-Alkylation and subsequent Chlorination.
Environmental Impact Assessment:
-
Reagents: Benzyl chloride is a hazardous and lachrymatory substance.[5] Sodium thiomethoxide is corrosive and releases flammable and toxic methanethiol upon acidification. N-Chlorosuccinimide is an irritant.
-
Solvents: This route often employs volatile and toxic solvents. Ethanol is a relatively green solvent for the first step, but the chlorination step traditionally uses hazardous solvents like carbon tetrachloride (a potent ozone-depleting substance and carcinogen) or benzene (a known carcinogen).[6]
-
Waste: The process generates sodium chloride salt from the first step and succinimide from the second. The primary concern is the large volume of hazardous organic solvent waste that requires specialized disposal.
-
Energy: The chlorination step often requires UV irradiation or heating to initiate the radical reaction, adding to the energy consumption.
Route 2: Direct Chloromethylation of Benzyl Mercaptan
This route aims to form the target molecule in a single step by reacting benzyl mercaptan with a source of the chloromethyl group.
Workflow & Rationale
The synthesis involves the reaction of benzyl mercaptan with a reagent like paraformaldehyde and hydrogen chloride. This combination generates an electrophilic chloromethyl species in situ, which is then attacked by the nucleophilic sulfur atom of the thiol.
Caption: Workflow for Route 2: Direct Chloromethylation.
Environmental Impact Assessment:
-
Reagents: Benzyl mercaptan is highly malodorous, and its release into the atmosphere is a significant concern; off-gases must be scrubbed.[2] Hydrogen chloride is a corrosive gas. Paraformaldehyde is a source of formaldehyde, a suspected carcinogen. This method is analogous to the synthesis of benzyl chloromethyl ether, a highly toxic and carcinogenic compound, suggesting that hazardous intermediates or byproducts could be formed.[7][8][9]
-
Solvents: The reaction can sometimes be performed with minimal solvent, but often requires a non-protic organic solvent.
-
Waste: The main byproduct is water. However, the potential for forming toxic byproducts like bis(benzylthio)methane through double substitution is a significant drawback, complicating purification and generating more waste.
-
Safety: The high toxicity and carcinogenicity of chloromethylating agents and potential byproducts make this route extremely hazardous and undesirable from a safety and environmental health perspective.
Route 3: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for reacting water-insoluble organic substrates with water-soluble inorganic reagents.[4][10] This route involves the reaction of benzyl chloride with an inorganic sulfide in a biphasic water-organic system, mediated by a phase-transfer catalyst.
Workflow & Rationale
In this system, benzyl chloride resides in an organic solvent (e.g., toluene). An aqueous phase contains the sulfide source (e.g., sodium sulfide, Na₂S) and a source of the chloromethyl group. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the sulfide anion from the aqueous phase into the organic phase. This "activated" anion then reacts with benzyl chloride to form the product. This approach can be adapted for a one-pot synthesis.[11]
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Safety Operating Guide
Navigating the Challenges of Benzyl Chloromethyl Sulfide: A Guide to Safe Disposal
For the diligent researcher pushing the boundaries of science, the responsible management of chemical reagents is as critical as the innovative discoveries they enable. Benzyl chloromethyl sulfide, a versatile reagent in organic synthesis, demands our utmost respect due to its hazardous properties. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and a deep understanding of the chemical's reactivity, empowering you to manage this substance with confidence and precision.
Hazard Assessment: Understanding the Risks
This compound (CAS No. 3970-13-6) is a colorless to light yellow liquid with a pungent odor.[1] It is classified as a hazardous substance with the following primary concerns:
-
Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[2]
-
Corrosivity: It causes skin irritation and serious eye damage.[2]
-
Lachrymator: Like its analogue benzyl chloride, it is a lachrymator, meaning it can cause tearing and irritation to the eyes upon exposure.[3][4]
-
Potential Carcinogen: this compound is a powerful alkylating agent and should be handled as a potential carcinogen.[5] Alkylating agents are known for their potential to cause cancer.[6]
A thorough understanding of these hazards is the foundation of a robust safety protocol. The reactivity of the chloromethyl group makes this compound a potent alkylating agent, which is the source of both its synthetic utility and its biological hazard.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, the selection and proper use of Personal Protective Equipment (PPE) is non-negotiable.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. For extensive handling, consider double-gloving. | Provides resistance to chlorinated solvents and aromatic compounds.[7] Latex gloves are not recommended due to poor resistance to many organic chemicals.[8] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and the lachrymatory effects of the vapor.[9] |
| Body Protection | A chemically resistant lab coat, worn over personal clothing. | Prevents skin contact from accidental spills. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. For spills or emergencies outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes inhalation exposure to the harmful vapors.[9] |
Always inspect your PPE for any signs of degradation or contamination before and after each use. Contaminated reusable gloves should be washed thoroughly before removal.
Spill Management: A Calm and Calculated Response
In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent further contamination.
Minor Spill (contained within a chemical fume hood)
-
Alert Personnel: Inform others in the immediate vicinity.
-
Containment: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels.
-
Neutralization (for residual amounts): After absorbing the bulk of the spill, the contaminated surface can be wiped with a cloth soaked in a 5% sodium bicarbonate solution to neutralize any remaining acidic byproducts from potential hydrolysis.
-
Collection: Carefully collect the absorbent material and any contaminated cleaning materials into a designated, labeled hazardous waste container.
-
Decontamination: Wipe the spill area again with soap and water.
-
Disposal: The sealed waste container should be disposed of as halogenated organic waste.
Major Spill (outside of a chemical fume hood)
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: If it can be done without risk, close the doors to the affected area to contain the vapors.
-
Call for Help: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Ventilate: If possible and safe to do so, increase ventilation to the area.
Disposal Procedures: A Multi-Step Approach
The ultimate disposal method for this compound is high-temperature incineration by a licensed hazardous waste disposal facility.[10] Due to its halogenated nature, incineration must be carried out at temperatures of at least 1100 °C to ensure complete destruction and prevent the formation of toxic byproducts such as dioxins.[11] However, for laboratory-scale quantities, a pre-treatment step to reduce the reactivity of the waste is a prudent practice.
Laboratory-Scale Neutralization (Pre-treatment)
This procedure should be performed in a chemical fume hood with appropriate PPE. It is based on the principle of hydrolysis, where the reactive chloromethyl group is converted to a less hazardous hydroxyl group.
Objective: To hydrolyze this compound to benzyl hydroxymethyl sulfide and hydrochloric acid, followed by neutralization of the acid.
Materials:
-
This compound waste
-
1 M Sodium hydroxide (NaOH) solution or 5% Sodium bicarbonate (NaHCO₃) solution
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., Erlenmeyer flask)
-
pH paper
Procedure:
-
Dilution: If the waste is concentrated, it can be diluted with a water-miscible solvent like acetone to facilitate the reaction.
-
Slow Addition: While stirring, slowly add the 1 M NaOH or 5% NaHCO₃ solution to the this compound waste. The reaction can be exothermic, so slow addition is crucial.
-
Monitoring: Monitor the pH of the aqueous layer periodically with pH paper. Continue adding the basic solution until the pH is neutral (pH 7-8).
-
Reaction Time: Allow the mixture to stir at room temperature for several hours (e.g., overnight) to ensure the hydrolysis is complete. The rate of hydrolysis for chloromethyl sulfides can be slow.[11]
-
Waste Collection: The resulting mixture, containing benzyl hydroxymethyl sulfide and salts, should be collected in a designated hazardous waste container labeled as "Halogenated Organic Waste" for final disposal by incineration.
Final Disposal
All waste containing this compound, including contaminated materials from spills and the product of the neutralization procedure, must be disposed of as hazardous waste.
-
Waste Classification: This waste is classified as a halogenated organic compound and may fall under the EPA's F-list of hazardous wastes from non-specific sources.[3][12]
-
Containerization: Use chemically compatible containers (e.g., glass or polyethylene) that are in good condition and have a secure lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.
-
Collection: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
By adhering to these procedures, you contribute to a culture of safety and responsibility in your laboratory. The principles of understanding the hazard, utilizing appropriate protection, responding effectively to incidents, and disposing of waste correctly are the cornerstones of safe and successful research.
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Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for Handling Benzyl Chloromethyl Sulfide
For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are paramount to discovery. Among these is Benzyl chloromethyl sulfide (CAS 3970-13-6), a versatile reagent in organic synthesis, particularly in the formation of thioethers and other complex molecules.[1] However, its utility is matched by its significant hazardous properties, necessitating a robust and well-informed approach to personal protection. This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity.
Understanding the Hazard: Why this compound Demands Respect
This compound, also known as α-(chloromethylthio)toluene, is a colorless to pale yellow liquid with a distinct, pungent odor.[1] Its chemical structure, which combines a reactive chloromethyl group with a sulfide linkage, is the source of both its synthetic utility and its hazardous nature.[1]
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[2]
-
Lachrymator: It is a potent lachrymator, meaning it irritates the eyes and causes tearing.[3][4]
-
Suspected Carcinogen and Mutagen: There are concerns about its potential for long-term health effects.[1]
These classifications underscore the critical need for stringent safety protocols to prevent any direct contact with the substance.
The First Line of Defense: Engineering and Administrative Controls
Before detailing personal protective equipment (PPE), it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are engineering and administrative controls.
-
Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood.[3][5] The fume hood provides primary containment and protects the user from inhaling harmful vapors. For weighing solid forms or transferring the liquid, a ventilated containment unit, such as a powder-coated hood or a glove box, should be used.[5]
-
Administrative Controls: Access to areas where this compound is used should be restricted to trained personnel.[5] A designated work area within the lab should be clearly marked.[5] All personnel must be thoroughly trained on the hazards and safe handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).
Essential Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is critical for preventing exposure. The following is a detailed breakdown of the required PPE, with an emphasis on the causality behind each choice.
Hand Protection: Selecting the Right Gloves
Given that this compound is harmful in contact with skin, selecting the correct gloves is of utmost importance.[2] Disposable nitrile gloves, while common in laboratories, may not provide adequate protection for prolonged contact.[3][6]
| Glove Material | Recommendation for this compound | Rationale |
| Nitrile | Suitable for incidental splash protection only. Double gloving is recommended. | Nitrile gloves offer good general chemical resistance but can have variable breakthrough times with specific organic compounds.[6][7] Immediate removal and replacement are necessary after any contact. |
| Neoprene | A reasonable alternative for splash protection. | Neoprene provides good resistance to a range of chemicals, including some solvents and acids. |
| Viton® (Fluoroelastomer - FKM) | Recommended for extended handling or immersion. | Viton® demonstrates excellent resistance to a wide range of chemicals, including aromatic hydrocarbons and chlorinated compounds, making it a robust choice for handling this compound.[8][9][10] |
| Butyl Rubber | A good option, particularly where high dexterity is required. | Butyl rubber offers excellent resistance to a variety of hazardous chemicals.[11] |
| Latex | Not Recommended. | Latex gloves have poor resistance to many organic solvents and can cause allergic reactions.[11] |
Procedural Guidance for Glove Use:
-
Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.[11]
-
Double Gloving: When handling this compound, it is best practice to wear two pairs of nitrile gloves or a nitrile inner glove with a more resistant outer glove (e.g., Viton®). This provides an additional layer of protection in case the outer glove is compromised.
-
Proper Removal: Remove gloves without touching the outer surface with bare skin.
-
Immediate Disposal: Dispose of used gloves in a designated hazardous waste container immediately after use. Do not reuse disposable gloves.
Eye and Face Protection: Shielding Against a Potent Lachrymator
This compound is a potent lachrymator and can cause serious eye damage.[2][3] Therefore, standard safety glasses are insufficient.
-
Chemical Splash Goggles: At a minimum, indirectly vented chemical splash goggles that meet ANSI Z87.1 standards are required.[3]
-
Full-Face Shield: A full-face shield should be worn over chemical splash goggles to protect the entire face from splashes.
-
Full-Facepiece Respirator: The most protective option, which also addresses respiratory hazards, is a full-facepiece respirator. This provides a complete seal around the face, offering the highest level of eye and face protection.
Respiratory Protection: Preventing Inhalation of Harmful Vapors
Given that this compound is harmful if inhaled and is corrosive to the respiratory tract, respiratory protection is mandatory when working outside of a certified chemical fume hood, or if there is a risk of the fume hood's containment being compromised.[2]
| Respirator Type | Cartridge/Filter | When to Use |
| Air-Purifying Respirator (APR) - Half-Mask | Combination Organic Vapor/Acid Gas (OV/AG) cartridge (e.g., with a brown and yellow stripe). | For short-duration tasks with low vapor concentrations. Must be used in conjunction with chemical splash goggles and a face shield. |
| Air-Purifying Respirator (APR) - Full-Facepiece | Combination Organic Vapor/Acid Gas (OV/AG) cartridge. | Recommended for most applications. Provides both respiratory and eye/face protection. |
| Powered Air-Purifying Respirator (PAPR) | Combination Organic Vapor/Acid Gas (OV/AG) cartridge with a HEPA filter. | For longer duration work or for individuals who cannot achieve a good seal with a tight-fitting respirator. |
| Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA) | N/A | For emergency situations, such as large spills, where vapor concentrations are high or unknown. |
Important Considerations for Respirator Use:
-
Fit Testing: All users of tight-fitting respirators must be fit-tested annually to ensure a proper seal.
-
Cartridge Change Schedule: A cartridge change schedule must be established based on the frequency and duration of use, and the concentration of the chemical. Do not rely on odor detection as a sign to change cartridges, as the sense of smell can be quickly fatigued.
-
Medical Evaluation: A medical evaluation is required before an individual can be cleared to wear a respirator.
Protective Clothing: A Barrier for the Body
To prevent skin contact, a chemically resistant lab coat is required. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. In the event of a large spill or emergency, a full-body chemical protective suit may be necessary.[4]
Operational and Disposal Plans: Putting Safety into Practice
A clear and concise operational plan is essential for the safe handling of this compound.
Workflow for Routine Handling
The following diagram outlines the key steps for the routine handling of this compound in a laboratory setting.
Caption: Workflow for the routine handling of this compound.
Spill Response Plan
In the event of a spill, a rapid and coordinated response is crucial.
Caption: Emergency response plan for a this compound spill.
Decontamination of Surfaces and Equipment: For decontaminating surfaces and glassware that have come into contact with this compound, a solution of a basic organic amine, a nonionic surfactant, and an alkali-metal hydroxide can be effective.[12] For example, a solution containing sodium hydroxide, hexamethylenetetramine (HMT), and a surfactant can be used to treat contaminated surfaces.[12] Always rinse thoroughly with water after decontamination.
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Liquid Waste: Collect in a designated, labeled, and sealed container. The container should be stored in a secondary containment bin in a well-ventilated area.
-
Solid Waste: This includes contaminated gloves, absorbent materials, and any other solid debris. Place in a sealed, labeled hazardous waste bag or container.
-
Empty Containers: "Empty" containers of this compound will still contain hazardous residue and must be disposed of as hazardous waste.[13] They should not be rinsed into the drain.
All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[13][14]
Conclusion: A Commitment to Safety
This compound is a valuable tool in the arsenal of the research chemist, but its use comes with significant responsibility. By understanding its hazards, implementing robust engineering and administrative controls, and diligently using the appropriate personal protective equipment, researchers can mitigate the risks and continue their important work safely and effectively. This guide serves as a foundational document for developing laboratory-specific Standard Operating Procedures (SOPs) for the handling of this and other similarly hazardous chemicals.
References
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Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from [Link]
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Mykin Inc. (n.d.). Viton® Chemical Compatibility Reference Chart. Retrieved from [Link]
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Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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Marco Rubber & Plastics. (n.d.). Viton Chemical Compatibility Chart. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2013). Benzene, (chloromethyl)-: Human health tier II assessment. Retrieved from [Link]
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SHOWA. (n.d.). Chemical Permeation Guide. Retrieved from [Link]
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BMC Protect. (n.d.). Chemical Resistance Guide For Gloves. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl Methyl Sulfide, 98%. Retrieved from [Link]
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Stanford University. (n.d.). General Use SOP for Highly Acutely Toxic Materials. Retrieved from [Link]
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Pharmaguideline. (n.d.). SOP for Handling & Usage of Hazardous Chemicals. Retrieved from [Link]
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California Polytechnic State University. (n.d.). STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
